Cyclobutanecarboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7O2- |
|---|---|
Molecular Weight |
99.11 g/mol |
IUPAC Name |
cyclobutanecarboxylate |
InChI |
InChI=1S/C5H8O2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H,6,7)/p-1 |
InChI Key |
TXWOGHSRPAYOML-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C1)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Foreword: The Cyclobutane Motif in Modern Drug Discovery
An In-depth Technical Guide to the Structural Analysis of Cyclobutanecarboxylates for Researchers, Scientists, and Drug Development Professionals
The cyclobutane ring, once considered a mere chemical curiosity due to its inherent ring strain, has emerged as a powerful motif in modern medicinal chemistry.[1] Its unique, non-planar, puckered conformation offers a rigid scaffold that can position substituents in well-defined three-dimensional space, a critical feature for optimizing interactions with biological targets.[1][2] Unlike conformationally flexible alkyl chains or flat aromatic rings, the cyclobutane moiety provides a means to reduce planarity, enhance metabolic stability, and serve as a bioisostere for other chemical groups.[1] Cyclobutanecarboxylates, which combine this valuable scaffold with a versatile carboxylic acid or ester functional group, are crucial intermediates in the synthesis of advanced pharmaceutical agents.[3][4][5]
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of analytical techniques. It provides a comprehensive framework for the structural elucidation of cyclobutanecarboxylate-containing molecules, emphasizing the causal relationships between molecular structure and spectroscopic output. We will explore not just how to apply these techniques, but why specific experimental choices are made and how the data from multiple, orthogonal methods are synthesized to build an unassailable structural hypothesis.
The Foundational Challenge: Conformational Complexity of the Cyclobutane Ring
A rigorous structural analysis of any this compound begins with an appreciation of its core conformational properties. The cyclobutane ring is not a flat square as 2D drawings might suggest. To alleviate the significant torsional strain that would result from four pairs of fully eclipsed C-H bonds, the ring adopts a "puckered" or "butterfly" conformation.[2][6][7] This puckering reduces torsional strain at the cost of a slight increase in angle strain, with C-C-C bond angles around 88°, a significant deviation from the ideal 109.5° tetrahedral angle.[6]
This puckered geometry creates two distinct positions for a substituent on any given carbon: an axial position, pointing roughly perpendicular to the average plane of the ring, and an equatorial position, pointing outwards from the ring's perimeter. The carboxylate group on a this compound will rapidly interconvert between these positions at room temperature. The precise equilibrium and the energy barrier to this "ring-flipping" are influenced by the nature of the carboxylate (acid vs. ester) and other substituents. This dynamic behavior is the central reason why a multi-technique approach is essential, as different methods provide insight into the molecule's structure on different timescales.
Caption: Fig. 1: Puckered conformation of the cyclobutane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity and Conformation
NMR is arguably the most powerful technique for elucidating the detailed covalent structure and conformational preferences of cyclobutanecarboxylates in solution.[8]
Expertise & Causality in NMR Analysis
The complexity of ¹H NMR spectra for cyclobutane systems arises directly from the ring's puckered, asymmetric nature. Protons on the same carbon (geminal) are chemically non-equivalent, as are protons on different carbons (vicinal). This leads to complex splitting patterns (multiplets) that require high-field instruments and often 2D NMR techniques for full resolution.
-
¹H NMR Spectroscopy : The proton alpha to the carboxylate group is typically the most deshielded of the ring protons, appearing around 3.1-3.2 ppm for the acid and slightly different for esters. The remaining ring protons form a complex set of multiplets further upfield, typically between 1.7 and 2.6 ppm.[9] The coupling constants (J-values) between these protons are rich with conformational information, though extracting it can be challenging due to signal overlap.
-
¹³C NMR Spectroscopy : The spectrum is generally simpler. The carbonyl carbon is the most downfield signal (~175-180 ppm). The alpha-carbon appears around 40-50 ppm, with the other ring carbons appearing at higher field (20-30 ppm). For ethyl esters, the O-CH₂ and CH₃ signals are characteristic, appearing around 60 ppm and 14 ppm, respectively.
-
2D NMR Techniques (COSY, HSQC, HMBC) : These are not optional; they are essential for self-validating assignments.
-
COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks, definitively linking the alpha-proton to its neighbors on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of the complex proton multiplets to their respective ring positions.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is critical for confirming the overall structure, for instance, by showing a correlation from the alpha-proton to the carbonyl carbon.
-
Experimental Protocol: Full NMR Characterization
-
Sample Preparation : Dissolve ~5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many esters.[10]
-
Instrument Setup : Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
¹H NMR Acquisition : Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.
-
¹³C NMR Acquisition : Acquire a proton-decoupled 1D carbon spectrum. This often requires a larger number of scans for sufficient sensitivity.
-
2D NMR Acquisition :
-
Acquire a phase-sensitive gradient-enhanced COSY spectrum to map ¹H-¹H correlations.
-
Acquire a gradient-enhanced HSQC spectrum to map ¹H-¹³C one-bond correlations.
-
Acquire a gradient-enhanced HMBC spectrum, optimizing the long-range coupling delay (e.g., to 8 Hz) to observe two- and three-bond correlations.
-
-
Data Processing and Analysis : Process all spectra using appropriate software (e.g., Mnova, TopSpin). Use the 2D spectra to systematically build the molecular structure, starting from an easily identifiable signal (like the ethyl group protons in an ester) and walking around the ring using COSY and HMBC correlations.
| Technique | Purpose | Typical Chemical Shifts (ppm) for Ethyl this compound [9][10] |
| ¹H NMR | Identify proton environments and splitting patterns. | -COOCH₂CH₃ : 4.1 (q); -CH-COO : 3.1 (m); Ring-CH₂ : 1.8-2.4 (m); -COOCH₂CH₃ : 1.2 (t) |
| ¹³C NMR | Identify unique carbon environments. | C=O : ~175; -COOCH₂CH₃ : ~60; -CH-COO : ~45; Ring-CH₂ : ~25, ~18; -COOCH₂CH₃ : ~14 |
| COSY | Establish H-H connectivity. | Cross-peaks between all adjacent ring protons and within the ethyl group. |
| HSQC | Link protons to their directly attached carbons. | Cross-peaks for each C-H pair. |
| HMBC | Establish long-range (2-3 bond) H-C connectivity. | Key correlation: -CH-COO proton to C=O carbon. |
Mass Spectrometry (MS): Determining Mass and Fragmentation Pathways
Mass spectrometry is the cornerstone for determining the molecular weight and elemental composition of a this compound, and its fragmentation patterns provide valuable structural clues.[11][12]
Expertise & Causality in MS Analysis
The choice of ionization technique is the most critical experimental decision and is dictated by the analytical goal.
-
Electron Ionization (EI) : This is a "hard" ionization technique typically used with Gas Chromatography (GC-MS). It imparts significant energy, leading to extensive and reproducible fragmentation. While the molecular ion (M⁺˙) may be weak or absent, the resulting fragmentation pattern is highly characteristic and serves as a "fingerprint" for the molecule.[11] For ethyl this compound, key fragments arise from the loss of the ethoxy group (-OC₂H₅), loss of ethylene from the ring, and cleavage of the ring itself.[13][14]
-
Soft Ionization (e.g., ESI, APCI, CI) : These techniques are coupled with Liquid Chromatography (LC-MS) and are designed to produce an abundant ion corresponding to the intact molecule (e.g., [M+H]⁺ or [M+Na]⁺).[11] This is essential for accurately determining the molecular weight. Chemical Ionization (CI) is a soft technique that can be used with GC-MS to confirm the molecular ion when it's missing in the EI spectrum.[11]
-
High-Resolution Mass Spectrometry (HRMS) : Using an orbitrap or time-of-flight (TOF) analyzer, HRMS measures mass with extremely high accuracy (typically < 5 ppm error). This allows for the unambiguous determination of the elemental formula, a critical piece of data for any novel compound.[12]
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method :
-
Injector: Set to a temperature that ensures rapid volatilization without degradation (e.g., 250 °C).
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Method :
-
Ion Source: Electron Ionization (EI) at 70 eV. This is the standard energy to allow comparison with library spectra.[13]
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis :
-
Identify the peak corresponding to your compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum for that peak. Look for a potential molecular ion peak (for C₇H₁₂O₂, this would be m/z 128).[14][15]
-
Analyze the fragmentation pattern. Key expected fragments for ethyl this compound include m/z 100 (loss of C₂H₄), m/z 83 (loss of -OC₂H₅), and m/z 55 (C₄H₇⁺, the cyclobutyl cation).[14]
-
Caption: Fig. 2: Typical GC-MS workflow for this compound analysis.
Vibrational Spectroscopy (IR & Raman): Probing Functional Groups
Infrared (IR) and Raman spectroscopy are rapid, non-destructive techniques that provide confirmation of key functional groups. They are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
Expertise & Causality in Vibrational Analysis
For a this compound, the spectrum is dominated by vibrations of the ester group and the hydrocarbon backbone. The most informative signals are:
-
C=O Stretch : This is typically the strongest and sharpest absorption in the IR spectrum, appearing around 1730-1740 cm⁻¹. Its precise position confirms the presence of a saturated ester.
-
C-O Stretch : Two C-O stretching vibrations are expected for the ester, typically in the 1000-1300 cm⁻¹ region.
-
C-H Stretches : Absorptions just below 3000 cm⁻¹ (e.g., 2850-2990 cm⁻¹) confirm the presence of sp³-hybridized C-H bonds in the cyclobutane ring and ethyl group.[16]
-
Cyclobutane Ring Vibrations : The cyclobutane ring itself has characteristic deformation and puckering modes, though these can be complex and appear in the fingerprint region (<1500 cm⁻¹).[16][17] A band around 900 cm⁻¹ is sometimes associated with ring deformation.[16]
The absence of a broad absorption around 2500-3300 cm⁻¹ is a key piece of self-validating data, confirming that the sample is an ester and not the corresponding carboxylic acid.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.
-
Sample Application : Place one to two drops of the liquid this compound sample directly onto the ATR crystal.
-
Data Acquisition : Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis : Identify the key absorption bands and compare them to expected values for esters and cyclobutane rings.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| C-H Stretch (sp³) | 2850 - 2990 | Confirms alkane-like structure of the ring.[16] |
| C=O Stretch (Ester) | 1730 - 1740 | Strong, sharp peak confirming the ester functional group.[15] |
| C-O Stretch | 1000 - 1300 | Confirms the C-O single bonds of the ester. |
| Ring Deformation | ~900 | Can be indicative of the cyclobutane ring system.[16] |
X-ray Crystallography: Unambiguous 3D Structure Determination
When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the definitive technique. It provides precise measurements of bond lengths, bond angles, and torsional angles, offering an exact picture of the molecule's conformation as it exists in the crystal lattice.[18][19]
Expertise & Causality in Crystallographic Analysis
The primary challenge is often not the data collection itself, but growing a suitable single crystal, which can be a significant experimental hurdle for oils or low-melting-point solids. The data generated provides the ultimate validation for the structural hypotheses built from spectroscopic methods. For a this compound, the key outputs would be:
-
Confirmation of Connectivity : Absolute proof of the atomic connections.
-
Precise Ring Geometry : Exact measurement of the C-C-C bond angles and the degree of ring puckering (dihedral angles).[20]
-
Substituent Conformation : Determination of whether the carboxylate group occupies an axial or equatorial position in the solid state.
-
Intermolecular Interactions : Insight into how the molecules pack together in the crystal, which can be relevant for understanding physical properties.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization : Grow a single crystal of the compound (or a suitable solid derivative) of high quality, typically 0.1-0.3 mm in size. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling.
-
Crystal Mounting : Mount the selected crystal on a goniometer head.
-
Data Collection : Place the goniometer on the diffractometer. A modern instrument with a CCD or CMOS detector will automatically center the crystal and collect a full sphere of diffraction data, often at a low temperature (e.g., 100 K) to minimize thermal motion.[19]
-
Structure Solution and Refinement : The diffraction data is processed to yield a set of structure factors. Software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to achieve the best possible fit.
-
Data Validation and Reporting : The final model is validated using established metrics (e.g., R-factors) and is typically deposited in a crystallographic database. The output is reported in a standard format, such as a Crystallographic Information File (CIF).
| Parameter | Example Data for a Cyclobutane Derivative | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice.[18] |
| Space Group | P2₁/c | Describes the specific symmetry elements within the lattice.[18] |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit.[18] |
| C-C Bond Lengths | 1.54 - 1.56 Å | Confirms single bonds, may show effects of ring strain.[20] |
| C-C-C Bond Angles | ~88° | Quantifies the angle strain in the four-membered ring.[20] |
| Ring Puckering Angle | ~25-30° | Quantifies the deviation from planarity.[20][21] |
Integrated Structural Elucidation: A Self-Validating Workflow
No single technique provides the complete picture. The power of modern structural analysis lies in the logical integration of orthogonal techniques, where the results of one method validate and complement the others.
Caption: Fig. 3: Integrated workflow for structural elucidation.
This workflow represents a system of self-validation. The elemental formula from HRMS must match the proton and carbon counts from NMR. The functional groups identified by IR must be consistent with the chemical shifts and correlations seen in the NMR spectra. Finally, the definitive 3D structure from X-ray crystallography must be consistent with all the preceding spectroscopic data. By following this logical progression, researchers can arrive at a structural assignment with the highest possible degree of confidence.
References
- Clerc, J. T., & Simon, W. (1969). Advances in structure elucidation of small molecules using mass spectrometry. Pure and Applied Chemistry, 19(3-4), 459-480. [Link]
- Chemistry LibreTexts. (2024). 4.
- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
- National Center for Biotechnology Information. (n.d.). Ethyl this compound.
- Li, L., & Li, R. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(11), 3194. [Link]
- ChemTalk. (n.d.).
- Katon, J. E., & Carter, R. O. (1972). Vibrational Spectra of Substituted Cyclobutane Compounds. DTIC. [Link]
- Vijayasekhar, J., Suneetha, P., & Lavanya, K. (2023). Vibrational spectra of cyclobutane-d8 using symmetry-adapted one-dimensional Lie algebraic framework. Journal of Theoretical and Applied Physics, 17(3), 52. [Link]
- Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes.
- Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]
- Bak, D. A., & Conrow, K. (1968). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 33(1), 370-372. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Li, H., et al. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. [Link]
- Nguyen, T. D., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. [Link]
- NIST. (n.d.).
- Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. [Link]
- Egawa, T., et al. (2007). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed. [Link]
- Georganics. (n.d.). General description of Cyclobutanecarboxylic acid. [Link]
- Fiehn Lab. (n.d.).
- SpectraBase. (n.d.). Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR]. [Link]
- Boulos, S. (2018). Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry. Infoscience. [Link]
- NIST. (n.d.). 1,2-Cyclobutanedicarboxylic acid, dimethyl ester. In NIST Chemistry WebBook. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Role of Cyclobutanecarboxylic Acid in Chemical Research and Development. [Link]
- Salazar, K. V., et al. (2023). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID.
- Bloom Tech. (2024). Applications Of 1-Hydroxy-Cyclobutanecarboxylic Acid? [Link]
- Wikipedia. (n.d.). Cyclobutanecarboxylic acid. [Link]
- Chongqing Chemdad Co., Ltd. (n.d.). Cyclobutanecarboxylic acid. [Link]
- Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Ethyl-1-cyclobutanecarboxylate.
- NIST. (n.d.).
- NIST. (n.d.). Cyclobutanecarboxylic acid, pent-2-en-4-ynyl ester. In NIST Chemistry WebBook. [Link]
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.). Cyclobutanecarboxylic acid, cyclobutyl ester.
- Wessjohann, L. A., et al. (2018).
- National Center for Biotechnology Information. (n.d.). Cyclobutanecarboxylic acid, undec-2-enyl ester.
- El-Gohary, H. S., & El-Gammal, O. A. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific reports, 10(1), 1-11. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring Conformation | ChemTalk [chemistrytalk.org]
- 3. nbinno.com [nbinno.com]
- 4. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 9. Ethyl this compound(14924-53-9) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ethyl this compound [webbook.nist.gov]
- 15. Ethyl this compound | C7H12O2 | CID 84700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dalalinstitute.com [dalalinstitute.com]
A Comprehensive Technical Guide to the Synthesis of Cyclobutanecarboxylic Acid from 1,1-Cyclobutanedicarboxylic Acid
This guide provides an in-depth exploration of the chemical synthesis of cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and organic synthesis. We will dissect the process, beginning with the construction of the precursor, 1,1-cyclobutanedicarboxylic acid, and culminating in its efficient conversion to the target molecule through thermal decarboxylation. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Cyclobutane Motif
The cyclobutane ring, once considered a mere curiosity of strained ring systems, is now a highly sought-after motif in modern drug discovery. Its rigid, three-dimensional structure allows for precise control over the orientation of substituents, enabling chemists to fine-tune molecular shape and optimize interactions with biological targets. Cyclobutanecarboxylic acid serves as a fundamental scaffold for introducing this moiety into more complex molecules, including precursors to antiviral agents and other pharmaceuticals.
The most direct and reliable route to this key intermediate involves the decarboxylation of its corresponding gem-dicarboxylic acid. This guide presents a validated, two-part synthetic strategy, detailing both the initial formation of the cyclobutane ring system and the final, high-yield decarboxylation step.
Part 1: Assembly of the Precursor: 1,1-Cyclobutanedicarboxylic Acid via Malonic Ester Synthesis
The journey begins with the construction of the cyclobutane ring itself. The malonic ester synthesis provides a classic and robust method for this purpose, leveraging the acidity of the α-hydrogens of diethyl malonate.[1][2] The overall strategy involves a sequential dialkylation of diethyl malonate with 1,3-dibromopropane, followed by hydrolysis of the ester groups.
Mechanism and Rationale
-
Enolate Formation: The synthesis is initiated by treating diethyl malonate with a strong base, typically sodium ethoxide (NaOEt) in ethanol. The ethoxide ion abstracts an acidic α-hydrogen, generating a resonance-stabilized enolate. This carbanion is a potent nucleophile, poised for the subsequent alkylation step.
-
Ring Formation via Sequential Alkylation: The nucleophilic carbanion attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction. This first alkylation forms an intermediate bromo-propyl malonic ester. A second equivalent of base is then used to deprotonate the remaining α-hydrogen. The resulting intramolecular SN2 reaction, where the carbanion attacks the carbon bearing the second bromine atom, closes the four-membered ring to yield diethyl 1,1-cyclobutanedicarboxylate.[2][3]
-
Saponification: The final step in forming the precursor is the hydrolysis of the diethyl ester. This is achieved through saponification with a strong base like potassium hydroxide (KOH), followed by acidification with a mineral acid (e.g., HCl).[3][4] This process cleaves the ester linkages to yield the free 1,1-cyclobutanedicarboxylic acid, which can be isolated as a crystalline solid.
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of 1,1-cyclobutanedicarboxylic acid.
Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
This protocol is adapted from the trusted procedure published in Organic Syntheses.[3]
-
Preparation of Diethyl 1,1-cyclobutanedicarboxylate: In a suitably sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide from sodium metal in absolute ethanol. To this solution, add diethyl malonate dropwise at a controlled temperature. Following the addition, add 1,3-dibromopropane dropwise and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up and Isolation of the Diester: After cooling, remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude diethyl 1,1-cyclobutanedicarboxylate. Purify by vacuum distillation.
-
Saponification to the Diacid: The purified diester is added to a solution of potassium hydroxide in aqueous ethanol and heated to reflux for approximately 20 hours.[4]
-
Isolation of 1,1-Cyclobutanedicarboxylic Acid: The ethanol is removed by distillation. The remaining aqueous residue is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of the diacid. The crude product is collected by filtration, washed with cold water, and recrystallized from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid as a white solid.[3]
Part 2: The Core Transformation: Decarboxylation to Cyclobutanecarboxylic Acid
The conversion of 1,1-cyclobutanedicarboxylic acid to cyclobutanecarboxylic acid is a classic example of the decarboxylation of a malonic acid derivative.[5] This transformation is typically achieved by simple heating, which drives the elimination of one carboxyl group as carbon dioxide gas.
Mechanism of Thermal Decarboxylation
The thermal decarboxylation of gem-dicarboxylic acids, like that of β-keto acids, proceeds through a concerted, cyclic six-membered transition state.[5][6]
-
Cyclic Transition State: Upon heating, the molecule adopts a conformation where the hydroxyl hydrogen of one carboxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen of the second carboxyl group.
-
Concerted Electron Movement: A pericyclic reaction occurs. The O-H bond breaks, with the electrons forming a new C=O double bond. Simultaneously, the C-C bond between the two carboxyl groups breaks, with its electrons forming a C=C double bond in what will become an enol intermediate. The original carbonyl π-bond breaks to abstract the hydrogen, forming a new O-H bond.
-
Formation of CO₂ and Enol Intermediate: This concerted process releases a molecule of carbon dioxide and forms a carboxylic acid enol.
-
Tautomerization: The enol intermediate is unstable and rapidly tautomerizes to the more stable carboxylic acid product, cyclobutanecarboxylic acid.[5][7]
This intramolecular pathway has a significantly lower activation energy than the direct cleavage of a C-C bond, which is why gem-dicarboxylic acids decarboxylate under relatively mild heating, whereas simple carboxylic acids are much more resistant.[5]
Decarboxylation Reaction Mechanism
Caption: Mechanism of thermal decarboxylation of the diacid.
Experimental Protocol: Thermal Decarboxylation
This straightforward and high-yielding protocol is based on established procedures.[3][8]
-
Apparatus Setup: Place the dry, crystalline 1,1-cyclobutanedicarboxylic acid (30-34 g) into a small distilling flask (e.g., 75 mL). Attach a condenser and a receiving flask (e.g., a Claisen flask) cooled with running water.[3]
-
Decarboxylation Reaction: Heat the distilling flask in a metal or oil bath. Gradually raise the bath temperature to 160–170°C.[3][8] Vigorous evolution of carbon dioxide will be observed. Maintain this temperature until the gas evolution ceases completely.
-
Distillation and Purification: Once the decarboxylation is complete, increase the bath temperature to 210–220°C. The product, cyclobutanecarboxylic acid, will distill over. Collect the fraction boiling between 189–195°C.[3][8]
-
Final Product: The collected liquid is crude cyclobutanecarboxylic acid. For higher purity, it can be redistilled. The expected yield is high, typically in the range of 86-91%.[8] The pure acid is a colorless liquid.[9]
Data Presentation: Physicochemical Properties
A clear understanding of the physical properties of the starting material and product is crucial for proper handling, purification, and characterization.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,1-Cyclobutanedicarboxylic Acid | C₆H₈O₄ | 144.12 | 156–158 | N/A (decomposes) |
| Cyclobutanecarboxylic Acid | C₅H₈O₂ | 100.12 | -7.5 | 191.5–193.5 |
(Data sourced from Organic Syntheses, PubChem, and Wikipedia)[3][9][10]
Conclusion
The synthesis of cyclobutanecarboxylic acid from 1,1-cyclobutanedicarboxylic acid is a robust and efficient process rooted in fundamental principles of organic chemistry. It elegantly combines the ring-forming power of the malonic ester synthesis with the selective, high-yield nature of thermal decarboxylation. This guide has provided a comprehensive framework, from mechanistic understanding to practical, field-tested protocols, to empower researchers in the reliable production of this important synthetic intermediate. Mastery of this synthesis provides a direct and cost-effective entry point to a wide array of complex molecules bearing the valuable cyclobutane scaffold.
References
- Cason, J. and Way, R. L. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16.
- Wikipedia. (n.d.). Cyclobutanecarboxylic acid.
- Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids).
- Cabrera-Rivera, F., et al. (2016). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. International Journal of Organic Chemistry, 6, 1-7.
- Pearson. (n.d.). Illustrate how to produce the following using the malonic ester synthesis.
- Ma, X., et al. (2015). Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Method for the Synthesis of Ketals and Ketones. Organic Letters, 17(19), 4690-4693.
- Casanova, J. and Werner, N. W. (1967). 3-chlorocyclobutanecarboxylic acid. Organic Syntheses, 47, 28.
- Rigo, B., et al. (2000). Mild decarboxylative activation of malonic acid derivatives by 1,1'-carbonyldiimidazole. Tetrahedron Letters, 41(24), 4757-4760.
- Sharma, K. (n.d.). Decarboxylation. Scribd.
- Le, C., et al. (2017). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 139(2), 802-808.
- FlipHTML5. (2015). Malonic Ester Synthesis of Cyclobutanecarboxylic Acid.
- Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry.
- Sydnes, L. K. and Stenstrøm, Y. (2014). Houben-Weyl Methods of Organic Chemistry, Vol. E 17a, 4th ed., 368.
- Chowdhury, A. (2017). Heating Effect: Gem Di-Carboxylic Acids. Unacademy.
- Made EJee Chemistry. (2017). (Short Trick)Heating of Gem Dicarboxylic acid (Decarboxylation)- JEE||NEET||CBSE(Organic Chem.). YouTube.
- Wiberg, K. B. and Lampman, G. M. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 43(2), 100.
- ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.
- Solomons, T. W. G. & Fryhle, C. B. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
- ATP STAR. (2016). Heating effect on Gem Dicarboxylic acid (Decarboxylation)- IIT JEE. YouTube.
- Google Patents. (n.d.). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.
- The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube.
- National Center for Biotechnology Information. (n.d.). 1,1-Cyclobutanedicarboxylic acid. PubChem Compound Database.
Sources
- 1. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 10. 1,1-Cyclobutanedicarboxylic acid | C6H8O4 | CID 2568 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Properties of Ethyl Cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic characteristics of ethyl cyclobutanecarboxylate, a key building block in organic synthesis. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation in the development of novel chemical entities. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for experimental chemists.
Molecular Structure and its Spectroscopic Implications
Ethyl this compound (C₇H₁₂O₂) is comprised of a four-membered cyclobutane ring attached to an ethyl ester functional group. The inherent ring strain of the cyclobutane moiety and the electronic environment of the ester group give rise to a unique and predictable spectroscopic fingerprint. This guide will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to provide a comprehensive analytical portrait of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for probing the proton environment of a molecule. The spectrum of ethyl this compound is characterized by distinct signals corresponding to the ethyl group and the cyclobutane ring protons.
Data Interpretation and Structural Correlation
The ¹H NMR spectrum of ethyl this compound, typically recorded in deuterated chloroform (CDCl₃), reveals five distinct proton signals. The chemical shifts (δ) and coupling patterns are directly correlated to the electronic environment and neighboring protons.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -O-CH₂-CH₃ | 1.25 | Triplet | 7.1 | 3H |
| -CH(C=O)- | 3.10 | Quintet | 8.5 | 1H |
| -CH₂- (ring, adjacent to CH) | 2.20 | Multiplet | - | 4H |
| -CH₂- (ring, opposite to CH) | 1.90 | Multiplet | - | 2H |
| -O-CH₂-CH₃ | 4.12 | Quartet | 7.1 | 2H |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.
The downfield quartet at approximately 4.12 ppm is characteristic of the methylene protons (-O-CH₂-) of the ethyl group, which are deshielded by the adjacent oxygen atom and split by the neighboring methyl protons. The corresponding methyl protons (-CH₃) appear as a triplet at around 1.25 ppm. The methine proton on the cyclobutane ring, directly attached to the ester group, is found further downfield as a quintet around 3.10 ppm due to the deshielding effect of the carbonyl group. The remaining cyclobutane ring protons appear as complex multiplets in the upfield region (1.90-2.20 ppm).
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of ethyl this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in ethyl this compound gives rise to a distinct signal in the spectrum.
Data Interpretation and Structural Correlation
The ¹³C NMR spectrum of ethyl this compound displays six distinct signals, corresponding to the seven carbon atoms in the molecule (with two pairs of equivalent ring carbons).
| Carbon Assignment | Chemical Shift (ppm) |
| -O-CH₂-C H₃ | 14.3 |
| -C H₂- (ring) | 18.6 |
| -C H(C=O)- | 39.7 |
| -O-C H₂-CH₃ | 60.5 |
| C =O | 175.2 |
Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 175.2 ppm. The carbon of the O-CH₂ group is observed around 60.5 ppm. The methine carbon of the cyclobutane ring attached to the ester is found at about 39.7 ppm, while the ring methylene carbons appear further upfield. The methyl carbon of the ethyl group is the most shielded, resonating at around 14.3 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of ethyl this compound in 0.5-0.7 mL of CDCl₃.
-
Instrument Setup: Use a ¹³C NMR spectrometer, often the same instrument as for ¹H NMR, equipped with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C and longer relaxation times.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Interpretation and Structural Correlation
The IR spectrum of ethyl this compound is dominated by a strong absorption band characteristic of the ester carbonyl group.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2960-2850 | C-H (alkane) | Stretching |
| 1730 | C=O (ester) | Stretching |
| 1250-1050 | C-O (ester) | Stretching |
The most prominent feature in the IR spectrum is the intense C=O stretching vibration of the ester functional group, which appears around 1730 cm⁻¹. The C-H stretching vibrations of the alkyl portions of the molecule are observed in the 2850-2960 cm⁻¹ region. The C-O stretching vibrations of the ester group are typically found in the fingerprint region, between 1050 and 1250 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a neat liquid sample like ethyl this compound, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean salt plates. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing: Label the significant peaks in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the molecule.
Data Interpretation and Fragmentation Pattern
The electron ionization (EI) mass spectrum of ethyl this compound will show the molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z | Ion Fragment |
| 128 | [C₇H₁₂O₂]⁺ (Molecular Ion) |
| 100 | [M - C₂H₄]⁺ |
| 83 | [M - OC₂H₅]⁺ |
| 55 | [C₄H₇]⁺ |
The molecular ion peak is expected at an m/z of 128, corresponding to the molecular weight of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group ([M - OC₂H₅]⁺ at m/z 83) and McLafferty rearrangement, which would lead to the loss of ethene ([M - C₂H₄]⁺ at m/z 100). The peak at m/z 55 corresponds to the cyclobutyl cation.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing Spectroscopic Correlations
The following diagram illustrates the relationship between the structure of ethyl this compound and its key spectroscopic features.
Caption: Correlation of Ethyl this compound structure with its spectroscopic data.
Safety and Handling
Ethyl this compound is a flammable liquid and vapor.[1][2] It should be handled in a well-ventilated area, away from ignition sources.[3] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[2][3] In case of skin contact, wash the affected area with soap and water.[3] For eye contact, rinse thoroughly with water.[3]
Conclusion
The spectroscopic properties of ethyl this compound are well-defined and directly reflect its molecular structure. A comprehensive understanding of its ¹H NMR, ¹³C NMR, IR, and MS spectra is essential for any scientist working with this compound. By following the outlined experimental protocols and interpretative guidelines, researchers can confidently identify and characterize ethyl this compound in various experimental settings.
References
- PubChem. Ethyl this compound.
- NIST WebBook. Ethyl this compound. National Institute of Standards and Technology. [Link]
- SpectraBase. Cyclobutane-carboxylic acid, ethyl ester. Wiley-VCH. [Link]
- CAS Common Chemistry.
Sources
conformational analysis of cyclobutanecarboxylic acid derivatives
An In-Depth Technical Guide to the Conformational Analysis of Cyclobutanecarboxylic Acid Derivatives
Introduction: The Four-Membered Ring in Modern Chemistry
The cyclobutane motif, once considered a mere chemical curiosity due to its inherent ring strain, has emerged as a crucial building block in modern medicinal chemistry and materials science.[1] Its rigid, three-dimensional structure provides a unique scaffold for presenting substituents in well-defined spatial orientations, making it an attractive "pharmacophore carrier" in drug design. Derivatives of cyclobutane are found in potent anticancer drugs like carboplatin and complex natural products such as pentacycloanammoxic acid.[1][2]
However, harnessing the full potential of this scaffold requires a profound understanding of its conformational behavior. Unlike the planar representation often seen in textbooks, the cyclobutane ring is not flat. It adopts a dynamic, puckered conformation to alleviate torsional strain, a subtlety that dramatically influences molecular recognition, reactivity, and ultimately, biological activity.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles and practices for the conformational analysis of cyclobutanecarboxylic acid and its derivatives, blending foundational theory with field-proven experimental and computational protocols.
The Conformational Landscape of the Cyclobutane Ring
The conformation of cyclobutane is dictated by a delicate balance between two opposing forces: angle strain and torsional strain.
-
Angle Strain: A planar, square cyclobutane would have internal C-C-C bond angles of 90°. This deviates significantly from the ideal sp³ tetrahedral angle of 109.5°, inducing considerable angle strain.[4][5]
-
Torsional Strain: In a planar conformation, all eight C-H bonds on adjacent carbons would be fully eclipsed, resulting in maximum torsional strain, a significant destabilizing interaction.[4][6]
To minimize the high torsional energy of the planar form, the cyclobutane ring "puckers." One carbon atom moves out of the plane formed by the other three, creating a "butterfly" conformation.[3][7] This puckering reduces the torsional strain by staggering the C-H bonds, but it comes at the cost of slightly increased angle strain, as the C-C-C angles decrease to around 88°. The equilibrium geometry is the puckered state, which is more stable than the planar arrangement.
This dynamic process is characterized by a double-well potential energy surface, where the two equivalent puckered conformations are the energy minima, separated by a planar transition state. The energy barrier for this ring inversion is relatively low, approximately 1.45 kcal/mol, meaning the ring rapidly interconverts at room temperature.[8][9]
Caption: Figure 1: Potential Energy Profile of Cyclobutane Ring Puckering.
The puckering creates two distinct substituent positions analogous to cyclohexane: axial (pointing perpendicular to the approximate plane of the ring) and equatorial (pointing outwards from the ring). For a monosubstituted cyclobutane, the conformer with the substituent in the more sterically spacious equatorial position is generally the most stable.[10]
Experimental Methodologies for Conformational Elucidation
Determining the preferred conformation and the dynamics of ring inversion requires a synergistic approach, leveraging multiple analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying solution-phase conformation and dynamics.
A. Vicinal Coupling Constants (³J) and the Karplus Relationship: The magnitude of the through-bond coupling (J-value) between two vicinal protons (H-C-C-H) is highly dependent on the dihedral angle (φ) between them. This relationship is described by the Karplus equation.
In a puckered cyclobutane, the dihedral angles for cis and trans protons are fixed. For example, the diaxial and diequatorial relationships have different, characteristic dihedral angles, leading to predictably different ³J values. By measuring these coupling constants, one can deduce the ring's pucker and the substituent's preferred orientation.
Sources
- 1. Cyclobutane - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. scispace.com [scispace.com]
- 9. Conformational analysis | PDF [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biological Activity of Natural Cyclobutane-Containing Alkaloids
Introduction
Natural products have historically been a cornerstone of drug discovery, providing a rich diversity of chemical scaffolds with potent biological activities. Among these, alkaloids, nitrogen-containing organic compounds of natural origin, have yielded numerous therapeutic agents. A fascinating and relatively less explored subgroup of these compounds are the natural cyclobutane-containing alkaloids. The presence of a strained four-membered ring in their structure often imparts unique conformational properties and biological activities, making them compelling targets for research and development.[1][2][3][4][5] This technical guide provides a comprehensive overview of the biological activities of these intriguing molecules, delving into their origins, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this unique class of natural products.
A Survey of Bioactive Natural Cyclobutane-Containing Alkaloids
Cyclobutane-containing alkaloids are found in a diverse range of natural sources, from terrestrial plants to marine sponges.[1][3][6] Their structural diversity is mirrored by a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.
Antimicrobial Activity
Several cyclobutane-containing alkaloids have demonstrated significant activity against a range of microbial pathogens. A notable example is sceptrin , an alkaloid isolated from the marine sponge Agelas sceptrum.[1][6] Sceptrin exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][6]
Anticancer Activity
The unique structural features of cyclobutane alkaloids have made them attractive candidates for anticancer drug discovery. Dimeric piperidine alkaloids isolated from plants of the Piper genus, for instance, have shown significant cytotoxic activity against various cancer cell lines.[1] For example, piperarborenines C-E have demonstrated potent activity against P-388, HT-29, and A549 cell lines.[1]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, and natural products are a promising source of novel anti-inflammatory agents. Cyclobutane-containing alkaloids have shown potential in modulating inflammatory pathways. For instance, some dimeric alkaloids are known to inhibit the production of pro-inflammatory mediators.
Analgesic Activity
The search for novel analgesics with improved efficacy and fewer side effects is a critical area of research. Incarvillateine , a monoterpene alkaloid from the plant Incarvillea sinensis, possesses a cyclobutane ring and has demonstrated potent antinociceptive (analgesic) activity.[1][7]
Mechanisms of Action: Unraveling the Molecular Targets
The biological activities of cyclobutane-containing alkaloids stem from their interactions with specific molecular targets and signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Disruption of the Cytoskeleton
The actin cytoskeleton plays a fundamental role in cell motility, division, and morphology. Some cytotoxic alkaloids exert their effects by disrupting the dynamics of the actin cytoskeleton.[8][9] For example, sceptrin has been shown to interfere with the actin cytoskeleton, which likely contributes to its anticancer and antimicrobial activities by inhibiting cell division and motility.[9]
Caption: Inhibition of the NF-κB signaling pathway.
Quantitative Biological Activity Data
The following table summarizes the reported biological activities of selected natural cyclobutane-containing alkaloids. This data provides a quantitative basis for comparing the potency of these compounds.
| Alkaloid | Biological Activity | Assay System | Result (IC₅₀ / MIC) | Reference |
| Sceptrin | Antibacterial | Staphylococcus aureus | MIC: 6.25 µg/mL | [1] |
| Antibacterial | Bacillus subtilis | MIC: 3.12 µg/mL | [1] | |
| Antifungal | Candida albicans | MIC: 25 µg/mL | [1] | |
| Piperarborenine C | Anticancer | P-388 cells | IC₅₀: < 4 µg/mL | [1] |
| Anticancer | HT-29 cells | IC₅₀: < 4 µg/mL | [1] | |
| Anticancer | A549 cells | IC₅₀: < 4 µg/mL | [1] | |
| Gramine | Antibacterial | Escherichia coli | MIC: 16.92 µg/mL | [10] |
| Antibacterial | Staphylococcus aureus | MIC: 6.26 µg/mL | [10] | |
| Anticancer | MGC803 cells | IC₅₀: 3.74 µM | [10] | |
| Incarvillateine | Analgesic | Mouse model | Potent activity | [1][7] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the isolation, characterization, and biological evaluation of cyclobutane-containing alkaloids. These protocols are designed to be self-validating and are grounded in established scientific practices.
Isolation and Structural Elucidation of Cyclobutane Alkaloids
The isolation and purification of natural products is a critical first step in their study. The following workflow outlines a general procedure for obtaining pure cyclobutane alkaloids from their natural sources.
Caption: General workflow for alkaloid isolation.
Step-by-Step Methodology:
-
Collection and Preparation of Source Material:
-
Collect the plant or marine organism and properly identify it.
-
Dry and grind the material to a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Perform a Soxhlet extraction or maceration with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol).
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
-
Fractionation:
-
Subject the crude extract to liquid-liquid partitioning using immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
-
Chromatographic Purification:
-
Perform column chromatography on the active fraction using stationary phases like silica gel or Sephadex LH-20.
-
Elute with a gradient of solvents to separate the compounds.
-
Further purify the fractions containing the target alkaloids using preparative High-Performance Liquid Chromatography (HPLC).
-
-
Structural Elucidation:
-
Determine the structure of the purified alkaloid using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the connectivity of atoms. [11] * Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula. [12]
-
In Vitro Biological Assays
4.2.1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth overnight.
-
Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Assay Setup:
-
Prepare serial dilutions of the test alkaloid in a 96-well microtiter plate.
-
Add the microbial inoculum to each well.
-
Include positive (standard antibiotic) and negative (vehicle) controls.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the alkaloid that visibly inhibits microbial growth.
-
4.2.2. Anticancer Activity (MTT Assay)
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in a suitable medium supplemented with fetal bovine serum.
-
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the cyclobutane alkaloid for 24-72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce MTT to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
4.2.3. Anti-inflammatory Activity (Nitric Oxide Assay in Macrophages)
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate and treat them with the test alkaloid.
-
After a pre-incubation period, stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.
-
-
Nitric Oxide Measurement:
-
After 24 hours, collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
-
In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
-
Animal Model:
-
Use adult male or female mice.
-
-
Drug Administration:
-
Administer the test alkaloid orally or intraperitoneally to the test group of mice.
-
Administer a standard analgesic drug (e.g., morphine) to the positive control group and the vehicle to the negative control group.
-
-
Induction of Pain:
-
After a specific period, inject a solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior indicative of pain).
-
-
Observation and Data Analysis:
-
Count the number of writhes for each mouse over a defined period (e.g., 20 minutes).
-
Calculate the percentage of pain inhibition compared to the control group.
-
Conclusion and Future Directions
Natural cyclobutane-containing alkaloids represent a structurally unique and biologically significant class of compounds with demonstrated potential in various therapeutic areas. Their diverse activities, ranging from antimicrobial to anticancer and analgesic effects, underscore their importance as lead compounds for drug discovery. The continued exploration of new natural sources, coupled with advances in synthetic chemistry and biological screening, will undoubtedly unveil further therapeutic applications for these fascinating molecules. Future research should focus on elucidating the detailed mechanisms of action of a broader range of cyclobutane alkaloids, exploring their structure-activity relationships, and optimizing their pharmacological properties for clinical development.
References
- Bang, J. S., Oh, D. H., Choi, H. M., Sur, B. J., Lim, S. J., Kim, J. Y., Yang, H. I., Yoo, M. C., Hahm, D. H., & Kim, K. S. (2009). Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1beta-stimulated fibroblast-like synoviocytes and in rat arthritis models. Arthritis research & therapy, 11(2), R49. [Link]
- Feng, Y., Li, Z., & Wang, Y. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules (Basel, Switzerland), 28(15), 5738. [Link]
- Sergeiko, A., Poroikov, V. V., Hanuš, L. O., & Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The open medicinal chemistry journal, 2, 26–37. [Link]
- Alam, M. S., et al. (2024). Isolation, Structure Elucidation, and Bioactivity Evaluation of Two Alkaloids From Piper chaba H. Stem: A Traditional Medicinal Spice and Its Chemico-Pharmacological Aspects. Journal of the American College of Nutrition, 1-13.
- Das, S., & Das, D. (2023).
- Seth, R., & Chakravarti, B. (2021). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Biomedicine & Pharmacotherapy, 142, 111979.
- Al-Ostath, A., et al. (2022). Evaluation of Antimicrobial Properties of Two Different Extracts of Juglans regia Tree Bark and Search for Their Compounds Using Gas Chromatohraphy-Mass Spectrum.
- Dembitsky, V. M. (2006). Bioactive cyclobutane-containing alkaloids. Mini reviews in medicinal chemistry, 6(7), 795-807.
- Nonato, M. G., Garson, M. J., Truscott, R. J., & Carver, J. A. (1993). Structural characterization of piperidine alkaloids from Pandanus amaryllifolius by inverse-detected 2D NMR techniques. Phytochemistry, 34(4), 1159-1163.
- Fakhri, S., Moradi, S. Z., Yarmohammadi, A., Narimani, F., Wallace, C. E., & Bishayee, A. (2022). Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. Frontiers in oncology, 12, 860309.
- Faulkner, D. J. (1984). Marine natural products: metabolites of marine invertebrates.
- Dembitsky, V. M. (2008). Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. The Open Medicinal Chemistry Journal, 2, 26-37.
- Mufidah, S., Miyamae, Y., Fuchino, H., & Kawahara, N. (2025). Kaemphenolide: a cyclobutane-bearing phenylpropanoid from Kaempferia galanga L. with nitric oxide inhibitory activity.
- Aliyu, M., Bonomi, Z. M., & Idoko, A. S. (2023).
- Chi, Y. M., Hashimoto, F., Yan, W. M., & Kobayashi, J. (1997). Strong antinociceptive effect of incarvillateine, a novel monoterpene alkaloid from Incarvillea sinensis. Planta medica, 63(5), 392-395.
- Shakibaei, M., Buhrmann, C., & Aggarwal, B. B. (2020). Targeting NF-κB Signaling by Calebin A, a Compound of Turmeric, in Multicellular Tumor Microenvironment: Potential Role of Apoptosis Induction in CRC Cells. International journal of molecular sciences, 21(21), 8251.
- Li, Y., et al. (2022). IC50 values of the active compounds inhibiting human cancer cell growth...
- Rukachaisirikul, V., et al. (2002). A new dimeric piperine alkaloid from the stems of Piper chaba.
- Dembitsky, V. M. (2005). Bioactive cyclobutane-containing alkaloids. Mini-reviews in medicinal chemistry, 5(8), 795-807.
- Sergeiko, A., Poroikov, V. V., Hanuš, L. O., & Dembitsky, V. M. (2008). Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. The open medicinal chemistry journal, 2, 26-37.
- Wang, Y., et al. (2005). Quantitative determination of incarvillateine in Incarvillea sinensis by solid phase extraction and high performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 38(2), 263-268.
- Wink, M. (2020). The Interference of Selected Cytotoxic Alkaloids with the Cytoskeleton: An Insight into Their Modes of Action. Molecules (Basel, Switzerland), 25(21), 5037.
- Mathew, B., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules (Basel, Switzerland), 25(16), 3698.
- Song, S. J., et al. (2023). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural product reports, 40(6), 1094-1129.
- Wang, Y., et al. (2019). Natural products modulating MAPK for CRC treatment: a promising strategy. Frontiers in pharmacology, 10, 1243.
- Ke, Y., et al. (2024). Natural products modulating MAPK for CRC treatment: a promising strategy. Frontiers in Pharmacology, 15, 1395507.
- Said, A., & El-Aasr, M. (2016).
- Aliyu, M., Bonomi, Z. M., & Idoko, A. S. (2023). Dietary phytochemicals targeting Nf-KB signalling pathways: Potential cancer chemoprevention strategy.
- Wolff, A. D. A., et al. (2016). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. Journal of the Brazilian Chemical Society.
- Berkov, S., Bastida, J., & Viladomat, F. (2020). Chemistry and Biological Activity of Alkaloids from the Genus Lycoris (Amaryllidaceae). Molecules (Basel, Switzerland), 25(23), 5722.
- Al-Oqail, M. M., et al. (2021). IC50 of tested compounds.
- Nikitin, S. (2017). Structure elucidation and complete assignment of H and C NMR data of Piperine.
- Wikipedia contributors. (2023, December 12). Cytoskeletal drugs. In Wikipedia, The Free Encyclopedia.
- Zhang, H. P., & Ding, H. (2018). Attractive natural products with strained cyclopropane and/or cyclobutane ring systems. Natural Product Reports, 35(11), 1184-1212.
- Cheenpracha, S., et al. (2010). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging...
- de Cássia da Silveira e Sá, R., et al. (2013). Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. Molecules (Basel, Switzerland), 18(1), 1-28.
- Li, Y. F., et al. (2025). Structure, Nuclear Magnetic Resonance Data, Biological Activity, and Synthesis of the Okaramine Family Compounds. Journal of agricultural and food chemistry.
Sources
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclobutane-containing alkaloids: origin, synthesis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 7. Strong antinociceptive effect of incarvillateine, a novel monoterpene alkaloid from Incarvillea sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytoskeletal drugs - Wikipedia [en.wikipedia.org]
- 10. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation, Structure Elucidation, and Bioactivity Evaluation of Two Alkaloids From Piper chaba H. Stem: A Traditional Medicinal Spice and Its Chemico‐Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Puckered Scaffold: A Technical Guide to Cyclobutanecarboxylate Derivatives in Modern Medicinal Chemistry
Abstract
The pursuit of novel chemical matter with superior pharmacological profiles is a central theme in drug discovery. While aromatic scaffolds have historically dominated medicinal chemistry, their association with metabolic liabilities and poor physicochemical properties has driven the exploration of three-dimensional, saturated alternatives. Among these, the cyclobutane ring, particularly in the form of cyclobutanecarboxylate derivatives, has emerged as a powerful and versatile scaffold. This guide provides an in-depth analysis of the unique structural properties of the cyclobutane core and delineates its strategic application in resolving common drug development challenges. We will explore its role as a bioisosteric replacement for aromatic rings and bulky alkyl groups, its utility in enforcing conformational constraint, and its impact on metabolic stability and other ADME properties. Supported by preclinical and clinical data, detailed experimental protocols, and workflow visualizations, this document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage this compound derivatives to create safer, more effective medicines.
The Rise of the Strained Scaffold: Why Cyclobutane?
For decades, medicinal chemists have relied heavily on flat, aromatic rings to construct pharmacologically active agents. However, the drive to escape "flatland" and explore more three-dimensional chemical space has intensified.[1] This shift is motivated by the understanding that molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved clinical success rates, better solubility, and enhanced metabolic stability.[2][3]
The cyclobutane ring, a four-membered carbocycle, has become a star player in this new paradigm.[4] Its unique combination of properties makes it an attractive motif for drug design:
-
Inherent Three-Dimensionality: Unlike planar aromatic rings, the cyclobutane scaffold adopts a puckered, non-planar conformation, which can orient substituents in precise vectors to optimize interactions within a protein binding pocket.[4][5]
-
Metabolic Inertness: As a saturated carbocycle, it is relatively inert and lacks the electron-rich systems of aromatic rings, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]
-
Conformational Rigidity: The strained ring structure can be used to lock flexible linkers into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and often leading to increased potency.[5][6]
-
Versatile Bioisostere: The cyclobutane core can serve as a bioisosteric replacement for a variety of common chemical motifs, including phenyl rings, gem-dimethyl groups, and tert-butyl groups, allowing chemists to fine-tune a molecule's properties while preserving its core binding interactions.[1][7]
This guide will focus specifically on this compound derivatives, a class of building blocks that combines the advantageous properties of the cyclobutane core with a functional handle (the carboxylate) for further synthetic elaboration or direct interaction with biological targets.[8][9]
Foundational Principles: Conformational and Physicochemical Properties
To effectively apply the cyclobutane scaffold, one must first understand its fundamental characteristics. The ring is not a flat square; it exists in a dynamic equilibrium of puckered conformations to relieve torsional strain.[10]
-
Ring Strain and Geometry: The cyclobutane ring possesses significant strain energy (approx. 26.3 kcal/mol), which is higher than cyclopentane but slightly lower than cyclopropane.[6] This strain results in longer C-C bond lengths (approx. 1.56 Å) compared to typical alkanes and internal bond angles of about 88°, a deviation from the ideal 109.5° for sp³ carbons.[5][10] This unique geometry is the source of its utility in conformational restriction.
-
Puckered Conformation: The ring rapidly interconverts between equivalent "butterfly" or puckered conformations, with a dihedral angle of about 25-35°.[10][11] Substituents can occupy pseudo-axial or pseudo-equatorial positions, and the substitution pattern (e.g., 1,2-cis/trans, 1,3-cis/trans) dictates the precise spatial orientation of functional groups.[11] This provides a rigid framework for positioning pharmacophoric elements.
Caption: Dynamic equilibrium between puckered conformations of the cyclobutane ring.
Strategic Applications in Drug Design
The true power of the this compound moiety lies in its strategic deployment to solve specific problems in drug optimization.
The Cyclobutane Ring as a Bioisostere
Bioisosteric replacement is a cornerstone of medicinal chemistry, aimed at improving properties while maintaining biological activity. The cyclobutane ring is a particularly effective and versatile bioisostere.
Replacing a phenyl ring with a cyclobutane ring is a powerful strategy to increase the Fsp³ character of a molecule.[1] This transformation often yields significant improvements in key drug-like properties.
-
Causality: Aromatic rings are common sites of oxidative metabolism (hydroxylation). Replacing the phenyl ring with a metabolically robust cyclobutane ring removes this liability.[1] Furthermore, the increased three-dimensionality can lead to better shape complementarity with the target, and the reduced planarity often improves aqueous solubility.[1][12]
Caption: Decision workflow for considering cyclobutane as an aryl bioisostere.
The bulky, lipophilic tert-butyl and gem-dimethyl groups are often used to fill hydrophobic pockets, but they can confer poor metabolic stability and high lipophilicity.[7][13]
-
Causality: The cyclobutane ring can mimic the steric bulk of these groups, effectively filling the same pocket.[7] However, as a spirocyclic replacement for a gem-dimethyl group or a direct replacement for a tert-butyl group, it often reduces lipophilicity (LogP) and can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles.[14]
Table 1: Comparative Properties of Bioisosteric Replacements
| Original Moiety | Replacement Moiety | Key Property Improvements | Representative Example |
| Phenyl Ring | Cyclobutane Ring | Increased Fsp³, improved metabolic stability, enhanced solubility.[1] | BACE inhibitors.[15] |
| gem-Dimethyl | Spiro-Cyclobutane | Maintained potency, potential for improved PK properties.[7] | Cannabinoid receptor 1 agonists.[7] |
| tert-Butyl | 1-methylcyclobutyl | Reduced lipophilicity, blocked metabolic oxidation.[13] | General strategy to improve metabolic stability.[13] |
| Alkene | 1,2-disubstituted Cyclobutane | Prevented cis/trans isomerization, increased metabolic stability. | Antitumor natural product analogues. |
Conformational Restriction
Flexible linkers in drug molecules can result in a significant entropic penalty upon binding, as the molecule must adopt a single, rigid conformation. Introducing a cyclobutane ring can pre-organize the molecule into its bioactive conformation.[5]
-
Causality: Replacing a flexible ethyl or propyl chain with a 1,3-disubstituted cyclobutane ring drastically reduces the number of accessible conformations.[5] This "locks" the pharmacophoric groups at either end of the linker into a defined spatial relationship, minimizing the entropic cost of binding and potentially increasing binding affinity and selectivity.[7][16]
Synthesis of Key this compound Scaffolds
The increasing utility of cyclobutane derivatives has spurred the development of robust synthetic methods. Access to functionalized cyclobutanecarboxylates is now readily achievable through several key strategies.
-
[2+2] Cycloaddition: The reaction of an alkene with a ketene or another activated alkene is a classic and powerful method for constructing the cyclobutane ring.[17] Photochemical [2+2] cycloadditions are particularly common for accessing diverse scaffolds.[18]
-
Functionalization of Cyclobutanone: Commercially available cyclobutanone and its derivatives serve as versatile starting points.[19] Reactions such as Wittig olefination followed by functional group manipulation can yield a variety of substituted cyclobutanecarboxylates.
-
Ring Expansion/Contraction: Though less common, ring expansion of cyclopropanes or ring contraction of cyclopentanes can also be employed to generate specific cyclobutane architectures.
A common modern approach involves the diastereoselective reduction of a cyclobutylidene derivative to install the desired cis or trans stereochemistry, which is crucial for controlling the vectoral display of substituents.[20]
Case Studies: Cyclobutanes in Clinical Development
The theoretical advantages of the cyclobutane moiety are validated by its presence in numerous clinical candidates and marketed drugs.[5][21]
-
Carboplatin: One of the earliest and most successful examples, this platinum-based anticancer drug utilizes a cyclobutane-1,1-dicarboxylate ligand to modulate the reactivity and toxicity profile compared to its precursor, cisplatin.[5]
-
Boceprevir: An inhibitor of the hepatitis C virus (HCV) NS3/4A protease, Boceprevir incorporates a cyclobutane-fused proline mimetic that provides conformational rigidity.[21]
-
Zasocitinib: An investigational Janus kinase (JAK) inhibitor for the treatment of psoriasis and other autoimmune diseases, zasocitinib contains a 1,2-disubstituted cyclobutane core, highlighting the adoption of this scaffold in modern drug candidates.[22]
Field-Proven Insights: Key Experimental Protocols
To empower researchers to validate the impact of incorporating a this compound derivative, we provide the following self-validating experimental protocols.
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This protocol determines the intrinsic clearance of a compound, providing a reliable measure of its susceptibility to Phase I metabolism.[1]
A. Materials:
-
Test Compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Control Compounds (High clearance, e.g., Verapamil; Low clearance, e.g., Warfarin)
-
Quenching Solution: Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide)
-
96-well incubation plate and analytical plate
B. Step-by-Step Methodology:
-
Preparation: Thaw HLM and NADPH system on ice. Prepare a 0.5 mg/mL HLM working solution in phosphate buffer.
-
Incubation Mixture: In the incubation plate, add phosphate buffer. Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubation: Add the HLM working solution to each well. Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the T=0 time point wells.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 150 µL of the ice-cold quenching solution. For the T=0 sample, add the quenching solution before adding the NADPH system.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to a new analytical plate. Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
C. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
Caption: Experimental workflow for the in vitro microsomal stability assay.
Protocol 2: Competitive Radioligand Binding Assay for IC₅₀ Determination
This protocol measures the potency of a compound by determining its ability to displace a known radiolabeled ligand from its target receptor.[1]
A. Materials:
-
Cell membranes or purified protein expressing the target of interest.
-
Radiolabeled ligand (e.g., ³H-labeled) specific for the target.
-
Assay Buffer (specific to the target, e.g., Tris-HCl with cofactors).
-
Test Compound (serially diluted).
-
Non-specific binding (NSB) control: A high concentration of a known, unlabeled ligand.
-
Total binding control: No unlabeled ligand.
-
Glass fiber filter mats and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
B. Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Add Components:
-
Add serially diluted test compound to appropriate wells.
-
Add the NSB control to its designated wells.
-
Add buffer/vehicle to the total binding wells.
-
-
Add Radioligand: Add the radiolabeled ligand to all wells at a concentration near its dissociation constant (Kd).
-
Add Protein: Add the cell membranes or purified protein to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. The protein and any bound ligand will be trapped on the filter.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter mat in a scintillation vial or bag, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
C. Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism).
-
The concentration of the compound that displaces 50% of the radioligand is the IC₅₀ value.
-
If the Kd of the radioligand is known, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[1]
Conclusion and Future Outlook
This compound derivatives have transitioned from chemical curiosities to indispensable tools in the medicinal chemist's arsenal. Their unique puckered structure provides a robust, three-dimensional scaffold that can be strategically employed to overcome long-standing challenges in drug development, including poor metabolic stability, low solubility, and conformational ambiguity.[4][5] By serving as effective bioisosteres for problematic aromatic and alkyl groups, these motifs enhance the Fsp³ character of drug candidates, a property increasingly correlated with successful clinical outcomes.[1][3]
The future will likely see the development of more complex and stereochemically rich cyclobutane building blocks, enabled by advances in asymmetric synthesis and C-H functionalization.[23] As our understanding of the subtle interplay between three-dimensional shape and biological function deepens, the rational design and application of this compound derivatives will continue to be a fruitful strategy for discovering the next generation of innovative therapeutics.
References
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link][4][5]
- van der Kolk, M. R., et al. (2022).
- Dandapani, S., et al. (2020). Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery.
- Alabugin, I. V., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37. [Link][27][28]
- Foley, D. J., et al. (2020). Emergent synthetic methods for the modular advancement of sp3-rich fragments.
- Dow, M., et al. (2020). Synthesis and Demonstration of the Biological Relevance of sp3-rich Scaffolds Distantly Related to Natural Product Frameworks.
- Bull, J. A., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link][7]
- van der Kolk, M. R., et al. (2022).
- Alabugin, I. V., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]
- Dandapani, S., et al. (2020). Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery.
- Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules.
- Synfacts. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Thieme. [Link]
- Stepan, A. F., et al. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science (RSC Publishing). [Link]
- ResearchGate. (n.d.). Examples of 1,2-disubsituted cyclobutanes in clinical trials.
- Request PDF. (2025). Synthesis and Conformational Analysis of New Cyclobutane-Fused Nucleosides.
- Liskon Biological. (2025).
- Figshare. (2016). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives.
- Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space. [Link][12]
- ResearchGate. (n.d.). Conformational analysis of cycloalkanes.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl this compound: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link][8]
- ResearchGate. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery.
- Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link][10]
- ResearchGate. (n.d.). Synthesis of the cyclobutane derivatives 23a–c.
- Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [Link]
- Request PDF. (2025). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates.
- Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link][16]
- Izzotti, A. R., & Gleason, J. L. (n.d.). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]
- ScholarWorks. (2023).
- ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Cyclobutane Derivatives: Methyl 3-methylenethis compound. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- ResearchGate. (n.d.). An “Ideal” Bioisoster of the para-substituted Phenyl Ring.
- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. [Link]
- ResearchGate. (n.d.). Merck's approach to a cyclobutyl building block via a BCB intermediate.
- ACS Medicinal Chemistry Letters. (n.d.). Metabolically Stable tert-Butyl Replacement.
- RSC Publishing. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link][9]
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link][15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 15. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]
- 20. researchgate.net [researchgate.net]
- 21. lifechemicals.com [lifechemicals.com]
- 22. researchgate.net [researchgate.net]
- 23. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of methyl cyclobutanecarboxylate
An In-Depth Technical Guide to the Core Physical and Chemical Properties of Methyl Cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclobutane Moiety
Methyl this compound (CAS No. 765-85-5) is a pivotal chemical intermediate whose significance extends beyond its simple ester structure. The compound's true value lies in the four-membered cyclobutane ring, a strained carbocycle that imparts unique conformational and stereochemical properties to molecules. In the realm of medicinal chemistry and drug development, the incorporation of the cyclobutane scaffold is an increasingly utilized strategy to enhance metabolic stability, refine binding affinity, and explore novel chemical space. This guide, intended for the practicing scientist, provides a comprehensive overview of the essential , offering field-proven insights into its analysis, synthesis, and application.
Part 1: Core Physical and Spectroscopic Properties
A thorough understanding of a compound's physical characteristics is fundamental to its application in a laboratory setting. Methyl this compound is a colorless to nearly colorless liquid with properties that make it suitable for a variety of organic transformations.
Physicochemical Data Summary
The key quantitative physical properties of methyl this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 765-85-5 | |
| Molecular Formula | C₆H₁₀O₂ | |
| Molecular Weight | 114.14 g/mol | |
| Appearance | Colorless to Almost Colorless Liquid | |
| Boiling Point | 135 - 138.7 °C | |
| Density | ~0.99 g/mL at 20°C | |
| Refractive Index (n²⁰/D) | ~1.43 | |
| Flash Point | 30.1 °C | |
| Purity (typical) | ≥98.0% (by GC) |
Spectroscopic Signature
The structural features of methyl this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) around 3.6-3.7 ppm. The protons on the cyclobutane ring will present as a series of complex multiplets in the upfield region (typically 1.8-3.2 ppm) due to complex spin-spin coupling. The methine proton (CH-C=O) will be the most downfield of the ring protons.
-
¹³C NMR : The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the ester at approximately 175 ppm. The methoxy carbon (O-CH₃) will appear around 51 ppm. The carbons of the cyclobutane ring will resonate in the upfield region, with the methine carbon appearing around 35-45 ppm and the methylene carbons between 15-30 ppm.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band around 1730-1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the saturated ester group. Additional significant peaks include C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching vibrations in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 114 is expected, though it may be of low intensity. Key fragmentation patterns for cyclobutane esters often involve ring cleavage. Common fragments include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 83, and the loss of the carbomethoxy group (-COOCH₃) to yield a fragment at m/z = 55. Cleavage of the cyclobutane ring can also lead to characteristic fragments.
Part 2: Analytical Workflow
Accurate and reliable analysis is a prerequisite for any synthetic application. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for assessing the purity and identity of methyl this compound.
Experimental Protocol: GC-MS Analysis
This protocol provides a robust method for the routine analysis of methyl this compound, adaptable from standard procedures for similar analytes.
-
Sample Preparation :
-
Dissolve a small aliquot (e.g., 1 µL) of methyl this compound in a volatile solvent like ethyl acetate or dichloromethane to a final concentration of approximately 100-1000 µg/mL.
-
If the sample contains particulates, filter it through a 0.45 µm syringe filter into a clean 2 mL autosampler vial.
-
-
Instrumentation & Conditions :
-
Gas Chromatograph :
-
Column : Use a standard non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Inlet : Set to 250 °C with a split ratio of 50:1.
-
Injection Volume : 1 µL.
-
Oven Program : Start at 70 °C, hold for 1 minute, then ramp at 15 °C/min to 250 °C and hold for 2 minutes.
-
-
Mass Spectrometer :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Ion Source Temperature : 230 °C.
-
Transfer Line Temperature : 280 °C.
-
-
-
Data Analysis :
-
Identify the peak corresponding to methyl this compound by its retention time.
-
Confirm identity by comparing the acquired mass spectrum with a reference library spectrum.
-
Determine purity by calculating the peak area percentage relative to all other detected peaks in the chromatogram.
-
Visualization: GC-MS Analytical Workflow
Caption: Workflow for GC-MS analysis.
Part 3: Chemical Reactivity and Synthetic Utility
The chemical behavior of methyl this compound is dictated by two primary features: the electrophilic ester carbonyl and the strained four-membered ring.
Reactivity of the Ester Group
Like other simple esters, the carbonyl group is susceptible to nucleophilic acyl substitution. A key reaction is hydrolysis, which can be catalyzed by either acid or base.
-
Base-Catalyzed Hydrolysis (Saponification) : This proceeds via the irreversible BAC2 mechanism. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form cyclobutanecarboxylic acid (as the carboxylate salt). This reaction is typically faster and more common for preparative hydrolysis than the acid-catalyzed alternative.
-
Acid-Catalyzed Hydrolysis : This is an equilibrium process following the AAC2 mechanism. The reaction is initiated by protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. To drive the reaction to completion, a large excess of water is required.
Visualization: Base-Catalyzed Hydrolysis (BAC2) Mechanism
Caption: Mechanism of base-catalyzed ester hydrolysis.
Influence of the Cyclobutane Ring
The cyclobutane ring possesses significant angle and torsional strain (approx. 26 kcal/mol). While the ring itself is generally stable under standard ester reaction conditions, its electronic properties can influence the reactivity of the adjacent carbonyl group. The sp-hybridization character of the ring carbons can affect the electrophilicity of the carbonyl carbon, subtly modulating its reactivity compared to acyclic analogues. This strained ring is a valuable synthon, as it can participate in various ring-opening or rearrangement reactions under more forcing conditions, providing access to more complex molecular architectures.
Part 4: Synthesis
Methyl this compound is typically prepared via standard esterification methods from its parent carboxylic acid.
Experimental Protocol: Fischer Esterification
The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.
-
Reaction Setup :
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclobutanecarboxylic acid (0.1 mol, 10.0 g).
-
Add an excess of methanol (0.5 mol, 20 mL).
-
Under a fume hood, carefully add concentrated sulfuric acid (0.5 mL) dropwise while stirring.
-
-
Reflux :
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or GC-MS.
-
-
Workup and Isolation :
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash sequentially with 5% aqueous sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst and remove unreacted carboxylic acid, followed by a wash with saturated aqueous sodium chloride (brine, 1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification :
-
The crude ester can be purified by fractional distillation under atmospheric pressure to yield pure methyl this compound.
-
Visualization: Synthetic Workflow
mechanism of [2+2] cycloaddition for cyclobutane synthesis
An In-Depth Technical Guide to the Mechanism of [2+2] Cycloaddition for Cyclobutane Synthesis
Abstract
The construction of cyclobutane rings is a cornerstone of modern organic synthesis, with the four-membered carbocycle serving as a key structural motif in numerous natural products and pharmaceutical agents.[1][2] Among the methodologies for their synthesis, the [2+2] cycloaddition—the formal union of two two-electron components—stands out as the most direct and atom-economical approach.[2] However, the mechanistic path of this transformation is far from simple. Governed by the principles of orbital symmetry, its feasibility is critically dependent on the reaction conditions and substrate choice. This guide provides an in-depth exploration of the core mechanisms of [2+2] cycloaddition, offering researchers, scientists, and drug development professionals a detailed understanding of the theoretical underpinnings and practical applications of this powerful synthetic tool. We will dissect the concerted and stepwise pathways, the governing Woodward-Hoffmann rules, and the modern catalytic strategies that have expanded the reaction's scope, providing a comprehensive framework for its rational application in complex molecule synthesis.
The Fundamental Hurdle: Woodward-Hoffmann Rules and Orbital Symmetry
At first glance, the thermal cycloaddition of two simple alkenes to form a cyclobutane appears straightforward. However, decades of experimental observation have shown that this reaction does not proceed readily under thermal conditions. The explanation lies in the realm of orbital symmetry, as elucidated by the Woodward-Hoffmann rules.[3][4]
For a concerted pericyclic reaction to be thermally allowed, the Highest Occupied Molecular Orbital (HOMO) of one reactant must overlap constructively with the Lowest Unoccupied Molecular Orbital (LUMO) of the other in a suprafacial-suprafacial geometry (where both new bonds form on the same face of each π-system).[5][6]
In the case of two ethylene molecules, the HOMO has bonding character at both termini, while the LUMO has antibonding character. A face-to-face (suprafacial-suprafacial) approach results in one bonding and one antibonding interaction, leading to a high-energy, forbidden transition state.[6][7] Geometric constraints make the alternative, symmetry-allowed suprafacial-antarafacial approach (where one component reacts on opposite faces) impossible for simple alkenes.[8][9]
This fundamental "forbidden" nature of the thermal [2+2] reaction necessitates alternative mechanistic pathways, which form the core of modern cyclobutane synthesis.
Figure 1: FMO analysis of thermal vs. photochemical [2+2] cycloaddition.
Mechanistic Pathways for Cyclobutane Formation
To circumvent the limitations imposed by orbital symmetry, several distinct mechanisms are exploited in synthesis. The choice of pathway dictates the reaction conditions, substrate scope, and stereochemical outcome.
Photochemical [2+2] Cycloaddition
The most direct way to achieve a symmetry-allowed [π2s + π2s] cycloaddition is through photochemical activation.[5][10] Irradiation with UV light promotes an electron from the HOMO to the LUMO of one alkene, creating an excited state.[8] This new excited-state HOMO (HOMO*) has the correct symmetry to undergo a constructive, suprafacial-suprafacial interaction with the LUMO of a ground-state alkene partner.[6][8]
While formally concerted, many photochemical [2+2] reactions, particularly those involving enones, proceed through a stepwise mechanism.[11] The process typically involves:
-
Photoexcitation: The substrate absorbs a photon, forming a short-lived singlet excited state (S1).
-
Intersystem Crossing (ISC): The S1 state often undergoes ISC to a more stable triplet excited state (T1).[11][12]
-
Exciplex/Intermediate Formation: The excited state (singlet or triplet) interacts with the ground-state alkene to form an exciplex, which then collapses to a 1,4-diradical intermediate.[11]
-
Ring Closure: Spin inversion (for the triplet pathway) followed by C-C bond formation yields the cyclobutane ring.[11]
The stepwise nature of this process means that stereochemical information from the starting alkenes may not be fully retained in the product. The regioselectivity is often governed by the stability of the intermediate diradical.[13]
Thermal [2+2] Cycloaddition: Exceptions and Alternatives
While the concerted thermal pathway is forbidden for simple alkenes, certain substrates can react thermally through unique concerted or stepwise mechanisms.
Ketenes are a powerful exception to the rule and readily undergo thermal [2+2] cycloadditions with alkenes.[10][14] This is not because they violate orbital symmetry rules, but because they adopt an alternative, allowed geometry. A ketene possesses two orthogonal π systems. The reaction proceeds via a concerted [π2s + π2a] mechanism, where the alkene component reacts suprafacially and the ketene component reacts antarafacially.[15][16] This "perpendicular approach" allows for constructive HOMO-LUMO overlap and is thermally allowed by the Woodward-Hoffmann rules.[15][16]
This mechanism is highly stereospecific with respect to the alkene component. The regioselectivity is dictated by the electrophilic nature of the ketene's central carbon, which preferentially reacts with the more nucleophilic carbon of the alkene partner.[10][15]
Figure 2: Overview of primary mechanistic routes for [2+2] cycloaddition.
For many alkenes that are not ketenes but still react thermally, the mechanism is stepwise, proceeding through an intermediate that is not on the concerted pericyclic path.[17][18]
-
Diradical Mechanism: This pathway involves the formation of a 1,4-diradical intermediate. The activation barrier is determined by the energy required to form the initial C-C bond. This pathway is often competitive with the concerted Diels-Alder reaction for certain substrates, such as the reaction of butadiene with tetrafluoroethylene.[17][19]
-
Zwitterionic Mechanism: When one alkene is highly electron-rich (e.g., an enol ether) and the other is highly electron-poor (e.g., tetracyanoethylene), a stepwise pathway through a zwitterionic intermediate can be favored. This mechanism is often promoted by polar solvents which can stabilize the charged intermediate.[13][20]
In both stepwise cases, the reaction is not stereospecific, as bond rotation can occur in the intermediate before the final ring-closing step.
Transition Metal-Catalyzed [2+2] Cycloaddition
A modern and highly versatile approach to cyclobutane synthesis involves the use of transition metal catalysts.[21][22] These reactions do not follow pericyclic selection rules. Instead, they operate via a mechanism involving the metal center. While mechanisms can vary, a common pathway involves:
-
Ligand Association: The two alkene components coordinate to the metal center.
-
Oxidative Coupling: The metal engages in oxidative coupling with the two alkenes to form a metallacyclopentane intermediate.
-
Reductive Elimination: The metallacyclopentane undergoes reductive elimination to form the cyclobutane product and regenerate the active catalyst.
This approach offers significant advantages, including milder reaction conditions and the ability to control selectivity through ligand design. Various transition metals, including Ni, Co, Ru, and Rh, have been shown to effectively catalyze these transformations.[21][22][23]
Controlling Selectivity in Cyclobutane Synthesis
For drug development and natural product synthesis, controlling the stereochemistry and regiochemistry of the cyclobutane ring is paramount.
| Mechanism | Stereochemistry | Regiochemistry Drivers | Key Considerations |
| Photochemical | Often non-stereospecific due to diradical intermediates. Can be influenced by reaction conditions (e.g., solvent cage effects).[13] | Governed by the stability of the 1,4-diradical intermediate. "Head-to-head" vs. "head-to-tail" dimerization depends on substituent effects.[13] | Use of sensitizers can favor triplet pathways. Reaction can be complex with multiple products.[24] |
| Thermal (Ketene) | Highly stereospecific (retention) with respect to the alkene component due to the concerted [π2s + π2a] transition state. | Governed by electronic effects: the electrophilic ketene carbon attacks the most nucleophilic alkene carbon.[10][15] | Ketenes are highly reactive and often generated in situ. Lewis acids can promote the reaction and alter diastereoselectivity.[25] |
| Thermal (Stepwise) | Non-stereospecific. Bond rotation in the diradical or zwitterionic intermediate leads to a mixture of stereoisomers. | Electronic factors dominate in zwitterionic pathways. Radical stability is key for diradical pathways. | Favored by highly polarized alkenes or substrates that can stabilize radical intermediates. |
| Metal-Catalyzed | Can be highly stereoselective. The stereochemical outcome is controlled by the catalyst and its ligand sphere. | Often excellent. Controlled by steric and electronic interactions within the metallacyclopentane intermediate. | Offers the highest degree of tunability. Chiral ligands can be used for enantioselective variants.[21] |
Representative Experimental Protocol: Photosensitized [2+2] Cycloaddition
This protocol provides a general method for the photochemical cycloaddition of an alkene with an N-aryl maleimide using a photosensitizer, a common strategy to access cyclobutane cores.[24]
Objective: To synthesize a cyclobutane derivative via a triplet-sensitized photochemical [2+2] cycloaddition.
Materials:
-
N-Aryl Maleimide (1.0 equiv., 0.20 mmol)
-
Alkene (e.g., Styrene) (2.0 equiv., 0.40 mmol)
-
Thioxanthone (photosensitizer) (20 mol %, 0.04 mmol, 9 mg)
-
Dichloromethane (CH₂Cl₂), anhydrous (2.0 mL)
-
Glass reaction vial with a screw cap or rubber septum
-
Blue LED light source (e.g., Kessil PR160L, 440 nm)
-
Argon or Nitrogen source for inert atmosphere
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry glass vial equipped with a magnetic stir bar, add the N-aryl maleimide (1.0 equiv.), the alkene (2.0 equiv.), and the thioxanthone photosensitizer (0.2 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (2.0 mL) to the vial.
-
Inert Atmosphere: Seal the vial with a cap or septum and purge the system with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen, which can quench the triplet excited state.
-
Irradiation: Place the vial approximately 5-10 cm from the blue LED light source. Ensure the reaction mixture is stirring continuously to promote uniform irradiation.
-
Reaction Monitoring: Allow the reaction to proceed for 16-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS by periodically taking a small aliquot from the reaction mixture.
-
Workup: Upon completion, remove the light source and concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., petroleum ether/ethyl acetate mixtures) to isolate the desired cyclobutane product.[24]
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and stereochemistry.
Rationale for Choices:
-
N-Aryl Maleimide: This substrate absorbs poorly in the visible region, necessitating a photosensitizer.[24]
-
Thioxanthone: This sensitizer absorbs the blue light efficiently, populates its triplet state via ISC, and then transfers its energy to the maleimide, generating the reactive triplet state required for the cycloaddition while minimizing direct excitation of the substrates which could lead to side reactions.[24]
-
Blue LED (440 nm): This wavelength is specifically chosen to excite the photosensitizer without being absorbed significantly by the reactants, providing a cleaner reaction profile.
-
Inert Atmosphere: Oxygen is a known triplet quencher and must be excluded to ensure the efficiency of the energy transfer process.
Conclusion
The [2+2] cycloaddition is a deceptively complex yet powerful reaction for the synthesis of cyclobutanes. While the concerted thermal reaction between simple alkenes is forbidden by the Woodward-Hoffmann rules, chemists have developed a diverse toolkit of photochemical, specialized thermal, and metal-catalyzed methods to overcome this barrier. Understanding the distinct mechanistic underpinnings of each approach—from the symmetry-allowed excited-state reactions and the unique geometry of ketene additions to the stepwise nature of diradical pathways and the catalytic cycles of transition metals—is essential for any scientist aiming to construct four-membered rings with precision and control. This knowledge enables the rational design of synthetic routes and the strategic development of novel therapeutics and complex molecular architectures.
References
- Fiveable. (n.d.). Thermal [2+2] cycloadditions Definition - Organic Chemistry II Key Term.
- Chai, L., & Tcyrulnikov, S. (n.d.). Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes. Bentham Science.
- Matton, P., Huvelle, S., Haddad, M., Phansavath, P., & Ratovelomanana-Vidal, V. (n.d.). Recent Progress in Metal-Catalyzed [2+2+2] Cycloaddition Reactions.
- ResearchGate. (n.d.). Metal-Mediated and Metal-Catalyzed [2+2] Cycloadditions.
- Domínguez, G., Pérez-Castells, J. (2011). [2+2+2] Cycloaddition Reactions of Macrocyclic Systems Catalyzed by Transition Metals. A Review. Molecules, 16(7), 5746-5763. [Link]
- Wikipedia. (n.d.). Enone–alkene cycloadditions.
- Fiveable. (n.d.). Photochemical [2+2] cycloadditions Definition - Organic Chemistry II Key Term.
- Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.
- Hou, X., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(37). [Link]
- Chemistry LibreTexts. (2024). 29.6: Stereochemistry of Cycloadditions.
- Chen, Y., et al. (2020). Concerted [4 + 2] and Stepwise (2 + 2) Cycloadditions of Tetrafluoroethylene with Butadiene: DFT and DLPNO-UCCSD(T) Explorations. The Journal of Organic Chemistry, 85(6), 4239-4246. [Link]
- Kotha, S., & Sreevani, G. (2005). MICROREVIEW Transition Metal Catalyzed [2+2+2] Cycloaddition and Application in Organic Synthesis. European Journal of Organic Chemistry, 2005(18), 3987-4000.
- Wang, Y., et al. (2023). The origin of [2+2] photocycloaddition reaction in the solid state driving ACQ-to-AIE transformation. Journal of Materials Chemistry C, 11(16), 5481-5489. [Link]
- NC State University Libraries. (n.d.). 30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- ChemTube3D. (n.d.). [2+2] Ketene Cycloaddition.
- ResearchGate. (2025). Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions.
- Hou, X., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(37). [Link]
- Ghosez, L., et al. (1988). Stereochemical features of the (2 + 2) cycloaddition reactions of chiral allenes. 3. The cycloaddition of enantioenriched 1,3-dimethylallene with the symmetrically 1,1-disubstituted alkenes 1,1-dichloro-2,2-difluoroethene and 1,1-diphenylethene. The Journal of Organic Chemistry, 53(4), 704-710. [Link]
- YouTube. (2021). Ketene (2+2) Cycloaddition Reactions.
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
- Chen, Y., et al. (2020). Concerted [4 + 2] and Stepwise (2 + 2) Cycloadditions of Tetrafluoroethylene with Butadiene: DFT and DLPNO-UCCSD(T) Explorations. The Journal of Organic Chemistry, 85(6), 4239-4246. [Link]
- YouTube. (2016). Cycloaddtion reactions - Introduction and Woodward Hoffmann rules - [2+2] cycloadditions.
- ResearchGate. (n.d.). Concerted and stepwise cycloaddition reactions a, Concerted 2 + 2....
- Reddit. (2024). Help with understanding 2+2 cycloadditions.
- Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
- ResearchGate. (n.d.). Mechanism of cyclobutane synthesis through [2 + 2] cycloaddition.
- Journal of the American Chemical Society. (n.d.). Stereochemistry of [2 + 2] cycloadditions of cyclopentyne.
- Slideshare. (n.d.). Cycloaddition reactions [2+2].
- Kokotou, M. G., & Kokotos, C. G. (2020). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 85(15), 10118-10127. [Link]
- YouTube. (2019). Thermal [2+2] cycloaddition reactions.
- University of Bristol. (n.d.). Advanced Chemistry Topics 1 – Pericyclic Reactions LECTURE 3 The Woodward-Hoffmann Rules & their Application.
- Padwa, A. (2018). Cycloaddition reactions for antiviral compounds. Comprehensive Medicinal Chemistry III, 280-313. [Link]
- Chemical Society Reviews. (2009). Exploiting [2+2] cycloaddition chemistry: achievements with allenes.
- Wikipedia. (n.d.). Woodward–Hoffmann rules.
- University of Calgary. (n.d.). The Woodward-Hoffmann Rules.
- PubMed Central. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis.
- MIT OpenCourseWare. (n.d.). Cycloaddition Reactions Woodward-Hoffmann Rules for Cycloadditions.
- Journal of the Chemical Society, Faraday Transactions. (n.d.). Concerted and stepwise mechanisms in cycloaddition reactions: potential surfaces and isotope effects.
- Chemical Society Reviews. (2011). Recent advances in [2+2+2] cycloaddition reactions.
- Quora. (2020). What is the difference between concerted and stepwise reactions?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Woodward–Hoffmann rules - Wikipedia [en.wikipedia.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Cycloaddition reactions [2+2] | PPTX [slideshare.net]
- 8. 30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 12. The origin of [2+2] photocycloaddition reaction in the solid state driving ACQ-to-AIE transformation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. chemtube3d.com [chemtube3d.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Concerted [4 + 2] and Stepwise (2 + 2) Cycloadditions of Tetrafluoroethylene with Butadiene: DFT and DLPNO-UCCSD(T) Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 21. Chapter - Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes | Bentham Science [benthamscience.com]
- 22. researchgate.net [researchgate.net]
- 23. uwindsor.ca [uwindsor.ca]
- 24. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Harnessing the Spring: Ring Strain Effects and Strategic Applications in Cyclobutanecarboxylate Reactions
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif, long considered a synthetic curiosity due to its inherent instability, has emerged as a powerful scaffold in modern medicinal chemistry and complex molecule synthesis.[1][2] Its unique, puckered three-dimensional structure and the potential energy stored within its strained C-C bonds offer unparalleled opportunities for strategic chemical transformations.[3] This guide provides an in-depth analysis of the core principles governing the reactivity of cyclobutane rings, with a specific focus on cyclobutanecarboxylates. We will explore the origins of ring strain, how it can be harnessed as a thermodynamic driving force for selective reactions, and its application in the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of strained-ring systems.
The Energetic Landscape of Cyclobutane: A Foundation of Strain
The reactivity of cyclobutanes is intrinsically linked to their high ring strain, a concept first explored by Adolf von Baeyer.[4] This strain is a combination of two primary factors: angle strain and torsional strain.[5][6]
-
Angle Strain: An sp³-hybridized carbon atom ideally adopts a tetrahedral geometry with bond angles of 109.5°.[7] In a planar cyclobutane, the internal C-C-C bond angles would be compressed to 90°, creating substantial angle strain.[5] To mitigate this, cyclobutane adopts a puckered or "butterfly" conformation, which slightly relieves this compression.[7][8]
-
Torsional Strain: This arises from the eclipsing of C-H bonds on adjacent carbon atoms.[6] The puckered conformation of cyclobutane also serves to reduce these unfavorable eclipsing interactions, which would be maximized in a planar structure.[7]
The cumulative effect of these strains results in a total ring strain energy of approximately 26.3 kcal/mol.[7][8] This stored potential energy makes the C-C bonds in cyclobutane significantly weaker (bond dissociation energy ~65 kcal/mol) than those in unstrained alkanes (~80-85 kcal/mol), predisposing the ring to cleavage under various conditions.[7]
Data Presentation: Comparative Strain Energies of Cycloalkanes
The unique energetic state of cyclobutane is best understood in comparison to its homologues. The following table summarizes the strain energies, providing a quantitative basis for its enhanced reactivity.
| Cycloalkane | Ring Size | Strain Energy (kcal/mol) | Key Strain Contributor(s) |
| Cyclopropane | 3 | ~27.6 - 28.1 | Severe Angle Strain, Torsional Strain |
| Cyclobutane | 4 | ~26.3 | Angle Strain, Torsional Strain |
| Cyclopentane | 5 | ~7.1 | Torsional Strain |
| Cyclohexane | 6 | ~0 | Essentially Strain-Free (Chair Conformation) |
| (Data sourced from multiple references including[4][7][8][9]) |
The Role of the Carboxylate: Activating the Strained Ring
The introduction of a carboxylate group (–COOH) or its ester derivative (–COOR) onto the cyclobutane ring profoundly influences its reactivity. These electron-withdrawing groups can activate the ring towards specific transformations, particularly those involving nucleophilic attack or the formation of intermediates that are stabilized by the carboxylate moiety.
Donor-acceptor (D-A) cyclobutanes, where the ring is substituted with both an electron-donating group (like an alkoxy group) and an electron-accepting group (like a carboxylate), are particularly valuable synthetic intermediates.[10][11] The polarization of the C-C bonds in these systems facilitates ring-opening reactions to form 1,4-dipolar intermediates, which can then be trapped in various cycloaddition reactions.[10]
Logical Relationship: Activation and Reaction
The following diagram illustrates the general principle of how a carboxylate group can facilitate the ring-opening of a cyclobutane, turning the stored strain energy into a driving force for chemical transformation.
Caption: General workflow for a strain-release reaction.
Key Reaction Classes Driven by Ring Strain
The stored energy in cyclobutanecarboxylates can be released through several classes of reactions, making them versatile building blocks for complex molecular architectures.
Ring-Opening and Annulation Reactions
The cleavage of a C-C bond is a hallmark of cyclobutane chemistry. When coupled with an annulation (ring-forming) step, this provides a powerful method for constructing larger ring systems.
-
Mechanism: Often initiated by a Lewis acid or photoredox catalysis, the reaction involves the opening of the cyclobutane ring to form a reactive intermediate.[10][12] For example, oxidation of a cyclobutylaniline derivative can generate a radical cation, whose ring-opening is thermodynamically favorable due to the release of strain.[12] This intermediate can then react with a π-system (like an alkyne) in a [4+2] annulation to form a six-membered ring.[12]
Thermal and Photochemical Rearrangements
Heat or light can provide the necessary activation energy to overcome the barrier for ring-opening. The electrocyclic ring-opening of cyclobutenes to form 1,3-butadienes is a classic example governed by Woodward-Hoffmann rules.[13][14] The presence of a carboxylate substituent can influence the kinetics and stereochemical outcome of these reactions.[15]
Transition Metal-Catalyzed C-C Activation
Transition metals can insert into the strained C-C bonds of cyclobutanes via oxidative addition, forming metallacyclopentane intermediates.[16][17][18] This process activates the otherwise inert bond, allowing for subsequent transformations such as reductive elimination or insertion reactions, providing novel pathways for carbon skeleton construction.[19]
Applications in Drug Discovery and Development
The unique properties of the cyclobutane ring are increasingly exploited by medicinal chemists to address challenges in drug design.[2]
-
Conformational Restriction: Incorporating a cyclobutane ring locks rotatable bonds, reducing the entropic penalty of binding to a biological target and potentially increasing potency and selectivity.[20]
-
Metabolic Stability: The replacement of metabolically labile groups (like isopropyl or gem-dimethyl groups) with a cyclobutane ring can block sites of oxidation by metabolic enzymes, improving a drug candidate's pharmacokinetic profile.[2]
-
Novel 3D Scaffolds: Cyclobutanes provide a rigid, three-dimensional exit vector for substituents, allowing chemists to explore chemical space that is inaccessible with flat, aromatic rings. This is a key strategy in fragment-based drug discovery (FBDD) to move beyond "flatland".[1][3]
-
Bioisosterism: The cyclobutane ring can serve as a bioisostere for other groups, such as alkenes or phenyl rings, while offering improved physicochemical properties.[2] For example, replacing a double bond with a cyclobutane can prevent cis/trans isomerization.[21]
Notable drugs containing a cyclobutane ring include the anticancer agent Carboplatin and the protease inhibitor Boceprevir, demonstrating the clinical relevance of this scaffold.[20]
Experimental Protocols: Synthesis and Analysis
A trustworthy methodology relies on robust and reproducible experimental protocols.
Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
This protocol is a foundational method for creating a key this compound intermediate, adapted from a verified Organic Syntheses procedure.[22]
Objective: To synthesize 1,1-cyclobutanedicarboxylic acid via a malonic ester synthesis followed by saponification and decarboxylation.
Materials:
-
Ethyl malonate (1 mole)
-
1,3-Dibromopropane (trimethylene bromide) (1.05 moles)
-
Sodium metal (2 gram atoms)
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid
-
Steam distillation apparatus
-
Heating mantle, stirrer, reflux condenser
Methodology:
-
Alkoxide Preparation: In a 3-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by carefully adding 46 g of sodium to 800 mL of absolute ethanol.
-
Initial Reaction: Add 160 g of ethyl malonate and 212 g of 1,3-dibromopropane to the flask. Begin stirring.
-
Cyclization: Add the sodium ethoxide solution dropwise, maintaining the reaction temperature at 60-65°C. Cooling may be necessary initially. The addition should take approximately 1 hour.
-
Reaction Completion: After addition is complete, heat the mixture on a steam bath for ~2 hours, or until a sample is neutral to phenolphthalein.
-
Workup & Isolation of Ester: Add water to dissolve the sodium bromide precipitate. Remove the ethanol by distillation. Steam distill the mixture to isolate the crude diethyl 1,1-cyclobutanedicarboxylate. Separate the ester layer and extract the aqueous layer with ether.
-
Saponification: Combine the organic layers and saponify the ester by refluxing with a solution of sodium hydroxide.
-
Acidification: After saponification is complete, cool the solution and carefully acidify with hydrochloric acid to precipitate the 1,1-cyclobutanedicarboxylic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from hot water.
Protocol: Computational Determination of Strain Energy
This protocol outlines the use of an isodesmic reaction to calculate the strain energy of a this compound derivative computationally, a method that minimizes errors by conserving the number and type of bonds.[8]
Objective: To calculate the strain energy of methyl this compound using quantum chemistry software.
Software: Gaussian, Q-Chem, or equivalent.
Methodology:
-
Define the Isodesmic Reaction: Construct a hypothetical reaction where the number of each type of bond is conserved on both the reactant and product sides. A suitable reaction is: Methyl this compound + 2 Ethane → Methyl isobutyrate + Propane
-
Structure Optimization: Build the 3D structures for all four molecules (methyl this compound, ethane, methyl isobutyrate, propane).
-
Frequency Calculation: Perform geometry optimization and frequency calculations for each molecule at the same level of theory (e.g., B3LYP/6-31G(d) or higher). This provides the electronic energy and the zero-point vibrational energy (ZPVE).
-
Enthalpy Calculation: For each molecule, calculate the enthalpy at 0 K: H = Electronic Energy + ZPVE
-
Strain Energy Calculation: Calculate the enthalpy change (ΔH) for the isodesmic reaction: ΔH = [H(Methyl isobutyrate) + H(Propane)] - [H(Methyl this compound) + 2 * H(Ethane)] The resulting ΔH is a direct and accurate measure of the strain energy of the target molecule.
Experimental Workflow Diagram
Caption: Synthesis workflow for cyclobutanecarboxylic acid.
Conclusion
The ring strain inherent in cyclobutanecarboxylates is not a liability but a powerful synthetic tool. By understanding the energetic principles that govern their reactivity, researchers can design and execute novel chemical transformations that would otherwise be inaccessible. The ability to use this strain as a thermodynamic driving force for ring-opening, annulation, and rearrangement reactions provides a strategic advantage in the synthesis of complex molecules. For drug development professionals, the cyclobutane scaffold offers a robust solution for modulating molecular properties such as conformation, metabolic stability, and 3D geometry. As synthetic methodologies become more sophisticated, the strategic application of strained-ring systems like cyclobutanecarboxylates will undoubtedly continue to accelerate innovation across the chemical sciences.
References
- Cyclobutanes in Small-Molecule Drug Candid
- Cyclobutanes in Small‐Molecule Drug Candid
- Ring Strain Exam Prep | Practice Questions & Video Solutions. Pearson. [Link]
- Cyclobutanes in Small‐Molecule Drug Candid
- Cyclobutanes in Small‐Molecule Drug Candid
- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
- Cyclobutanes in Small‐Molecule Drug Candid
- 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
- The Role of Cyclobutane Carboxamide in Modern Drug Discovery. [Link]
- Strain-Promoted C-C Bond Cleavages of Cyclobutanes : A Molecular Complexity Gener
- Ring strain. Wikipedia. [Link]
- Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates.
- Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect.
- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]
- Activation of cyclopropanes by transition metals. Wikipedia. [Link]
- What Is Ring Strain In Organic Chemistry?. YouTube. [Link]
- The thermal ring opening of 3,3-disubstituted cyclobutenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Cleavage of a C-C Bond in Cyclobutylanilines Enabled by Visible Light Photoredox Catalysis: Development of a New [4+2] Annulation Method.
- Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers. [Link]
- Theoretical study of the activation of C-C bonds by transition metal
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central. [Link]
- Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]
- Cyclobutane synthesis. Organic Chemistry Portal. [Link]
- Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]
- Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]
- 1,2-Cyclobutanecarboxylates synthesized using photoreaction and esterification.
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
- Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]
- Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]
- Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed. [Link]
- Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calcul
- Cyclobutene Ring Opening Reactions.
- The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. [Link]
- Cyclobutene Ring Opening Reactions. SciSpace. [Link]
- Anomaly in the ring strain behaviour of cyclopropane, cyclobutane, and cyclopentane, compared with their silicon analogues; a theoretical study.
- The application of cyclobutane derivatives in organic synthesis.
- 4.3 Stability of Cycloalkanes: Ring Strain. OpenStax. [Link]
- Hydride Shift, Ring Expansion, Carbocation Rearrangement, ALL IN ONE Example. YouTube. [Link]
- 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. [Link]
- 1,2-Cyclobutanecarboxylates Synthesized Using Photoreaction and Esterification.
- Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab, Scripps Research. [Link]
- 2-Ethyl-1-cyclobutanecarboxyl
Sources
- 1. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Cleavage of a C-C Bond in Cyclobutylanilines Enabled by Visible Light Photoredox Catalysis: Development of a New [4+2] Annulation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. The thermal ring opening of 3,3-disubstituted cyclobutenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. Strain-Promoted C-C Bond Cleavages of Cyclobutanes : A Molecular Complexity Generating Tool [infoscience.epfl.ch]
- 17. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 18. Theoretical study of the activation of C-C bonds by transition metal atoms (Journal Article) | OSTI.GOV [osti.gov]
- 19. Cyclobutane synthesis [organic-chemistry.org]
- 20. lifechemicals.com [lifechemicals.com]
- 21. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 22. Organic Syntheses Procedure [orgsyn.org]
The Foundational Role of Sample Purity in Thermochemical Analysis
An In-depth Technical Guide to the Thermochemical Data of Ethyl Cyclobutanecarboxylate
For researchers, scientists, and professionals in drug development, a thorough understanding of the thermochemical properties of molecules is fundamental. These data, including enthalpy of formation, heat capacity, and entropy, are critical for predicting reaction equilibria, designing synthetic routes, and ensuring process safety. This guide provides a comprehensive overview of the methodologies for determining the thermochemical data of ethyl this compound, a key intermediate in various chemical syntheses. In the absence of extensive publicly available experimental data for this specific molecule, this document serves as a roadmap for its accurate determination through both experimental and computational approaches, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility.
The validity of any thermochemical measurement is contingent on the purity of the sample. Impurities can lead to significant errors in measured values, particularly in techniques like combustion calorimetry where the energy released is directly proportional to the amount of substance.
Synthesis and Purification Protocol
A reliable method for the synthesis of ethyl this compound is the esterification of cyclobutanecarboxylic acid with ethanol in the presence of an acid catalyst.
Step-by-Step Synthesis and Purification:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclobutanecarboxylic acid and a threefold molar excess of absolute ethanol.
-
Catalysis: Add a catalytic amount (approx. 1-2% by mole) of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for 4-6 hours to drive the esterification to completion.
-
Neutralization: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the crude ester with diethyl ether.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Purification: Purify the crude ethyl this compound by fractional distillation under reduced pressure to obtain a high-purity sample. The boiling point is approximately 159 °C at atmospheric pressure.[1][2]
Purity Validation
The purity of the synthesized ester must be rigorously assessed before any thermochemical measurements are performed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique to determine the purity of volatile compounds. A purity level of >99% is desirable.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and identify any residual starting materials or byproducts.[3][4]
-
Karl Fischer Titration: To quantify the water content, as water can significantly affect calorimetric measurements.
Experimental Determination of Thermochemical Properties
This section outlines the primary experimental techniques for determining the key thermochemical parameters of liquid ethyl this compound.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of a liquid organic compound is most accurately determined using oxygen bomb calorimetry to measure the enthalpy of combustion (ΔcH°).[5]
Protocol for Combustion Calorimetry:
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity ethyl this compound is placed in a crucible within the bomb calorimeter.
-
Bomb Sealing and Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
Calorimeter Assembly: The bomb is placed in a known mass of water in the calorimeter. The entire assembly is allowed to reach thermal equilibrium.
-
Ignition: The sample is ignited via a cotton fuse and an electrically heated wire.
-
Temperature Monitoring: The temperature of the water is monitored with high precision as a function of time until a stable final temperature is reached.
-
Data Analysis: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter.
-
Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard, such as benzoic acid, under identical conditions.[5]
-
Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.
-
Calculation of ΔfH°: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law, with the known standard enthalpies of formation of CO₂(g) and H₂O(l).
A simplified representation of the experimental workflow for combustion calorimetry is shown below.
Caption: Workflow for determining enthalpy of formation via combustion calorimetry.
Heat Capacity (Cp)
The heat capacity of liquid ethyl this compound as a function of temperature can be accurately measured using Differential Scanning Calorimetry (DSC).[6][7][8][9]
Protocol for DSC Measurement:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the liquid is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument's temperature and heat flow are calibrated using certified standards, such as indium and sapphire.
-
Measurement Program: The following three-step program is run:
-
Baseline: An initial run is performed with both the sample and reference pans empty to establish the baseline heat flow.
-
Standard: A run is performed with a sapphire standard to determine the instrument's response.
-
Sample: The sample is run under the same conditions.
-
-
Heating Profile: A typical heating profile involves an initial isothermal period, followed by a linear heating ramp (e.g., 10-20 °C/min) across the desired temperature range, and a final isothermal period.[8]
-
Data Analysis: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with that of the sapphire standard, accounting for the baseline.
Enthalpy of Vaporization (ΔvapH°)
The enthalpy of vaporization can be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[10][11][12] The Knudsen effusion method is a suitable technique for measuring the low vapor pressures of esters.[1][13][14][15]
Protocol for Knudsen Effusion:
-
Cell Preparation: A small amount of the sample is placed in a Knudsen cell, which is a container with a small, well-defined orifice.
-
Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a precise, constant temperature.
-
Mass Loss Measurement: The rate of mass loss of the sample due to effusion of vapor through the orifice is measured over time, typically using a high-precision microbalance.
-
Vapor Pressure Calculation: The vapor pressure (P) at a given temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * sqrt(2πRT/M) / A where R is the ideal gas constant, M is the molar mass, and A is the area of the orifice.
-
Clausius-Clapeyron Plot: The experiment is repeated at several temperatures, and a plot of ln(P) versus 1/T is constructed. The slope of this plot is equal to -ΔvapH°/R, from which the enthalpy of vaporization can be determined.[10][16][17]
Computational Prediction of Thermochemical Properties
When experimental data is unavailable or difficult to obtain, high-level quantum chemical calculations provide a reliable alternative for predicting thermochemical properties.[18][19]
Recommended Computational Methodology
For accurate thermochemical predictions, composite methods such as the Gaussian-n (Gn) theories are recommended. The G3(MP2) theory offers a good balance of accuracy and computational cost for molecules of this size.[20][21] Alternatively, a well-parameterized density functional theory (DFT) method like B3LYP with a large basis set (e.g., 6-311+G(d,p)) can be used, though it may require empirical corrections for high accuracy.[22][23][24]
Computational Workflow for Enthalpy of Formation
The following workflow outlines the steps to calculate the gas-phase standard enthalpy of formation at 298.15 K.
Caption: Workflow for the computational prediction of enthalpy of formation.
-
Geometry Optimization: The molecular structure of ethyl this compound is optimized to find its lowest energy conformation.
-
Vibrational Frequency Calculation: This is performed at the same level of theory as the optimization to confirm that the structure is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.
-
High-Level Single-Point Energy Calculation: A more accurate energy is calculated for the optimized geometry using the chosen high-level method.
-
Atomization Energy: The total electronic energy of the molecule is subtracted from the sum of the electronic energies of the constituent atoms (calculated at the same high level of theory).
-
Enthalpy of Formation at 0 K: This is calculated by subtracting the atomization energy from the sum of the experimental enthalpies of formation of the constituent atoms at 0 K.
-
Enthalpy of Formation at 298.15 K: The value at 0 K is corrected to 298.15 K using the calculated thermal correction to enthalpy.
Data Summary and Uncertainty
The following table presents a template for summarizing the thermochemical data for ethyl this compound. It is crucial that all reported values are accompanied by a comprehensive uncertainty analysis, following established guidelines such as those from NIST.[4][25][26][27][28]
| Property | Symbol | Value (kJ/mol) | Method of Determination |
| Standard Enthalpy of Formation (liquid, 298.15 K) | ΔfH°(l) | To be determined | Combustion Calorimetry |
| Standard Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | To be determined | G3(MP2) or other |
| Standard Enthalpy of Vaporization (298.15 K) | ΔvapH° | To be determined | Knudsen Effusion |
| Heat Capacity (liquid, 298.15 K) | Cp(l) | To be determined | DSC |
Conclusion
While readily available experimental thermochemical data for ethyl this compound is sparse, this guide provides a robust framework for its determination. By adhering to the detailed experimental protocols and computational workflows outlined, researchers can generate high-quality, reliable data. The emphasis on sample purity, rigorous calibration, and thorough uncertainty analysis ensures the integrity of the results, making them suitable for use in kinetic modeling, process design, and safety assessments in the chemical and pharmaceutical industries.
References
- DVS Application Note XX. Vapor Pressure Measurements Knudsen Effusion Method. [Link]
- Kravchenko, D. (2021). Deposition of Thin Films of Metal-Organic Frameworks of Divalent Metals. [Link]
- Possolo, A., & Toman, B. (2022). Simple Guide for Evaluating and Expressing the Uncertainty of NIST Measurement Results. NIST Technical Note 2200. [Link]
- Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Experiments in Physical Chemistry (8th ed.). McGraw-Hill.
- AZoM. (n.d.). VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd. [Link]
- Wikipedia. (2024). Knudsen cell. [Link]
- ASTM E1269-11(2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry.
- Purdue University. (n.d.).
- Infinita Lab. (2023). Specific Heat Capacity Measurement by Differential Scanning Calorimetry. [Link]
- Taylor, B. N., & Kuyatt, C. E. (1994). Guidelines for Evaluating and Expressing the Uncertainty of NIST Measurement Results. NIST Technical Note 1297.
- Possolo, A. (2021). The NIST Simple Guide for Evaluating and Expressing Measurement Uncertainty. [Link]
- Shariatinia, Z. (2023). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. Molecules, 28(19), 6858. [Link]
- Henry, D. J., Sullivan, M. B., & Radom, L. (2003). G3-RAD and G3X-RAD: Modified Gaussian-3 (G3) and Gaussian-3X (G3X) procedures for radical thermochemistry. The Journal of Chemical Physics, 118(11), 4849–4860. [Link]
- da Silva, M. V. D., Custodio, R., & Reis, M. H. M. (2014). Determination of Enthalpies of Formation of Fatty Acids and Esters by Density Functional Theory Calculations with an Empirical Correction. Industrial & Engineering Chemistry Research, 53(49), 19311–19319. [Link]
- Chemistry LibreTexts. (2021).
- Černý, M., & Zemen, J. (2003). Measurement of Heat Capacity by Differential Scanning Calorimetry. [Link]
- National Center for Biotechnology Information. (n.d.). Ethyl this compound.
- Taylor, B. N., & Kuyatt, C. E. (1994). Guidelines for Evaluating and Expressing the Uncertainty of NIST Measurement Results. RF Cafe. [Link]
- Scribd. (n.d.).
- INL Research Library Digital Repository. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. [Link]
- Chemistry LibreTexts. (2019). 3.
- Zipse, H. (n.d.). G3(MP2)-RAD theory - G3(MP2)B3 for open shell systems. [Link]
- de la Puente, M. L., et al. (2022). Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene. Industrial & Engineering Chemistry Research, 61(22), 7621–7630. [Link]
- YouTube. (2018).
- ResearchGate. (n.d.).
- da Silva, A. M., et al. (2016). G3(MP2)//B3-SBK: A revision of a composite theory for calculations of thermochemical properties including some non-transition elements beyond the fourth period. AIP Conference Proceedings, 1790(1), 020011. [Link]
- da Silva, M. V. D., Custodio, R., & Reis, M. H. M. (2014). Determination of Enthalpies of Formation of Fatty Acids and Esters by Density Functional Theory Calculations with an Empirical Correction. Industrial & Engineering Chemistry Research, 53(49), 19311–19319. [Link]
- da Cunha, C. E., et al. (2013). Assessment of G3(MP2)//B3 theory including a pseudopotential for molecules containing first-, second-, and third-row representative elements. The Journal of Chemical Physics, 139(18), 184112. [Link]
- Lapuerta, M., et al. (2010). Determination of enthalpy of formation of methyl and ethyl esters of fatty acids. Chemistry and Physics of Lipids, 163(2), 172–181. [Link]
- Organic Syntheses. (n.d.). Cyclobutanecarboxylic Acid. [Link]
- Xu, X., Zhang, Q., Goyal, R., & Goddard, W. A. (2004). The X3LYP extended density functional for accurate descriptions of nonbond interactions, spin states, and thermochemical properties. Proceedings of the National Academy of Sciences, 101(21), 7885–7890. [Link]
- ResearchGate. (n.d.). An improved B3LYP method in the calculation of organic thermochemistry and reactivity. [Link]
- Ravotti, R., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Molecules, 23(7), 1618. [Link]
- Ravotti, R., et al. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Molecules, 24(2), 269. [Link]
- YouTube. (2021). Combustion. [Link]
- Zhang, Y., & Wu, W. (2009). Doubly hybrid density functional for accurate descriptions of nonbond interactions, thermochemistry, and thermochemical kinetics. Proceedings of the National Academy of Sciences, 106(13), 4963–4968. [Link]
- ResearchGate. (n.d.).
- Science Ready. (n.d.). Heat of Combustion: Theory & Experiment – HSC Chemistry. [Link]
- Royal Society of Chemistry. (n.d.). Enthalpy change of combustion of ethanol | practical videos | 14–16 years. [Link]
- ResearchGate. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [Link]
- Chemistry LibreTexts. (2023). 5.5: Calorimetry. [Link]
- YouTube. (2022).
- MDPI. (2021).
Sources
- 1. limni.kuleuven.be [limni.kuleuven.be]
- 2. scranton.edu [scranton.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. GovInfo [govinfo.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mse.ucr.edu [mse.ucr.edu]
- 7. infinitalab.com [infinitalab.com]
- 8. researchgate.net [researchgate.net]
- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 10. The Clausius-Clapeyron Equation [chemed.chem.purdue.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 14. azom.com [azom.com]
- 15. Knudsen cell - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of enthalpy of formation of methyl and ethyl esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.aip.org [pubs.aip.org]
- 21. pubs.aip.org [pubs.aip.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 26. emtoolbox.nist.gov [emtoolbox.nist.gov]
- 27. researchgate.net [researchgate.net]
- 28. rfcafe.com [rfcafe.com]
The Strategic Deployment of Cyclobutanecarboxylates in Modern Organic Synthesis: An In-depth Technical Guide
Foreword: Beyond Flatland – The Rising Prominence of the Cyclobutane Motif
In the landscape of contemporary drug discovery and complex molecule synthesis, the pursuit of novel chemical space is paramount. Medicinal chemists are increasingly venturing beyond the "flatland" of aromatic and conformationally flexible aliphatic systems into the realm of sp³-rich, three-dimensional scaffolds.[1][2] Among these, the cyclobutane ring has emerged as a particularly valuable motif. Its inherent ring strain (approximately 26 kcal/mol) and unique puckered conformation impart distinct structural and electronic properties that can be strategically exploited.[1][3] The cyclobutane core can act as a rigid scaffold to orient pharmacophoric elements, serve as a bioisostere for larger or more flexible groups, and improve metabolic stability.[1][4]
This guide focuses on the cyclobutanecarboxylate framework – encompassing cyclobutanecarboxylic acid and its ester derivatives – as a versatile and foundational building block. We will delve into the practical aspects of its synthesis and explore its diverse reactivity, providing field-proven insights and detailed protocols for its strategic deployment in the synthesis of advanced intermediates and bioactive molecules.
I. Accessing the Core Scaffold: Synthesis of Cyclobutanecarboxylates
The utility of any building block is predicated on its accessibility. Fortunately, cyclobutanecarboxylic acid and its esters can be prepared through several reliable and scalable methods.
The Classic Route: Malonic Ester Synthesis and Decarboxylation
One of the most established methods for synthesizing cyclobutanecarboxylic acid involves the alkylation of a malonic ester with 1,3-dihalopropane, followed by hydrolysis and thermal decarboxylation.[5][6] This approach provides the parent acid, which can then be esterified or further modified.
The overall synthetic pathway is as follows:
Caption: Workflow for the malonic ester synthesis of cyclobutanecarboxylic acid.
Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid via Malonic Ester Route [5][7]
-
Alkylation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. To this, add diethyl malonate dropwise at a controlled temperature. Following the formation of the enolate, add 1,3-dibromopropane and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up & Purification: After cooling, water is added, and the ethanol is removed by distillation. The resulting diethyl 1,1-cyclobutanedicarboxylate is extracted with ether and purified by distillation under reduced pressure.
-
Saponification: The purified diester is hydrolyzed by refluxing with a solution of potassium hydroxide in aqueous ethanol for 2-3 hours.
-
Decarboxylation: After hydrolysis, the ethanol is distilled off. The remaining aqueous solution is acidified (e.g., with HCl), and the resulting 1,1-cyclobutanedicarboxylic acid is extracted. The crude diacid is then placed in a distillation flask and heated to 160–170 °C. Vigorous evolution of CO₂ occurs.[8]
-
Final Purification: The resulting crude cyclobutanecarboxylic acid is then purified by vacuum distillation to yield the final product.
Alternative Synthetic Strategies
While the malonic ester synthesis is a workhorse, other methods have been developed, particularly for accessing substituted cyclobutanecarboxylates. These include:
-
[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions between an appropriate ketene acetal and an alkene can directly generate a cyclobutane ring with a carboxylate precursor.[9]
-
Ring Contraction: The Wolff rearrangement of cyclic α-diazoketones derived from cyclopentanones can provide a route to cyclobutanecarboxylates.[10]
-
C-H Functionalization Logic: Advanced strategies employing directing groups can be used to functionalize pre-existing cyclobutane scaffolds, which can then be converted to the desired carboxylate.[11]
II. The this compound as a Synthetic Hub: Key Transformations
Once synthesized, cyclobutanecarboxylates are poised for a variety of chemical transformations, making them ideal starting points for generating molecular diversity.
Amide Bond Formation: Accessing Cyclobutylamides
The conversion of cyclobutanecarboxylic acid to its corresponding amides is a fundamental transformation, particularly in medicinal chemistry where the amide bond is a ubiquitous feature.[12] Standard peptide coupling reagents are effective for this purpose.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
Introduction: The Four-Membered Ring's Enduring Appeal
An In-Depth Technical Guide to the Fundamental Reactions of the Cyclobutane Ring
The cyclobutane motif, once considered a mere chemical curiosity, has ascended to a position of significant strategic importance in modern organic chemistry and drug discovery.[1][2][3] Found in a diverse array of natural products and pharmaceuticals, its unique structural and electronic properties offer medicinal chemists a powerful tool to modulate molecular shape, metabolic stability, and biological activity.[4] The chemistry of the cyclobutane ring is fundamentally governed by its inherent ring strain, a thermodynamic impetus that drives a rich and varied landscape of chemical transformations.[5][6][7] This guide provides an in-depth exploration of these core reactions, offering mechanistic insights and practical protocols for researchers, scientists, and drug development professionals aiming to harness the synthetic potential of this remarkable carbocycle.
Part 1: The Driving Force: Understanding Ring Strain in Cyclobutane
The reactivity of cyclobutane is inextricably linked to the ~26 kcal/mol of strain energy stored within its four-membered ring.[1][5][6] This instability, compared to its acyclic or larger ring counterparts, arises from two primary sources:
-
Angle Strain : The ideal sp³ hybridized carbon atom has bond angles of 109.5°. In a planar cyclobutane, the internal C-C-C angles would be compressed to 90°, creating substantial angle strain.[5][7]
-
Torsional Strain : A planar conformation would also force all eight C-H bonds on adjacent carbons into a fully eclipsed arrangement, resulting in significant van der Waals repulsion and torsional strain.[6][8]
To mitigate this torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[6][8][9] This puckering slightly reduces the C-C-C bond angles to about 88°, marginally increasing angle strain, but provides a significant energetic advantage by staggering the C-H bonds and relieving the eclipsing interactions.[5][8] This delicate balance between angle and torsional strain dictates the ring's ground-state geometry and its propensity to undergo reactions that lead to a more stable, strain-free state.
Data Presentation: Strain Energies of Small Cycloalkanes
| Cycloalkane | Strain Energy (kcal/mol) | C-C-C Bond Angle | Key Strain Contributor(s) |
| Cyclopropane | ~28 | 60° | Angle Strain |
| Cyclobutane | ~26 | 88° (puckered) | Angle & Torsional Strain |
| Cyclopentane | ~7 | ~105° (envelope) | Torsional Strain |
| Cyclohexane | 0 | 109.5° (chair) | None |
Data compiled from multiple sources.[1][5][6]
Mandatory Visualization: Cyclobutane Ring Strain
Caption: Angle strain vs. the puckered conformation of cyclobutane.
Part 2: Core Reaction Classes of the Cyclobutane Ring
The inherent strain energy of cyclobutane serves as a potent thermodynamic driving force for a variety of reactions, particularly those involving the cleavage of one or more C-C bonds.
Ring-Opening Reactions: The Quest for Stability
Ring-opening reactions are the hallmark of cyclobutane chemistry, providing access to a wide range of linear and cyclic products through the release of strain energy.[10][11]
The interconversion between cyclobutenes and 1,3-butadienes is a classic example of a pericyclic reaction governed by orbital symmetry rules.
-
Thermal Ring Opening : When heated, cyclobutenes undergo a conrotatory ring-opening to form 1,3-butadienes.[12][13] This process, where the substituents at the termini of the breaking sigma bond rotate in the same direction, is thermally "allowed" by the Woodward-Hoffmann rules for a 4π-electron system.[12] The reaction is typically irreversible for simple cyclobutenes because the strain-free diene is thermodynamically much more stable.[14]
-
Photochemical Ring Opening : Under photochemical conditions (UV irradiation), the reaction proceeds via an excited state and follows a disrotatory pathway, where the substituents rotate in opposite directions.[12][15][16] This stereochemical outcome is dictated by the symmetry of the highest occupied molecular orbital (HOMO) in the first excited state.[15][16]
The direction of rotation for substituents on the ring (torquoselectivity) can be influenced by their electronic properties, providing a powerful tool for stereocontrol.[17][18]
Caption: Stereochemical pathways for electrocyclic ring-opening.
Experimental Protocol: Thermal Ring Opening of a Substituted Cyclobutene
-
Setup : A solution of the desired 3-substituted cyclobutene (e.g., 3-methyl-3-phenylcyclobutene) in an inert, high-boiling solvent (e.g., decane) is prepared in a sealed, thick-walled glass tube under an inert atmosphere (N₂ or Ar).
-
Heating : The sealed tube is immersed in a thermostatically controlled oil bath preheated to the desired temperature (typically 120-180 °C).[13]
-
Monitoring : The reaction is monitored over time by withdrawing aliquots, quenching them to room temperature, and analyzing by gas chromatography (GC) or ¹H NMR to determine the ratio of starting material to the E- and Z-diene products.
-
Kinetics : To determine the rate constant, the concentration of the reactant is plotted against time. The reaction typically follows first-order kinetics.
-
Workup : Upon completion, the reaction mixture is cooled, and the product dienes can be isolated by fractional distillation or column chromatography.
The introduction of activating functional groups makes the cyclobutane ring susceptible to cleavage under ionic conditions.
-
Acid-Catalyzed Opening : Lewis acids (e.g., AlCl₃, Sc(OTf)₃) or strong Brønsted acids can catalyze ring-opening, particularly in "donor-acceptor" cyclobutanes.[19][20][21] The reaction is initiated by coordination of the acid to an acceptor group (e.g., an ester), which polarizes the C-C bond and facilitates nucleophilic attack, leading to ring cleavage.[19][21] This strategy is effective for Friedel-Crafts-type reactions with electron-rich arenes or for reactions with nucleophiles like thiols and selenols.[19][21]
-
Base-Catalyzed Opening : In the presence of strong bases, cyclobutanes bearing electron-withdrawing groups can undergo ring-opening. A notable example is the base-catalyzed rearrangement of cyclobutane-1,2-diones, which can undergo a benzilic acid-type rearrangement to yield 1-hydroxycyclopropane-1-carboxylate, a ring-contraction reaction.[22][23] Other pathways can lead to linear keto-acid products depending on the substitution pattern and reaction conditions.[22]
Caption: Mechanism of Lewis acid-catalyzed ring-opening.
Experimental Protocol: Lewis Acid-Catalyzed Ring Opening with an Arene Nucleophile
Adapted from Werz et al., Org. Lett. 2019.[19][21]
-
Preparation : To a flame-dried flask under an argon atmosphere, add the donor-acceptor cyclobutane (1.0 eq) and the electron-rich arene (e.g., 1,3,5-trimethoxybenzene, 2.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling : Cool the solution to 0 °C using an ice bath.
-
Initiation : Add aluminum trichloride (AlCl₃, 1.5 eq) portion-wise to the stirred solution. The reaction is often exothermic.
-
Reaction : Allow the reaction to stir at 0 °C for the specified time (e.g., 1-4 hours), monitoring by thin-layer chromatography (TLC).
-
Quenching : Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction : Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the ring-opened product.
Transition metals can insert into the strained C-C bonds of cyclobutanes, initiating a variety of skeletal rearrangements.
-
Isomerization : Metals like rhodium(I), palladium(0), and silver(I) are particularly effective at catalyzing the isomerization of highly strained cyclobutane derivatives, such as bicyclobutanes and propellanes, into more stable dienes or other cyclic systems.[24][25]
-
Ring Expansion : Metal-catalyzed reactions can promote the ring expansion of cyclopropanes to cyclobutenes or cyclobutanes to cyclopentanes, providing valuable synthetic routes to five-membered rings.[26]
-
Difunctionalization : Palladium catalysis has enabled novel regiodivergent difunctionalization reactions where a single starting material can be selectively converted into either a methylene cyclobutane or a methylene cyclopentane by simply changing the phosphine ligand.[27]
[2+2] Cycloaddition: The Premier Construction Method
The most fundamental and widely used method for constructing the cyclobutane ring is the [2+2] cycloaddition, where two unsaturated molecules combine to form a four-membered ring.[9][28][29]
-
Photochemical [2+2] Cycloaddition : This is a powerful and common method, especially for the reaction of two alkenes.[11] The reaction is initiated by promoting one alkene to its excited triplet state, often using a sensitizer like benzophenone or acetone.[9] This excited alkene then adds to a ground-state alkene in a stepwise fashion via a 1,4-diradical intermediate to form the cyclobutane ring.[9] Intramolecular versions of this reaction are particularly useful for synthesizing complex bicyclic systems.[4]
-
Thermal [2+2] Cycloaddition : While thermally forbidden for most simple alkenes by orbital symmetry rules, these reactions can occur for specific classes of molecules. Alkenes with strong electron-withdrawing groups (e.g., tetrafluoroethylene) or cumulenes (e.g., ketenes, allenes) can undergo thermal [2+2] cycloadditions, often through a stepwise mechanism.[28][30]
-
Transition Metal-Catalyzed [2+2] Cycloaddition : Various transition metals can catalyze [2+2] cycloadditions that are otherwise difficult to achieve, expanding the scope and controlling the selectivity of the reaction.[29][30]
Caption: General workflow for a [2+2] cycloaddition reaction.
Experimental Protocol: Photochemical [2+2] Intramolecular Cycloaddition
-
Solution Preparation : Prepare a dilute solution (e.g., 0.01-0.05 M) of the diene substrate in a suitable solvent that is transparent to the UV light being used (e.g., acetone, which can also act as a sensitizer, or acetonitrile). Degas the solution for 15-30 minutes by bubbling argon or nitrogen through it to remove dissolved oxygen, which can quench the triplet state.
-
Irradiation Setup : Place the solution in a quartz reaction vessel (as Pyrex absorbs UV light). Use a photochemical reactor equipped with a medium-pressure mercury lamp. A cooling well is essential to maintain a constant temperature, as the lamps generate significant heat.
-
Irradiation : Irradiate the stirred solution for several hours to days. The reaction progress should be monitored periodically by GC or TLC. Over-irradiation can sometimes lead to product decomposition or cycloreversion.
-
Solvent Removal : Once the reaction is complete, remove the solvent using a rotary evaporator.
-
Purification : Purify the resulting bicyclic product from any remaining starting material or byproducts using flash column chromatography or crystallization.
Part 3: Applications of the Cyclobutane Motif in Drug Discovery
The unique three-dimensional structure and relative chemical inertness of the cyclobutane ring have made it an increasingly valuable scaffold in medicinal chemistry.[1][2] It is often incorporated to fine-tune the physicochemical and pharmacological properties of drug candidates.
| Application | Rationale & Advantage | Example Drug Candidate(s) |
| Alkene/Aryl Bioisostere | Replaces a double bond to prevent cis/trans isomerization or a phenyl ring to reduce planarity and improve solubility/metabolic profile.[1] | MCHR1 inhibitors (obesity research)[1] |
| Conformational Restriction | The rigid, puckered structure locks key pharmacophore groups in a specific orientation, enhancing binding affinity to the target protein.[2] | Various kinase inhibitors |
| Improved Metabolic Stability | The C-C bonds are generally resistant to metabolic cleavage. Replacing metabolically labile groups (e.g., isopropyl) can increase a drug's half-life. | N/A |
| Filling Hydrophobic Pockets | The non-polar, 3D shape of the ring is ideal for occupying hydrophobic pockets in enzyme active sites or protein-protein interfaces.[2] | N/A |
| DNA Cross-linking | The formation of cyclobutane pyrimidine dimers by UV light is a form of DNA damage. This principle is exploited by platinum-based anticancer drugs.[1] | Carboplatin[1] |
Information compiled from multiple sources.[1][2]
The strategic incorporation of cyclobutane rings has proven effective in optimizing lead compounds across numerous disease areas, including cancer, obesity, and infectious diseases, highlighting its status as a "privileged" structural motif in modern drug design.[1]
Conclusion
The fundamental reactions of the cyclobutane ring are a direct consequence of its inherent strain energy. This energetic driving force enables a diverse suite of transformations, including stereospecific electrocyclic ring-openings, ion- and metal-catalyzed rearrangements, and fragmentation reactions. The primary synthetic route to this scaffold, the [2+2] cycloaddition, provides robust access to a wide variety of substituted derivatives. For drug development professionals, the cyclobutane ring is not merely a structural component but a strategic tool for enhancing molecular properties, from conformational rigidity to metabolic stability. As synthetic methodologies continue to advance, the controlled manipulation of this strained ring system will undoubtedly unlock new avenues in chemical synthesis and lead to the discovery of novel therapeutics.
References
- Leigh, W. J., Postigo, J. A., & Venneri, P. C. (1995). Cyclobutene photochemistry. Adiabatic photochemical ring opening of alkylcyclobutenes. Canadian Journal of Chemistry.
- Willems, D., Wanner, M. J., & van der Stelt, M. (2022).
- Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]
- Wikipedia. Ring strain. Wikipedia. [Link]
- Kreft, A., Ehlers, S., Jones, P. G., & Werz, D. B. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. [Link]
- Zhang, Y., et al. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Chemical Science. [Link]
- Roberts, J. D., & Sharts, C. M. (Year not specified). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions. [Link]
- Willems, D., Wanner, M. J., & van der Stelt, M. (2022).
- Willems, D., Wanner, M. J., & van der Stelt, M. (2022).
- Wang, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Medicinal Chemistry. [Link]
- Master Organic Chemistry. (2014). Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. [Link]
- Leigh, W. J., Postigo, J. A., & Venneri, P. C. (1995). Orbital Symmetry and the Photochemical Ring Opening of Cyclobutene. ElectronicsAndBooks. [Link]
- Baran, P. (Date not specified). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]
- Al-Harrasi, A., Hussain, J., & Ahmed, M. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link]
- Zhang, Z., et al. (2020). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules. [Link]
- Lambert, T. H., & MacMillan, D. W. C. (2002). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Journal of the American Chemical Society. [Link]
- Hu, J., et al. (2024). Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. Organic Letters. [Link]
- Takeda, K. (2014). Cyclobutene Ring Opening Reactions. Tokyo University of Science. [Link]
- Fabian, J., & Kollenz, G. (2013). A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione. Beilstein Journal of Organic Chemistry. [Link]
- Liu, H., et al. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses.
- Werz, D. B. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews. [Link]
- Houk, K. N., & Rondan, N. G. (2002). Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]
- Chemistry LibreTexts. (2024). Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]
- Fabian, J., & Kollenz, G. (2013). A Computational Study of Base-Catalyzed Reactions of Cyclic 1,2-diones: cyclobutane-1,2-dione. PubMed. [Link]
- Durst, T. (1991). Cyclobutene Ring Opening Reactions. Comprehensive Organic Synthesis. [Link]
- Takeda, K. (2014). Cyclobutene Ring Opening Reactions.
- Wikipedia. Cycloaddition. Wikipedia. [Link]
- Master Organic Chemistry. (2020). Electrocyclic Reactions. Master Organic Chemistry. [Link]
- Curry, M. J., & Stevens, I. D. R. (1980). The thermal ring opening of 3,3-disubstituted cyclobutenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Nam, D., & Bell, A. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
- Zhang, T., et al. (2022). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. Organic Letters. [Link]
- Pettit, R., Wristers, J., & Brener, L. (1971). Mechanism of metal-catalyzed rearrangement of strained cyclobutane and cyclobutene derivatives. Journal of the American Chemical Society. [Link]
- Xu, H., et al. (2008). Synthesis of cyclobutenes by highly selective transition-metal-catalyzed ring expansion of cyclopropanes.
- ResearchGate. (Date not specified). Transition-metal-catalyzed C-H functionalization of cyclobutanes.
- Sohn, M., Blum, J., & Halpern, J. (1983). Rhodium(I)-catalyzed rearrangements of strained molecules containing fused cyclobutane rings. Journal of the American Chemical Society. [Link]
- Piras, P. P., et al. (Date not specified). Acid catalyzed ring expansion of enantiomerically enriched cyclobutanols.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04457B [pubs.rsc.org]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 5. Ring strain - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. baranlab.org [baranlab.org]
- 10. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The thermal ring opening of 3,3-disubstituted cyclobutenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. tus.elsevierpure.com [tus.elsevierpure.com]
- 18. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 22. A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis of cyclobutenes by highly selective transition-metal-catalyzed ring expansion of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. organicreactions.org [organicreactions.org]
- 29. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cycloaddition - Wikipedia [en.wikipedia.org]
A Deep Dive into the Solubility of Cyclobutanecarboxylic Acid in Organic Solvents: A Technical Guide for Researchers
Introduction: The Significance of Cyclobutanecarboxylic Acid in Modern Drug Discovery
Cyclobutanecarboxylic acid, a four-membered cyclic carboxylic acid, is a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical industry.[1] Its rigid cyclobutane scaffold offers metabolic stability and conformational constraint, properties highly desirable in the design of novel therapeutic agents. This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, making a thorough understanding of its physicochemical properties, especially its solubility in organic solvents, paramount for researchers, scientists, and drug development professionals.[1]
This in-depth technical guide provides a comprehensive overview of the solubility of cyclobutanecarboxylic acid in organic solvents. Moving beyond a simple tabulation of data, this document delves into the molecular-level interactions governing its solubility, offers field-proven experimental protocols for its determination, and provides a comparative analysis with structurally related compounds to offer a holistic understanding for practical application in the laboratory.
Theoretical Framework: Unraveling the Solubility Behavior of Cyclobutanecarboxylic Acid
The solubility of a solute in a solvent is dictated by a delicate balance of intermolecular forces. In the case of cyclobutanecarboxylic acid, its solubility profile is primarily influenced by the interplay between its polar carboxylic acid group and its nonpolar cyclobutane ring.
The principle of "like dissolves like" is a foundational concept in predicting solubility.[2] This principle is governed by the polarity of the solute and solvent molecules. Cyclobutanecarboxylic acid possesses a distinct dual character:
-
The Polar Head: The carboxylic acid functional group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for strong dipole-dipole interactions and hydrogen bonding with polar solvents.
-
The Nonpolar Tail: The cyclobutane ring is a hydrophobic, nonpolar hydrocarbon moiety. This part of the molecule interacts favorably with nonpolar solvents through London dispersion forces.
This dual nature results in cyclobutanecarboxylic acid exhibiting moderate solubility in polar organic solvents and being sparingly soluble in water.[1] The hydrophobic cyclobutane ring limits its miscibility with water, while the polar carboxylic acid group prevents it from being freely soluble in very nonpolar solvents.
Factors Influencing Solubility
Several factors can significantly impact the solubility of cyclobutanecarboxylic acid:
-
Solvent Polarity: Polar protic solvents, such as alcohols (e.g., ethanol, methanol), can engage in hydrogen bonding with the carboxylic acid group, leading to good solubility. Polar aprotic solvents, like acetone and dimethylformamide, can act as hydrogen bond acceptors and participate in dipole-dipole interactions, also resulting in significant solubility.[1] Nonpolar solvents, such as hexane, are generally poor solvents for cyclobutanecarboxylic acid due to the unfavorable interaction with the polar carboxylic acid group.
-
Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Therefore, in most cases, the solubility of cyclobutanecarboxylic acid in organic solvents is expected to increase with rising temperature. This is a critical consideration for processes like recrystallization.
-
pH: In aqueous solutions or in the presence of basic substances, the carboxylic acid can deprotonate to form the cyclobutanecarboxylate anion. This ionic form is significantly more polar and, consequently, more soluble in polar solvents like water.
-
Presence of Water: The presence of even small amounts of water in an organic solvent can sometimes enhance the solubility of carboxylic acids through the formation of hydrogen-bonded networks.
Below is a diagram illustrating the key molecular interactions that govern the solubility of cyclobutanecarboxylic acid in a polar protic solvent like ethanol.
Sources
quantum chemical calculations of cyclobutane ring puckering
An In-depth Technical Guide: Quantum Chemical Calculations of Cyclobutane Ring Puckering
Introduction: The Significance of a Strained Ring
The cyclobutane moiety, a four-membered carbocycle, is a fascinating and increasingly important structural motif in medicinal chemistry and materials science.[1][2] Its prevalence in natural products and pharmaceuticals belies the inherent instability encoded in its structure. This instability arises from significant ring strain, a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds).[3][4]
To alleviate this strain, cyclobutane adopts a non-planar, "puckered" conformation.[4][5] This subtle conformational preference is not static; the ring rapidly inverts between two equivalent puckered forms through a planar transition state. Understanding and accurately quantifying the energetics of this puckering motion is critical for predicting molecular shape, designing novel therapeutics, and engineering materials with specific properties. This guide provides a comprehensive overview of the theoretical underpinnings and practical quantum chemical protocols for investigating the ring puckering of cyclobutane.
The Theoretical Landscape of Cyclobutane Puckering
The conformational dynamics of cyclobutane are defined by a characteristic double-well potential energy surface (PES). This surface describes the energy of the molecule as a function of its puckering coordinate.
-
The Puckered Ground State (D₂d Symmetry): The minimum energy conformation of cyclobutane is a puckered structure with D₂d symmetry. In this state, one carbon atom is out of the plane of the other three, relieving the torsional strain that would exist in a planar arrangement. The degree of puckering is typically defined by a dihedral angle, with experimental and high-level calculations placing it around 28-35 degrees.[2][6][7]
-
The Planar Transition State (D₄h Symmetry): The two equivalent puckered minima are separated by a higher-energy planar structure, which acts as the transition state for ring inversion. This planar conformation possesses D₄h symmetry and represents the peak of the energy barrier.[7]
-
The Inversion Barrier: The energy difference between the puckered ground state and the planar transition state is known as the inversion barrier. Accurately calculating this barrier is a key objective, as it dictates the rate of conformational interconversion. High-level calculations and experimental data suggest a barrier height of approximately 1.5 kcal/mol (around 500 cm⁻¹).[2][7]
A crucial aspect for accurate modeling is the recognized coupling between the primary ring-puckering motion and the CH₂-rocking motions.[6][8][9] Ignoring this coupling can lead to significant errors in the calculated barrier height. The origin of the inversion barrier itself is a subject of detailed study, with natural bond orbital analysis suggesting that hyperconjugative interactions that are strengthened upon puckering play a more significant role than the simple release of torsional strain.[6][9]
Caption: Double-well potential energy surface for cyclobutane ring puckering.
Selecting the Right Tools: Quantum Chemical Methods and Basis Sets
The accurate calculation of the subtle energy differences involved in cyclobutane puckering demands a careful selection of theoretical methods and basis sets. There is a necessary trade-off between computational cost and accuracy.
Hierarchy of Quantum Chemical Methods
-
Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard" for accuracy in quantum chemistry.[7] They are essential for obtaining benchmark-quality data for the inversion barrier and equilibrium geometries. Studies have shown that high levels of electron correlation, as included in CCSD(T), are necessary for results that closely match experimental values.[7]
-
Møller-Plesset Perturbation Theory (MP2): MP2 theory offers a good balance of accuracy and computational cost. It is often a reliable choice for studying systems where electron correlation is important, including the non-covalent interactions that influence cyclobutane's structure.[10]
-
Density Functional Theory (DFT): DFT is a workhorse method for larger systems due to its computational efficiency. However, the choice of the exchange-correlation functional is critical.
-
Functionals: Double-hybrid functionals, such as B2PLYP, which incorporate a portion of MP2 correlation, have shown excellent performance for describing ring-puckering potential energy surfaces.[11]
-
Dispersion Corrections: Standard functionals often fail to capture the weak van der Waals interactions that stabilize the puckered form. The inclusion of empirical dispersion corrections (e.g., Grimme's -D3 or -D3BJ) is mandatory for obtaining physically meaningful results with most DFT functionals.[11]
-
The Importance of the Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals. An inadequate basis set can be a significant source of error.
-
Correlation-Consistent Basis Sets: Dunning's correlation-consistent basis sets, such as cc-pVTZ (triple-zeta) and cc-pVQZ (quadruple-zeta), are highly recommended. For benchmark-quality results, basis sets of at least quadruple-zeta quality are often required.[7]
-
Diffuse Functions: The inclusion of diffuse functions (indicated by the "aug-" prefix, e.g., aug-cc-pVTZ) is crucial.[7] These functions are necessary to accurately describe the electron density far from the nuclei, which is important for modeling the subtle non-covalent and hyperconjugative interactions governing the puckering phenomenon.[10]
A Field-Proven Computational Protocol
This section outlines a self-validating workflow for the comprehensive analysis of cyclobutane ring puckering. This protocol ensures that the results are not only numerically sound but also physically meaningful.
Caption: Workflow for calculating the cyclobutane ring puckering potential.
Step 1: Geometry Optimization
The first step is to locate the stationary points on the potential energy surface.
Protocol:
-
Input Structure: Build two initial structures for cyclobutane: one with a slight pucker (approximating D₂d symmetry) and one perfectly planar (D₄h symmetry).
-
Calculation Setup: Specify the chosen method and basis set (e.g., ωB97X-D/aug-cc-pVTZ or B2PLYP-D3BJ/aug-cc-pVTZ). Use tight optimization convergence criteria.
-
Execution: Run two separate geometry optimization calculations, one starting from each initial structure.
-
Outcome: The calculation starting from the puckered guess should converge to the D₂d minimum energy structure. The calculation starting from the planar guess, when run as a transition state search (Opt=TS), will converge to the D₄h transition state.
Causality: By starting from different points, we ensure the computational algorithm finds both the stable ground state and the relevant transition state connecting the two minima.
Step 2: Vibrational Frequency Analysis
This is a critical self-validation step to confirm the identity of the optimized structures.
Protocol:
-
Input Structure: Use the optimized coordinates from Step 1 for both the D₂d and D₄h structures.
-
Calculation Setup: Perform a frequency calculation using the same method and basis set as the optimization.
-
Execution: Run the frequency calculations.
-
Verification:
-
D₂d Structure: The output must show zero imaginary frequencies . This confirms the structure is a true local minimum.
-
D₄h Structure: The output must show exactly one imaginary frequency . The vibrational mode corresponding to this imaginary frequency should visually correspond to the ring-puckering motion. This confirms the structure is a first-order saddle point (a true transition state).
-
Trustworthiness: This step provides an unambiguous mathematical confirmation of the nature of the stationary points. A failure here (e.g., more than one imaginary frequency) indicates an error in the optimization or an inappropriate level of theory.
Step 3: Potential Energy Surface (PES) Scan
This step maps the energy profile connecting the minima and the transition state.
Protocol:
-
Input Structure: Use the optimized D₂d minimum energy structure.
-
Define Scan Coordinate: Select a dihedral angle that defines the ring pucker (e.g., C1-C2-C3-C4).
-
Calculation Setup: Set up a relaxed PES scan (also known as a constrained optimization). The chosen dihedral angle will be frozen at a series of values (e.g., from -40° to +40° in steps of 2°), while all other geometric parameters are allowed to relax at each step.
-
Execution: Run the scan calculation. This can be computationally intensive.
-
Outcome: A list of energies corresponding to each value of the constrained dihedral angle.
Causality: A relaxed scan, rather than a rigid scan, is crucial because it accounts for the coupling of other degrees of freedom (like CH₂ rocking) with the puckering motion, yielding a more accurate potential.
Data Presentation and Interpretation
The final step is to analyze the computational output to extract meaningful physical parameters. The results from different levels of theory can be compared to assess the method's reliability.
| Method/Basis Set | Puckering Angle (θ) | Inversion Barrier (cm⁻¹) | Reference |
| CCSD(T)/aug-cc-pVTZ | 29.68° | 498 | [7] |
| High-level ab initio | 29.59° | 482 | [6][9] |
| Experiment (ED/IR) | 27.9° ± 1.6° | 518 ± 5 | [2][8] |
| B2PLYP-D3BJ/maug-cc-pVTZ | (Varies by molecule) | (Varies by molecule) | [11] |
This table summarizes representative values from the literature to provide a baseline for comparison. Actual calculated values will depend on the precise method, basis set, and software used.
By plotting the energy from the PES scan against the puckering coordinate, one can visualize the double-well potential. From this plot, the equilibrium puckering angle (the dihedral angle at the energy minimum) and the inversion barrier (the energy difference between the minimum and the peak at the planar conformation) can be directly measured.
Conclusion
The quantum chemical calculation of cyclobutane ring puckering is a nuanced task that requires a deep understanding of both theoretical principles and practical computational workflows. The choice of a high-level correlated method, such as CCSD(T) or a dispersion-corrected double-hybrid DFT functional, combined with a large, diffuse-function-augmented basis set, is paramount for achieving chemical accuracy. The self-validating protocol of optimization, frequency analysis, and PES scanning ensures the trustworthiness of the results. For researchers in drug development and materials science, the ability to accurately model these subtle conformational dynamics provides a powerful tool for rational design, enabling the prediction of molecular shape and function with high fidelity.
References
- Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635–642. [Link]
- Matylitsky, V. V., Lüttgert, S., & Stanton, J. F. (2004). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 121(22), 11155–11165. [Link]
- Solaro, D., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Angewandte Chemie International Edition, 61(29), e202203914. [Link]
- Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 86(11), 6018–6026. [Link]
- Lee, K. L., et al. (2024). Prediction through quantum dynamics simulations: Photo-excited cyclobutanone. The Journal of Chemical Physics, 160(16), 164307. [Link]
- Q-Chem. (n.d.). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry.
- Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software.
- Ibrahim, M. A., & Ali, M. A. (2021). Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics. Journal of Physics: Conference Series, 2114, 012001. [Link]
- iSciTech. (n.d.). Integrated Scientific Computing and Information Technologies - Softwares.
- Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 86(11), 6018-6026. [Link]
- Glendening, E. D., & Halpern, A. M. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635-642. [Link]
- Parker, T. M., & Steele, R. P. (2014). Non-Covalent Interactions with Dual-Basis Methods: Pairings for Augmented Basis Sets.
- Ashenhurst, J. (2014). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]
- OCW, UCI. (2017). 06.
- Melli, A., & Puzzarini, C. (2019). Potential-Energy Surfaces for Ring-Puckering Motions of Flexible Cyclic Molecules through Cremer-Pople Coordinates: Computation, Analysis, and Fitting.
- Riniker, S., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ChemRxiv. [Link]
- Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Leveraging Ethyl Cyclobutanecarboxylate in the Synthesis of Pharmaceutical Intermediates
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Abstract
The cyclobutane motif is an increasingly vital structural component in modern medicinal chemistry, prized for its ability to impart unique three-dimensional conformations, improve metabolic stability, and serve as a versatile scaffold for pharmacophore presentation.[1] Ethyl cyclobutanecarboxylate (ECBC) has emerged as a fundamental and commercially available building block for introducing this valuable moiety into active pharmaceutical ingredients (APIs).[2][3] This guide provides an in-depth exploration of the core synthetic transformations of ECBC, offering detailed, field-proven protocols for its conversion into key pharmaceutical intermediates. We will focus on the foundational reactions of hydrolysis and subsequent amidation, explaining the chemical principles behind the procedural steps to empower researchers in their drug development endeavors.
The Strategic Value of the Cyclobutane Moiety in Drug Design
The incorporation of a cyclobutane ring into a drug candidate is a strategic decision aimed at optimizing its pharmacological profile. Unlike flexible alkyl chains or planar aromatic rings, the puckered and strained nature of the cyclobutane ring offers distinct advantages:
-
Conformational Restriction: The rigid structure of the cyclobutane ring can lock a molecule into a specific, biologically active conformation, enhancing its binding affinity and selectivity for a target protein.[1][4]
-
Improved Metabolic Stability: The four-membered ring is relatively inert and can replace metabolically vulnerable groups, such as double bonds or larger cyclic systems, thereby increasing the drug's half-life.[1]
-
Vectorial Orientation of Substituents: The defined geometry of the cyclobutane ring allows for precise spatial orientation of key pharmacophoric groups, enabling optimal interaction with biological targets.
-
Enhanced Physicochemical Properties: The introduction of this sp³-rich scaffold can reduce planarity and increase solubility, improving the overall druglike properties of a compound.[1]
Ethyl this compound serves as an accessible and versatile entry point for chemists to harness these benefits in their synthetic campaigns.[2]
Physicochemical Properties of Ethyl this compound
A thorough understanding of the starting material's properties is critical for successful reaction planning and execution.
| Property | Value | Source |
| CAS Number | 14924-53-9 | [5][6][7] |
| Molecular Formula | C₇H₁₂O₂ | [5][7][8] |
| Molecular Weight | 128.17 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Boiling Point | 159 °C | [8] |
| Density | 0.928 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.426 | [8] |
Core Synthetic Transformation: Hydrolysis to Cyclobutanecarboxylic Acid
The conversion of ethyl this compound to its corresponding carboxylic acid is often the first and most critical step in its utilization. The resulting acid, cyclobutanecarboxylic acid, is a versatile intermediate for a wide range of coupling reactions, most notably amide bond formation.
Causality Behind the Protocol: While acid-catalyzed hydrolysis is possible, it is a reversible reaction.[10] For preparative synthesis, base-mediated hydrolysis (saponification) is strongly preferred because it is effectively irreversible. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt, which is unreactive towards the alcohol byproduct. A final acidic workup is required to protonate the salt and yield the desired carboxylic acid.[10][11]
Workflow for Ester Hydrolysis
Caption: Experimental workflow for the saponification of ethyl this compound.
Protocol 3.1: Synthesis of Cyclobutanecarboxylic Acid
Materials:
-
Ethyl this compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl this compound (1.0 eq) in a 2:1 mixture of THF and deionized water (approx. 10 mL per 1 g of ester).
-
Base Addition: To the stirring solution, add lithium hydroxide monohydrate (2.0 eq).
-
Reaction Monitoring: Allow the mixture to stir vigorously at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.
-
Work-up (Quenching & Acidification): Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF. Dilute the remaining aqueous solution with water. Cool the flask in an ice bath and carefully acidify the aqueous layer to a pH of 2-3 using 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash once with brine. The brine wash helps to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude cyclobutanecarboxylic acid as an oil or low-melting solid.
Data Presentation:
| Parameter | Expected Value | Analysis Method |
| Yield | >90% | Gravimetric |
| Purity | >95% | ¹H NMR, GC-MS |
| Reaction Time | 4-12 hours | TLC |
Core Synthetic Transformation: Amide Bond Formation
The formation of an amide bond is arguably the most common reaction in pharmaceutical synthesis.[12] Cyclobutanecarboxylic acid, synthesized via the protocol above, is an ideal substrate for coupling with a wide variety of amines to produce cyclobutyl amides, which are prevalent in numerous drug candidates.
Causality Behind the Protocol: Direct condensation of a carboxylic acid and an amine is thermally demanding and often inefficient. Modern amide synthesis relies on coupling reagents to activate the carboxylic acid. Reagents like N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) convert the acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[12] A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction without competing with the substrate amine.[12]
Workflow for Amide Coupling
Caption: Experimental workflow for HATU-mediated amide coupling.
Protocol 4.1: Synthesis of N-benzylcyclobutanecarboxamide (Illustrative Example)
Materials:
-
Cyclobutanecarboxylic acid (1.0 eq)
-
Benzylamine (1.05 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated aq. NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclobutanecarboxylic acid (1.0 eq), benzylamine (1.05 eq), and DIPEA (2.5 eq) in anhydrous DMF (approx. 10 mL per 1 g of acid).
-
Activation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Quench & Extract): Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). This washing sequence removes residual DMF, unreacted amine, unreacted acid, and DIPEA salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure N-benzylcyclobutanecarboxamide.
Data Presentation:
| Parameter | Expected Value | Analysis Method |
| Yield | 75-90% | Gravimetric |
| Purity | >98% | HPLC, ¹H NMR |
| Reaction Time | 2-6 hours | TLC, LC-MS |
Safety and Handling
-
Ethyl this compound: Handle in a well-ventilated fume hood. May cause skin and eye irritation.[9]
-
Reagents: Lithium hydroxide is corrosive. Strong acids (HCl) and bases (DIPEA) should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Coupling reagents like HATU can be sensitizers. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100523.
- Ningbo Inno Pharmchem Co., Ltd. Ethyl this compound: A Versatile Pharmaceutical Intermediate for Advanced Synthesis.
- Zhang, W., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Future Medicinal Chemistry, 16(14).
- Wang, M., & Lu, P. (2018). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 5(2), 254-259.
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Synthesis of Ethyl this compound for Pharmaceutical Applications.
- Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37.
- ResearchGate. Cyclobutane containing natural products and synthetic intermediates.
- Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC.
- ResearchGate. Cyclobutane and cyclobutene motifs occur in many medicinally...
- Organic Syntheses. (1941). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, Coll. Vol. 1, p.176.
- Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37.
- Ningbo Inno Pharmchem Co., Ltd. Ethyl this compound: A Versatile Chemical for Organic Synthesis and Research.
- Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4551–4564.
- Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. SUMITOMO KAGAKU, 2005-II.
- Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-144.
- ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- ChemSynthesis. ethyl this compound.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 84700, Ethyl this compound.
- Capon, B., & Page, M. I. (1970). The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid. Journal of the Chemical Society B: Physical Organic, 741-747.
- Angell, Y., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 793-797.
- The Organic Chemistry Tutor. (2014, March 26). How to Make Amides: Mechanism. YouTube.
- Clark, J. (2015). Hydrolysing Esters. Chemguide.
- ResearchGate. What are the best reaction conditions for an amidation reaction using EDC?
- National Institute of Standards and Technology. Ethyl this compound. NIST Chemistry WebBook.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. scbt.com [scbt.com]
- 6. Ethyl this compound | C7H12O2 | CID 84700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl this compound [webbook.nist.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. CAS 14924-53-9: Ethyl this compound | CymitQuimica [cymitquimica.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. growingscience.com [growingscience.com]
Application Notes and Protocols for the C-H Functionalization of Cyclobutane Derivatives
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quintus.mickel.ch [quintus.mickel.ch]
- 4. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. baranlab.org [baranlab.org]
- 8. researchgate.net [researchgate.net]
- 9. PdII -Catalyzed Enantioselective C(sp3 )-H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of Cyclobutanecarboxylate in Agrochemical Development: A Technical Guide
Introduction: The Cyclobutane Moiety - A Scaffold for Innovation in Agrochemicals
In the relentless pursuit of novel and effective agrochemicals, the exploration of unique molecular scaffolds is paramount. The cyclobutane ring, a four-membered carbocycle, has emerged as a compelling structural motif in the design of modern pesticides.[1] Its inherent ring strain and non-planar, puckered conformation offer a distinct three-dimensional geometry that can enhance binding affinity to target enzymes and improve metabolic stability compared to more conventional cyclic or acyclic analogues. This guide provides a detailed exploration of the application of cyclobutanecarboxylate and its derivatives, particularly cyclobutanecarboxamides, in the development of next-generation fungicides, insecticides, and herbicides. We will delve into the synthetic strategies, bioassay protocols, and the underlying principles of structure-activity relationships (SAR) that underscore the growing importance of this scaffold in agrochemical research.
The primary focus of this guide will be on the fungicidal applications of cyclobutanecarboxamides, a class of compounds that has seen significant commercial success, most notably as Succinate Dehydrogenase Inhibitors (SDHIs). We will also explore the emerging potential of cyclobutane-containing molecules in insect and weed control, providing researchers with the foundational knowledge and practical protocols to innovate in this exciting area of agrochemical science.
Fungicide Development: The Rise of Cyclobutane-Based Succinate Dehydrogenase Inhibitors (SDHIs)
A significant breakthrough in the application of the cyclobutane moiety in agrochemicals has been its incorporation into the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. These fungicides act by disrupting the mitochondrial respiration of pathogenic fungi, a mode of action that has proven effective against a broad spectrum of diseases.[2][3] The general structure of many SDHI fungicides features a carboxamide linker connecting an aromatic or heterocyclic ring to a lipophilic group, where the cyclobutane ring has been successfully employed.
Mechanism of Action: Targeting Fungal Respiration
SDHI fungicides, including those with a cyclobutane component, function by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain. This enzyme is a crucial component of cellular respiration, responsible for the oxidation of succinate to fumarate. By blocking this step, SDHIs effectively halt ATP production in the fungal cells, leading to growth inhibition and eventual cell death. The unique conformation of the cyclobutane ring can contribute to a more precise fit within the ubiquinone-binding (Qp) site of the succinate dehydrogenase enzyme, enhancing the inhibitory activity.
Diagram: Mechanism of Action of SDHI Fungicides
Sources
Application Notes and Protocols for the Synthesis and Incorporation of Cyclobutane Amino Acids in Peptide Modification
Introduction: Engineering Peptides with Constrained Scaffolds
The therapeutic potential of peptides is often hampered by inherent limitations such as poor metabolic stability and undefined three-dimensional structures in solution.[1][2] A powerful strategy to overcome these challenges is the incorporation of unnatural amino acids that introduce specific conformational constraints.[1][2] Among these, cyclobutane amino acids (CBAAs) have emerged as highly valuable building blocks.[1][3] The rigid, puckered four-membered ring of CBAAs restricts the torsional freedom of the peptide backbone, leading to more stable and predictable secondary structures.[2][4] This conformational pre-organization can enhance binding affinity to biological targets, improve resistance to enzymatic degradation, and ultimately lead to peptidomimetics with superior pharmacological profiles.[5][6]
CBAAs are a diverse class of molecules, encompassing α-, β-, and γ-amino acids, each imparting unique structural properties to a peptide chain.[1] Their synthesis, once a significant challenge, has been made more accessible through modern synthetic methodologies, particularly through photochemical approaches.[1][7]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth overview of the prevailing synthetic strategies for accessing cyclobutane amino acids and offers detailed, field-tested protocols for both their synthesis and their subsequent incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.
Part 1: Synthetic Strategies for Cyclobutane Amino Acids
The construction of the strained cyclobutane ring is the central challenge in CBAA synthesis. Several methodologies have been developed, with photochemical [2+2] cycloaddition and various multi-step classical routes being the most prominent.
The Power of Light: Photochemical [2+2] Cycloaddition
Visible-light photocatalysis has revolutionized organic synthesis by enabling reactions under exceptionally mild conditions.[1] This approach is particularly well-suited for the direct construction of CBAAs. The core principle involves a [2+2] cycloaddition between an alkene and a suitable reaction partner, driven by a photocatalyst that absorbs visible light.[8][9]
A leading strategy involves the reaction of α,β-dehydroamino acids (DhAAs) with styrene-type olefins.[1] In this process, a triplet energy transfer catalyst, such as [Ir(dFCF3ppy2)dtbpy]PF6, is excited by visible light (e.g., blue LEDs). The excited catalyst then transfers its energy to one of the olefin partners, promoting it to a reactive triplet state which then undergoes the [2+2] cycloaddition. This method is notable for its simplicity, scalability, and high tolerance for various functional groups, providing direct access to a wide array of substituted cyclobutane α-amino acids.[1]
Classical Multi-Step Synthetic Routes
Beyond photochemistry, a variety of traditional organic synthesis methods are employed to create CBAAs. These routes can be more labor-intensive but offer versatility in accessing different isomers and substitution patterns.
-
Thermal [2+2] Cycloadditions: These reactions do not require light but often necessitate elevated temperatures or the use of specific promoters, such as Lewis acids, to proceed.[1][10]
-
Michael Addition Strategies: Particularly useful for the synthesis of β-CBAAs, these methods involve the conjugate addition of a nitrogen nucleophile to a cyclobutene-1-carboxylic acid derivative.[3] This approach provides a reliable way to install the amino group in a trans configuration relative to the carboxyl group.[3]
-
Ring Contractions/Expansions and C-H Functionalization: More advanced and specialized methods include rearrangement reactions of larger or smaller ring systems and the direct functionalization of C-H bonds on a pre-formed cyclobutane scaffold.[11][12] These techniques offer access to highly complex and unique CBAA structures.
Decision Workflow for Synthetic Route Selection
The choice of synthetic strategy depends on the desired CBAA structure, available starting materials, and required scale.
Caption: Decision tree for selecting a CBAA synthetic strategy.
Comparative Analysis of Synthetic Methodologies
| Methodology | Primary Application | Key Advantages | Considerations | Stereocontrol |
| Visible-Light Photocatalysis | α-CBAAs | Mild conditions, high functional group tolerance, scalability, directness.[1] | Requires specific photocatalysts and light source; starting materials may require synthesis. | Good to excellent, dependent on substrates. |
| Thermal [2+2] Cycloaddition | α- and β-CBAAs | Does not require specialized photochemical equipment. | Often requires higher temperatures or promoters; may have side reactions.[1] | Variable; can be influenced by catalysts and substrates. |
| Michael Addition | β-CBAAs | Excellent for specific trans-isomers, reliable.[3] | Limited to β-isomers; multi-step synthesis of starting materials. | Inherently provides trans diastereoselectivity. |
| C-H Functionalization | Complex CBAAs | Access to novel structures not available through other means.[11] | Multi-step, requires specific directing groups, often lower yielding. | Can be highly diastereoselective.[12] |
Part 2: Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of a cyclobutane amino acid and its subsequent incorporation into a peptide.
Protocol 1: Synthesis of a Phenyl-Substituted α-CBAA via Photocatalytic [2+2] Cycloaddition
This protocol is adapted from the visible-light mediated methodology and describes the synthesis of a protected cyclobutane α-amino acid from a dehydroamino acid and styrene.[1]
Materials:
-
N-Boc-α,β-dehydroalanine methyl ester (1.0 equiv)
-
Styrene (2.0 equiv)
-
[Ir(dFCF3ppy)2(dtbpy)]PF6 (photocatalyst, 1 mol%)
-
Anhydrous, degassed dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware (Schlenk flask or similar)
-
Magnetic stirrer and stir bar
-
Blue LED light source (e.g., 456 nm)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (N2 or Ar), dissolve N-Boc-α,β-dehydroalanine methyl ester (e.g., 0.2 mmol, 1.0 equiv) and the photocatalyst (0.002 mmol, 1 mol%) in anhydrous DCM (e.g., 4 mL).
-
Add Alkene: Add styrene (0.4 mmol, 2.0 equiv) to the solution via syringe.
-
Irradiation: Place the flask approximately 5-10 cm from the blue LED light source. Ensure the reaction is stirring vigorously to maintain a homogeneous mixture. For cooling, a small fan can be directed at the flask.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting dehydroamino acid is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclobutane product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Safety: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: Deprotection of the Synthesized CBAA
This protocol describes the removal of Boc and methyl ester protecting groups to yield the free amino acid hydrochloride salt.[1]
Materials:
-
Protected CBAA from Protocol 1
-
6 M Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: Place the purified, protected CBAA (e.g., 0.1 mmol) in a round-bottom flask.
-
Acid Hydrolysis: Add 6 M HCl (e.g., 2 mL) to the flask.
-
Heating: Heat the mixture to reflux (approx. 110-120 °C) for 12-24 hours.
-
Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.
-
Isolation: The resulting solid is the free amino acid as its hydrochloride salt. It can be used directly in the next step or further purified by recrystallization if necessary.
Protocol 3: Incorporation of an Fmoc-Protected CBAA into a Peptide via SPPS
This protocol outlines a standard manual Fmoc-based solid-phase peptide synthesis cycle for coupling an Fmoc-protected CBAA onto a resin-bound peptide chain.
Materials & Equipment:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected CBAA (3 equiv)
-
Coupling reagents: HBTU (2.9 equiv), HOBt (3 equiv)
-
Base: N,N-Diisopropylethylamine (DIEA) (6 equiv)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
SPPS reaction vessel with a filter
-
Mechanical shaker
Procedure:
-
Resin Swelling: Place the resin in the reaction vessel. Add DCM and allow it to swell for 30 minutes. Drain the DCM, then wash with DMF (3x).[13]
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh portion of the piperidine solution and shake for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve the Fmoc-CBAA, HBTU, and HOBt in a minimal amount of DMF.
-
Add DIEA to the activation mixture and vortex briefly. The solution will typically change color (e.g., to yellow).
-
Immediately add the activated amino acid solution to the deprotected resin.
-
-
Coupling Reaction:
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
To confirm completion, a small sample of resin beads can be taken for a Kaiser test (a positive test indicates free amines and an incomplete reaction).
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents.[13]
-
Cycle Repetition: The resin is now ready for the next cycle, starting again with Fmoc deprotection (Step 2) to add the subsequent amino acid.
-
Final Cleavage: Once the peptide sequence is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[14]
Workflow for Incorporating a CBAA into a Peptide
Caption: Standard workflow for Fmoc-based SPPS incorporating a CBAA.
Conclusion and Outlook
Cyclobutane amino acids represent a mature and highly effective tool for peptide modification. The development of robust synthetic methods, especially mild and efficient photocatalytic strategies, has significantly broadened their accessibility.[1] Their straightforward compatibility with standard Fmoc-based SPPS protocols allows for their seamless integration into complex peptide sequences.[15] By imparting rigid conformational constraints, CBAAs enable the rational design of peptidomimetics with enhanced stability, receptor selectivity, and overall therapeutic potential, ensuring their continued importance in the field of drug discovery and development.[5][16]
References
- Latorre, A., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]
- Carrodeguas, J. A., et al. (2022).
- Chen, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Medicinal Chemistry. [Link]
- Cervera-Villanueva, J. M., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. MDPI. [Link]
- Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research. [Link]
- Barranco, S., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]
- Wouters, J., et al. (2021).
- Contini, A., et al. (2018). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
- Carrodeguas, J. A., et al. (2022). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
- Baran, P. S., et al.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Li, Z., et al. (2020). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.
- Dherange, B. D., et al. (2019). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Organic Letters. [Link]
- Kochetkov, K. A., et al. (2022). Aminoacids of the cyclobutane series.
- UCL Discovery. (n.d.).
- Aitken, D. J., et al. (2007). A short synthesis of the cis-cyclobutane β-aminoacid skeleton using a [2+2] cycloaddition strategy.
- Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Semantic Scholar. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. inno-pharmchem.com. [Link]
- O'Malley, D. P., et al. (2013). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
- de la Torre, M. C., et al. (2021). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. CORE. [Link]
- Waser, J., et al. (2024). Modification of Peptides and Proteins. EPFL. [Link]
- Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- El-Faham, A., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
- GenScript. (n.d.). Overview of Custom Peptide Synthesis. [Link]
Sources
- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
- 4. mdpi.com [mdpi.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. baranlab.org [baranlab.org]
- 12. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Overview of Custom Peptide Synthesis [peptide2.com]
- 15. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Cyclobutanone-Derived N-Sulfonylhydrazones
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Strained Ring Systems
Four-membered ring systems are valuable structural motifs in medicinal chemistry and materials science due to their unique conformational constraints and inherent ring strain, which can be harnessed for further synthetic transformations.[1] The palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with organic halides has emerged as a powerful and versatile method for the synthesis of a diverse range of substituted cyclobutane derivatives, including cyclobutenes and alkylidenecyclobutanes.[1][2][3] This approach leverages the in situ generation of palladium-carbene intermediates from readily accessible N-sulfonylhydrazones, which then participate in a catalytic cycle to form new carbon-carbon bonds.[4]
This guide provides a comprehensive overview of this important transformation, including its mechanistic underpinnings, a detailed experimental protocol, and a summary of its synthetic scope.
Mechanistic Insights: The Catalytic Cycle
The palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones proceeds through a well-defined catalytic cycle. The key steps involve the formation of a palladium-carbene intermediate, migratory insertion, and subsequent elimination pathways that dictate the final product.[3][5]
-
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of an organic halide (e.g., aryl or benzyl halide) to a low-valent palladium(0) species, forming a palladium(II) intermediate.[5][6]
-
Carbene Formation: In the presence of a base, the N-sulfonylhydrazone decomposes to generate a diazo compound, which then reacts with the palladium(II) complex to form a palladium-carbene intermediate.
-
Migratory Insertion: The organic group from the palladium(II) center migrates to the carbene carbon, forming a new carbon-carbon bond and a palladium(II) alkyl intermediate.[3]
-
β-Hydride Elimination vs. Reductive Elimination: The fate of the palladium(II) alkyl intermediate determines the final product.
-
β-Hydride Elimination: If there is a hydrogen atom on the carbon adjacent (beta) to the palladium center, β-hydride elimination can occur to form an alkene. In the case of cyclobutanone-derived hydrazones coupling with aryl halides, this leads to the formation of cyclobutene products.[1][3]
-
Reductive Elimination: When coupling with benzyl halides, which lack β-hydrogens in the appropriate position for elimination to form a stable aromatic ring, the reaction pathway can favor the formation of methylenecyclobutanes.[3]
-
The chemoselectivity of the reaction, leading to either cyclobutenes or methylenecyclobutanes, is therefore highly dependent on the nature of the organic halide coupling partner.
Figure 1: Proposed Catalytic Cycle.
Experimental Protocol: A Step-by-Step Guide
This protocol is a general guideline for the palladium-catalyzed cross-coupling of a cyclobutanone-derived N-sulfonylhydrazone with an aryl bromide. Reaction conditions should be optimized for each specific substrate combination.
Materials:
-
Cyclobutanone-derived N-sulfonylhydrazone
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Syringes and needles
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the cyclobutanone-derived N-sulfonylhydrazone (1.0 equiv), aryl bromide (1.2 equiv), cesium carbonate (2.0 equiv), and triphenylphosphine (0.2 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, dissolve tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv) in a minimal amount of anhydrous 1,4-dioxane.
-
Reaction Initiation: Add the palladium catalyst solution to the reaction vial containing the substrates and reagents.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the reaction vial to achieve the desired concentration (typically 0.1 M).
-
Heating: Seal the reaction vial and heat the mixture to 90 °C with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes & Protocols: A Guide to the Stereoselective Synthesis of Substituted Cyclobutanecarboxylates
Introduction: The Rising Prominence of the Cyclobutane Scaffold
In the landscape of modern medicinal chemistry and natural product synthesis, the cyclobutane ring has emerged from a structural curiosity to a highly valued motif.[1][2][3] Once considered primarily for its inherent ring strain and utility in ring-opening reactions, the cyclobutane core is now strategically employed as a conformationally restricted scaffold and a bioisosteric replacement for more common groups like phenyl rings or gem-dimethyl units.[4][5] This rigid, three-dimensional structure can enhance binding affinity to biological targets, improve metabolic stability, and increase aqueous solubility—key objectives in drug discovery.[3][5]
However, the high strain energy (approx. 26.3 kcal/mol) that imparts these desirable properties also presents a significant synthetic challenge.[3][6] Achieving control over multiple contiguous stereocenters on such a constrained ring system demands sophisticated and robust synthetic methodologies. The development of catalytic and stereoselective methods to access enantiomerically pure cyclobutanecarboxylates is therefore a critical endeavor, enabling the exploration of this valuable chemical space for novel therapeutics and complex molecule synthesis.[7][8][9][10][11]
This guide provides an in-depth overview of leading strategies for the stereoselective synthesis of substituted cyclobutanecarboxylates, supported by mechanistic insights and a detailed, field-proven protocol for a powerful tandem catalytic approach.
Core Synthetic Strategies: A Mechanistic Overview
The construction of stereochemically rich cyclobutanes is primarily achieved through three major strategic approaches: cycloaddition reactions, sequential/tandem reactions involving strained intermediates, and ring contraction/expansion methodologies.
-
[2+2] Cycloaddition Reactions: This is the most classical and widely explored method for forming four-membered rings.[2] Modern advancements have transitioned from stoichiometric photochemical methods to highly efficient catalytic enantioselective variants.
-
Transition-Metal Catalysis: Catalysts based on cobalt, gold, rhodium, and other metals, paired with chiral ligands, can orchestrate the [2+2] cycloaddition of alkenes, alkynes, or allenes with high stereocontrol.[1][12] The choice of metal and ligand is paramount, as it directly influences the reaction mechanism and the facial selectivity of the approaching substrates.
-
Visible-Light Photocatalysis: A renaissance in photochemical methods, this approach uses photosensitizers (e.g., iridium or organic dyes) to promote [2+2] cycloadditions under mild conditions.[13][14] Chiral photosensitizers or the use of chiral Lewis acids in conjunction with achiral sensitizers can induce enantioselectivity.[15]
-
-
Sequential Reactions via Strained Intermediates: A powerful modern strategy involves the enantioselective formation of highly strained intermediates, such as bicyclo[1.1.0]butanes, which can be subsequently functionalized in a diastereoselective manner. This approach builds complexity rapidly and with exceptional stereocontrol.[16][17][18]
-
Ring Contraction/Expansion Methods: These less common but highly effective methods rearrange existing ring systems to form the desired cyclobutane core.
-
Ring Contraction: A notable example involves the stereospecific contraction of readily available pyrrolidine derivatives via iodonitrene chemistry, which proceeds through a radical pathway to yield highly substituted cyclobutanes.[19][20]
-
Ring Expansion: The expansion of cyclopropylcarbinyl precursors can also serve as a reliable route to certain cyclobutane structures.[6][16]
-
Application Protocol: Enantioselective Synthesis of Trisubstituted Cyclobutanecarboxylates via Sequential Rh(II)/Cu(I) Catalysis
This protocol details a highly efficient and stereoselective one-pot synthesis based on the sequential Rh-catalyzed bicyclobutanation and Cu-catalyzed homoconjugate addition, as pioneered by Davies and coworkers.[16][17] This method is exemplary for its ability to construct densely functionalized cyclobutanes with three contiguous stereocenters from simple starting materials.
Principle & Causality:
The entire transformation is a cascade of stereocontrolled events. The first step relies on a chiral dirhodium catalyst, Rh₂(S-NTTL)₄ , to decompose a diazoester substrate and facilitate an intramolecular cyclopropanation. This creates a highly strained bicyclo[1.1.0]butane intermediate with exceptional enantioselectivity (>95% ee). The chirality is dictated by the deep chiral pocket of the N-naphthalimido-tert-leucinate (NTTL) ligand. This strained intermediate does not require isolation. The introduction of a copper(I) catalyst and a Grignard reagent initiates the second phase: a regiospecific homoconjugate addition. The Grignard reagent adds to the bicyclobutane, which undergoes a stereoselective ring-opening to afford the final trisubstituted cyclobutane product with excellent diastereoselectivity. The stereochemistry of this addition is controlled by the trajectory of the nucleophilic attack on the strained ring system.
Workflow: One-Pot Bicyclobutanation/Homoconjugate Addition
Caption: Overall workflow for the one-pot Rh/Cu catalyzed synthesis.
Experimental Details
Materials & Reagents:
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄] (or the direct chiral catalyst Rh₂(S-NTTL)₄ if available)
-
N-Naphthalimido-tert-leucine (H-NTTL) ligand
-
t-Butyl (E)-2-diazo-5-arylpent-4-enoate (Substrate 1a)
-
Anhydrous Toluene
-
Copper(I) Iodide (CuI)
-
Grignard Reagent (e.g., Methylmagnesium bromide, 3.0 M in Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc), Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Syringe pump
-
Low-temperature cooling bath (e.g., Dry Ice/Acetone)
-
Standard glassware (oven-dried)
Protocol Steps:
-
Catalyst Preparation (if starting from Rh₂(OAc)₄):
-
In a glovebox, add Rh₂(OAc)₄ (0.0025 mmol, 1 mol%) and H-NTTL (0.011 mmol, 4.4 mol%) to a flame-dried Schlenk flask equipped with a stir bar.
-
Add anhydrous toluene (2.5 mL) and heat the mixture at 80 °C for 1 hour to facilitate ligand exchange. The solution should turn from purple to orange/red.
-
Cool the resulting Rh₂(S-NTTL)₄ catalyst solution to room temperature.
-
-
One-Pot Reaction Procedure:
-
Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of the diazoester substrate (e.g., 1a , 0.25 mmol, 1.0 equiv) in anhydrous toluene (2.5 mL).
-
Using a syringe pump, add the diazoester solution to the cold catalyst solution over 1 hour. This slow addition is crucial to suppress dimerization and other side reactions.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. Monitor by TLC for the consumption of the diazo starting material.
-
To the reaction flask, add Copper(I) Iodide (CuI) (0.025 mmol, 10 mol%) in one portion.
-
Add the Grignard reagent (e.g., MeMgBr, 0.375 mmol, 1.5 equiv) dropwise over 5 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 16 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl (5 mL).
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., 5% EtOAc in hexanes) to yield the pure trisubstituted this compound.
-
Data Presentation: Representative Results
The following table summarizes typical outcomes for this protocol with various Grignard reagents, demonstrating its scope and high degree of stereocontrol.[16][17]
| Entry | Substrate (Diazoester) | Grignard (R-MgBr) | Product (R group) | Yield (%) | dr | ee (%) |
| 1 | t-butyl (E)-2-diazo-5-phenylpent-4-enoate | MeMgBr | Methyl | 85 | >20:1 | 96 |
| 2 | t-butyl (E)-2-diazo-5-phenylpent-4-enoate | EtMgBr | Ethyl | 81 | >20:1 | 96 |
| 3 | t-butyl (E)-2-diazo-5-phenylpent-4-enoate | VinylMgBr | Vinyl | 75 | >20:1 | 95 |
| 4 | t-butyl (E)-2-diazo-5-(p-MeOPh)-pent-4-enoate | MeMgBr | Methyl | 88 | >20:1 | 97 |
| 5 | t-butyl (E)-2-diazo-5-(p-ClPh)-pent-4-enoate | MeMgBr | Methyl | 80 | >20:1 | 94 |
dr = diastereomeric ratio; ee = enantiomeric excess.
Mechanistic Rationale for Stereocontrol
Understanding the source of stereoselectivity is key to troubleshooting and adapting synthetic protocols. In this tandem reaction, two distinct catalytic cycles ensure the final product's stereochemical integrity.
Diagram: Enantiocontrol in Rh-Catalyzed Bicyclobutanation
Caption: Rhodium-carbene formation and enantioselective cyclopropanation.
The Rh₂(S-NTTL)₄ catalyst forms a chiral rhodium-carbene intermediate upon reaction with the diazoester. The bulky NTTL ligands create a well-defined chiral environment that directs the subsequent intramolecular reaction. This steric control forces the cyclopropanation to occur from a specific face, leading to the formation of the bicyclobutane intermediate in high enantiomeric excess.[16][17]
Conclusion and Future Outlook
The stereoselective synthesis of substituted cyclobutanecarboxylates has matured into a sophisticated field with a diverse toolkit for the modern chemist. Tandem catalytic strategies, such as the Rh(II)/Cu(I) system detailed here, offer unparalleled efficiency in building molecular complexity with high fidelity. By understanding the underlying principles of stereocontrol—from the design of chiral catalysts to the reactivity of strained intermediates—researchers can rationally design synthetic routes to novel cyclobutane-containing molecules.
Future advancements will likely focus on expanding the substrate scope, developing more sustainable catalytic systems using earth-abundant metals, and leveraging new activation modes like photoredox catalysis to access previously unattainable structures.[1][13] The continued innovation in this area ensures that the cyclobutane motif will play an increasingly important role in the development of next-generation pharmaceuticals and functional materials.
References
- RSC, Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC - NIH.
- RSC, Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science.
- ACS Publications, Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society.
- NIH, Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PubMed Central.
- Wiley Online Library, Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions.
- Wiley Online Library, Enantioselective Synthesis of Cyclobutanes. ChemistryViews.
- ACS Publications, Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. Journal of the American Chemical Society.
- ACS Publications, Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters.
- Semantic Scholar, Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. Semantic Scholar.
- ACS Publications, Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
- NIH, Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes.
- ResearchGate, The application of cyclobutane derivatives in organic synthesis.
- ACS Publications, Highly Enantioselective [2+2]-Cycloaddition Reactions Catalyzed by a Chiral Aluminum Bromide Complex. Journal of the American Chemical Society.
- ACS Publications, Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society.
- NIH, Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes.
- ACS Publications, Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society.
- NIH, Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC.
- Wiley Online Library, Stereoselective Solid-State Synthesis of Substituted Cyclobutanes Assisted by Pseudorotaxane-like MOFs.
- MDPI, Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules.
- ACS Publications, Photocatalytic Regioselective and Stereoselective [2 + 2] Cycloaddition of Styrene Derivatives Using a Heterogeneous Organic Photocatalyst.
- Wiley Online Library, Cyclobutanes in Small‐Molecule Drug Candid
- RSC, Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry.
- ACS Publications, [2 + 2] Photocycloaddition/Fragmentation Strategies for the Synthesis of Natural and Unn
- RSC, Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews.
- Pharmabiz, Chirality in natural products drug discovery and development. Pharmabiz.com.
- MDPI, A Look at the Importance of Chirality in Drug Activity: Some Signific
- Longdom Publishing, Clinical Importance of Chirality in Drug Design and Pharmaceutica. Journal of Pharmaceutical Chemistry & Chemical Science.
- NIH, The significance of chirality in contemporary drug discovery-a mini review. RSC Advances.
Sources
- 1. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chirality in natural products drug discovery and development [pharmabiz.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
use of cyclobutanecarboxylate in metal-organic framework (MOF) construction
Application Note & Protocol Guide
Topic: The Strategic Use of Cyclobutanecarboxylate Linkers in the Construction of Advanced Metal-Organic Frameworks (MOFs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Flatland—Embracing Three-Dimensionality in MOF Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[1][2] Their defining characteristics—vast internal surface areas, tunable pore sizes, and chemically versatile structures—have positioned them as exceptional candidates for applications ranging from gas storage and separation to catalysis and targeted drug delivery.[1][3][4] The heart of a MOF's function lies in its organic linker, which dictates the framework's topology, porosity, and chemical environment. While rigid, planar aromatic linkers like terephthalates have been foundational to the field, the next frontier in MOF design involves embracing non-planar, flexible linkers to impart novel properties.
This guide focuses on a particularly intriguing class of linkers: cyclobutanecarboxylates . Unlike their rigid aromatic counterparts, the puckered, three-dimensional nature of the cyclobutane ring introduces conformational flexibility and unique steric profiles.[5] This allows for the construction of MOFs with dynamic behaviors, such as structural "breathing," and the creation of precisely tailored pore environments that are inaccessible with conventional flat linkers.[6][7] The strategic use of this compound ligands enables a higher level of control over the final architecture, opening new avenues for creating highly selective separation agents and sophisticated drug delivery vehicles. This document serves as a detailed guide for researchers on the design principles, synthesis, characterization, and application of these advanced materials.
Part 1: Ligand Design and Architectural Control
The choice of the cyclobutane-based linker is the primary determinant of the resulting MOF's structure and function. The inherent strain and stereochemical complexity of the cyclobutane ring are not limitations but powerful design tools.
Causality in Linker Selection: Why Cyclobutane?
The fundamental difference between a cyclobutane-based linker and a typical aromatic linker (e.g., 1,4-benzenedicarboxylate) is the departure from planarity. The cyclobutane ring is puckered, allowing its carboxylate functional groups to project in specific, non-linear directions. This has profound implications:
-
Topological Diversity: It facilitates the formation of complex, three-dimensional networks that are not achievable with linear linkers.[8][9]
-
Pore Environment Tuning: The steric bulk and shape of the cyclobutane core allow for sub-angstrom level control over pore dimensions, which is critical for separating molecules with very similar sizes.[6]
-
Inherent Flexibility: The cyclobutane ring can undergo conformational changes, which can translate to dynamic "breathing" or "gate-opening" behaviors in the final MOF, where the framework responds to external stimuli like pressure or guest molecule adsorption.[7][10]
Key this compound Linkers and Their Properties
The specific isomerism of the carboxylate groups on the cyclobutane ring is critical. For example, 1,2,3,4-cyclobutanetetracarboxylic acid (H₄CBTC) can exist in different stereoisomeric forms, such as cis,trans,cis and trans,trans,trans. Hydrothermal synthesis conditions can even induce isomerization from one form to another, leading to entirely different crystal structures from the same starting ligand.[11]
| Linker Name | Abbreviation | Chemical Structure | Key Properties & Resulting MOF Characteristics |
| trans-1,3-Cyclobutanedicarboxylic Acid | t-CBDA | Isomer of H₂CBDA | Mimics linear p-benzene linkers but with a compressed geometry, enabling extreme pore compression and dramatically amplifying selectivity in gas separations (e.g., C₂H₂/CO₂).[6] |
| 1,1-Cyclobutanedicarboxylic Acid | H₂cbdc | Isomer of H₂CBDA | Used to construct 3D pillared-layer networks with interesting luminescent properties.[8] |
| cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylic Acid | c,t,c-H₄CBTC | Tetracarboxylate | A versatile, polydentate ligand capable of binding metal ions at multiple sites, facilitating stable, 3D architectures with specific pore environments.[12] Can retain its original isomeric form under mild synthesis conditions.[11] |
| trans,trans,trans-1,2,3,4-Cyclobutanetetracarboxylic Acid | t,t,t-H₄CBTC | Tetracarboxylate | Often formed via in-situ isomerization of the c,t,c isomer under hydrothermal conditions, leading to distinct framework topologies with higher cation coordination numbers.[11] |
Part 2: Experimental Protocols for Synthesis and Activation
The most prevalent and effective method for synthesizing crystalline this compound MOFs is solvothermal synthesis.[3][13][14] This process involves heating the precursor solution in a sealed vessel to generate autogenous pressure, which facilitates the crystallization of high-quality materials.
Protocol 1: Solvothermal Synthesis of a Representative Zn-CBTC MOF
This protocol provides a generalized procedure. Researchers should note that optimal molar ratios, solvent systems, temperatures, and reaction times are specific to the target MOF and must be optimized accordingly.
Materials & Equipment:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,2,3,4-Cyclobutanetetracarboxylic acid (H₄CBTC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (or Methanol)
-
Benzoic Acid (Modulator)
-
20 mL Scintillation vials or Teflon-lined stainless steel autoclave
-
Temperature-controlled laboratory oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL scintillation vial, dissolve the metal precursor (e.g., 0.1 mmol of Zinc nitrate hexahydrate) in 5 mL of DMF.
-
In a separate vial, dissolve the organic linker (e.g., 0.05 mmol of H₄CBTC) in 5 mL of DMF. Sonication may be used to aid dissolution.[15]
-
Causality: DMF is a common solvent due to its high boiling point and its ability to dissolve both the inorganic salt and the organic linker, ensuring a homogeneous reaction mixture.[13][14]
-
-
Modulator Addition:
-
To the linker solution, add a modulator such as benzoic acid (e.g., 10-20 molar equivalents relative to the linker).
-
Causality: Modulators are crucial for controlling crystal quality. They are typically monofunctional carboxylic acids that compete with the multidentate linker for coordination to the metal centers. This competition slows down the rate of nucleation, preventing the rapid formation of an amorphous precipitate and instead promoting the growth of larger, more ordered crystals with fewer defects.[16][17]
-
-
Solvothermal Reaction:
-
Combine the metal precursor and linker/modulator solutions in the reaction vessel.
-
Seal the vessel tightly. For temperatures above 150°C, a Teflon-lined stainless steel autoclave is mandatory.[13][14]
-
Place the sealed vessel in a pre-heated laboratory oven at a specific temperature (typically between 100°C and 180°C) for a duration of 12 to 48 hours.[13]
-
Causality: The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid groups and the coordination bond formation between the metal ions and the linker, leading to the self-assembly of the crystalline MOF structure.
-
-
Product Isolation and Washing:
-
After the reaction is complete, cool the vessel to room temperature slowly. Abrupt cooling can lead to crystal cracking.
-
Collect the crystalline product by centrifugation (e.g., 8000 rpm for 10 minutes) or vacuum filtration.
-
Discard the supernatant and wash the solid product by re-suspending it in fresh DMF and repeating the centrifugation. Repeat this wash step three times to remove unreacted starting materials.[14][15]
-
Perform a solvent exchange by washing the product with a more volatile solvent, such as ethanol or methanol, three times.
-
Causality: The washing steps are critical for purifying the MOF. The final solvent exchange with a low-boiling-point solvent facilitates the subsequent activation process.[14]
-
-
Activation (Pore Evacuation):
-
After the final wash, decant the solvent and place the wet solid in a vacuum oven.
-
Heat the sample under dynamic vacuum at a temperature sufficient to remove the solvent molecules from the pores (e.g., 150-250°C) for 12-24 hours.[13] The exact temperature should be below the framework's decomposition temperature, as determined by TGA (see Part 3).
-
Causality: Activation is essential to make the MOF's internal surface area and porosity accessible for guest molecules, which is a prerequisite for applications in gas storage, separation, and drug loading.[14]
-
Visualization: Solvothermal Synthesis Workflow
Caption: General workflow for the solvothermal synthesis and activation of a this compound MOF.
Part 3: Essential Characterization
A multi-technique approach is required to fully validate the structure, purity, and properties of the synthesized MOF.[1][18]
| Technique | Purpose | Information Gained |
| Powder X-Ray Diffraction (PXRD) | Phase Identification & Purity | Confirms crystallinity and phase purity by comparing the experimental diffraction pattern to a reference or simulated pattern. A sharp, well-defined pattern indicates a highly crystalline material.[18] |
| Single Crystal X-Ray Diffraction (SCXRD) | Atomic Structure Determination | Provides the exact 3D arrangement of atoms, bond lengths, and angles, yielding the definitive crystal structure, including pore geometry and network topology.[18] |
| Thermogravimetric Analysis (TGA) | Thermal Stability & Activation | Measures mass loss as a function of temperature. Determines the decomposition temperature of the framework and confirms the successful removal of guest/solvent molecules after activation.[1][18] |
| Nitrogen Adsorption-Desorption (at 77 K) | Porosity Analysis | Measures the amount of N₂ gas adsorbed at liquid nitrogen temperature. Used to calculate the BET surface area, total pore volume, and pore size distribution—critical parameters for storage and separation applications.[2][18] |
| Scanning Electron Microscopy (SEM) | Morphology & Particle Size | Provides high-resolution images of the MOF crystals, revealing their morphology (e.g., cubic, octahedral) and size distribution.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Analysis | Confirms the presence of the this compound linker within the framework and the coordination to the metal center, typically by observing the shift in the carboxylate stretching frequencies.[1] |
Visualization: Characterization Logic Flow
Caption: Interconnected workflow for the physical and chemical characterization of a newly synthesized MOF.
Part 4: Applications in Drug Development
The unique properties of this compound MOFs make them compelling candidates for advanced drug delivery systems (DDS).[19] Their high porosity allows for significant drug loading, while their chemical tunability enables controlled release.[4][20]
Key Advantages for Drug Delivery:
-
High Drug Loading Capacity: The large pore volumes can accommodate substantial quantities of therapeutic agents, often entrapped during a one-pot synthesis or loaded post-synthetically.[19]
-
Controlled Release: Drug release can be modulated by the framework's interaction with the biological environment. For instance, MOFs can be designed to be stable at physiological pH (7.4) but decompose in the more acidic environment of cancer cells or endosomes, triggering drug release specifically at the target site.[19]
-
Biocompatibility: Many MOFs can be constructed from biocompatible components, such as zinc or iron metal nodes and organic linkers, minimizing cytotoxicity.[21] The cyclobutane core itself is an aliphatic structure, which can offer a different biocompatibility profile compared to potentially more reactive aromatic systems.
-
Protection of Cargo: The crystalline framework can protect sensitive drug molecules (e.g., proteins, nucleic acids) from degradation in the biological environment until they reach their target.
Protocol 2: Post-Synthetic Loading of a Therapeutic Agent
This protocol outlines a general method for loading a drug molecule into a pre-synthesized and activated cyclobutane-MOF.
-
Prepare Activated MOF: Synthesize and activate the desired this compound MOF as described in Protocol 1. Ensure all solvent is removed from the pores.
-
Prepare Drug Solution: Prepare a concentrated solution of the drug (e.g., 5-fluorouracil, ibuprofen) in a solvent in which both the drug is highly soluble and the MOF is stable.
-
Loading Procedure:
-
Immerse a known mass of activated MOF in the drug solution.
-
Stir or gently agitate the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.
-
The process can be monitored by periodically analyzing the supernatant (e.g., via UV-Vis spectroscopy) to measure the decrease in drug concentration.
-
-
Isolation:
-
Collect the drug-loaded MOF by centrifugation.
-
Briefly wash the surface with a small amount of fresh solvent to remove non-encapsulated, surface-adsorbed drug molecules. Avoid extensive washing, which could cause the encapsulated drug to leach out.
-
-
Drying and Quantification:
-
Dry the drug-loaded MOF under mild conditions (e.g., in a vacuum desiccator at room temperature).
-
To quantify the loading, a known mass of the dried, loaded MOF can be digested (e.g., in an acidic solution), and the amount of released drug can be measured via techniques like HPLC or UV-Vis spectroscopy.
-
Visualization: Drug Delivery Mechanism
Caption: Schematic of drug encapsulation in a MOF, protection during circulation, and triggered release at a target site.
Conclusion and Future Outlook
The use of this compound linkers represents a sophisticated strategy in the rational design of Metal-Organic Frameworks. By moving beyond simple, rigid linkers, researchers can build frameworks with unprecedented structural complexity and dynamic properties. The ability to fine-tune pore environments with sub-angstrom precision and introduce stimuli-responsive behaviors makes these materials exceptionally promising for challenging applications in selective gas separation and advanced, targeted drug delivery. Future work will likely focus on synthesizing increasingly complex cyclobutane derivatives with appended functional groups to install multiple, synergistic functionalities directly into the MOF architecture, further blurring the line between a simple porous scaffold and a functional molecular machine.
References
- Vertex AI Search. (n.d.). Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. Retrieved January 8, 2026.
- Vertex AI Search. (n.d.). MOF Synthesis with 1,2,3,4-Cyclobutanetetracarboxylic Acid: A Procurement Perspective. Retrieved January 8, 2026.
- ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions.
- Al-antaki, A. H. M., et al. (2022). Physiochemical characterization of metal organic framework materials: A mini review. PMC.
- Ossila. (n.d.). MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs).
- JoVE. (2022, December 22). Video: Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks.
- Protocols.io. (2023, November 28). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume).
- AZoM. (2019, December 17). Metal Organic Frameworks (MOFs): Techniques for Characterization.
- Taylor & Francis Online. (n.d.). Characterization of metal-organic frameworks by transmission electron microscopy.
- Accounts of Chemical Research. (n.d.). Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR.
- BOC Sciences. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.
- CrystEngComm (RSC Publishing). (n.d.). Metal–organic frameworks built from alkali metal ions (Li+–Cs+) and 1,2,3,4-cyclobutanetetracarboxylic acid.
- ResearchGate. (2025, August 6). The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework | Request PDF.
- New Journal of Chemistry (RSC Publishing). (n.d.). A metal–organic framework with three cavities based on three-coloured square tiling derived from a cyclobutane constructed in the solid state.
- Wang, W., et al. (2023, August 4). Cyclobutanedicarboxylate Metal–Organic Frameworks as a Platform for Dramatic Amplification of Pore Partition Effect. Journal of the American Chemical Society.
- MDPI. (n.d.). Synthesis of Metal Organic Frameworks (MOFs)
- PMC. (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects.
- MDPI. (n.d.). Applications of Metal-Organic Frameworks as Drug Delivery Systems.
- Dalton Transactions (RSC Publishing). (n.d.). Automated design of flexible linkers.
- ResearchGate. (n.d.). List of MOFs used in drug delivery system with their targeting agent.... Retrieved January 8, 2026.
- PMC - NIH. (n.d.). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.
- MDPI. (n.d.). Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery.
- ACS Fall 2025. (n.d.). Ligand cross-links as design elements in oligo- and poly-MOFs. Retrieved January 8, 2026.
- Yaghi, O. (n.d.). Design of MOFs with Absolute Structures: A Case Study. Retrieved January 8, 2026.
- NIH. (n.d.). Hydrocarbon Sorption in Flexible MOFs—Part II: Understanding Adsorption Kinetics.
- MDPI. (2018, November 3). Influence of Ligand Functionalization of UiO-66-Based Metal-Organic Frameworks When Used as Sorbents in Dispersive Solid-Phase Analytical Microextraction for Different Aqueous Organic Pollutants.
- MDPI. (n.d.). Effect of Functional Group-Modified UiO-66 on the Dehydrogenation of Ammonia Borane. Retrieved January 8, 2026.
- Dalton Transactions (RSC Publishing). (n.d.). Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition.
- ResearchGate. (n.d.). Relationship Between MOF Structures and Gas Absorption Properties | Request PDF. Retrieved January 8, 2026.
- MDPI. (2023, January 16). Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior.
- ResearchGate. (n.d.). (a) The carboxylic acids employed in the synthesis of porous MOFs with.... Retrieved January 8, 2026.
- ResearchGate. (n.d.). Flexible MOFs in this study with their corresponding nodes, linkers,.... Retrieved January 8, 2026.
- CrystEngComm (RSC Publishing). (n.d.). Metal organic framework synthesis in the presence of surfactants: towards hierarchical MOFs?. Retrieved January 8, 2026.
- ResearchGate. (n.d.). (a) Functionalization of a series of Zr-based MOFs (UiO-66, UiO-67, and.... Retrieved January 8, 2026.
- NIH. (n.d.). Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties.
- Nature. (n.d.). Kinetic stability of metal–organic frameworks for corrosive and coordinating gas capture. Retrieved January 8, 2026.
- RSC Publishing. (2020, April 9). Assorted functionality-appended UiO-66-NH2 for highly efficient uranium(vi) sorption at acidic/neutral/basic pH.
- Graphy. (2017, August 23). Metal-organic Frameworks as Novel Adsorbents: A Preview. Retrieved January 8, 2026.
- ResearchGate. (2025, August 6). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates | Request PDF. Retrieved January 8, 2026.
- MDPI. (n.d.). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks.
- RSC Publishing. (n.d.).
- ResearchGate. (2020, December 3). (PDF) Combinatorial synthesis of metal–organic frameworks libraries by click-chemistry. Retrieved January 8, 2026.
- PubMed Central. (2021, February 26). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties.
- ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews. Retrieved January 8, 2026.
- RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Retrieved January 8, 2026.
Sources
- 1. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 2. azom.com [azom.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrocarbon Sorption in Flexible MOFs—Part II: Understanding Adsorption Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A metal–organic framework with three cavities based on three-coloured square tiling derived from a cyclobutane constructed in the solid state - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Metal–organic frameworks built from alkali metal ions (Li+–Cs+) and 1,2,3,4-cyclobutanetetracarboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 14. ossila.com [ossila.com]
- 15. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Enzymatic Resolution of Racemic Cyclobutanecarboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Cyclobutanes
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable structural element in modern medicinal chemistry and drug development.[1][2] Its rigid, puckered three-dimensional structure offers a unique scaffold that can impart desirable properties to bioactive molecules, such as conformational restriction, improved metabolic stability, and novel intellectual property.[1][2] Enantiomerically pure cyclobutane derivatives are critical building blocks for a range of pharmaceuticals, including antiviral agents like Boceprevir and analgesics such as Nalbuphine.[2] The precise stereochemistry of these compounds is often paramount to their pharmacological activity and safety profile, as different enantiomers can exhibit vastly different biological effects.[3]
Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, is a powerful strategy for accessing these enantiopure compounds.[4] Among the various methods, enzymatic kinetic resolution (EKR) stands out for its high enantioselectivity, mild reaction conditions, and environmentally benign nature, making it a preferred industrial method for separating enantiomers.[3][4] This application note provides a detailed guide to the principles, protocols, and optimization of the enzymatic resolution of racemic cyclobutanecarboxylate esters using lipases, a robust class of enzymes widely employed in organic synthesis.[4]
Principle of Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution leverages the inherent chirality of enzymes to differentiate between the two enantiomers of a racemic substrate. In the case of a racemic this compound ester, a hydrolase enzyme, typically a lipase, will catalyze the hydrolysis or transesterification of one enantiomer at a significantly higher rate than the other.[4]
This rate difference (k_fast vs. k_slow) results in the accumulation of one enantiomer in the product form (e.g., the chiral alcohol after hydrolysis) and the other, unreacted enantiomer in the starting ester form. The theoretical maximum yield for any single enantiomer in a classic kinetic resolution is 50%.[4] The efficiency of the resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are essential for obtaining products with high enantiomeric excess (ee).[5]
The reaction can be conducted in two primary modes:
-
Hydrolysis: The racemic ester is hydrolyzed in an aqueous buffer, yielding an enantioenriched alcohol and the unreacted ester.
-
Transesterification (or Acylation): The racemic alcohol (derived from the ester) is acylated in an organic solvent using an acyl donor. Alternatively, the racemic ester can undergo transesterification with an alcohol. Using an irreversible acyl donor, such as vinyl acetate, is a common strategy to drive the reaction to completion and prevent the reverse reaction.[6][7]
Experimental Workflow Overview
The following diagram outlines the general workflow for the enzymatic kinetic resolution of a model racemic this compound ester.
Caption: General workflow for lipase-catalyzed kinetic resolution.
Detailed Protocol: Lipase-Catalyzed Resolution of Ethyl 2-Methylthis compound
This protocol describes a representative procedure for the kinetic resolution of a model substrate, racemic ethyl 2-methylthis compound, via irreversible transesterification catalyzed by immobilized Candida antarctica lipase B (Novozym® 435).
Materials:
-
Racemic ethyl 2-methylthis compound
-
Novozym® 435 (Candida antarctica lipase B, immobilized)
-
Vinyl acetate (acyl donor)
-
Diisopropyl ether (solvent)
-
Anhydrous sodium sulfate
-
Hexane and Ethyl Acetate (for chromatography)
-
Silica gel for column chromatography
-
Standard lab glassware, magnetic stirrer, and temperature-controlled bath
Procedure:
-
Enzyme and Reagent Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic ethyl 2-methylthis compound (1.0 g, ~7.0 mmol).
-
Add diisopropyl ether (35 mL).
-
Add vinyl acetate (1.2 g, ~14.0 mmol, 2.0 equivalents). Using an excess of the acyl donor helps to ensure the reaction is irreversible.[6]
-
Finally, add Novozym® 435 (100 mg, 10% w/w of substrate). The enzyme/substrate ratio can be optimized for reaction rate.[8]
-
-
Reaction Incubation and Monitoring:
-
Seal the flask and place it in a temperature-controlled water bath set to 40°C. Stir the mixture at 200 rpm. Temperature is a critical parameter; while higher temperatures can increase the rate, they may decrease enantioselectivity.[8][9]
-
Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours).
-
For monitoring, filter the aliquot to remove the enzyme, dilute with a suitable solvent (e.g., hexane/isopropanol), and analyze by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining substrate and the product.[10]
-
-
Reaction Work-up and Product Isolation:
-
Stop the reaction when the conversion reaches approximately 50%. This is the optimal point to achieve high enantiomeric excess for both the unreacted substrate and the formed product.
-
Remove the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of diisopropyl ether. The enzyme can often be dried and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
The resulting crude mixture contains the unreacted (S)-ethyl 2-methylthis compound and the product, (R)-1-(2-methylcyclobutyl)ethyl acetate.
-
Purify the two compounds by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
-
Analysis and Characterization:
Data Analysis and Interpretation
The success of a kinetic resolution is determined by two key parameters: Conversion (c) and Enantiomeric Excess (ee) . The relationship between these values and the enzyme's enantioselectivity (E) is crucial for optimizing the process.
Caption: Logic for calculating the Enantiomeric Ratio (E).
A high E-value (typically >100) is desirable for achieving high enantiomeric excess (>95%) for both the remaining substrate and the product at or near 50% conversion.[5]
Troubleshooting and Optimization Guide
Even with established protocols, challenges can arise. The following table summarizes common issues and provides evidence-based strategies for optimization.
| Problem | Potential Cause(s) | Recommended Optimization Strategy |
| Low Conversion / Slow Reaction Rate | 1. Suboptimal temperature or pH. 2. Low enzyme activity or insufficient enzyme loading. 3. Enzyme inhibition by substrate or product. | 1. Screen a range of temperatures (e.g., 30-60°C). For hydrolysis, optimize buffer pH.[9] 2. Increase the enzyme-to-substrate ratio.[8] 3. Perform the reaction at a lower substrate concentration. |
| Low Enantioselectivity (Low ee% at 50% conversion) | 1. The chosen enzyme is not selective for the substrate. 2. Reaction temperature is too high. 3. Inappropriate solvent choice. | 1. Screen a panel of different lipases (e.g., from Pseudomonas cepacia, Candida rugosa).[5][12] 2. Lower the reaction temperature; enantioselectivity often increases at lower temperatures.[9] 3. Screen various organic solvents (e.g., hexane, toluene, THF). The solvent can significantly impact enzyme conformation and selectivity.[9] |
| Reaction Stops Before 50% Conversion | 1. Enzyme deactivation over time. 2. Reversibility of the reaction (especially in hydrolysis). 3. Formation of inhibitory byproducts (e.g., aldehyde from vinyl acetate). | 1. Use an immobilized enzyme for greater stability.[12][13] Consider adding fresh enzyme partway through. 2. Use an irreversible acyl donor like vinyl acetate or an anhydride for acylation/transesterification reactions.[6] 3. Use alternative acyl donors if byproduct inhibition is suspected. |
| Difficulty Separating Product and Substrate | 1. Similar polarities of the ester substrate and ester product. | 1. Choose an acyl donor that significantly changes the polarity of the product (e.g., using a longer-chain vinyl ester like vinyl butanoate). 2. Optimize the mobile phase for column chromatography with careful TLC analysis. |
References
- Vertex AI Search Result[14]: Selected examples of chiral cyclobutane‐embedded natural products and pharmaceuticals. ResearchGate.
- Vertex AI Search Result[15]: Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications.
- Vertex AI Search Result[16]: Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. MDPI.
- Vertex AI Search Result[1]: Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central.
- Vertex AI Search Result[9]: Technical Support Center: Optimizing Enzymatic Resolution of Racemic Esters. Benchchem.
- Vertex AI Search Result[8]: Kinetic Resolution of (R,S)-2-butanol Using Enzymatic Synthesis of Esters. PubMed.
- Vertex AI Search Result[13]: A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. PubMed.
- Vertex AI Search Result[2]: Explore Our Novel Cyclobutane Derivatives. Life Chemicals Blog.
- Vertex AI Search Result[12]: Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect.
- Vertex AI Search Result[6]: Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Vertex AI Search Result[10]: Determination of enantiomeric excess. University of Bath.
- Vertex AI Search Result[4]: Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research.
- Vertex AI Search Result[5]: Practical Considerations in Kinetic Resolution Reactions. University of Padua.
- Vertex AI Search Result[7]: [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
- Vertex AI Search Result[11]: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science.
- Vertex AI Search Result[3]: Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 6. books.rsc.org [books.rsc.org]
- 7. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of enantiomeric excess [ch.ic.ac.uk]
- 11. uma.es [uma.es]
- 12. d-nb.info [d-nb.info]
- 13. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Cyclobutane-Containing Natural Products
Abstract: Natural products featuring the cyclobutane motif represent a fascinating and challenging class of molecules.[1][2] Their inherent ring strain (ca. 26.7 kcal mol⁻¹) and unique three-dimensional architecture contribute to potent biological activities, making them attractive targets in drug discovery and medicinal chemistry.[1][3] However, the same strain that confers interesting properties also presents significant hurdles for chemical synthesis.[4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern synthetic strategies for constructing the cyclobutane core, complete with field-proven insights and detailed experimental protocols for key transformations. We will explore the causality behind strategic decisions in total synthesis, focusing on photochemical, transition-metal-catalyzed, and C-H functionalization approaches.
The Strategic Landscape of Cyclobutane Synthesis
The construction of a strained four-membered ring, often adorned with multiple stereocenters, requires careful strategic planning. The choice of synthetic route is dictated by the target molecule's substitution pattern, desired stereochemistry, and the availability of starting materials. Historically, [2+2] cycloadditions have been the cornerstone of cyclobutane synthesis, but modern methods have introduced new and powerful disconnections.[1][5]
Key Synthetic Approaches: A Comparative Overview
The primary methods for forging the cyclobutane skeleton can be broadly categorized. Each approach offers a distinct set of advantages and is suited for different synthetic challenges. The decision-making process for selecting a strategy is outlined in the workflow below.
Caption: Workflow for selecting a cyclobutane synthesis strategy.
| Strategy | Core Principle | Key Advantages | Common Challenges | Stereocontrol |
| [2+2] Photocycloaddition | Light-induced excitation of alkenes to form a diradical or concerted cyclization. | Biomimetic, access to complex polycyclic systems, mild conditions.[6][7] | Regioselectivity can be poor, potential for side reactions, scalability. | Often substrate-controlled; can be influenced by chiral auxiliaries. |
| Transition Metal Catalysis | Metal-mediated [2+2] cycloaddition, often via a metallacyclobutane intermediate.[8] | Thermally controlled, often highly enantioselective with chiral ligands, good for electronically unbiased substrates.[8][9] | Catalyst sensitivity, substrate scope limitations. | Ligand-controlled, enabling high diastereo- and enantioselectivity.[9] |
| C-H Functionalization | Directing group-assisted activation and modification of C-H bonds on a pre-existing cyclobutane ring. | Late-stage diversification, atom economy, novel bond formations.[10][11] | Requires a suitable directing group, potential for multiple reactive sites. | Substrate and directing group-controlled. Can be highly diastereoselective.[10] |
| Radical Cycloaddition | Oxidative dimerization of unactivated olefins to form a tetrasubstituted cyclobutane. | Access to highly substituted rings not easily formed by other methods.[4] | Control of stereochemistry can be difficult. | Often yields mixtures of diastereomers. |
Foundational Strategies: [2+2] Cycloadditions
The direct coupling of two olefinic components is the most intuitive and widely employed method for constructing cyclobutane rings. This can be achieved through either photochemical or transition-metal-catalyzed pathways.
[2+2] Photocycloaddition: Harnessing Light
Photochemical [2+2] cycloaddition is a powerful tool that mimics biosynthetic pathways for many dimeric natural products.[6][11] The reaction proceeds by exciting an alkene to its triplet state (often using a sensitizer), which then adds to a ground-state alkene in a stepwise fashion through a diradical intermediate. This allows for the rapid construction of complex molecular architectures from simple precursors.[7][12]
A classic application is the structural revision of piperarborenine D. Initially proposed as a trans-trans-trans isomer, its structure was reassigned to a head-to-head dimer and confirmed through a total synthesis featuring an intramolecular [2+2] photocycloaddition.[10][11][13][14]
Caption: Generalized mechanism of a sensitized [2+2] photocycloaddition.
Transition-Metal-Catalyzed [2+2] Cycloadditions
While powerful, photochemical methods can lack scalability and stereocontrol. Transition-metal-catalyzed approaches offer a thermally controlled alternative with significant advantages.[8] These reactions typically proceed through a metallacyclobutane intermediate, and the use of chiral ligands can induce high levels of enantioselectivity, which is critical for the synthesis of biologically active molecules.[9] Copper(II)/bisoxazoline (BOX) ligand systems, for example, have been successfully used for the highly diastereoselective and enantioselective [2+2] cycloaddition of methylidenemalonate with alkenes to furnish tri- and tetrasubstituted cyclobutanes.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]
- 5. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C - H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Harnessing Photochemistry in Natural Product Synthesis: From Strategy to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Total synthesis and structural revision of the piperarborenines via sequential cyclobutane C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
Introduction: The Strategic Importance of Decarboxylation in Cyclobutane Scaffolds
Cyclobutane rings are prevalent structural motifs in a wide array of biologically active molecules and are key building blocks in medicinal chemistry and materials science. The synthesis of monosubstituted cyclobutanes often proceeds through gem-dicarboxylic acid intermediates. The decarboxylation of 1,1-cyclobutanedicarboxylic acid is a fundamental and efficient method for the preparation of cyclobutanecarboxylic acid, a versatile precursor for further functionalization. This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the procedure, mechanism, and safety considerations for the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid.
Mechanistic Insights: A Concerted Pathway to Monocarboxylation
The thermal decarboxylation of gem-dicarboxylic acids, such as 1,1-cyclobutanedicarboxylic acid, proceeds through a concerted, six-membered cyclic transition state. This mechanism is analogous to that of β-keto acids. One of the carboxylic acid groups acts as a proton donor to the carbonyl oxygen of the other carboxylic acid group, facilitating the elimination of carbon dioxide and the formation of an enol intermediate. This enol then rapidly tautomerizes to the more stable carboxylic acid product. The intramolecular nature of this proton transfer significantly lowers the activation energy required for decarboxylation compared to a simple homolytic or heterolytic cleavage of the C-C bond.
Caption: Mechanism of Thermal Decarboxylation.
Quantitative Data Summary
The thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid is a high-yielding reaction. The following table summarizes typical reaction parameters and reported yields from various scales.
| Scale (Starting Material) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 30-34 g | 160-170 (bath temp.) | Until CO₂ evolution ceases | Not specified, product collected by distillation | Organic Syntheses, Coll. Vol. 3, p.213 (1955) |
| Not Specified | ~160 | Not specified | 86-91 | ChemicalBook |
| 172.8 g | 190-210 | 45 minutes | 40-49% (of 3-chlorocyclobutanecarboxylic acid after chlorination) | Organic Syntheses, Coll. Vol. 5, p.222 (1973) |
Experimental Protocols
Protocol 1: Neat Thermal Decarboxylation
This protocol is adapted from a well-established procedure in Organic Syntheses and is suitable for moderate to large-scale synthesis.
Materials:
-
1,1-Cyclobutanedicarboxylic acid
-
Distillation apparatus (distilling flask, condenser, receiving flask)
-
Heating mantle or oil bath
-
Thermometer
Procedure:
-
Place the 1,1-cyclobutanedicarboxylic acid into a distilling flask of appropriate size.
-
Assemble the distillation apparatus. It is recommended to use a Claisen flask as the receiver to minimize product loss.
-
Heat the distilling flask using a heating mantle or an oil bath to a temperature of 160-170 °C.
-
Maintain this temperature until the evolution of carbon dioxide gas ceases. This indicates the completion of the decarboxylation.
-
Increase the temperature of the heating bath to 210-220 °C to distill the crude cyclobutanecarboxylic acid.
-
Collect the fraction boiling between 189-195 °C. This is the crude product.
-
For higher purity, the crude product can be redistilled.
Caption: Experimental Workflow for Thermal Decarboxylation.
Protocol 2: Microwave-Assisted Decarboxylation (Exploratory)
Microwave-assisted organic synthesis can often reduce reaction times and improve yields. While a specific protocol for 1,1-cyclobutanedicarboxylic acid is not widely published, the following general procedure for gem-dicarboxylic acids can be adapted.
Materials:
-
1,1-Cyclobutanedicarboxylic acid
-
Microwave reactor with sealed vessels
-
(Optional) High-boiling solvent (e.g., N-methyl-2-pyrrolidone, polyethylene glycol)
Procedure:
-
Place a small amount of 1,1-cyclobutanedicarboxylic acid into a microwave-safe reaction vessel.
-
For a solvent-free reaction, seal the vessel and place it in the microwave reactor.
-
If a solvent is used, add a minimal amount to ensure efficient heating.
-
Program the microwave reactor to heat the sample to a temperature range of 180-220 °C for a short duration (e.g., 5-15 minutes).
-
After cooling, the crude product can be purified by distillation or crystallization.
Note: This is an exploratory protocol and requires optimization of temperature, time, and solvent conditions.
Analytical Characterization
The identity and purity of the starting material and the final product should be confirmed by standard analytical techniques.
1,1-Cyclobutanedicarboxylic Acid (Starting Material):
-
Appearance: White crystalline solid.
-
Melting Point: 157-159 °C.
-
¹H NMR (DMSO-d₆): Chemical shifts will be observed for the carboxylic acid protons and the cyclobutane ring protons.
-
¹³C NMR (DMSO-d₆): Resonances for the carboxylic acid carbons and the cyclobutane ring carbons will be present.
-
FTIR (KBr): Characteristic broad O-H stretch of the carboxylic acid, C=O stretch, and C-H stretches of the cyclobutane ring.
Cyclobutanecarboxylic Acid (Product):
-
Appearance: Colorless liquid.
-
Boiling Point: 191-193 °C.[1]
-
¹H NMR (CDCl₃): Signals corresponding to the carboxylic acid proton and the protons on the cyclobutane ring will be observed.
-
¹³C NMR (CDCl₃): Peaks for the carboxylic acid carbon and the carbons of the cyclobutane ring will be present.
-
FTIR (neat): A broad O-H stretch, a sharp C=O stretch for the carboxylic acid, and C-H stretches for the cyclobutane ring will be visible.
Safety and Hazard Analysis
A thorough risk assessment must be conducted before performing this procedure.
1,1-Cyclobutanedicarboxylic Acid:
-
Hazards: Causes severe skin burns and eye damage.
-
Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
Cyclobutanecarboxylic Acid:
-
Hazards: Causes severe skin burns and eye damage. May be corrosive to metals.
-
Precautions: Use the same level of PPE as for the starting material. Store in a corrosive-resistant container.
Thermal Decarboxylation Procedure:
-
Hazards: High temperatures are involved, posing a risk of burns. The reaction evolves carbon dioxide, which can cause pressure buildup if performed in a sealed vessel.
-
Precautions: Use a heating mantle or oil bath with appropriate temperature control. Ensure the system is not sealed to allow for the safe release of CO₂. Perform the reaction in a fume hood.
Waste Disposal
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Acidic waste should be neutralized before disposal. Contaminated glassware should be rinsed with an appropriate solvent, and the rinsate collected as chemical waste.
References
- Organic Syntheses, Coll. Vol. 3, p.213 (1955); Vol. 23, p.16 (1943). [Link]
- Cyclobutanecarboxylic acid. In Wikipedia.
- Organic Syntheses, Coll. Vol. 5, p.222 (1973); Vol. 47, p.25 (1967). [Link]
- Cabrera-Rivera, F. A., Hernández-Vázquez, L. G., Flores-Sánchez, P., Durán-Galván, M., & Escalante, J. (2017). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry, 7(4), 270-280. [Link]
- Safety Data Sheet for 1,1-Cyclobutanedicarboxylic acid. Retrieved from a supplier such as Sigma-Aldrich, Fisher Scientific, or TCI.
- Safety Data Sheet for Cyclobutanecarboxylic acid. Retrieved from a supplier such as Sigma-Aldrich, Fisher Scientific, or TCI.
- NIST WebBook, SRD 69: Cyclobutanecarboxylic acid. [Link]
Sources
Application Notes & Protocols: Synthesis of Cyclobutylamine from Cyclobutanecarboxylic Acid
Abstract
This comprehensive guide details the synthetic pathways for the preparation of cyclobutylamine, a valuable building block in pharmaceutical and materials science, from the readily available starting material, cyclobutanecarboxylic acid.[1][2] We will explore and provide detailed protocols for several robust methods, including the direct one-step Schmidt reaction and multi-step sequences involving Hofmann and Curtius rearrangements, as well as the reduction of amide intermediates. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step experimental procedures, and a comparative analysis of the available synthetic strategies to aid in methodological selection.
Introduction: The Significance of the Cyclobutyl Moiety
The cyclobutane ring is a prized motif in medicinal chemistry and drug discovery. Its unique, non-planar, and conformationally restricted three-dimensional structure provides a scaffold that can enhance binding affinity to biological targets and improve pharmacokinetic properties.[3] Consequently, cyclobutylamine serves as a critical intermediate in the synthesis of a wide range of biologically active molecules.[3][4] The conversion of cyclobutanecarboxylic acid to cyclobutylamine is a fundamental transformation, and the choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides a detailed examination of the primary methods to achieve this conversion.
Comparative Overview of Synthetic Strategies
The transformation of a carboxylic acid to a primary amine with the loss of one carbon atom is a classic challenge in organic synthesis. The primary approaches to synthesizing cyclobutylamine from cyclobutanecarboxylic acid are summarized below.
| Method | Key Transformation | Number of Steps | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Schmidt Reaction | R-COOH → R-NH₂ | 1 | NaN₃, H₂SO₄ | 60-80%[5] | One-pot, high yield | Use of highly toxic hydrazoic acid (in situ), strong acid |
| Hofmann Rearrangement | R-COOH → R-CONH₂ → R-NH₂ | 2 | 1. SOCl₂, NH₄OH2. [I,I-bis(trifluoroacetoxy)]iodobenzene | 71-76% (amide), 69-77% (amine)[6] | Milder conditions for rearrangement, stereoretention | Two distinct steps required, use of hypervalent iodine reagent |
| Curtius Rearrangement | R-COOH → R-COCl → R-CON₃ → R-NH₂ | 3 | 1. SOCl₂2. NaN₃3. Heat, H₂O | Variable, generally good | Isocyanate intermediate can be trapped by other nucleophiles, stereoretention[7][8] | Multi-step, involves potentially explosive acyl azides |
| Amide Reduction | R-COOH → R-CONH₂ → R-CH₂NH₂ | 2 | 1. SOCl₂, NH₄OH2. LiAlH₄ | Variable, generally good | Amine retains the same number of carbons as the starting amide | Use of highly reactive and pyrophoric LiAlH₄ |
Note: The Amide Reduction route yields cyclobutylmethanamine, not cyclobutylamine, as the carbon atom from the carboxyl group is retained. This method is included for completeness but does not produce the target compound directly.
Detailed Synthetic Protocols and Mechanistic Insights
Strategy 1: The Schmidt Reaction - A Direct Approach
The Schmidt reaction offers a direct, one-step conversion of a carboxylic acid to a primary amine.[9][10] The reaction proceeds by the addition of hydrazoic acid (generated in situ from sodium azide and a strong acid) to the protonated carboxylic acid, followed by a rearrangement with the expulsion of carbon dioxide and nitrogen gas.[9]
Mechanism Overview:
Caption: Two-step Hofmann Rearrangement Workflow.
Protocol Part A: Synthesis of Cyclobutanecarboxamide [6]
-
Reaction Setup: To a flame-dried, 250-mL round-bottomed flask under a nitrogen atmosphere, add cyclobutanecarboxylic acid (6.0 g, 59.9 mmol), 60 mL of dry tetrahydrofuran (THF), and N-methylmorpholine (6.6 mL, 59.9 mmol).
-
Activation: Cool the solution to an internal temperature of -15°C. Add ethyl chloroformate (5.7 mL, 59.9 mmol) and stir for 5 minutes.
-
Amination: Add 40 mL of concentrated ammonium hydroxide (pre-cooled in an ice bath) to the reaction mixture. Allow the mixture to warm to room temperature and stir for 1.5 hours.
-
Work-up and Purification:
-
Remove the THF using a rotary evaporator.
-
Extract the aqueous residue with three 75-mL portions of dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield a white solid.
-
Recrystallize from an ether:ethanol mixture to obtain pure cyclobutanecarboxamide (yields typically 71–76%). [6] Protocol Part B: Hofmann Rearrangement to Cyclobutylamine Hydrochloride [6]
-
-
Reaction Setup: In a flask, dissolve [I,I-bis(trifluoroacetoxy)iodo]benzene (16.13 g, 37.5 mmol) in 37.5 mL of acetonitrile. Add 37.5 mL of deionized water.
-
Amide Addition: Add cyclobutanecarboxamide (2.48 g, 25 mmol) to the solution and stir for 4 hours.
-
Work-up:
-
Remove the acetonitrile with a rotary evaporator.
-
To the remaining aqueous layer, add 250 mL of diethyl ether and 50 mL of concentrated hydrochloric acid.
-
Separate the layers and extract the aqueous layer with two 125-mL portions of ether.
-
Combine all aqueous fractions and concentrate under vacuum.
-
-
Purification: Recrystallize the resulting solid from an ethanol/ether mixture to yield 1.86–2.06 g (69–77%) of cyclobutylamine hydrochloride as white flakes. [6] Causality and Insights: The use of [I,I-bis(trifluoroacetoxy)iodo]benzene facilitates the rearrangement under mildly acidic conditions. [11]This prevents the formation of urea byproducts, which can occur under basic conditions when the newly formed amine attacks the isocyanate intermediate. [6]The trifluoroacetic acid generated in situ catalyzes the hydrolysis of the isocyanate to the carbamic acid, which then decarboxylates to the amine. [6]
Strategy 3: The Curtius Rearrangement
The Curtius rearrangement is another powerful method for converting carboxylic acids to primary amines. [7][8]It proceeds through an acyl azide intermediate, which thermally or photochemically rearranges to an isocyanate. [7][12]The isocyanate is then hydrolyzed to the desired amine.
Mechanism Overview:
Caption: Curtius Rearrangement Workflow.
Protocol: General Procedure for Curtius Rearrangement
Safety Precaution: Acyl azides can be explosive, especially low molecular weight ones. Handle with care and behind a blast shield. Perform the reaction on a small scale initially.
Step 1: Preparation of Cyclobutanecarbonyl Chloride [13][14]
-
Place cyclobutanecarboxylic acid (1 equivalent) in a round-bottomed flask equipped with a reflux condenser.
-
Add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added. [13]3. Heat the mixture to reflux for 1-2 hours, or until gas evolution ceases.
-
Distill the crude product under reduced pressure to obtain pure cyclobutanecarbonyl chloride. [13] Step 2: Preparation of Cyclobutanecarbonyl Azide [15]
-
Dissolve the cyclobutanecarbonyl chloride (1 equivalent) in a suitable solvent like acetone or THF.
-
Cool the solution in an ice bath.
-
Prepare a solution of sodium azide (NaN₃, 1.5 equivalents) in water and add it dropwise to the acyl chloride solution with vigorous stirring.
-
Stir for 30-60 minutes at 0°C. The formation of the acyl azide can be monitored by IR spectroscopy (strong azide peak around 2140 cm⁻¹). [15] Step 3: Rearrangement and Hydrolysis
-
Carefully extract the acyl azide into a non-polar solvent like toluene. Caution: Do not concentrate the acyl azide to dryness.
-
Heat the toluene solution to reflux. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas.
-
After the rearrangement is complete (cessation of gas evolution), add dilute aqueous acid (e.g., HCl) and continue to reflux to hydrolyze the isocyanate to cyclobutylamine.
-
Basify the solution and extract the amine product. Purify by distillation.
Causality and Insights: The Curtius rearrangement is known for its excellent retention of stereochemistry at the migrating carbon. [8]The reaction is driven by the formation of the highly stable nitrogen gas molecule. [12]While versatile, the primary drawback is the handling of potentially hazardous acyl azides.
Conclusion and Recommendations
The synthesis of cyclobutylamine from cyclobutanecarboxylic acid can be achieved through several effective methods.
-
For a direct, high-yield, one-pot synthesis , the Schmidt reaction is an excellent choice, provided the necessary safety precautions for handling azides and strong acids are strictly followed. [5]* The modified Hofmann rearrangement offers a milder and safer alternative , particularly for sensitive substrates, although it requires two separate synthetic operations. [6]* The Curtius rearrangement provides a reliable route with the advantage of a trappable isocyanate intermediate, allowing for the synthesis of other derivatives like carbamates and ureas. [7]However, it involves the handling of potentially explosive intermediates.
The selection of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, safety considerations, and tolerance for multi-step procedures.
References
- Werner, N. W., & Casanova, Jr., J. (1967). Cyclobutylamine. Organic Syntheses, 47, 28. URL: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. URL: [Link]
- Hunt, I. (n.d.). Reduction of Amides using LiAlH4 to amines. University of Calgary. URL: [Link]
- LookChem. (n.d.). Cyclobutanecarbonyl chloride. URL: [Link]
- Almond, M. R., Stimmel, J. B., Thompson, E. A., & Loudon, G. M. (1988). HOFMANN REARRANGEMENT UNDER MILDLY ACIDIC CONDITIONS USING [I,I-BIS(TRIFLUOROACETOXY)]IODOBENZENE: CYCLOBUTYLAMINE HYDROCHLORIDE FROM CYCLOBUTANECARBOXAMIDE. Organic Syntheses, 66, 132. URL: [Link]
- Ashenhurst, J. (2023). Reduction of Amides to Amines. Master Organic Chemistry. URL: [Link]
- Wikipedia contributors. (n.d.). Cyclobutylamine. Wikipedia. URL: [Link]
- Wang, Y., et al. (2021). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
- Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. URL: [Link]
- Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. URL: [Link]
- ResearchGate. (n.d.). Hofmann Rearrangement Under Mildly Acidic Conditions Using [I,I-Bis(Trifluoroacetoxy)]Iodobenzene: Cyclobutylamine Hydrochloride from Cyclobutanecarboxamide. URL: [https://www.researchgate.
- LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. URL: [Link]
- WNS GZ. (n.d.). Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis. URL: [Link]
- ACS Publications. (2022).
- Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid. URL: [Link]
- Wikipedia contributors. (n.d.). Cyclobutanecarboxylic acid. Wikipedia. URL: [Link]
- ScholarWorks. (2023).
- Wikipedia contributors. (n.d.). Curtius rearrangement. Wikipedia. URL: [Link]
- Royal Society of Chemistry. (n.d.).
- SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. URL: [Link]
- LibreTexts. (2023). Schmidt Reaction. URL: [Link]
- Wikipedia contributors. (n.d.). Schmidt reaction. Wikipedia. URL: [Link]
- Chemistry Steps. (n.d.). The Curtius Rearrangement. URL: [Link]
- Organic Chemistry Portal. (n.d.). Schmidt Reaction. URL: [Link]
- Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. URL: [Link]
- Wikipedia contributors. (n.d.). Hofmann rearrangement. Wikipedia. URL: [Link]
- Wikipedia contributors. (n.d.). Nitrile reduction. Wikipedia. URL: [Link]
- National Institutes of Health. (2020). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. URL: [Link]
- Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. URL: [Link]
- Google Patents. (n.d.). US5166397A - Process for producing optically active cyclobutylamines.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. URL: [Link]
- National Institutes of Health. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. URL: [Link]
- RACO. (n.d.). Advances in the synthesis and reactivity of acyl azides (2005-2015). URL: [Link]
- National Institutes of Health. (n.d.). Cyclobutanecarboxamide. PubChem. URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5166397A - Process for producing optically active cyclobutylamines - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 10. Schmidt Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 13. nbinno.com [nbinno.com]
- 14. Page loading... [wap.guidechem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Incorporation of a Cyclobutane Moiety in the Synthesis of Boceprevir: A Detailed Guide for Medicinal Chemists
Introduction: The Architectural Significance of the Cyclobutane Ring in Boceprevir
Boceprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, stands as a landmark in direct-acting antiviral therapies.[1] Its intricate molecular architecture is a testament to the power of rational drug design, where each structural component is meticulously chosen to optimize binding affinity, pharmacokinetic properties, and overall efficacy. Among its key features is a unique P1 β-cyclobutylalanyl moiety, which underscores the growing importance of strained ring systems in medicinal chemistry.[2][3]
The incorporation of a cyclobutane ring is not a trivial synthetic choice; it imparts specific conformational constraints and hydrophobic interactions that are crucial for the inhibitor's potent activity.[4][5] This guide provides an in-depth exploration of the role of cyclobutanecarboxylate and its derivatives in the synthesis of Boceprevir, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind the synthetic strategies, ensuring a thorough understanding of the "why" behind the "how."
The Synthetic Blueprint: From a Simple Carbocycle to a Complex Warhead
The journey from the commercially available cyclobutanecarboxylic acid to the pivotal 3-amino-4-cyclobutyl-2-oxobutanamide fragment of Boceprevir is a multi-step process that demands precision and a deep understanding of organic synthesis principles. This section will elucidate the key transformations, providing a logical framework for the subsequent detailed protocols.
The overall synthetic strategy can be visualized as a three-stage process:
-
Homologation and Functionalization of the Cyclobutane Core: The initial phase focuses on extending the carbon chain of cyclobutanecarboxylic acid and introducing a nitrile group, a versatile precursor for the desired amino functionality.
-
Construction of the Amino Hydroxybutanamide Backbone: This stage involves the elaboration of the nitrile intermediate to form the core structure of the P1 fragment, incorporating the amino and hydroxyl groups with the correct stereochemistry.
-
Coupling and Final Oxidation: The final steps involve the coupling of the cyclobutane-containing fragment with the rest of the peptidomimetic backbone, followed by a crucial oxidation to furnish the active α-ketoamide warhead of Boceprevir.
Figure 1: Overall synthetic workflow for the incorporation of the cyclobutane moiety into Boceprevir.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear instructions and explanations for each critical step.
Protocol 1: Synthesis of Cyclobutylmethanol from Cyclobutanecarboxylic Acid
Rationale: The initial step involves the reduction of the carboxylic acid to a primary alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation. The use of an anhydrous solvent is critical to prevent quenching of the highly reactive LAH.
Materials:
-
Cyclobutanecarboxylic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Ice bath
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend lithium aluminum hydride (1.2 eq) in anhydrous THF (200 mL).
-
Addition of Carboxylic Acid: Cool the suspension to 0 °C using an ice bath. Dissolve cyclobutanecarboxylic acid (1.0 eq) in anhydrous THF (100 mL) and add it dropwise to the LAH suspension over 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 4 hours.
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the excess LAH by the slow, dropwise addition of water (x mL, where x is the grams of LAH used), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL).
-
Work-up: A granular precipitate should form. Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether.
-
Extraction and Drying: Combine the organic filtrates and wash with 1 M HCl, saturated aqueous Na₂SO₄ solution, and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude cyclobutylmethanol can be purified by distillation.
Table 1: Quantitative Data for Protocol 1
| Parameter | Value |
| Starting Material | Cyclobutanecarboxylic acid |
| Key Reagent | Lithium aluminum hydride |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to reflux |
| Typical Yield | 85-95% |
| Purification Method | Distillation |
Protocol 2: Synthesis of Cyclobutylmethyl Bromide from Cyclobutylmethanol
Rationale: The conversion of the primary alcohol to an alkyl bromide is a crucial step for the subsequent nucleophilic substitution. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation, proceeding via an SN2 mechanism. The reaction is typically performed in a non-polar solvent and at low temperatures to control reactivity.
Materials:
-
Cyclobutylmethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve cyclobutylmethanol (1.0 eq) in anhydrous diethyl ether (150 mL).
-
Addition of PBr₃: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (0.4 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude cyclobutylmethyl bromide can be purified by vacuum distillation.
Protocol 3: Synthesis of Cyclobutylacetonitrile from Cyclobutylmethyl Bromide
Rationale: This step introduces the nitrile functionality, which will be later converted to the amine. The reaction is a classic SN2 reaction where the bromide is displaced by the cyanide anion. The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal for this type of reaction.
Materials:
-
Cyclobutylmethyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve sodium cyanide (1.2 eq) in DMSO (150 mL).
-
Addition of Alkyl Bromide: Add cyclobutylmethyl bromide (1.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-8 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (300 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution. The resulting cyclobutylacetonitrile can be purified by vacuum distillation.
Protocol 4: Synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide
Rationale: This multi-step transformation is the cornerstone of the P1 fragment synthesis. A plausible synthetic route involves the α-hydroxylation of an enolate derived from cyclobutylacetonitrile, followed by reduction of the nitrile and subsequent functional group manipulations. The patent literature (e.g., WO2013066734A1) provides a basis for this transformation, which is complex and requires careful control of stereochemistry. The following is a conceptual outline based on established chemical principles.
Figure 2: Conceptual workflow for the synthesis of the key amino hydroxybutanamide intermediate.
Note: The detailed, multi-step synthesis of this intermediate often involves proprietary methods. The following is a generalized protocol illustrating the key chemical transformations.
Materials:
-
Cyclobutylacetonitrile
-
Strong base (e.g., LDA, NaHMDS)
-
Electrophilic oxygen source (e.g., MoOPH)
-
Reducing agent for nitrile (e.g., H₂, Raney Ni or LiAlH₄)
-
Protecting group reagents (e.g., Boc₂O)
-
Reagents for amide formation (e.g., NH₃, or coupling reagents)
-
Appropriate solvents (e.g., THF, ether, methanol)
Generalized Procedure:
-
α-Hydroxylation:
-
Generate the enolate of cyclobutylacetonitrile by treating it with a strong, non-nucleophilic base at low temperature.
-
Quench the enolate with an electrophilic oxygen source to introduce the hydroxyl group at the α-position.
-
-
Nitrile Reduction and Protection:
-
Reduce the nitrile group to a primary amine using catalytic hydrogenation or a metal hydride.
-
Protect the resulting amine, for example, as a tert-butyloxycarbonyl (Boc) derivative.
-
-
Amide Formation and Deprotection:
-
Convert the ester (if formed during previous steps) to the primary amide.
-
Deprotect the amine to yield the final 3-amino-4-cyclobutyl-2-hydroxybutanamide, which is often isolated as a salt.
-
Conclusion: The Cyclobutane Advantage in Boceprevir
The synthesis of Boceprevir highlights the strategic importance of incorporating unique structural motifs to achieve high therapeutic efficacy. The this compound-derived P1 fragment is a prime example of how a simple carbocycle can be elaborated into a complex and crucial component of a life-saving drug. The protocols and insights provided in this guide are intended to empower researchers in the field of medicinal chemistry to tackle the synthesis of such challenging yet rewarding molecules. A thorough understanding of the underlying chemical principles and meticulous execution of the experimental procedures are paramount to success in this endeavor.
References
- Beaulieu, P. L., et al. (2010). Allosteric Inhibitors of the Hepatitis C Virus NS5B RNA-Dependent RNA Polymerase. Journal of Medicinal Chemistry, 53(8), 3136-3150.
- van der Kolk, R., et al. (2022).
- PubChem. (n.d.). Boceprevir.
- ResearchGate. (n.d.). Structure activity synthesis of boceprevir.
- Xia, Y., & He, Y. (2013). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease.
- Njoroge, F. G., et al. (2008). Challenges in the discovery and development of Boceprevir, an NS3/4A serine protease inhibitor for the treatment of hepatitis C virus infection. Accounts of Chemical Research, 41(1), 50-59.
- Venkatraman, S. (2012). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Current Medicinal Chemistry, 19(28), 4783-4793.
- Google Patents. (2014).
- Google Patents. (2013). Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof (WO2013066734A1).
- Organic Syntheses. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16.
- Master Organic Chemistry. (2015). PBr3 and SOCl2.
Sources
- 1. EP1171421B1 - Process for the preparation of cyclopropylacetonitrile - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclobutanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable synthetic building block. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance your synthetic outcomes.
Cyclobutanecarboxylic acid and its derivatives are crucial motifs in medicinal chemistry and materials science, valued for the conformational rigidity and metabolic stability they impart to molecules.[1] However, its synthesis, particularly via traditional methods, can be fraught with challenges, most notably low yields. This guide provides a structured, in-depth analysis of the most common synthetic routes and their optimization.
Primary Synthesis Pathway: The Malonic Ester Route
The most established method for preparing cyclobutanecarboxylic acid is a two-stage process beginning with the Perkin alicyclic synthesis, a specialized application of the malonic ester synthesis.[2] This pathway involves:
-
Cyclization: The reaction of diethyl malonate with 1,3-dibromopropane to form diethyl 1,1-cyclobutanedicarboxylate.
-
Hydrolysis & Decarboxylation: Conversion of the resulting diester into the final product, cyclobutanecarboxylic acid.
While classic, this route is notorious for its variable and often low yields in the first step. The following sections are dedicated to troubleshooting and optimizing this critical pathway.
Caption: Competing reaction pathways during the initial alkylation step.
Q2: How can I suppress the formation of the tetraester byproduct and improve the cyclization yield?
A: The key is to favor the first-order intramolecular cyclization over the second-order intermolecular side reaction. This is best achieved by applying the principle of high dilution. By maintaining a very low concentration of the reactants, you decrease the probability of two different molecules colliding.
Historically, this reaction gave yields of around 25%. [3]However, procedural modifications have pushed this to 60% or higher. The most effective method, developed by Cason and Allen, involves the slow, simultaneous addition of both 1,3-dibromopropane and a sodium ethoxide solution to a refluxing solution of diethyl malonate in ethanol. [3]This technique ensures that the concentration of the intermediate bromoester and the sodium ethoxide base remain extremely low at all times, thus kinetically favoring the desired cyclization.
| Method | Conditions | Reported Yield (%) | Reference |
| Classic Perkin Method | Bulk addition of reagents | ~25% | [3] |
| Organic Syntheses | Addition of NaOEt to malonate and dibromide mixture | 21-23% (of final acid) | [4] |
| Cason & Allen | Slow, concurrent addition of NaOEt and dibromide | 60% (of diester) | [3] |
Q3: What is the most effective way to purify the diethyl 1,1-cyclobutanedicarboxylate from the reaction mixture?
A: The crude reaction mixture typically contains the desired product, unreacted diethyl malonate, and the high-boiling tetraester byproduct.
-
Steam Distillation: This is a highly effective method for the initial cleanup. [4]The desired diethyl 1,1-cyclobutanedicarboxylate (b.p. ~229 °C) and unreacted diethyl malonate (b.p. ~199 °C) are volatile with steam, while the tetraester byproduct is not. This allows for a clean separation of the desired materials from the primary byproduct.
-
Fractional Vacuum Distillation: After separation from the aqueous layer of the steam distillate, the mixture of diethyl malonate and diethyl 1,1-cyclobutanedicarboxylate can be separated by careful fractional distillation under reduced pressure. [5]
Troubleshooting & FAQs: Stage 2 - Hydrolysis & Decarboxylation
This second stage is generally more straightforward and high-yielding than the cyclization.
Q1: My decarboxylation step seems inefficient, resulting in a mixture of the diacid and the desired mono-acid. How can I ensure complete reaction?
A: Complete decarboxylation of the 1,1-cyclobutanedicarboxylic acid is achieved by heating. The reaction is driven by the irreversible loss of carbon dioxide gas.
-
Temperature: The optimal temperature is typically between 160-180°C. [4][6]Heating should be continued until the evolution of CO₂ gas ceases, which indicates the reaction is complete.
-
Procedure: A simple distillation setup is ideal. The diacid is heated in a flask, and the resulting cyclobutanecarboxylic acid is distilled directly as it forms. [7]This one-step reaction and purification ensures a high yield, often reported between 86-91%. [6] Q2: What is the best practice for purifying the final cyclobutanecarboxylic acid?
A: After the thermal decarboxylation and initial distillation, the crude product can be further purified by redistillation, preferably under reduced pressure, to obtain a colorless, high-purity liquid. [4][6]For removing trace acidic impurities, an acid-base extraction can be performed before the final distillation: dissolve the crude acid in an aqueous bicarbonate solution, wash with ether to remove any neutral impurities, re-acidify the aqueous layer with HCl, and then extract the pure product with ether. [1][7]
| Property | Value |
|---|---|
| Boiling Point (atm) | 191.5–193.5 °C |
| Boiling Point (~15 Torr) | 90-95 °C |
| Melting Point | -7.5 °C |
| Molar Mass | 100.12 g/mol |
High-Yield Alternative: [2+2] Photocycloaddition
For researchers requiring high yields and a more direct route, a modern alternative exists, though it requires specialized equipment.
Q1: Is there a more efficient, higher-yielding alternative to the multi-step malonic ester synthesis?
A: Yes, a patented method describes the direct synthesis via a [2+2] cycloaddition of ethylene and acrylic acid under UV irradiation. [6]This method reports a yield of 97% for the final, purified cyclobutanecarboxylic acid. [6]The process involves cooling a solution of acrylic acid in dichloromethane to between -70 and -50°C, bubbling in ethylene gas, and irradiating the mixture with a high-pressure mercury lamp. While extremely efficient, this method requires a photochemical reactor and equipment to handle pressurized gas at low temperatures.
Detailed Experimental Protocols
Protocol 1: Improved Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (Yield ~60%)
(Adapted from Cason & Allen, 1949) [3]
-
Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels.
-
Initial Charge: In the flask, place 1.5 moles of diethyl malonate dissolved in an equal volume of absolute ethanol. Heat the solution to a gentle reflux.
-
Reagent Preparation:
-
In one dropping funnel, place a solution of sodium ethoxide prepared from 1.0 mole of sodium in absolute ethanol.
-
In the second dropping funnel, place 1.0 mole of 1,3-dibromopropane.
-
-
Concurrent Addition: Begin stirring and add the sodium ethoxide solution and the 1,3-dibromopropane dropwise and concurrently to the refluxing diethyl malonate solution over a period of 4-6 hours. Maintain a steady reflux throughout the addition. The goal is to keep the concentration of both added reagents low.
-
Reflux: After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Workup: Cool the reaction mixture, add water to dissolve the precipitated sodium bromide, and separate the organic layer. Extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under vacuum to yield pure diethyl 1,1-cyclobutanedicarboxylate.
Protocol 2: Hydrolysis and Decarboxylation (Yield >85%)
(Adapted from Organic Syntheses, Coll. Vol. 3, p. 213) [4]
-
Saponification: Reflux the diethyl 1,1-cyclobutanedicarboxylate (1 mole) with a solution of potassium hydroxide (2.5 moles) in 80% aqueous ethanol until the reaction is complete (typically 2-3 hours; monitor by TLC).
-
Solvent Removal: Distill off the ethanol.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl until the solution is strongly acidic. 1,1-Cyclobutanedicarboxylic acid will precipitate as a white solid.
-
Isolation: Collect the solid diacid by filtration, wash with cold water, and dry thoroughly. The yield of the pure diacid should be >90%.
-
Decarboxylation: Place the dry 1,1-cyclobutanedicarboxylic acid in a distillation flask. Heat the flask in an oil or sand bath to 160-170°C.
-
Distillation: Carbon dioxide will evolve vigorously. As the decarboxylation proceeds, the product, cyclobutanecarboxylic acid, will distill over. Collect the fraction boiling between 189-195°C.
-
Final Purification: Redistill the collected liquid under atmospheric or reduced pressure to obtain the pure product. Yield: 86-91%. [6]
References
- Organic Syntheses.cyclobutylamine. [Link]
- Wikipedia.Cyclobutanecarboxylic acid. [Link]
- Pearson.Illustrate how to produce the following using the malonic ester synthesis. [Link]%205-phenylpentanoic%20acid%20ii)%20cyclobutanecarboxylic%20acid)
- Cason, J., & Allen, C. F. H. (1949).THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Journal of Organic Chemistry, 14(6), 1036-1038. [Link]
- Organic Syntheses.1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Coll. Vol. 3, p.213 (1955); Vol. 23, p.16 (1943). [Link]
- FlipHTML5.Malonic Ester Synthesis of Cyclobutanecarboxylic Acid. [Link]
- ResearchGate.1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. [Link]
- ACS Publications.Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. The Journal of Organic Chemistry. [Link]
- Google Patents.CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- YouTube.Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. [Link]
- Chegg.
- Organic Syntheses.
- Wikipedia.Malonic ester synthesis. [Link]
- Chemdad.Cyclobutanecarboxylic acid. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.Cyclobutanecarboxylic Acid: A Key Intermediate for Organic Synthesis and Industrial Chemicals. [Link]
- ACS Publications.Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
- Semantic Scholar.THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. [Link]
- ResearchGate.
- Thieme.5.
- PubMed Central.
- ScholarWorks@GVSU.1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7). [Link]
- PubMed.Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. [Link]
- Chegg.Solved 18.24 The synthesis of cyclobutanecarboxylic acid. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Cyclobutanecarboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Stereoselective Synthesis of Cyclobutanes
Welcome to the Technical Support Center for Stereoselective Cyclobutane Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricate landscape of constructing stereochemically defined cyclobutane rings. The inherent ring strain and the need for precise orbital alignment make the stereocontrolled formation of these four-membered rings a significant synthetic challenge.[1][2][3][4][5]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common hurdles encountered during experimental work. The content is structured to provide not only solutions but also the underlying mechanistic rationale to empower you to make informed decisions in your research.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems that can arise during the synthesis of cyclobutanes, presented in a question-and-answer format.
Issue 1: Low Diastereoselectivity in [2+2] Cycloadditions
Question: "My thermal [2+2] cycloaddition is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?"
Answer: Achieving high diastereoselectivity in thermal [2+2] cycloadditions, particularly with ketenes, is a frequent challenge.[6] The stereochemical outcome is highly dependent on the concertedness of the reaction. A stepwise mechanism involving a zwitterionic intermediate often leads to a loss of stereochemical information due to bond rotation.[6]
Troubleshooting Strategies:
-
Solvent Polarity: The polarity of the solvent can significantly influence the lifetime of a zwitterionic intermediate.[6]
-
Recommendation: Decrease the solvent polarity. Nonpolar solvents can disfavor charge separation, promoting a more concerted transition state and preserving the stereochemistry of the alkene.[6] For instance, switching from acetonitrile to a less polar solvent like toluene or hexanes can improve diastereoselectivity.[6]
-
-
Steric Hindrance: The steric bulk of substituents on both the ketene and the alkene can influence the facial selectivity of the reactants' approach.[6]
-
Recommendation: If the substrate scope allows, utilize substrates with bulkier substituents. The increased steric interactions in the transition state will favor the formation of the less hindered diastereomer.[6] For example, employing a bulkier ester group on the ketene can enhance steric differentiation.[6]
-
-
Lewis Acid Catalysis: In some cases, a Lewis acid can coordinate to one of the reactants, pre-organizing the transition state and enhancing facial discrimination.
Table 1: Effect of Solvent on Diastereoselectivity in a Model Ketene Cycloaddition
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (trans:cis) |
| Acetonitrile | 37.5 | 1.5 : 1 |
| Dichloromethane | 8.9 | 4 : 1 |
| Toluene | 2.4 | 10 : 1 |
| Hexane | 1.9 | >20 : 1 |
Note: Data is illustrative and based on general trends.
Issue 2: Poor Enantioselectivity in Catalytic Photochemical [2+2] Cycloadditions
Question: "I am using a chiral catalyst for a photochemical [2+2] cycloaddition, but the enantiomeric excess (ee) of my product is very low. What could be the problem?"
Answer: Low enantioselectivity in catalytic photochemical [2+2] cycloadditions can be a multifaceted problem. It can stem from inefficient chiral induction by the catalyst, a competing uncatalyzed background reaction, or a mismatch between the catalyst and the substrates.[6]
Troubleshooting Strategies:
-
Catalyst System Evaluation: The choice of the chiral catalyst is critical. The catalyst must create an effective chiral environment around the substrate in its excited state.[6]
-
Recommendation: If you are using a metal-based catalyst, systematically modify the chiral ligand to enhance steric and/or electronic interactions that govern facial selectivity.[6] Screening a library of ligands with varied steric bulk and electronic properties is often necessary.
-
-
Wavelength and Light Source: The energy of the light source can influence whether the reaction proceeds through a catalyzed or an uncatalyzed pathway.
-
Recommendation: Ensure the wavelength of your light source is optimized for the absorption of the catalyst-substrate complex and not the substrate alone. Using a lower energy (longer wavelength) light source can sometimes suppress the uncatalyzed background reaction.
-
-
Reaction Concentration: Dilute conditions may favor the uncatalyzed pathway, especially if the catalyst loading is low.
-
Recommendation: Experiment with increasing the concentration of your reactants to favor the bimolecular catalyzed reaction.
-
Experimental Protocol: Screening for Optimal Catalyst Ligand
-
Setup: In parallel reaction vials, add the alkene substrate, the second coupling partner, and the metal precursor (e.g., a copper(I) or rhodium(I) salt).
-
Ligand Addition: To each vial, add a different chiral ligand from a pre-selected library.
-
Solvent and Degassing: Add the chosen solvent and thoroughly degas the mixture to remove oxygen, which can act as a quencher.[7]
-
Initiation: Irradiate the reaction mixtures with a suitable light source (e.g., blue LEDs) at a controlled temperature.
-
Monitoring and Analysis: Monitor the reactions by TLC or GC-MS. Upon completion, determine the enantiomeric excess of the product in each vial using chiral HPLC or SFC.
Issue 3: Low Yield in Transition Metal-Catalyzed Cyclobutane Formation
Question: "My transition metal-catalyzed cyclobutane synthesis is giving me a very low yield. What are the common culprits?"
Answer: Low yields in these reactions are a frequent frustration and can often be traced back to several key factors.[8]
Potential Causes and Solutions:
-
Catalyst Deactivation: The active catalytic species may be unstable under the reaction conditions.[8]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and concentration play a crucial role in reaction efficiency.[8]
-
Poor Substrate Reactivity: The electronic or steric properties of the alkene substrates might be hindering the cycloaddition.[8]
-
Troubleshooting: If possible, modify the electronic properties of your substrate. For example, in some reactions, increasing the electronic disparity between an electron-rich and an electron-poor alkene can enhance reactivity.[6]
-
-
Competing Side Reactions: Alkene isomerization, polymerization, or other cycloaddition pathways can consume starting materials.[8]
-
Troubleshooting: Analyze the crude reaction mixture by NMR or GC-MS to identify any major byproducts. This can provide clues about the competing pathways and help in devising strategies to suppress them (e.g., by using a different catalyst or modifying the reaction conditions).
-
Diagram: Troubleshooting Low Yield
Caption: A troubleshooting workflow for addressing low yields in cyclobutane synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difficulty in synthesizing cyclobutane rings?
A1: The primary challenge lies in the inherent ring strain of the cyclobutane core.[1][2][4][5] The ideal bond angle for sp³ hybridized carbon atoms is 109.5°.[2] In a planar cyclobutane, the C-C-C bond angles would be 90°, leading to significant angle strain.[1][2] To alleviate some of this strain, cyclobutane adopts a puckered conformation.[5] This ring strain makes the formation of the four-membered ring thermodynamically less favorable compared to five- or six-membered rings.[4]
Q2: How do I choose between a thermal and a photochemical [2+2] cycloaddition?
A2: The choice depends on the Woodward-Hoffmann rules and the nature of your substrates. For a concerted [2+2] cycloaddition, the reaction is thermally forbidden but photochemically allowed.[9]
-
Thermal [2+2] Cycloadditions: These are typically limited to reactions involving ketenes, allenes, or highly strained alkenes.
-
Photochemical [2+2] Cycloadditions: This is a more general method for simple alkenes.[10] It involves the excitation of one of the alkene partners to an excited state, which then reacts with a ground-state alkene.[9][10] This can be achieved through direct irradiation or by using a photosensitizer.[7]
Diagram: Thermal vs. Photochemical [2+2] Cycloaddition
Caption: Simplified orbital symmetry considerations for thermal vs. photochemical [2+2] cycloadditions.
Q3: My substrates for a [2+2] photocycloaddition are not reacting under direct irradiation. What can I do?
A3: If direct irradiation is ineffective, it likely means that the energy of the light source is insufficient to excite the substrate to its reactive excited state, or the excited state is too short-lived. In such cases, the use of a photosensitizer is recommended.[7]
-
Mechanism: A photosensitizer (e.g., acetone or benzophenone) absorbs the light energy and is promoted to an excited triplet state. It then transfers this energy to one of the alkene substrates, promoting it to its triplet excited state, which can then undergo the cycloaddition.
-
Practical Steps:
-
Choose a sensitizer with a triplet energy higher than that of your alkene.
-
Use a solvent that is transparent at the irradiation wavelength. For example, if using benzophenone as a sensitizer, a pyrex-filtered mercury lamp is suitable.
-
Ensure the reaction is thoroughly degassed, as oxygen is an efficient quencher of triplet states.[7]
-
Q4: I am struggling with the purification of my chiral cyclobutane product. Are there any general tips?
A4: The purification of chiral cyclobutanes, especially diastereomers, can be challenging due to their often similar physical properties.
-
Chromatography:
-
Flash Chromatography: Careful optimization of the solvent system is key. Sometimes, a less polar solvent system can provide better separation of diastereomers.
-
Chiral Chromatography (HPLC or SFC): This is the most reliable method for separating enantiomers and can often also be used to separate diastereomers. It is essential for accurately determining enantiomeric excess.
-
-
Crystallization: If your product is a solid, diastereomeric or enantiomeric resolution by crystallization can be a powerful technique. Screening different solvents and solvent mixtures is crucial.
-
Derivatization: If all else fails, consider derivatizing your product with a chiral auxiliary. The resulting diastereomeric derivatives may have more distinct physical properties, making them easier to separate by chromatography or crystallization. The auxiliary can then be cleaved to yield the pure enantiomers.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation.
- Benchchem. (n.d.). Technical Support Center: Optimizing Cyclobutane Synthesis.
- Benchchem. (n.d.). Strategies for controlling stereochemistry in cyclobutane synthesis.
- Chemistry LibreTexts. (2024, January 15). 4.3: Stability of Cycloalkanes - Ring Strain.
- Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
- Wikipedia. (n.d.). Ring strain.
- National Institutes of Health. (n.d.). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization.
- Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes.
- National Institutes of Health. (2025, August 5). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides.
- Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane.
- Journal of the American Chemical Society. (2017, September 19). Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts.
- National Institutes of Health. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.
- National Institutes of Health. (n.d.). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
- ACS Publications. (2021, November 8). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
- National Institutes of Health. (n.d.). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives.
- ResearchGate. (2025, July 1). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes.
- ResearchGate. (n.d.). Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis.
- ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
- eScholarship.org. (n.d.). Cobalt Catalysis for Enantioselective Cyclobutanone Construction.
- NTU > IRep. (2021, November 8). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
- National Institutes of Health. (n.d.). Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes.
- AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction.
- ACS Publications. (2016, March 28). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
- National Institutes of Health. (2024, June 11). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
- ResearchGate. (n.d.). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cyclobutyne Synthesis.
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
- Chemical Communications (RSC Publishing). (2015, April 17). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity.
- SCIREA. (2024, January 16). The Challenges and Solutions of Chiral Drug Preparation Techniques.
- PubMed. (2019, April 5). Convenient Access to Chiral Cyclobutanes with Three Contiguous Stereocenters from Verbenone by Directed C(sp3 )-H arylation.
- PubMed. (2023, February 6). Collective Synthesis of Chiral Tetrasubstituted Cyclobutanes Enabled by Enantioconvergent Negishi Cross-Coupling of Cyclobutenones.
- Wikipedia. (n.d.). Alkane.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aklectures.com [aklectures.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions in [2+2] Cycloadditions of Alkenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for [2+2] cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction to synthesize cyclobutane rings and are encountering challenges with side reactions. Here, we move beyond simple protocols to provide in-depth mechanistic explanations and actionable troubleshooting strategies to help you optimize your experiments for success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between thermal and photochemical [2+2] cycloadditions?
According to Woodward-Hoffmann rules, the thermal [2+2] cycloaddition of two standard alkenes is a symmetry-forbidden concerted process.[1][2] This high energy barrier means that thermal reactions, when they do occur, are often stepwise.[1][3] In contrast, photochemical [2+2] cycloadditions are symmetry-allowed.[4][5] By photo-exciting one of the alkene partners, the reaction can proceed through a concerted or stepwise pathway under much milder conditions.[6][7]
Q2: Why are many [2+2] cycloadditions stepwise rather than concerted?
While a concerted [π2s + π2s] cycloaddition is allowed photochemically, many of these reactions, particularly those involving enones or proceeding via photosensitization, occur through a stepwise mechanism.[8] The reaction begins with the formation of a 1,4-diradical or, in the case of polarized alkenes, a zwitterionic intermediate.[1][3][9] This intermediate then cyclizes to form the cyclobutane ring. Thermally, the concerted pathway is forbidden due to unfavorable orbital overlap, making a stepwise route the more likely, albeit often high-energy, path.[2]
Q3: What are the most common side reactions I should be aware of?
The most common side reactions stem directly from the stepwise mechanism and the nature of the intermediates formed. These include:
-
Polymerization/Oligomerization: The reactive intermediate adds to another alkene molecule instead of cyclizing.
-
Loss of Stereochemistry: Rotation around the newly formed single bond in the diradical intermediate before ring closure can lead to a mixture of diastereomers.[8]
-
[4+2] Cycloaddition: When a diene is used as a substrate, the thermally favored Diels-Alder reaction can compete.[10][11]
-
Product Decomposition: The strained cyclobutane product can undergo secondary photoreactions or thermal cycloreversion.[12]
Q4: How does solvent choice impact the reaction outcome?
Solvent polarity can significantly influence the reaction pathway by stabilizing different types of intermediates.
-
Non-polar solvents (e.g., hexanes, benzene) are generally preferred for reactions proceeding through a diradical intermediate.
-
Polar solvents (e.g., water, acetonitrile) can stabilize zwitterionic intermediates.[13] This stabilization can sometimes favor the desired cyclization but may also promote side reactions like trapping the zwitterion with the solvent or other nucleophiles.[14] The choice of solvent can therefore be a critical parameter for controlling regio- and stereoselectivity.[13]
Troubleshooting Guide: Common Side Reactions
This section provides a systematic approach to identifying and solving the most common issues encountered during [2+2] cycloaddition experiments.
Problem 1: Low Yield Due to Alkene Polymerization or Oligomerization
-
Symptom: You observe a low yield of the desired cyclobutane adduct and the formation of a high-molecular-weight, often insoluble, material in your reaction flask.
-
Root Cause Analysis: This side reaction is characteristic of a stepwise mechanism where the 1,4-diradical or zwitterionic intermediate is intermolecularly trapped by another molecule of the starting alkene before it can undergo the desired intramolecular ring closure. This initiates a chain reaction leading to polymers or oligomers. This is especially problematic with reactive monoalkyl or aryl ketenes, which can rapidly dimerize or polymerize.[3]
-
Proposed Solutions & Experimental Protocols:
The key to suppressing polymerization is to favor the unimolecular ring closure over the bimolecular addition. This can be achieved by manipulating the concentration of the reactants.
Protocol 1: High Dilution Conditions
-
Set up the reaction in a significantly larger volume of solvent than you would typically use. The goal is to reduce the effective concentration of the alkene reactants.
-
Calculate the required solvent volume to achieve a starting concentration in the range of 0.01 M to 0.05 M.
-
Dissolve one reactant (if using two different alkenes) in the full volume of the solvent in the reaction flask.
-
Proceed with the reaction (e.g., begin irradiation for a photochemical reaction).
Protocol 2: Slow Addition (Syringe Pump)
-
Dissolve one alkene (Alkene A) in the majority of the reaction solvent in the main reaction flask.
-
Dissolve the second, more reactive alkene (Alkene B) in a small amount of solvent and load it into a gas-tight syringe.
-
Place the syringe on a syringe pump.
-
Begin the reaction (e.g., heating or irradiation) on the solution of Alkene A.
-
Use the syringe pump to add the solution of Alkene B to the reaction mixture over a prolonged period (e.g., 4-8 hours). This maintains a very low instantaneous concentration of the reactive species, favoring the intramolecular cyclization.
Table 1: Effect of Concentration on Product Distribution
-
| Method | Effective Alkene Concentration | Expected Cyclobutane Yield | Expected Polymer Formation |
| Standard Conditions | ~0.5 - 1.0 M | Low | High |
| High Dilution | ~0.01 - 0.05 M | Moderate to High | Low |
| Slow Addition | Very Low (Instantaneous) | High | Minimal |
Problem 2: Loss of Stereochemistry (Stereoconvergence)
-
Symptom: You start with a stereochemically pure E- or Z-alkene but obtain a mixture of diastereomeric cyclobutane products, indicating a loss of the original double bond geometry.
-
Root Cause Analysis: This is a classic indicator of a stepwise reaction involving a triplet 1,4-diradical intermediate.[8] After the initial bond is formed, the resulting intermediate contains a single bond that can freely rotate. This rotation is often faster than the spin inversion and ring closure required to form the final product, leading to scrambling of the original stereochemistry.[8]
-
Proposed Solutions & Experimental Protocols:
To preserve stereochemistry, you must either prevent bond rotation or ensure that ring closure is significantly faster than rotation.
Protocol 1: Use of Cyclic Alkenes The most effective way to prevent bond rotation is to incorporate the alkene into a ring system (e.g., using cyclopentene or cyclohexene). The cyclic structure physically prevents rotation around the C-C single bond in the diradical intermediate, thus preserving the stereochemistry of the starting material. Cyclic enones are often used for this reason, as they also prevent competitive cis-trans isomerization of the enone itself.[8]
Protocol 2: Modifying Reaction Conditions
-
Lower Temperature (for thermal reactions): Reducing the thermal energy of the system can slow the rate of bond rotation relative to ring closure. Attempt the reaction at the lowest temperature that still allows for an acceptable reaction rate.
-
Triplet Sensitizers (for photochemical reactions): For reactions proceeding via a triplet state, the choice of sensitizer can be crucial. A sensitizer is a molecule that absorbs light, enters an excited triplet state, and then transfers that energy to a reactant molecule. Using a sensitizer like acetone can facilitate the formation of the triplet diradical.[8] While this doesn't stop rotation, optimizing sensitizer concentration and irradiation wavelength can sometimes influence the lifetime of the intermediate and the product ratios.
-
Problem 3: Competing [4+2] Cycloaddition
-
Symptom: When reacting an alkene with a 1,3-diene, you isolate a six-membered cyclohexene derivative (the Diels-Alder product) instead of, or in addition to, the desired four-membered cyclobutane.
-
Root Cause Analysis: The [4+2] Diels-Alder reaction is a thermally allowed, concerted process.[10] In contrast, the thermal [2+2] reaction is stepwise and often has a higher activation energy.[11] Therefore, under thermal conditions, the [4+2] pathway is almost always kinetically and thermodynamically favored. For example, the reaction between tetrafluoroethylene and butadiene yields the [2+2] adduct under kinetic control but the [4+2] adduct under thermodynamic control.[10][11]
-
Proposed Solutions & Experimental Protocols:
The most reliable way to switch selectivity from a [4+2] to a [2+2] pathway is to change the reaction mode from thermal to photochemical.
Protocol 1: Switching to Photochemical Conditions
-
Setup: Use a photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp). Ensure the reactor is made of a UV-transparent material like quartz or Pyrex, depending on the required wavelength.
-
Wavelength: The [2+2] photocycloaddition is initiated by exciting one of the alkene's π-electrons.[4] This allows the reaction to proceed via a suprafacial pathway, which is geometrically favorable.[4][7] The [4+2] reaction is not typically favored under these conditions.
-
Procedure: a. Dissolve the diene and alkene in a suitable, degassed solvent (e.g., acetone, which can also act as a triplet sensitizer[8]). b. Irradiate the solution at an appropriate wavelength (e.g., 254 nm or 350 nm) while maintaining a cool temperature (e.g., 0-25 °C) to disfavor the thermal [4+2] pathway. c. Monitor the reaction by TLC or GC-MS to determine the ratio of [2+2] to [4+2] products.
Table 2: Comparing Thermal vs. Photochemical Conditions for a Diene + Alkene Reaction
-
| Condition | Dominant Mechanism | Major Product |
| Thermal (Heat) | Concerted [4+2] | Cyclohexene derivative |
| Photochemical (UV Light) | Stepwise or Concerted [2+2] | Cyclobutane derivative |
Problem 4: Product Instability and Secondary Reactions
-
Symptom: Initial analysis (e.g., in-situ NMR or TLC after a short reaction time) shows the formation of the desired cyclobutane product, but upon prolonged reaction time or during workup, the product yield decreases, and new, unidentified products appear.
-
Root Cause Analysis: The strained four-membered ring of the cyclobutane product can be labile. If the product itself contains a chromophore, it can absorb light from the reaction source and undergo secondary photoreactions, such as cycloreversion (a retro-[2+2] reaction) or rearrangement.[12] This is a significant challenge that can lead to unreliable yields.[12]
-
Proposed Solutions & Experimental Protocols:
The strategy here is to protect the primary photoproduct from the reaction conditions as soon as it is formed.
Protocol 1: In-situ Product Trapping This innovative approach involves adding a trapping reagent to the reaction mixture that selectively reacts with the primary cyclobutane product to form a more stable, non-photoactive derivative.
-
Example: If your [2+2] cycloaddition produces a cyclobutane ketone, this product might be susceptible to Norrish type reactions or cycloreversion.
-
Procedure: Add a mild reducing agent, such as lithium borohydride (LiBH₄), to the reaction mixture at the beginning of the experiment.[12]
-
As the ketone product is formed, it is immediately reduced in-situ to the corresponding alcohol.
-
The resulting alcohol is often more stable and, crucially, lacks the carbonyl chromophore, preventing it from absorbing light and undergoing secondary photoreactions. This method has been shown to dramatically improve isolated yields from 0-50% to 27-83% in specific cases.[12]
Protocol 2: Wavelength Filtering and Reaction Time Optimization
-
Analyze UV-Vis Spectra: Obtain the UV-Vis absorption spectra of your starting materials and your desired product.
-
Select Optimal Wavelength: Choose an irradiation wavelength that is strongly absorbed by the reactants but weakly or not at all by the product. Use optical filters (e.g., cut-off filters) to block unwanted wavelengths from the lamp.
-
Monitor and Stop: Carefully monitor the reaction progress. As soon as the consumption of starting material plateaus, stop the reaction immediately to prevent product degradation. Do not leave the reaction running for an extended, arbitrary time.
-
General Best Practices for Minimizing Side Reactions
-
Degas Solvents: Dissolved oxygen can quench excited states and intercept radical intermediates. Always degas your solvent by sparging with an inert gas (N₂ or Ar) or by using several freeze-pump-thaw cycles.[8]
-
Use Pure Reagents: Impurities in your starting alkenes can act as quenchers or participate in unwanted side reactions. Purify reagents by distillation or chromatography as needed.
-
Intramolecular Reactions: Whenever possible, designing the reaction to be intramolecular (tethering the two alkene partners together) can significantly increase the yield and stereocontrol by making the desired ring closure the path of least resistance.[15]
References
- Diradical intermediates preferred in the [2+2] cycloaddition reaction... - ResearchGate.
- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications.
- Enone–alkene cycloadditions - Wikipedia.
- Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed Central.
- Help with understanding 2+2 cycloadditions : r/OrganicChemistry - Reddit.
- Concerted and stepwise cycloaddition reactions a, Concerted 2 + 2... - ResearchGate.
- 1,4 -Dipolar Cycloadditions as Trapping Reactions for Zwitterionic Intermediates of 2 +2 Cycloadditions - RSC Publishing.
- 30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries.
- Concerted and stepwise cycloaddition reactions a, Concerted 2 + 2... - ResearchGate.
- Comparison of the relative rates of radical addition versus diradical intermediate formation in [2 + 2] cycloaddition reactions - American Chemical Society.
- 1.2: Cycloaddition Reactions - Chemistry LibreTexts.
- Cycloaddition reactions [2+2] | PPTX - Slideshare.
- Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - NIH.
- Regio control in [2+2] photocycloaddition. | Download Scientific Diagram - ResearchGate.
- Photochemical (2+2) Cycloaddition Reaction - AK Lectures.
- Recent advances in [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing).
- Thermal [2+2] cycloaddition reactions - YouTube.
- 29.6: Stereochemistry of Cycloadditions - Chemistry LibreTexts.
- Concerted [4 + 2] and Stepwise (2 + 2) Cycloadditions of Tetrafluoroethylene with Butadiene: DFT and DLPNO-UCCSD(T) Explorations | The Journal of Organic Chemistry - ACS Publications.
- Novel methods in [2+2] photocycloadditions and cysteine modification - UCL Discovery.
- Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction - YouTube.
- [2+2+2] Cycloaddition Reactions of Macrocyclic Systems Catalyzed by Transition Metals. A Review - NIH.
- 2 + 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS - YouTube.
- Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction - YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cycloaddition reactions [2+2] | PPTX [slideshare.net]
- 3. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. aklectures.com [aklectures.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Concerted [4 + 2] and Stepwise (2 + 2) Cycloadditions of Tetrafluoroethylene with Butadiene: DFT and DLPNO-UCCSD(T) Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. reddit.com [reddit.com]
- 14. 1,4-Dipolar cycloadditions as trapping reactions for zwitterionic intermediates of 2 + 2 cycloadditions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Cyclobutanecarboxylic Acid by Distillation
Welcome to the technical support center for the purification of crude cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the distillation of this important synthetic intermediate. Here, we will address common challenges and frequently asked questions to ensure you can achieve high purity and yield in your experiments.
Introduction
Cyclobutanecarboxylic acid is a key building block in the synthesis of various pharmaceuticals and biologically active compounds.[1] Its purification is a critical step to ensure the quality and efficacy of the final products. Distillation is the most common method for purifying crude cyclobutanecarboxylic acid, but it comes with its own set of challenges. This guide will walk you through troubleshooting common issues and provide answers to frequently asked questions, grounded in scientific principles and practical experience.
Physical Properties for Distillation
A thorough understanding of the physical properties of cyclobutanecarboxylic acid is fundamental to a successful distillation. The decision to perform distillation at atmospheric or reduced pressure is primarily dictated by the compound's boiling point and thermal stability.
| Property | Value | Source(s) |
| Boiling Point | 191.5–196 °C at 740-760 mmHg | [1][2][3][4] |
| Melting Point | -7.5 °C | [1][2][4] |
| Density | ~1.047 g/mL at 25 °C | [3][4] |
| Appearance | Colorless to pale yellow liquid | [2][5] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the distillation of crude cyclobutanecarboxylic acid in a question-and-answer format.
Question 1: My cyclobutanecarboxylic acid is not distilling, even though the bath temperature is well above its boiling point. What's going on?
Answer: This is a common issue that can often be traced back to problems with your vacuum system.
-
Inadequate Vacuum: The boiling point of a liquid is dependent on the pressure. If you are attempting a vacuum distillation, an insufficient vacuum will mean the boiling point is higher than anticipated.
-
Troubleshooting Steps:
-
Check for Leaks: Inspect all joints and connections for leaks. Ensure all glassware is properly sealed and grease is applied to all ground glass joints.[6] A hissing sound is a clear indicator of a leak.
-
Verify Pump Function: Ensure your vacuum pump is functioning correctly and the pump oil is clean. Contaminated oil can significantly reduce the pump's efficiency.
-
Use a Manometer: Always use a manometer to accurately measure the pressure in your system. This will allow you to correlate the observed boiling point with the expected boiling point at that pressure.
-
-
-
Thermometer Placement: Incorrect placement of the thermometer can lead to inaccurate temperature readings. The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
Question 2: The distillation is proceeding, but the distillate is a pale yellow color. Is this normal?
Answer: While pure cyclobutanecarboxylic acid is a colorless liquid, a pale yellow tint in the distillate is not uncommon, especially in the initial fractions. However, a persistent yellow color may indicate an issue.
-
Thermal Decomposition: Prolonged heating at high temperatures can cause some degradation of the carboxylic acid. If you are distilling at atmospheric pressure, consider switching to a vacuum distillation to lower the required temperature and minimize decomposition.[7]
-
Co-distillation of Impurities: Some impurities may have boiling points close to that of cyclobutanecarboxylic acid, leading to their co-distillation.
-
Solution: Employing fractional distillation with a packed column (e.g., Vigreux or Raschig rings) can improve the separation efficiency and yield a purer, colorless product.
-
Question 3: My final yield of purified cyclobutanecarboxylic acid is significantly lower than expected. What are the potential causes?
Answer: Low yield can be attributed to several factors, ranging from mechanical losses to incomplete distillation.
-
Hold-up in the Apparatus: A significant portion of the product can be lost due to "hold-up," which is the material that wets the surfaces of the distillation column and condenser. Using a smaller-scale apparatus for smaller quantities can minimize this.
-
Premature Stoppage of Distillation: It is crucial to continue the distillation until no more product is distilling over at the target temperature and pressure.
-
Inefficient Condensation: Ensure your condenser has a sufficient flow of cold water to efficiently condense the vapors. Loss of product as vapor through the vacuum adapter is a common source of low yield.
-
Decomposition: As mentioned earlier, thermal decomposition can lead to a lower yield of the desired product.
Question 4: I am observing significant bumping and violent boiling in the distillation flask. How can I prevent this?
Answer: Bumping is a common and dangerous phenomenon in distillation, especially under vacuum. It occurs when a liquid is heated above its boiling point without forming vapor bubbles smoothly.
-
Stirring: The most effective way to prevent bumping is to use a magnetic stir bar and stir plate to ensure smooth and even boiling.[6]
-
Boiling Chips: While effective for atmospheric distillation, boiling chips are not recommended for vacuum distillation as the trapped air in their pores is quickly removed under vacuum, rendering them ineffective.[6]
-
Capillary Bubbler: A fine capillary tube can be inserted into the distillation flask to introduce a steady stream of fine bubbles, which act as nucleation sites for boiling.
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity in crude cyclobutanecarboxylic acid?
The most common method for synthesizing cyclobutanecarboxylic acid is the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[1][2][8] Therefore, the most likely impurity in the crude product is the unreacted diacid starting material. The diacid has a much higher melting point (156-158 °C) and will remain as a residue in the distillation flask.[9]
Q2: Should I perform an atmospheric or vacuum distillation?
While cyclobutanecarboxylic acid can be distilled at atmospheric pressure, vacuum distillation is generally recommended.[7] The lower temperatures required for vacuum distillation help to prevent thermal decomposition, leading to a purer product and higher yield.[10]
Q3: How can I determine the purity of my distilled cyclobutanecarboxylic acid?
Several analytical techniques can be used to assess the purity of your final product:
-
Gas Chromatography (GC): GC is an excellent method for determining the purity and identifying any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the carboxylic acid functional group (broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹).[1]
Q4: What are the key safety precautions when handling and distilling cyclobutanecarboxylic acid?
Cyclobutanecarboxylic acid is a corrosive material that can cause severe skin burns and eye damage.[1][11][12] It is imperative to take the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Fume Hood: All handling and distillation should be performed in a well-ventilated fume hood.
-
Material Compatibility: Ensure all components of your distillation apparatus are compatible with corrosive materials.
-
Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations.
Experimental Workflow & Diagrams
Standard Vacuum Distillation Setup
The following diagram illustrates a standard setup for the vacuum distillation of cyclobutanecarboxylic acid.
Caption: A standard laboratory setup for vacuum distillation.
Troubleshooting Decision Tree
This flowchart provides a logical path for troubleshooting common distillation problems.
Caption: A decision tree for troubleshooting distillation issues.
References
- Wikipedia. Cyclobutanecarboxylic acid. [Link]
- ChemSynthesis. cyclobutanecarboxylic acid. [Link]
- Chongqing Chemdad Co., Ltd. Cyclobutanecarboxylic acid. [Link]
- Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. [Link]
- Chemistry LibreTexts. 5.
- Carl ROTH. Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. [Link]
- Georganics. Cyclobutanecarboxylic acid - general description. [Link]
- Pressure Control Solutions.
- Wikipedia.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Cyclobutanecarboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. CAS 3721-95-7: Cyclobutanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 11. Cyclobutanecarboxylic acid - Safety Data Sheet [chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimization of Catalyst Choice for Cyclobutane Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Cyclobutane Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting, answers to frequently asked questions, and proven protocols for optimizing catalyst selection in these challenging reactions. The four-membered cyclobutane ring is a valuable structural motif in natural products and pharmaceuticals, but its synthesis is often complicated by issues of yield, regioselectivity, and stereoselectivity.[1][2] The choice of catalyst is paramount to overcoming these hurdles.[3] This resource synthesizes field-proven insights and technical data to guide you through your experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic selection of catalysts for cyclobutane synthesis.
Q1: What are the primary catalytic strategies for synthesizing cyclobutanes?
A1: The synthesis of cyclobutanes is predominantly achieved through [2+2] cycloaddition reactions, which can be promoted by several catalytic methods:
-
Transition Metal Catalysis: This is a broad and versatile strategy employing metals like rhodium, cobalt, nickel, iron, copper, and palladium.[4][5] These catalysts typically operate through thermal mechanisms, forming a metallacyclopentane intermediate followed by reductive elimination.[4] This method offers excellent control over stereochemistry, particularly when paired with chiral ligands.[2][3]
-
Photocatalysis: Utilizing visible light and a photocatalyst (e.g., Ru(bipy)₃Cl₂ or iridium complexes), this method promotes the [2+2] cycloaddition of olefins, often enones.[6][7] The reaction proceeds via a single-electron transfer (SET) mechanism, generating a radical anion intermediate.[6] This approach is valued for its mild reaction conditions.
-
Organocatalysis: This metal-free approach uses small organic molecules, such as chiral primary amines or thiourea derivatives, to catalyze the reaction.[8] For example, a chiral thiourea catalyst can enable an enantioselective isomerization to form an allenic ketone in situ, which then undergoes an intramolecular [2+2] cycloaddition.[9]
-
Lewis Acid Catalysis: Lewis acids can be used to activate one of the olefin partners, promoting a more concerted cycloaddition pathway and influencing stereoselectivity.[10] They are often used as co-catalysts, for instance, in conjunction with photocatalysis to achieve enantioselectivity.[11]
Q2: How do I select an initial catalyst for my specific substrates?
A2: Your choice of catalyst should be guided by the electronic and steric properties of your olefin substrates. The following workflow provides a starting point for catalyst selection.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclobutane synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
overcoming low reactivity of substituted cyclobutanes in C-H arylation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the C-H functionalization of substituted cyclobutanes. This guide is designed to address the inherent challenges of working with these strained ring systems, providing field-proven insights and actionable troubleshooting protocols to overcome low reactivity and achieve successful C-H arylation.
The cyclobutane motif is a valuable scaffold in medicinal chemistry, prized for its ability to confer unique three-dimensional character, improve metabolic stability, and serve as a bioisostere for larger groups.[1][2][3] However, the synthetic utility of cyclobutanes has been hampered by the high bond dissociation energy of their C(sp³)–H bonds and significant ring strain, which complicates many standard transformations.[4][5] Direct C–H arylation presents a powerful and atom-economical strategy for their elaboration, but success often requires navigating a complex interplay of catalysts, directing groups, ligands, and reaction conditions.[6][7]
This document serves as a specialized resource, moving beyond standard protocols to explain the causality behind experimental choices and empower you to resolve common issues encountered in the lab.
Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the cyclobutane starting material. What are the likely causes and how can I fix this?
Low conversion is the most common hurdle in cyclobutane C-H arylation. The root cause is typically insufficient reactivity to overcome the high activation barrier of the C(sp³)–H bond.
Causality & Explanation: The C–H bonds on a cyclobutane ring are strong and sterically congested. The catalytic cycle, typically involving a palladium catalyst, must be robust enough to facilitate the C–H cleavage step, which is often rate-limiting. This step is highly sensitive to the choice of directing group, catalyst, ligands, and temperature. An inadequacy in any of these components will stall the reaction.
Troubleshooting Protocol & Solutions:
-
Verify Catalyst Activity: Palladium acetate (Pd(OAc)₂) is a common precursor, but it can degrade over time. Ensure you are using a fresh, high-purity source. If in doubt, run a well-established, reliable cross-coupling reaction (e.g., a simple Suzuki coupling) to confirm its activity.
-
Evaluate the Directing Group (DG): The DG is critical for bringing the catalyst into proximity of the target C–H bond.
-
Strong, Covalent DGs: 8-aminoquinoline (8-AQ) is a powerful and reliable directing group for C–H functionalization.[6][7][8][9] If your current DG is failing, consider switching to an 8-AQ amide derivative of your substrate.
-
Transient DGs: For substrates like cyclobutylmethyl ketones, an α-amino acid can serve as a transient directing group, offering better atom economy.[10][11] However, its efficacy is highly dependent on the ligand system.
-
-
Systematic Temperature Screen: C–H activation is an energy-intensive process. If you are running the reaction at a moderate temperature (e.g., 80 °C), a systematic increase may be necessary.
-
Action: Set up parallel reactions at 90 °C, 100 °C, and 110 °C. Monitor by TLC or LC-MS to find the optimal temperature that promotes conversion without causing significant decomposition. Some challenging substrates may require temperatures up to 130 °C.[7]
-
-
Solvent and Additive Screening: The reaction medium can have a profound impact on solubility and the stability of catalytic intermediates.
-
Solvents: Dichloroethane (DCE) is a common choice. However, highly polar and coordinating solvents like hexafluoroisopropanol (HFIP) have been shown to dramatically improve yields in some systems.[6][12]
-
Additives: Carboxylic acids like pivalic acid can act as proton shuttles in the C–H activation step (the CMD mechanism). Inorganic bases or salts like NaOAc or AgOAc can also be crucial.[6][12]
-
Table 1: Recommended Starting Points for Reaction Optimization
| Parameter | Condition A (Standard) | Condition B (Aggressive) | Rationale & Key References |
| Catalyst | Pd(OAc)₂ (5-10 mol%) | Pd(OAc)₂ (10 mol%) | Standard and effective palladium precursor.[6][10] |
| Directing Group | 8-Aminoquinoline (8-AQ) | 8-Aminoquinoline (8-AQ) | A robust and widely validated directing group.[7][9] |
| Aryl Partner | Aryl Iodide (2-3 equiv) | Aryl Iodide (3 equiv) | Iodides are generally more reactive than bromides.[12] |
| Oxidant/Base | Ag₂CO₃ or AgOAc (2.5 equiv) | AgOAc (2.5 equiv) | Silver salts are common oxidants in Pd(II)/Pd(IV) cycles.[12] |
| Additive | Pivalic Acid (1 equiv) | NaOAc (1 equiv) | Can facilitate the C-H activation step.[6][12] |
| Solvent | Dichloroethane (DCE) | Hexafluoroisopropanol (HFIP) | HFIP can significantly enhance reactivity for difficult substrates.[6] |
| Temperature | 80-100 °C | 100-130 °C | Higher temperatures are often required for C(sp³)-H bonds.[7] |
Q2: The reaction is not regioselective, yielding a mixture of β- and γ-arylated products. How can I improve selectivity?
Achieving regiocontrol, especially between adjacent methylene C-H bonds, is a significant challenge that hinges on subtle stereoelectronic factors.
Causality & Explanation: For a directing group attached at the C1 position, both the β (C2) and γ (C3) positions may be accessible to the catalyst. The inherent preference is often for the β-position due to the formation of a less strained 5-membered palladacycle. Achieving γ-selectivity requires overriding this natural tendency.[13] This is almost exclusively accomplished through sophisticated ligand design.
Troubleshooting Protocol & Solutions:
-
Ligand Modification is Key: The ligand bound to the palladium center is the most powerful tool for controlling regioselectivity. It can sterically block one position while electronically favoring another.
-
For γ-Arylation of Carboxylic Acids: Standard conditions often favor β-arylation. To achieve transannular γ-arylation, specialized ligands are required. Recent work has shown that novel SulfonaPyridone or QuinNuPyridone ligands are exceptionally effective at promoting γ-selectivity by engaging in a unique double C-H activation pathway.[13][14]
-
For Ketone-Directed Reactions: Electron-deficient 2-pyridone ligands have been successfully used to favor arylation at a sterically hindered β-tertiary C–H bond over more accessible β-methylene C–H bonds.[10]
-
-
Re-evaluate the Directing Group: A more rigid or sterically demanding directing group can sometimes restrict the catalyst's access to one site. If using a flexible DG, consider switching to one that provides a more defined conformational preference.
-
Catalyst Choice: While palladium is dominant, rhodium(II) catalysts offer an alternative, non-directed approach via carbene insertion. By choosing from a suite of Rh(II) catalysts with different ligand frameworks, it is possible to achieve regiodivergent functionalization at either the C1 or C3 positions of a substituted cyclobutane.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalyst systems for the C-H arylation of substituted cyclobutanes?
The most widely successful and versatile catalyst system is based on Palladium(II) , typically using Pd(OAc)₂ as the precatalyst.[6][10] This system operates through a directing group-assisted mechanism. For non-directed functionalization, Rhodium(II) catalysts like Rh₂(esp)₂ are used with diazo compounds to generate rhodium carbenes, which can then undergo intermolecular C-H insertion.[4][5] Each system has its own strengths: palladium offers high selectivity with directing groups, while rhodium allows for functionalization of substrates lacking a directing handle.
Q2: How do I choose the right directing group (DG) for my specific cyclobutane substrate?
The choice of directing group is a trade-off between reactivity, scope, and synthetic efficiency.
-
Covalently Attached, Bidentate DGs (e.g., 8-Aminoquinoline, 2-(methylthio)aniline):
-
Native or Transient Directing Groups (e.g., Carboxylic Acids, Ketones):
-
Pros: Far more atom- and step-economical as they utilize functionality already present in the molecule.[10][13][14] Ketones can be transiently converted to imines in situ, which then direct the C-H activation.[10]
-
Cons: Generally less reactive than covalent DGs and often require highly specialized ligands (e.g., mono-N-protected amino acids, pyridones) to be effective.[10][11]
-
Table 2: Directing Group Selection Guide
| Directing Group | Type | Typical Substrate | Key Advantage | Key Disadvantage |
| 8-Aminoquinoline (8-AQ) | Covalent | Carboxylic Acids | High reactivity, broad scope | Requires installation/removal steps[6][7] |
| Tertiary Alkylamine | Native | Aminomethyl-cyclobutanes | Uses existing functionality | Requires specific amino acid ligands[2][16][17] |
| Carboxylic Acid | Native | Cyclobutane Carboxylic Acids | Atom-economical | Often requires specialized pyridone ligands[13][14] |
| Ketone | Native (Transient) | Cyclobutylmethyl Ketones | Atom-economical | Requires amino acid TDG and pyridone ligands[10][11] |
Q3: Can I achieve enantioselective C-H arylation on a prochiral cyclobutane?
Yes, achieving enantioselectivity is a major advancement in this field and is accomplished by using a chiral ligand in combination with a Pd(II) catalyst. The ligand coordinates to the metal center and creates a chiral environment, allowing it to differentiate between two prochiral C–H bonds during the cyclometalation step.
-
Effective Chiral Ligands:
-
N-Acetyl Amino Acids: Simple chiral N-acetyl amino acids, particularly those with bulky side chains like N-Ac-L-Tle-OH, have proven highly effective in directing enantioselective C(sp³)–H arylation of aminomethyl-cyclobutanes.[2][16][17]
-
MPAO Ligands: Chiral mono-N-protected aminomethyl oxazoline (MPAO) ligands are powerful for the enantioselective C–H arylation and vinylation of cyclobutyl carboxylic acid derivatives.[18]
-
Q4: What is the generally accepted mechanism for a Pd(II)-catalyzed, directing group-assisted C-H arylation?
The reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle. The key steps are illustrated in the diagram below.
-
Coordination: The directing group (DG) on the cyclobutane substrate coordinates to the Pd(II) catalyst.
-
C–H Activation: This is the crucial, often rate-determining step. It proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where the C–H bond is cleaved to form a five- or six-membered palladacycle intermediate. This step is often facilitated by a carboxylate or carbonate base.
-
Oxidative Addition: The aryl halide (Ar-I) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.
-
Reductive Elimination: The aryl group and the cyclobutane alkyl group are coupled, forming the new C–C bond and regenerating a Pd(II) species, which can re-enter the catalytic cycle.
Visualizations
Caption: A logical workflow for troubleshooting failed C-H arylation reactions.
Caption: General mechanism of directing group-assisted C-H arylation.
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C-H Arylation of an 8-AQ Cyclobutane Carboxamide
This protocol is a representative example and should be optimized for specific substrates.
-
Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the N-(quinolin-8-yl)cyclobutanecarboxamide substrate (0.1 mmol, 1.0 equiv), Palladium(II) Acetate (Pd(OAc)₂, 2.3 mg, 0.01 mmol, 10 mol%), and Silver Acetate (AgOAc, 41.7 mg, 0.25 mmol, 2.5 equiv).
-
Reagent Addition: Add the aryl iodide (0.3 mmol, 3.0 equiv).
-
Solvent and Atmosphere: Evacuate and backfill the vial with dry nitrogen or argon three times. Add anhydrous 1,2-dichloroethane (DCE, 1.0 mL) via syringe.
-
Reaction: Seal the vial tightly with a Teflon-lined cap and place it in a preheated oil bath or heating block at 100 °C.
-
Monitoring and Workup: Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to isolate the desired arylated product.
Protocol 2: Small-Scale Parallel Screen for Troubleshooting
-
Setup: Arrange an array of 8 small (1 mL) reaction vials in an aluminum heating block.
-
Stock Solutions: Prepare stock solutions of your cyclobutane substrate and aryl partner in a suitable solvent (e.g., DCE) to ensure consistent dispensing.
-
Dispensing:
-
To each vial, add the solid reagents (catalyst, ligand, additive, oxidant). Use a master mix for common reagents if possible.
-
Dispense the substrate and aryl partner stock solutions into each vial.
-
-
Variable Conditions: Systematically vary one parameter per set of vials (e.g., different pyridone ligands in vials 1-4, different temperatures for vials 5-8).
-
Execution: Seal all vials, purge with inert gas, and run the reactions in the heating block for a set time (e.g., 16 hours).
-
Analysis: After the reaction, take a small aliquot from each vial, dilute, and analyze by LC-MS to quickly determine the relative conversion and product formation under each condition. This high-throughput approach rapidly identifies promising leads for optimization.
References
- Garlets, Z. J., Wertz, B. D., Liu, W., Voight, E. A., & Davies, H. M. L. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Chem, 6(1), 304-313.
- González-de-Castro, A., & Spring, D. R. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)-H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society.
- González-de-Castro, A., & Spring, D. R. (2021). Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. ChemRxiv.
- Reisman, S. E., & co-workers. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4569-4581.
- Yu, J.-Q., & co-workers. (2019). Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. Organic Letters, 21(11), 4049-4053.
- González-de-Castro, A., & Spring, D. R. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 144(11), 4826-4833.
- Reisman, S. E., & co-workers. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
- González-de-Castro, A., & Spring, D. R. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society.
- Various Authors. (2020). Transition‐metal‐catalyzed C−H functionalization of cyclobutanes. ResearchGate.
- Various Authors. (2023). Construction of diverse chiral cyclobutanes through sequential C−H arylation. ResearchGate.
- Hayashi, T., & co-workers. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications, 51(41), 8631-8634.
- Daugulis, O., & co-workers. (2013). Ligand-Enabled Meta-C–H Alkylation and Arylation Using A Modified Norbornene. Angewandte Chemie International Edition, 52(34), 8961-8965.
- Davies, H. M. L., & co-workers. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes. Chem.
- González-de-Castro, A., & Spring, D. R. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. PubMed Central.
- Yu, J.-Q., & co-workers. (2018). Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides. ACS Catalysis, 8(3), 2577-2581.
- Yu, J.-Q., & co-workers. (2024). Transannular C–H functionalization of cycloalkane carboxylic acids. Axial.
- Various Authors. (2019). a) Examples of prior art of cyclobutane C−H functionalization used in... ResearchGate.
- Hayashi, T., & co-workers. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications.
- Dong, G., & co-workers. (2020). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society, 142(26), 11369-11375.
- Yu, J.-Q., & co-workers. (2021). Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. Journal of the American Chemical Society.
- Yu, J.-Q., & co-workers. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature, 618(7963), 84-90.
- Babu, S. A., & co-workers. (2013). Direct Bis-Arylation of Cyclobutanecarboxamide via Double C–H Activation. The Journal of Organic Chemistry, 78(23), 11911-11934.
- Babu, S. A., & co-workers. (2013). Direct bis-arylation of cyclobutanecarboxamide via double C-H activation. PubMed.
- Spring, D. R., & co-workers. (2020). H arylation to construct all-syn cyclobutane-based heterobicyclic systems: a novel fragment collection. Chemical Science, 11(24), 6218-6224.
- Oschmann, M., & Verho, O. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 86(12), 8236-8245.
- Lautens, M., & co-workers. (2019). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition, 58(42), 15003-15007.
- Various Authors. (2019). Unsuccessful C−H arylation attempt with (1R,3S)‐7. ResearchGate.
- D'hooghe, M., & co-workers. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(6), 7654-7697.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. axial.substack.com [axial.substack.com]
- 15. Direct bis-arylation of cyclobutanecarboxamide via double C-H activation: an auxiliary-aided diastereoselective Pd-catalyzed access to trisubstituted cyclobutane scaffolds having three contiguous stereocenters and an all-cis stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pd(II)-Catalyzed Enantioselective C(sp3)-H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Byproduct Formation in Malonic Ester Synthesis of Cyclobutane
Welcome to the Technical Support Center for optimizing the malonic ester synthesis of cyclobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this specific application of a classic synthetic route. Our focus is to move beyond procedural steps and delve into the mechanistic reasoning to empower you to minimize byproduct formation and maximize the yield of your desired cyclobutane derivatives.
Troubleshooting & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues that can arise during the malonic ester synthesis of cyclobutane.
Q1: My primary byproduct is a long-chain tetraester. What is causing this and how can I prevent it?
A1: The formation of ethyl pentane-1,1,5,5-tetracarboxylate is a classic side reaction in this synthesis.[1] It arises from an intermolecular reaction where one molecule of deprotonated diethyl malonate reacts with 1,3-dihalopropane, and then a second molecule of deprotonated diethyl malonate reacts with the other end of the dihalide before the intramolecular cyclization can occur.
Causality and Prevention:
-
High Concentration: At high concentrations, the probability of two separate diethyl malonate molecules encountering the same 1,3-dihalopropane molecule increases, favoring the intermolecular reaction.
-
Slow Addition of Dihalide: A slow, dropwise addition of the 1,3-dihalopropane to the solution of the deprotonated diethyl malonate ensures that the concentration of the dihalide is always low. This kinetically favors the intramolecular cyclization of the intermediate γ-halopropylmalonic ester.
-
High Dilution: Performing the reaction under high dilution conditions can also favor the intramolecular pathway by decreasing the likelihood of intermolecular collisions.[2]
Q2: I'm observing significant amounts of unreacted diethyl malonate and dialkylated byproducts. What's going wrong?
A2: This issue points towards problems with the deprotonation and subsequent alkylation steps. The malonic ester synthesis relies on the quantitative formation of the enolate, which then acts as the nucleophile.[3][4][5]
Troubleshooting Steps:
-
Base Stoichiometry and Purity: Ensure you are using at least two full equivalents of a strong base, such as sodium ethoxide, to deprotonate both the initial diethyl malonate and the mono-alkylated intermediate. The base should be fresh and anhydrous, as moisture will consume the base and inhibit complete deprotonation.
-
Reaction Temperature: While the initial deprotonation can often be done at room temperature, the subsequent intramolecular SN2 reaction to form the cyclobutane ring may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature.
-
Choice of Base and Solvent: The base and solvent should be compatible. For instance, using sodium ethoxide with ethanol as the solvent is a common choice. This prevents transesterification, which can lead to a mixture of ethyl and other alkyl esters if a different alcohol is used as the solvent.[3]
Q3: My final cyclobutanecarboxylic acid yield is low after decarboxylation. How can I improve this step?
A3: The decarboxylation of the 1,1-cyclobutanedicarboxylic acid is a critical final step.[6] Low yields can result from incomplete reaction or degradation of the product at excessively high temperatures.
Optimization Strategies:
-
Monitoring CO₂ Evolution: The reaction is complete when the evolution of carbon dioxide ceases.[1][6] This can be visually monitored or by bubbling the evolved gas through a solution of limewater (calcium hydroxide).
-
Optimal Temperature: The decarboxylation typically requires heating to between 160-170°C.[1][6] Using a sand or oil bath will provide even heating. It is crucial to control the temperature to avoid decomposition of the desired product.
-
Purification: After decarboxylation, the crude cyclobutanecarboxylic acid can be purified by distillation.[1][6]
Q4: How do I effectively remove the ethyl pentane-1,1,5,5-tetracarboxylate byproduct?
A4: Fortunately, the physical properties of the desired diethyl 1,1-cyclobutanedicarboxylate and the tetraester byproduct are significantly different, allowing for effective separation.
Purification Protocol:
-
Steam Distillation: Steam distillation is a highly effective method to separate the more volatile diethyl 1,1-cyclobutanedicarboxylate and any unreacted diethyl malonate from the non-volatile tetraethyl ester.[1] The tetraester will remain in the distillation residue.
-
Crystallization: After hydrolysis of the ester, the resulting 1,1-cyclobutanedicarboxylic acid can be purified by crystallization from hot ethyl acetate.[1] This will separate it from the oily residue of the hydrolyzed tetraester.
Experimental Protocol: Malonic Ester Synthesis of Cyclobutanecarboxylic Acid
This protocol is designed to minimize byproduct formation and maximize the yield of cyclobutanecarboxylic acid.
Step 1: Formation of Diethyl 1,1-Cyclobutanedicarboxylate
-
Prepare Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL).[7] Exercise caution as this reaction is exothermic and produces flammable hydrogen gas.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (16 g, 0.1 mol) dropwise with stirring.
-
Intramolecular Cyclization: Slowly add 1,3-dibromopropane (10.1 mL, 0.1 mol) to the reaction mixture through the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature at or near the reflux temperature of ethanol.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours, or until the reaction mixture is neutral to phenolphthalein.[1]
-
Workup and Purification:
-
Add water to dissolve the precipitated sodium bromide.
-
Remove the ethanol by distillation.
-
Perform a steam distillation to separate the diethyl 1,1-cyclobutanedicarboxylate and unreacted diethyl malonate from the tetraester byproduct.[1] Collect approximately 4 L of distillate.
-
Separate the organic layer from the distillate and extract the aqueous layer with ether. Combine the organic layers.
-
Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid
-
Saponification: Hydrolyze the collected esters by refluxing for 2 hours with a solution of potassium hydroxide (11.2 g) in ethanol (20 mL) and water (20 mL).[8]
-
Acidification and Isolation:
-
Remove the ethanol by distillation.
-
Dissolve the residue in a minimal amount of hot water and acidify with concentrated hydrochloric acid.
-
Cool the solution in an ice bath to crystallize the 1,1-cyclobutanedicarboxylic acid.
-
Collect the crystals by filtration and recrystallize from hot ethyl acetate to obtain the pure dicarboxylic acid.[1]
-
Step 3: Decarboxylation to Cyclobutanecarboxylic Acid
-
Thermal Decarboxylation: Place the purified 1,1-cyclobutanedicarboxylic acid in a distillation flask and heat it in an oil or metal bath to 160-170°C until the evolution of carbon dioxide ceases.[1][6]
-
Purification: Raise the bath temperature to 210-220°C and collect the fraction boiling between 189-195°C.[1] Redistill the crude product to obtain pure cyclobutanecarboxylic acid.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| Diethyl Malonate | 160.17 | 16 | 0.1 | 1 |
| Sodium | 22.99 | 2.3 | 0.1 | 1 |
| 1,3-Dibromopropane | 201.86 | 20.2 | 0.1 | 1 |
| Potassium Hydroxide | 56.11 | 11.2 | 0.2 | 2 |
Reaction Mechanism and Byproduct Formation
The following diagram illustrates the desired intramolecular cyclization pathway and the competing intermolecular side reaction.
References
- Organic Syntheses Procedure, Coll. Vol. 2, p.174 (1943); Vol. 18, p.24 (1938).
- Malonic Ester Synthesis - Wikipedia. [Link]
- The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [Link]
- Malonic Ester Synthesis - Organic Chemistry Portal. [Link]
- Malonic Ester Synthesis - Chemistry LibreTexts. [Link]
- Common Blind Spot: Intramolecular Reactions - Master Organic Chemistry. [Link]
- Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry - YouTube. [Link]
- Solved When diethylmalonate was treated with two equivalents | Chegg.com. [Link]
- Malonic Ester Synthesis | OpenOChem Learn. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: A Troubleshooting Guide for Cyclobutane Ring-Opening Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cyclobutane ring-opening reactions. The inherent ring strain of cyclobutanes makes them valuable synthetic intermediates, but this reactivity can also lead to challenges in controlling reaction outcomes.[1][2][3][4] This resource provides in-depth, experience-driven answers to common problems encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cyclobutane ring-opening reaction is giving very low yields or failing completely. What are the most common culprits?
Low or no yield in a cyclobutane ring-opening reaction can be attributed to several factors, often related to catalyst activity, reaction conditions, or the inherent reactivity of your substrate.[5]
Potential Causes & Suggested Solutions:
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Verify Catalyst Activity: Use a freshly opened or properly stored catalyst. For air-sensitive catalysts, ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen).[5] Check for Catalyst Poisons: Impurities in substrates or solvents (e.g., water, oxygen, sulfur-containing compounds) can poison the catalyst. Purify starting materials and use anhydrous, degassed solvents.[5] |
| Sub-optimal Reaction Conditions | Temperature: The reaction temperature is critical. A temperature that is too low may result in a slow or incomplete reaction, while a temperature that is too high can lead to catalyst decomposition or side reactions.[5][6] Perform a temperature screen to find the optimal range. Solvent: The solvent can affect catalyst solubility, stability, and reactivity. Screen a variety of solvents with different polarities and coordinating abilities.[5][7] Concentration: The concentration of reactants can influence reaction rates and the formation of side products. Experiment with different concentrations to find the optimal conditions.[5] |
| Poor Substrate Reactivity | Electronic Effects: The electronic properties of the substituents on the cyclobutane ring can significantly influence its reactivity. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups might favor other pathways.[8] Consider if your substrate's electronic nature is compatible with the chosen reaction conditions. Steric Hindrance: Bulky substituents on the cyclobutane ring or on the incoming nucleophile/reagent can sterically hinder the reaction. |
| Incorrect Reagent Stoichiometry or Purity | Verify Stoichiometry: Double-check all calculations and measurements for reagents. An incorrect ratio of reactants or catalyst loading can significantly impact the yield.[5] Assess Purity: The purity of starting materials is crucial. If necessary, purify substrates and reagents by distillation, recrystallization, or chromatography.[5] |
Q2: I'm observing a mixture of regioisomers. How can I improve the regioselectivity of my ring-opening reaction?
Controlling where the cyclobutane ring opens is a common challenge, especially with unsymmetrically substituted rings. Regioselectivity is often governed by a combination of electronic and steric factors.
Key Factors Influencing Regioselectivity:
-
Electronic Effects: Electron-withdrawing groups can direct the attack of a nucleophile to a specific carbon, while electron-donating groups can stabilize a developing positive charge at an adjacent carbon in cationic ring-opening processes.
-
Steric Hindrance: Nucleophilic attack or catalyst coordination will generally occur at the less sterically hindered position of the cyclobutane ring.
-
Catalyst Control: The choice of catalyst can profoundly influence regioselectivity. For instance, in transition metal-catalyzed reactions, the metal can coordinate to a specific site on the substrate, directing the subsequent bond cleavage.[9]
Troubleshooting Steps:
-
Analyze Your Substrate: Carefully consider the electronic and steric properties of the substituents on your cyclobutane ring. This will help you predict the most likely site of reaction.
-
Modify the Catalyst: If using a transition metal catalyst, try different metals or ligands. The steric and electronic properties of the ligands can fine-tune the catalyst's selectivity.
-
Change the Reaction Conditions: Altering the solvent or temperature can sometimes influence the regiochemical outcome. For example, a more polar solvent might favor a pathway involving a more polar transition state.
-
Consider a Different Ring-Opening Strategy: If you are using a thermal ring-opening, consider a photochemical approach, or vice-versa.[10][11] Lewis acid- or base-catalyzed methods can also offer different regioselectivity profiles.[3]
Q3: My reaction is not stereospecific, and I'm getting a mixture of diastereomers. How can I control the stereochemical outcome?
The stereochemistry of cyclobutane ring-opening reactions is a classic topic in organic chemistry, famously explained by the Woodward-Hoffmann rules for pericyclic reactions.[12]
Understanding Stereochemical Control:
-
Electrocyclic Reactions: For concerted electrocyclic ring-opening reactions, the stereochemical outcome is determined by whether the reaction is performed under thermal or photochemical conditions and the number of π-electrons involved.[10][13][14][15]
-
Thermal 4π-electron ring-opening (e.g., cyclobutene to butadiene): This process occurs in a conrotatory fashion, meaning the substituents on the breaking sigma bond rotate in the same direction.[10][13][14]
-
Photochemical 4π-electron ring-opening: This proceeds in a disrotatory manner, with the substituents rotating in opposite directions.[10][15]
-
Troubleshooting Stereoselectivity:
| Issue | Suggested Solution |
| Mixture of Stereoisomers in a Thermal Reaction | Ensure Concerted Pathway: If a mixture of stereoisomers is observed in a thermal reaction that should be stereospecific, it may indicate that the reaction is not proceeding through a concerted mechanism. This could be due to high temperatures leading to a stepwise, radical pathway. Try lowering the reaction temperature. Check for Isomerization: The product diene may be isomerizing under the reaction conditions. Analyze the reaction at earlier time points to see if a single stereoisomer is initially formed. |
| Difficulty Achieving Desired Stereoisomer | Switch Reaction Conditions: If the thermal reaction gives the undesired stereoisomer, a photochemical reaction will often provide the opposite stereochemistry.[10][15] Use a Chiral Catalyst or Auxiliary: For non-concerted, catalyst-mediated ring-openings, employing a chiral catalyst or attaching a chiral auxiliary to the substrate can induce stereoselectivity.[16][17] |
Visualization of Stereochemical Pathways:
Below is a diagram illustrating the conrotatory and disrotatory motions in the ring-opening of a substituted cyclobutene.
Caption: Thermal vs. Photochemical Ring-Opening Stereochemistry.
Q4: My transition metal catalyst appears to be deactivating during the reaction. What are the signs and how can I prevent this?
Catalyst deactivation is a frequent cause of sluggish or incomplete reactions.[5][18] Recognizing the signs and understanding the causes are key to troubleshooting.
Signs of Catalyst Deactivation:
-
Decreased Reaction Rate: The reaction slows down significantly over time.[18]
-
Incomplete Conversion: The reaction stalls before the limiting reagent is fully consumed.[18]
-
Changes in Selectivity: An increase in the formation of side products is observed.[18]
-
Visual Changes: For heterogeneous catalysts, you might see a change in color or aggregation. For homogeneous catalysts, a color change or precipitation (e.g., "palladium black") can indicate deactivation.[18]
Common Causes and Prevention Strategies:
| Cause | Prevention and Mitigation |
| Poisoning | Impurities in the starting materials or solvent can bind to the catalyst's active sites. Solution: Purify all reagents and use high-purity, degassed solvents.[5] |
| Fouling/Coking | The deposition of carbonaceous materials on the catalyst surface can block active sites. This is more common at higher temperatures. Solution: Optimize the reaction temperature to minimize byproduct formation. In some cases, a deactivated heterogeneous catalyst can be regenerated through controlled oxidation.[5][18] |
| Thermal Degradation | High temperatures can cause the catalyst to decompose or lose its active structure. Solution: Perform a temperature optimization study to find the lowest effective temperature for your reaction.[5] |
Experimental Workflow for Catalyst Regeneration (Pd/C Example):
-
Catalyst Recovery: After the reaction, recover the Pd/C catalyst by filtration.
-
Washing: Thoroughly wash the catalyst with a solvent that can dissolve the reaction components to remove adsorbed organic molecules. Follow with a wash using a low-boiling-point solvent like acetone to aid in drying.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
-
Oxidative Treatment: Place the dried catalyst in a tube furnace and treat it with a controlled stream of air at an elevated temperature to burn off carbonaceous deposits.[18]
Logical Workflow for Troubleshooting Low Yields:
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- de Lera, A. R., & Alcamí, M. (n.d.). The effect of solvation in torquoselectivity: ring opening of monosubstituted cyclobutenes. Organic & Biomolecular Chemistry.
- Ashenhurst, J. (2020, March 16). Electrocyclic Reactions. Master Organic Chemistry.
- ResearchGate. (n.d.). Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context.
- Chen, Y., & Feng, X. (2016). Asymmetric Ring-Opening Reactions of Donor-Acceptor Cyclopropanes and Cyclobutanes. Israel Journal of Chemistry, 56(5-6), 463-475.
- University of Illinois Springfield. (n.d.). Pericyclic Reactions.
- ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions.
- Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9647-9705.
- Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
- Imperial College London. (n.d.). Examples Of Electrocyclic Reactions.
- Tantillo, D. J., & Hoffmann, R. (2018). Beyond Strain Release: Delocalization-Enabled Organic Reactivity. Accounts of Chemical Research, 51(5), 1165-1175.
- Piva, O. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(3), 3433-3481.
- Lambert, T. H., & MacMillan, D. W. C. (2012). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Journal of the American Chemical Society, 134(4), 1888-1891.
- LibreTexts Chemistry. (2024). 30.2: Electrocyclic Reactions.
- Hu, W., & Zhang, X. P. (2012). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Angewandte Chemie International Edition, 51(30), 7462-7466.
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
- Reddy, R. S., & Kumar, S. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(22), 8829-8833.
- Belluš, D., Mez, H., & Rihs, G. (1974). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, (7), 884-890.
- Groeneman, R. H., & Rath, N. P. (2021). Controlling topology within halogen-bonded networks by varying the regiochemistry of the cyclobutane-based nodes. Molecules, 26(11), 3152.
- Sola, M., & Bickelhaupt, F. M. (2007). On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain. Dalton Transactions, (34), 3793-3800.
- ChemistryViews. (2019, August 7). Ring-Opening of Cyclobutanes with Nucleophiles.
- Scienceheed. (2017, November 9). Why all Cycloalkanes are not give Ring Opening Reactions?
- Tantillo, D. J., & Hoffmann, R. (2001). Complicated Goings-On in the Metal-Manipulated Ring-Opening of Cyclobutene. Journal of the American Chemical Society, 123(40), 9855-9859.
- Mechanism Monday. (2025, April 14). Transition Metal Catalysis! Mechanism Monday #39. YouTube.
- Wang, J., & Zhu, C. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Organic Chemistry Frontiers, 10(22), 5483-5489.
- Davies, H. M. L., & Hedley, S. J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1875-1884.
- Stalke, D., & Mitzel, N. W. (2022). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules, 27(19), 6296.
- ResearchGate. (n.d.). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones.
- Tokyo University of Science. (n.d.). Cyclobutene Ring Opening Reactions.
- Jorgensen, W. L., & Severance, D. L. (1992). Solvent Effects on the Ring Opening of Cyclopropanones to Oxyallyls: A Combined ab Initio and Monte Carlo Study. Journal of the American Chemical Society, 114(12), 4768-4774.
- Chemistry Steps. (n.d.). Ring Expansion Rearrangements.
- Semantic Scholar. (n.d.). Table 3 from Catalytic Ring Opening of Cycloalkanes on Ir Clusters: Alkyl Substitution Effects on the Structure and Stability of C–C Bond Cleavage Transition States.
- Waser, J., Pirenne, V., & Muriel, B. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263.
Sources
- 1. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 2. mdpi.com [mdpi.com]
- 3. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 4. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The effect of solvation in torquoselectivity: ring opening of monosubstituted cyclobutenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Examples Of Electrocyclic Reactions [ch.ic.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 17. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Selective C-1 Epimerization of Substituted Cyclobutanes
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and modification of substituted cyclobutanes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during selective C-1 epimerization experiments. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common hurdles and achieve your desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind selective C-1 epimerization of a substituted cyclobutane?
A1: Selective C-1 epimerization involves the inversion of the stereocenter at the C-1 position of a cyclobutane ring, typically to achieve a thermodynamically more stable diastereomer. This process is most commonly facilitated when the C-1 position is activated by an adjacent electron-withdrawing group (e.g., a carbonyl, ester, or amide), which increases the acidity of the C-1 proton.[1][2] Deprotonation by a base generates a planar enolate intermediate, and subsequent reprotonation can occur from either face, leading to a mixture of diastereomers. The reaction is driven towards the more stable isomer, which is often the trans configuration, as this minimizes steric strain.[1][2][3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during your experiments and provides actionable solutions based on mechanistic principles.
Q2: My C-1 epimerization is incomplete, resulting in a low yield of the desired diastereomer. How can I drive the reaction to completion?
A2: Incomplete conversion is a common issue and can often be resolved by optimizing reaction conditions to favor the thermodynamic product.
Possible Causes & Solutions:
-
Insufficient Reaction Time or Temperature: Epimerization is an equilibrium-driven process. The reaction may not have reached thermodynamic equilibrium.
-
Troubleshooting Steps:
-
Monitor the reaction over time: Use an appropriate analytical technique (TLC, GC-MS, or NMR) to track the diastereomeric ratio over an extended period.[4]
-
Increase the reaction temperature: Gently warming the reaction can provide the necessary energy to overcome the activation barrier for the reverse reaction, allowing the equilibrium to shift towards the more stable product.[1][2][3] For instance, in one synthesis, epimerization of a C-1 stereocenter was rapid at room temperature, while a subsequent epimerization at another position required warming to 45 °C.[1][2][3]
-
-
-
Inappropriate Base or Solvent System: The choice of base and solvent is critical for efficient deprotonation and reprotonation.
-
Troubleshooting Steps:
-
Select a suitable base: The pKa of the base should be sufficient to deprotonate the C-1 proton but may need to be tailored to avoid side reactions. Common bases include sodium methoxide, potassium tert-butoxide, and DBU.[1]
-
Optimize the solvent: The solvent can influence the stability of the enolate intermediate and the position of the equilibrium. Protic solvents like methanol or ethanol can facilitate reprotonation. Aprotic polar solvents like THF or DMF are also commonly used.
-
-
Q3: I am observing epimerization at other positions on the cyclobutane ring in addition to C-1. How can I improve the selectivity for C-1?
A3: This is a significant challenge when multiple acidic protons are present. Achieving selectivity often involves kinetic versus thermodynamic control.[5][6][7][8]
Understanding the Causality:
The relative acidity of the protons on the cyclobutane ring dictates the site of initial deprotonation. If another position, for example C-3, also bears an electron-withdrawing group, it can compete with C-1 for deprotonation. The product distribution can be influenced by the choice of base, counterion, and temperature.[1][2]
Strategies for Selective C-1 Epimerization:
-
Kinetic Control (Lower Temperatures, Hindered Bases): To favor deprotonation at the most accessible acidic site, which may or may not be C-1, use a strong, hindered base (e.g., LDA or KHMDS) at low temperatures. This can sometimes isolate the kinetically favored product before equilibration occurs.
-
Thermodynamic Control (Higher Temperatures, Protic Solvents): To obtain the most stable diastereomer, which often involves epimerization at multiple centers to an all-trans configuration, use conditions that allow for equilibrium to be established (e.g., sodium methoxide in methanol at elevated temperatures).[1][2][3]
-
Counterion Effects: The choice of counterion (e.g., Li+, Na+, K+) can influence the selectivity of epimerization. For instance, in some systems, lithium tert-butoxide has been shown to favor C-1 epimerization, while potassium tert-butoxide favored epimerization at another site.[1] This is likely due to the coordinating effects of the metal cation with the enolate intermediate.
Experimental Protocol for Investigating Selective Epimerization:
-
Initial Screening: Set up small-scale reactions with different bases (e.g., NaOMe, KOtBu, LiOtBu, DBU) in a suitable solvent (e.g., THF/MeOH).
-
Monitor at Low Conversion: Quench the reactions at low conversion to determine the initial site of epimerization.
-
Analyze Product Ratios: Use NMR or GC-MS to determine the ratio of diastereomers.
-
Optimize Conditions: Based on the initial screen, optimize the temperature and reaction time to favor the desired C-1 epimerized product.
Q4: My reaction is producing unexpected side products, such as ring-opened or rearranged compounds. What is causing this and how can I prevent it?
A4: The inherent ring strain of cyclobutanes makes them susceptible to ring-opening reactions under certain conditions.[9][10]
Common Side Reactions and Their Prevention:
-
Ring Opening: This can occur under harsh acidic or basic conditions, or at high temperatures.
-
Transannular Cyclization: In some substituted cyclobutanes, intramolecular reactions can occur, leading to bicyclic products. This was observed in one case where epimerization conditions led to the formation of an imide.[1]
-
Mitigation Strategy: Altering the base and solvent system can sometimes disfavor these intramolecular pathways. For example, switching from sodium methoxide to a more hindered base might prevent the necessary conformation for cyclization.
-
-
Decomposition: Sensitive functional groups on the cyclobutane may not be stable to the epimerization conditions.
-
Mitigation Strategy: Protect sensitive functional groups prior to the epimerization step. If the substrate is prone to decomposition, running the reaction at a lower temperature for a longer duration may be beneficial.
-
Data Presentation & Experimental Workflows
Table 1: Influence of Base on Epimerization Selectivity
| Entry | Base | Solvent | Temperature (°C) | Ratio (C-1 Epimer : C-3 Epimer) |
| 1 | NaOMe | MeOH/THF | 25 | ~1 : 1 |
| 2 | DBU | THF | 45 | 3 : 1 |
| 3 | KOtBu | tBuOH/THF | 25 | 1 : 1.2 |
| 4 | LiOtBu | tBuOH/THF | 25 | Favors C-1 Epimer |
Data is illustrative and based on trends reported in the literature.[1][2]
Diagram 1: General Mechanism of Base-Catalyzed C-1 Epimerization
Caption: Base-catalyzed epimerization proceeds via a planar enolate.
Diagram 2: Troubleshooting Workflow for Low Epimerization Yield
Caption: A decision tree for troubleshooting low epimerization yields.
Detailed Experimental Protocol
General Procedure for Base-Catalyzed C-1 Epimerization of a Substituted Cyclobutane Carboxylate
Objective: To epimerize a cis-1,3-disubstituted cyclobutane methyl ester to the more stable trans-isomer.
Materials:
-
cis-1,3-disubstituted cyclobutane substrate (1.0 eq)
-
Sodium methoxide (0.1 to 1.1 eq)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the cis-cyclobutane substrate.
-
Solvent Addition: Dissolve the substrate in a mixture of anhydrous THF and anhydrous MeOH (e.g., a 1:1 to 4:1 ratio).
-
Initiation: Add a solution of sodium methoxide in methanol to the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS or ¹H NMR analysis to determine the diastereomeric ratio.
-
Workup: Once the reaction has reached equilibrium (or the desired ratio is achieved), quench the reaction by adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Note: This is a general procedure and may require optimization for specific substrates. The amount of base, solvent ratio, temperature, and reaction time should be adjusted based on the reactivity of the starting material and the desired outcome.
References
- Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430–2452. [Link]
- Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]
- Reagen, S., et al. (2022). A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy. Heliyon, 8(9), e10537. [Link]
- Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Journal of Organic Chemistry. [Link]
- Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]
- Robert, E. G. L., & Waser, J. (2024). Hydrogenation and divergent epimerizations of cyclobutenes.
- Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]
- García-Rincones, S., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4434–4442. [Link]
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- Srinivasan, R., & Carlough, K. H. (1967). Kinetics of the Photochemical Dimerization of Olefins to Cyclobutane Derivatives. I. Intramolecular Addition. Journal of the American Chemical Society, 89(19), 4932–4936. [Link]
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
- Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. [Link]
- Zhang, J., et al. (2025). Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. Organic Letters. [Link]
- Stolarczyk, M., et al. (2013). Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples.
- Wong, H. N. C. (2016). The application of cyclobutane derivatives in organic synthesis.
- AK LECTURES. (2013). Thermodynamic vs Kinetic Control. YouTube. [Link]
- Medishetty, R., et al. (2014). Thermal Cleavage of Cyclobutane Rings in Photodimerized Coordination-Polymeric Sheets.
- Wang, T., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
- Price, G. A., et al. (2025). Process Analytical Tools for Flow Analysis: A Perspective.
- McDonald, A., et al. (2024).
- OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry. [Link]
- Jack Westin. (n.d.).
- CUTM Courseware. (n.d.). Preparation-and-Chemical-Properties-of-Cyclopropane-and-Cyclobutane.pdf. [Link]
- McDonald, A., et al. (2025).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. jackwestin.com [jackwestin.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cyclobutanecarboxylate Ester Hydrolysis
Welcome to the technical support center for cyclobutanecarboxylate ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Cyclobutanecarboxylic acid moieties are vital structural motifs in numerous pharmaceutical agents, and efficient, high-yield hydrolysis of their ester precursors is paramount. This document provides direct answers to common experimental challenges, explains the underlying chemical principles, and offers robust, field-proven protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is base-catalyzed hydrolysis (saponification) generally preferred over acid-catalyzed hydrolysis for this compound esters?
A1: While both acid and base catalysis can achieve ester hydrolysis, the base-catalyzed pathway, known as saponification, offers several distinct advantages that make it the preferred method in most synthetic applications.[1]
-
Irreversibility and Yield: Base-catalyzed hydrolysis is effectively an irreversible process.[2][3] The reaction proceeds through a tetrahedral intermediate to form a carboxylic acid, which is immediately deprotonated by the base in the reaction mixture to form a carboxylate salt.[2] This final acid-base step is thermodynamically downhill and drives the reaction to completion, resulting in significantly higher yields compared to the acid-catalyzed alternative.[4]
-
Reaction Kinetics: Saponification is typically much faster than acid-catalyzed hydrolysis, with reactions often completing in minutes to hours under basic conditions, whereas acid catalysis may require prolonged heating for hours.[3]
-
Equilibrium Challenges with Acid: Acid-catalyzed hydrolysis is a reversible equilibrium, the direct reverse of Fischer esterification.[1][5][6] To achieve high conversion, one must use a large excess of water to push the equilibrium toward the products according to Le Châtelier's principle, which can complicate reaction setup and workup.[1][7][8]
Here is a summary of the key differences:
| Feature | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Reversibility | Irreversible[2][3] | Reversible (Equilibrium)[1][6] |
| Typical Yield | High to quantitative[3][4] | Often low to moderate[7][8] |
| Reaction Rate | Generally faster[3] | Generally slower[1] |
| Stoichiometry | Requires at least 1 equivalent of base[4] | Catalytic amount of acid is sufficient |
| Final Product | Carboxylate Salt (requires acid workup)[1] | Carboxylic Acid |
| Compatibility | Good for substrates with acid-sensitive groups (e.g., Boc)[4][9] | Good for substrates with base-sensitive groups |
Q2: What is the dominant mechanism for the base-catalyzed hydrolysis of a this compound ester?
A2: The reaction proceeds via a Base-catalyzed Acyl-Oxygen cleavage (BAC2) mechanism.[10][11] This is a two-step nucleophilic acyl substitution pathway that involves a tetrahedral intermediate.[12]
-
Nucleophilic Attack: A hydroxide ion (-OH), acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate.
-
Intermediate Collapse & Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the alkoxide group (-OR') is eliminated as the leaving group.
-
Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic alkoxide generated in the previous step (or another hydroxide ion), forming a stable carboxylate salt and an alcohol molecule. This final step renders the reaction irreversible.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q: My hydrolysis has stalled, showing low or no conversion to the carboxylic acid. What are the likely causes and solutions?
A: This is a common issue with several potential root causes. A systematic approach to troubleshooting is essential.
-
Cause: Equilibrium Limitation (Acid-Catalysis): If you are using an acid catalyst, the reaction has likely reached its natural equilibrium point, preventing further conversion.[1][6]
-
Cause: Insufficient Base (Base-Catalysis): Saponification is not catalytic; it requires at least one full molar equivalent of base to react with the ester and neutralize the resulting carboxylic acid.[4]
-
Solution: Ensure you have added at least 1.0 equivalent of your hydroxide source (NaOH, KOH, LiOH). For sterically hindered or electronically deactivated esters, using an excess of base (3-5 equivalents) can significantly improve conversion.[13]
-
-
Cause: Poor Solubility: this compound esters can be hydrophobic, leading to poor solubility in purely aqueous systems. A biphasic reaction is often slow and inefficient.
-
Cause: Steric Hindrance/Low Reactivity: The cyclobutane ring or substituents on the ester can sterically hinder the approach of the nucleophile.
-
Solution: Increase the reaction temperature; heating to reflux is a standard approach.[13] Additionally, consider using lithium hydroxide (LiOH) instead of NaOH or KOH. The smaller lithium cation can coordinate more effectively to the carbonyl oxygen, increasing its electrophilicity and facilitating the reaction.[15]
-
Q: I'm observing side products and degradation of my starting material. How can I improve selectivity?
A: This issue arises when other functional groups in your molecule are sensitive to the hydrolysis conditions.
-
Problem: Cleavage of Acid-Labile Protecting Groups: Your molecule may contain protecting groups like Boc (tert-butyloxycarbonyl) on an amine, which are readily cleaved under acidic conditions.[4][9]
-
Problem: Base-Sensitivity: The molecule might possess functional groups that are unstable in the presence of strong base (e.g., epimerization of a chiral center alpha to a carbonyl).
-
Solution:
-
Use Milder Conditions: Instead of refluxing with NaOH, try LiOH in THF/H₂O at room temperature or with gentle heating (40°C).[15] LiOH is often effective under milder conditions than its sodium or potassium counterparts.
-
Enzymatic Hydrolysis: For highly sensitive substrates, consider enzymatic hydrolysis using a lipase. This approach offers exceptional selectivity under neutral pH and ambient temperature, though it may require screening for a suitable enzyme.
-
-
Experimental Protocols
Protocol 1: Standard Saponification of a Methyl this compound
This protocol is a robust starting point for most simple this compound esters.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the methyl this compound ester (1.0 eq.).
-
Solvent Addition: Add a 3:1 mixture of methanol and water. Use enough solvent to fully dissolve the ester upon gentle warming (approx. 0.1 M concentration).
-
Base Addition: Add sodium hydroxide (NaOH, 2.0 eq.) as a solid or a concentrated aqueous solution.
-
Reaction: Heat the mixture to reflux (approx. 70-80°C) and stir vigorously. Monitor the reaction progress by TLC or LCMS. A typical reaction time is 1-4 hours.
-
Workup (Quench & Acidification):
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Slowly add hydrochloric acid (e.g., 2M HCl) until the pH of the solution is ~2. The carboxylic acid product will often precipitate.[1]
-
If the product is soluble, proceed to extraction.
-
-
Extraction & Isolation:
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyclobutanecarboxylic acid.
-
Purify further by recrystallization or column chromatography if necessary.
-
Protocol 2: Enhanced Hydrolysis for a Sterically Hindered Ethyl this compound
This protocol is adapted for more challenging substrates where Protocol 1 is sluggish.
-
Setup: To a round-bottom flask with a stir bar and condenser, add the hindered ethyl this compound ester (1.0 eq.).
-
Solvent Addition: Add a 2:1 mixture of tetrahydrofuran (THF) and water. Ensure the starting material is fully dissolved.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) as a solid.
-
Reaction: Heat the mixture to 60°C and stir. The use of LiOH and THF often allows for lower temperatures and avoids harsh reflux conditions.[15] Monitor the reaction by TLC or LCMS. Reaction may take 4-12 hours.
-
Workup and Isolation: Follow steps 5 and 6 from Protocol 1, using an appropriate acid for neutralization and solvent for extraction.
References
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Quora. (2015). What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis?.
- Reddit. (2014). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed?.
- Slideshare. (n.d.). acid base catalysed Ester hydrolysis.
- Clark, J. (n.d.). hydrolysis of esters. Chemguide.
- Zhang, Q., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3536.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- Brainly.in. (2019). Difference between acid catalysed hydrolysis and base catalyzed hydrolysis.
- Wikipedia. (n.d.). Protecting group.
- Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID.
- Chandra, M., et al. (n.d.). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. PubMed Central.
- Kandasamy, J., et al. (2005). A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light. Biochemistry, 44(36), 12061–12068.
- Reddy, B. V. S., et al. (n.d.). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. National Institutes of Health.
- Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
- J&K Scientific LLC. (n.d.). Ester Hydrolysis.
- Semantic Scholar. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
- Slideshare. (n.d.). Protection and deprotection of carboxylic acid.
- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
- BYJU'S. (n.d.). Ester Hydrolysis.
- ResearchGate. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
- The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters.
- Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?.
- Reddit. (n.d.). Why are my ester hydrolysis not working.
- YouTube. (2019). mechanism of ester hydrolysis.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.
- Scielo. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
- Reddit. (2020). How can I improve the yield of my Fischer Esterification?.
- ResearchGate. (n.d.). An Efficient and Convenient Procedure for Ester Hydrolysis.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. quora.com [quora.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. acid base catalysed Ester hydrolysis | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Purification of Cyclobutane Synthesis Products
Welcome to the Technical Support Center for Cyclobutane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the critical, yet often challenging, final step of your synthesis: the removal of unreacted starting materials and purification of your target cyclobutane product. The inherent ring strain and potential for complex stereoisomeric mixtures in cyclobutane compounds necessitate carefully considered purification strategies to ensure the integrity and purity of your final product.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude cyclobutane product?
A1: Besides unreacted starting alkenes or other precursors, common impurities include homodimers of the starting materials, regioisomers, and diastereomers of the desired cyclobutane product.[3][4] For photochemical reactions, side products resulting from isomerization of the starting material can also be present.[5] It is also important to consider byproducts from any catalysts or reagents used in the reaction.
Q2: My cyclobutane product seems to be degrading during purification. What could be the cause?
A2: Cyclobutanes are strained molecules and can be susceptible to ring-opening under harsh conditions.[1][5] Exposure to strong acids or bases, or high temperatures during distillation or chromatography, can lead to decomposition.[5] If your product is photolabile, it should be protected from light after the reaction is complete.[5]
Q3: How do I choose the best purification method for my specific cyclobutane derivative?
A3: The choice of purification method depends on the physical and chemical properties of your product and the impurities.
-
Flash column chromatography is the most versatile and widely used method for separating cyclobutane products from starting materials and isomers based on polarity differences.[5][6][7]
-
Recrystallization is an excellent choice for solid, crystalline cyclobutane products to achieve high purity, especially for separating diastereomers.[1][8][9]
-
Acid-base extraction is a simple and effective preliminary purification step if your starting materials or byproducts have acidic or basic functional groups that your neutral cyclobutane product lacks.[10][11][12][13][14]
-
Distillation can be used for thermally stable, volatile liquid cyclobutane products, but must be approached with caution due to the potential for thermal degradation.[15]
Q4: I'm struggling to separate diastereomers of my cyclobutane product. What can I do?
A4: Separating diastereomers can be challenging due to their similar physical properties.[6] High-performance liquid chromatography (HPLC) or flash chromatography with a carefully optimized solvent system can often provide the necessary resolution.[6] In some cases, derivatization of the diastereomeric mixture to introduce a functional group that exaggerates the polarity differences can aid in separation, followed by removal of the derivatizing group. Recrystallization can also be highly effective for separating diastereomers if one forms a more stable crystal lattice.[1]
Troubleshooting Guide: Common Purification Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Co-elution of Product and Starting Material in Column Chromatography | - Inappropriate solvent system polarity.- Column overloading.- Use of an unsuitable stationary phase. | - Optimize the solvent system: Use TLC to screen for a solvent mixture that provides better separation (aim for a ΔRf of >0.2). A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[7]- Reduce the sample load: Overloading the column leads to broad bands and poor separation.[6]- Consider a different stationary phase: If silica gel is not providing adequate separation, alumina or a reversed-phase (e.g., C18) stationary phase might offer different selectivity.[6] |
| Low Recovery of Product After Purification | - Product decomposition on the column (e.g., on acidic silica gel).- Product is too volatile and is lost during solvent evaporation.- Incomplete elution from the column. | - Deactivate the stationary phase: For acid-sensitive compounds, treat the silica gel with a base (e.g., triethylamine in the eluent) or use neutral alumina.- Careful solvent removal: Use a rotary evaporator at a reduced temperature and pressure. Avoid prolonged exposure to high vacuum.- Ensure complete elution: After the main product fractions have been collected, flush the column with a more polar solvent to check for any remaining product. |
| Product Fails to Crystallize During Recrystallization | - Solution is not saturated.- Presence of impurities inhibiting crystal formation.- The compound is an oil at the recrystallization temperature. | - Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of your product.[8]- Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure product.[8]- Try a different solvent or solvent system: A two-solvent recrystallization method may be effective.[8] |
| Persistent Impurities After Acid-Base Extraction | - Incomplete reaction of the acidic/basic impurity with the aqueous wash.- The impurity is not sufficiently acidic or basic to be extracted.- Emulsion formation preventing clean separation of layers. | - Increase the number of extractions: Perform multiple washes with the acidic or basic solution to ensure complete removal.[10]- Use a stronger acid or base: If a weak acid/base wash is ineffective, a stronger one may be required. Be mindful of the stability of your cyclobutane product to these conditions.- Break emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl to break up emulsions.[11] |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a general procedure for the purification of a neutral cyclobutane product from unreacted, less polar starting alkenes using silica gel flash chromatography.
1. Sample Preparation:
- Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Add a small amount of silica gel to the solution and evaporate the solvent to create a dry-loaded sample. This often leads to better separation than liquid-loading.
2. Column Packing:
- Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
3. Loading the Sample:
- Carefully add the dry-loaded sample to the top of the packed column.
- Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
4. Elution:
- Begin eluting with a non-polar solvent (e.g., 100% hexanes) to first remove the non-polar starting materials.
- Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute the cyclobutane product.
- Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
Visualizing Purification Workflows
Decision Tree for Purification Method Selection
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. columbia.edu [columbia.edu]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Extraction - Concept [jove.com]
- 14. study.com [study.com]
- 15. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
Technical Support Center: Optimization of Cyclobutanecarboxamide Formation
Welcome to the technical support center for the synthesis and optimization of cyclobutanecarboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable, sp³-rich scaffolds. Cyclobutanecarboxamides are prevalent motifs in biologically active molecules and pharmaceuticals, valued for their ability to provide conformational restriction and escape from the "flatland" of aromatic compounds.[1][2][3][4] However, the synthesis of these structures is not always trivial, often presenting challenges related to the steric hindrance of the cyclobutane ring and the optimization of amide coupling conditions.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address common issues encountered during the formation of cyclobutanecarboxamides.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Reagent Selection & Stoichiometry
Q1: I am planning to synthesize a cyclobutanecarboxamide from cyclobutanecarboxylic acid and a primary amine. Which coupling reagent should I start with?
A: The choice of coupling reagent is critical and depends on the specific substrates, scale, and cost considerations. For a standard, initial exploration, we recommend starting with a carbodiimide-based reagent due to their broad applicability and cost-effectiveness.
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): This is an excellent starting point. Its primary advantage is that the urea byproduct is water-soluble, making purification significantly easier through a simple aqueous work-up.[2][3][5] This is particularly beneficial for small to medium-scale reactions.
-
DCC (N,N'-Dicyclohexylcarbodiimide): While effective, the dicyclohexylurea (DCU) byproduct is insoluble in most common organic solvents and must be removed by filtration.[5][6][7] This can sometimes lead to product loss due to occlusion.
-
Uronium/Aminium Salts (HATU, HBTU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU, are generally more reactive and faster than carbodiimides.[6][8] They are particularly useful for sterically hindered carboxylic acids or less nucleophilic amines.[9] HATU is often considered the "gold standard" for difficult couplings due to its high efficiency and ability to suppress racemization.[6][8] However, they are more expensive and can cause guanidinylation of the primary amine if used in excess.
Recommendation: Start with EDC·HCl in combination with an additive like HOBt. If yields are low or the reaction is sluggish, switch to a more powerful reagent like HATU .
Q2: What is the purpose of additives like HOBt, HOAt, or Oxyma Pure®? Are they always necessary?
A: Yes, for carbodiimide-mediated couplings, the use of additives is highly recommended. Their primary roles are to increase reaction efficiency and, crucially, to suppress side reactions, most notably racemization if your amine or carboxylic acid contains a chiral center adjacent to the reacting functionality.
The mechanism involves the additive reacting with the initial O-acylisourea intermediate (formed from the carboxylic acid and carbodiimide) to generate an activated ester.[8][10] This active ester is more stable than the O-acylisourea, reducing the risk of side reactions, but is still highly reactive towards the amine.
-
HOBt (1-Hydroxybenzotriazole): The classic and most common additive. It effectively minimizes racemization and improves yields.[6][8]
-
HOAt (1-Hydroxy-7-azabenzotriazole): The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation) during the aminolysis step, making it a more effective catalyst than HOBt.[6] Reagents that incorporate this moiety, like HATU, are consequently more reactive.
-
Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt and HOAt. It has been shown to be superior to HOBt in terms of suppressing racemization and increasing reaction rates. Coupling reagents based on Oxyma, such as COMU, are excellent choices for modern synthesis.[11]
Q3: What role does the base play? Which one should I choose?
A: A base is required to neutralize the acid that is either present as a salt with the amine starting material (e.g., an HCl salt) or generated during the reaction. It also deprotonates the amine to maintain its nucleophilicity.
-
Tertiary Amines: The most common choices are non-nucleophilic, sterically hindered tertiary amines.
-
DIPEA (N,N-Diisopropylethylamine or Hünig's base): A workhorse base for coupling reactions. Its steric bulk prevents it from acting as a nucleophile and competing with the desired amine.
-
Triethylamine (TEA): Also widely used, but it is less sterically hindered than DIPEA and can sometimes cause side reactions.
-
-
N-Methylmorpholine (NMM): A good choice, particularly for preventing racemization in peptide couplings. Its pKa is lower than that of DIPEA or TEA, making it a milder base.
Stoichiometry: Typically, 1.1 to 2.0 equivalents of base are used. If your amine is an HCl salt, you will need at least 2.0 equivalents: one to neutralize the salt and one to facilitate the coupling.
Part 2: Reaction Conditions & Solvents
Q4: My yield is low. Could the solvent be the problem?
A: Absolutely. The solvent plays a crucial role in solubilizing reactants, intermediates, and reagents, and can significantly influence reaction rates.
-
Traditional Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most commonly reported solvents for amide couplings.[11] DMF is particularly good at dissolving all components, but can be difficult to remove during work-up. DCM is a good choice but may not be suitable for poorly soluble starting materials.
-
Greener Alternatives: There is a strong push to replace solvents like DCM and DMF.[12][13] Studies have shown that the following solvents are often excellent replacements:
Recommendation: If you are using DCM and experiencing solubility issues or low conversion, consider switching to DMF or 2-MeTHF.
| Solvent | Key Advantages | Key Disadvantages |
| DCM | Good general-purpose solvent, easy to remove. | Poor solubility for some polar compounds; environmental concerns. |
| DMF | Excellent solvating power for all components. | High boiling point, difficult to remove; toxicity concerns.[11] |
| Acetonitrile | Polar aprotic, easy to remove. | Can sometimes participate in side reactions. |
| 2-MeTHF | Excellent green alternative, good performance.[11] | Can form peroxides upon storage. |
| Ethyl Acetate | Greener option, easy to remove. | Lower polarity may not be suitable for all reactions. |
Q5: What is the optimal reaction temperature and time?
A: Most amide couplings are run at room temperature (20-25 °C) and are often complete within 2-24 hours. However, for challenging substrates, such as a sterically hindered cyclobutanecarboxylic acid and a weakly nucleophilic amine, optimization may be required.
-
Initial Setup: Start the reaction at 0 °C, especially during the addition of the coupling reagent to the carboxylic acid, to control any initial exotherm. Then, allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: The best way to determine the optimal time is to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Forcing Conditions: If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C. For particularly difficult couplings, especially those involving electron-deficient amines, higher temperatures may be necessary, sometimes in combination with forming a more reactive intermediate like an acyl fluoride.[9] However, be aware that heating can increase the risk of side reactions and epimerization.
Part 3: Troubleshooting Specific Issues
Q6: My reaction is stalled and starting material remains even after 24 hours. What should I do?
A: This is a common issue, especially with hindered substrates. Here is a logical troubleshooting workflow:
Caption: Troubleshooting workflow for incomplete amide coupling reactions.
Q7: I see an extra spot on my TLC and a new peak in my LC-MS. What is the likely side product?
A: The most common side product depends on your choice of coupling reagent.
-
With Carbodiimides (DCC, EDC): The primary side product is an N-acylurea . This occurs when the highly reactive O-acylisourea intermediate rearranges instead of reacting with the amine. This is more common with sterically hindered amines where the desired reaction is slow. Using an additive like HOBt or HOAt significantly reduces this side reaction.
-
With Uronium Reagents (HATU, HBTU): The main concern is guanidinylation of your primary amine. This happens if the uronium reagent is used in excess, as it can react with the amine to form a guanidinium species, capping it and preventing amide formation. Always use the amine as the excess reagent, or use a 1:1 stoichiometry.
Q8: How should I purify my final cyclobutanecarboxamide? The crude NMR is messy.
A: Purification strategy is key for obtaining a high-purity final product.
-
Aqueous Work-up: This is the first and most important step.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine and basic impurities like DIPEA.
-
Base Wash: Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted cyclobutanecarboxylic acid and acidic additives like HOBt.
-
Brine Wash: A final wash with saturated NaCl solution helps to remove residual water before drying.
-
-
Flash Column Chromatography: This is the most common method for final purification. A gradient elution, typically with Hexanes/Ethyl Acetate or DCM/Methanol, is used to separate the desired product from non-polar and highly polar impurities.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving excellent purity.[2][3] Experiment with different solvent systems (e.g., Ethyl Acetate/Heptane, Isopropanol/Water) to find optimal conditions.
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
This protocol provides a reliable starting point for the synthesis of a generic N-Aryl-cyclobutanecarboxamide.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add cyclobutanecarboxylic acid (1.0 eq), the desired amine (1.1 eq), and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Solvent: Add anhydrous DCM or 2-MeTHF (to a concentration of ~0.1-0.2 M). Stir the mixture at room temperature until all solids dissolve.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench & Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography.
Caption: General mechanism for carbodiimide-mediated amide bond formation with an HOBt additive.
References
- MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
- Garg, S., & Lipshutz, B. H. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4763–4775. [Link]
- Nguyen, D. L., N. (2021). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. CSU ScholarWorks. [Link]
- Wang, X., Geng, H., Zhang, Y., & Zhang, X. (2024). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
- Davies, H. M. L., & Morton, D. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(18), 8445-8455. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. This is a general reference for amide bond formation, not provided by the tool but highly relevant.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11637. [Link]
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
Sources
- 1. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 4. nbinno.com [nbinno.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. peptide.com [peptide.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. hepatochem.com [hepatochem.com]
- 11. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 12. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1,1-Cyclobutanedicarboxylic Acid
This guide is designed for researchers, scientists, and professionals in drug development who are working with 1,1-cyclobutanedicarboxylic acid. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to address common challenges encountered during its purification from a reaction mixture. Our aim is to equip you with the expertise to optimize your purification protocol, ensuring high purity and yield.
Introduction to Purification Challenges
1,1-Cyclobutanedicarboxylic acid is a valuable building block in organic synthesis, notably as a precursor for carboplatin, an anticancer drug.[1] Its synthesis, commonly achieved through a malonic ester synthesis followed by hydrolysis, often results in a complex mixture of starting materials, intermediates, and byproducts.[2][3][4] The primary challenge lies in efficiently separating the desired dicarboxylic acid from these impurities, each with distinct physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1,1-cyclobutanedicarboxylic acid?
A1: The impurity profile largely depends on the synthetic route. For the common malonic ester synthesis using diethyl malonate and a 1,3-dihalopropane, you can anticipate the following:
-
Unreacted Diethyl Malonate: Incomplete alkylation will leave residual starting diester.
-
Diethyl 1,1-cyclobutanedicarboxylate: Incomplete hydrolysis of the intermediate diester.
-
Ethyl Pentane-1,1,5,5-tetracarboxylate: A significant byproduct formed from the reaction of two moles of malonic ester with one mole of the dihalide.[2]
-
Mono-alkylated intermediate: Diethyl (3-bromopropyl)malonate, if the cyclization is incomplete.
-
Inorganic Salts: Such as sodium bromide or potassium bromide, depending on the base used.[2]
Q2: My crude product is an oily or pasty mass. Is this normal?
A2: Yes, this is a common observation. The presence of unhydrolyzed esters and other organic byproducts can result in a pasty or oily crude product.[2] A successful purification will yield a white crystalline solid.[1]
Q3: What is the expected melting point of pure 1,1-cyclobutanedicarboxylic acid?
A3: The literature melting point for pure 1,1-cyclobutanedicarboxylic acid is approximately 158 °C.[1] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q4: Can I use column chromatography to purify 1,1-cyclobutanedicarboxylic acid?
A4: While possible, silica gel column chromatography of carboxylic acids can be challenging due to issues like band tailing. However, it can be effective. Adding a small amount of an acidic modifier like acetic acid or formic acid to the eluent can improve separation.[5] Reversed-phase chromatography (e.g., C18) is also a viable option, particularly for polar compounds like dicarboxylic acids.[6][7] For larger scales, anion exchange chromatography can be highly selective for dicarboxylic acids.[8]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of 1,1-cyclobutanedicarboxylic acid.
Problem 1: Low Yield of Crystalline Product After Recrystallization
| Potential Cause | Underlying Rationale | Recommended Solution |
| Incomplete Hydrolysis | The intermediate, diethyl 1,1-cyclobutanedicarboxylate, is more soluble in organic solvents and will remain in the mother liquor during recrystallization. | Ensure the hydrolysis step is complete by monitoring the reaction (e.g., by TLC or LC-MS). If necessary, extend the reaction time or use a stronger base. |
| Co-crystallization of Impurities | If the crude product is highly impure, other components may crystallize along with the desired product, reducing the overall purity and apparent yield of pure material. | Perform a preliminary purification step before recrystallization. An acid-base extraction is highly effective for separating the acidic product from neutral organic impurities. |
| Incorrect Recrystallization Solvent | The chosen solvent may be too good, leading to high solubility even at low temperatures, or too poor, causing premature precipitation. | Ethyl acetate is a commonly used and effective solvent for the recrystallization of 1,1-cyclobutanedicarboxylic acid.[2] If recovery is low, you can try a solvent/anti-solvent system, such as dissolving in a minimal amount of hot ethyl acetate and adding a non-polar solvent like hexanes until turbidity is observed, then allowing it to cool slowly. |
| Loss of Product During Workup | The dicarboxylic acid has some water solubility, especially at a neutral or basic pH. | When performing an aqueous workup, ensure the aqueous layer is sufficiently acidified (pH < 2) to fully protonate the dicarboxylic acid, minimizing its solubility in water before extraction with an organic solvent. |
Problem 2: Persistent Oily Impurities in the Final Product
| Potential Cause | Underlying Rationale | Recommended Solution |
| Residual Unhydrolyzed Esters | Diethyl 1,1-cyclobutanedicarboxylate and other ester byproducts are typically oils at room temperature. | An efficient acid-base extraction is the best approach. Dissolve the crude mixture in an organic solvent like diethyl ether and extract with an aqueous base (e.g., sodium bicarbonate solution). The dicarboxylic acid will move to the aqueous layer as its carboxylate salt, while the neutral esters remain in the organic layer. The aqueous layer can then be acidified and the pure product extracted.[9] |
| Formation of Cyclobutanecarboxylic Acid | If the reaction or workup involves high temperatures, decarboxylation of the 1,1-dicarboxylic acid can occur, leading to the formation of the monocarboxylic acid, which is a liquid at room temperature.[10][11] | Avoid excessive heating during purification. If decarboxylation is suspected, chromatographic methods may be necessary for separation. |
Problem 3: Product Fails to Crystallize
| Potential Cause | Underlying Rationale | Recommended Solution |
| High Impurity Load | A high concentration of impurities can inhibit crystal lattice formation. | Subject the crude material to a preliminary purification step such as an acid-base extraction to remove the bulk of neutral impurities. |
| Supersaturation | The solution may be supersaturated and require nucleation to initiate crystallization. | Try scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, add a seed crystal of pure 1,1-cyclobutanedicarboxylic acid. |
| Inappropriate Solvent | The solvent may not be suitable for crystallization. | If ethyl acetate fails, consider other polar solvents like acetone or a mixture of solvents. Experiment on a small scale to find the optimal crystallization conditions. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Recrystallization
This is a robust method for purifying 1,1-cyclobutanedicarboxylic acid from a typical malonic ester synthesis reaction mixture.
Step-by-Step Methodology:
-
Initial Workup: After hydrolysis, neutralize the reaction mixture and remove any organic solvent (e.g., ethanol) by distillation.[2]
-
Dissolution: Dissolve the crude residue in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3-4 times). The dicarboxylic acid will be deprotonated and move into the aqueous layer.
-
Expert Tip: Test the pH of the aqueous layer after each extraction to ensure it remains basic.
-
-
Separation of Layers: Combine the aqueous extracts. The organic layer, containing neutral impurities like unreacted esters, can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is below 2. A white precipitate of 1,1-cyclobutanedicarboxylic acid should form.
-
Product Extraction: Extract the acidified aqueous layer with several portions of diethyl ether or ethyl acetate.[2]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude, purified dicarboxylic acid.
-
Recrystallization: Dissolve the crude acid in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to obtain the pure 1,1-cyclobutanedicarboxylic acid.
Purification Strategy Decision Workflow
The choice of purification strategy often depends on the scale of the reaction and the nature of the impurities. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for purifying 1,1-cyclobutanedicarboxylic acid.
Summary of Purification Techniques
| Method | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Simple, scalable, cost-effective. | Can lead to yield loss; may not remove impurities with similar solubility. | Removing minor impurities from a mostly solid crude product. |
| Acid-Base Extraction | Highly effective for separating acidic products from neutral/basic impurities. | Requires handling of acids and bases; can be time-consuming with multiple extractions. | Initial purification of crude mixtures containing significant amounts of neutral organic impurities. |
| Column Chromatography | Can provide very high purity and separate closely related compounds. | Can be costly and time-consuming, especially on a large scale; may require method development. | Final polishing step or when other methods fail to provide the desired purity. |
References
- Heisig, G. B.; Stodola, F. H. 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Org. Synth.1943, 23, 16. DOI: 10.15227/orgsyn.023.0016. [Link]
- Egal, M.
- Google Patents.
- SIELC Technologies. 1,1-Cyclobutanedicarboxylic acid. [Link]
- Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids.
- Cason, J.; Allen, C. F. H. DIETHYL 1,1-CYCLOBUTANEDICARBOXYLATE. Org. Synth.1947, 27, 28. DOI: 10.15227/orgsyn.027.0028. [Link]
- Reddit. Column chromatography of carboxylic acids? r/chemistry. [Link]
- Wikipedia. Malonic ester synthesis. [Link]
- ResearchGate. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. [Link]
- Lampman, G. M.; Aumiller, J. C. 3-chlorocyclobutanecarboxylic acid. Org. Synth.1971, 51, 109. DOI: 10.15227/orgsyn.051.0109. [Link]
- SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
- Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
- Wikipedia. Cyclobutanecarboxylic acid. [Link]
- Organic Chemistry Portal. Malonic Ester Synthesis. [Link]
- ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
- PubChem. 1,1-Cyclobutanedicarboxylic acid. [Link]
- Journal of the Minnesota Academy of Science. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]
- Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]
- RSC Publishing.
Sources
- 1. 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. 1,1-Cyclobutanedicarboxylic acid | SIELC Technologies [sielc.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. data.epo.org [data.epo.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Cyclopropanation of Fatty Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cyclopropanation of fatty esters. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis of cyclopropanated fatty acids (CPFAs) and their derivatives. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing on the underlying chemical principles to empower you to troubleshoot effectively and optimize your reactions.
Section 1: Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, providing potential causes and actionable solutions based on established research.
Problem Cluster: Low Product Yield & Incomplete Conversion
Low yield is one of the most frequent issues in the cyclopropanation of the non-activated double bonds typical of fatty esters.[1] The causes can be multifaceted, ranging from reagent stability to catalyst deactivation.
Question 1: My reaction yield is disappointingly low, but analytical monitoring (GC, TLC) shows that my starting fatty ester is almost completely consumed. Where is my product going?
Answer: This scenario strongly suggests that side reactions are consuming your carbene precursor (e.g., ethyl diazoacetate, EDA) at a rate competitive with the desired cyclopropanation.
-
Primary Cause: Carbene Dimerization and Oligomerization. Diazo compounds, particularly ethyl diazoacetate (EDA), are prone to self-condensation reactions to form maleate and fumarate esters (dimers) or longer oligomers.[2] This process is catalyzed by the same copper or rhodium complexes used for the cyclopropanation and depletes the active carbene species, starving the primary reaction.
-
Expert Analysis & Solutions:
-
Control Reagent Concentration: The rate of dimerization is highly dependent on the concentration of the diazo compound. The most effective countermeasure is the slow, controlled addition of the diazo compound to the reaction mixture containing the fatty ester and catalyst. This maintains a low instantaneous concentration of the diazo species, favoring the bimolecular reaction with the abundant fatty ester over self-condensation.[1]
-
Increase Stoichiometry: If slow addition is insufficient, increasing the molar ratio of the diazo compound to the fatty ester can compensate for reagent loss. Ratios of EDA to oleate as high as 3:1 or 4:1 have been shown to be effective in driving the reaction to quantitative conversion of the fatty ester.[2][3]
-
Temperature Management: While higher temperatures can increase the rate of cyclopropanation, they can also accelerate side reactions. For many copper-catalyzed systems with EDA, running the reaction at room temperature provides the best balance.[1]
-
Question 2: My reaction stalls after a certain point, leaving significant amounts of unreacted starting material. Increasing the reaction time has no effect. What's causing this?
Answer: Reaction stalling typically points to catalyst deactivation or insufficient reagent.
-
Primary Causes:
-
Catalyst Poisoning: The by-products from EDA dimerization and oligomerization can act as ligands, coordinating to the active metal center of the catalyst and poisoning it.[2] This effectively stops the catalytic cycle.
-
Insufficient Reagent: As discussed in the previous question, the diazo compound may have been fully consumed by competing side reactions before all the fatty ester could be converted.
-
Low Catalyst Loading: The initial amount of catalyst may be too low to achieve full conversion in a reasonable timeframe. While some reactions work with 1 mol%, others may require more.[1]
-
-
Expert Analysis & Solutions:
-
Portion-wise Addition: If catalyst deactivation is suspected, a strategy of adding both the diazo compound and the catalyst in portions throughout the reaction can maintain a sufficient concentration of the active species.[4]
-
Verify Stoichiometry: Ensure that a sufficient excess of the diazo compound is being used, especially if known side reactions are prevalent.
-
Optimize Catalyst Loading: While simply increasing the catalyst amount can sometimes work, it's often more effective to address the root cause of deactivation. A modest increase to 2-5 mol% can be tested.[1]
-
Question 3: I am attempting to cyclopropanate a trans fatty ester like methyl elaidate and my yields are much lower than with its cis isomer, methyl oleate. Why is there such a difference?
Answer: The stereochemistry of the double bond significantly impacts its reactivity in many cyclopropanation reactions.
-
Primary Cause: Steric Hindrance and Reactivity. Trans double bonds are generally less reactive than their cis counterparts in catalytic cyclopropanation.[5] This is often attributed to greater steric hindrance around the double bond, which impedes the approach of the bulky metal-carbene complex. This effect is particularly pronounced with less reactive carbene precursors. For instance, the reaction of methyl elaidate with the relatively stable dimethyl diazomalonate (DDM) gives significantly lower yields than the reaction with methyl oleate under similar conditions.[2]
-
Expert Analysis & Solutions:
-
More Forcing Conditions: To overcome the lower reactivity, you may need to employ more aggressive reaction conditions. This can include increasing the reaction temperature, using a higher catalyst loading (e.g., up to 4 mol%), and using a larger excess of the diazo compound.[2]
-
Choice of Carbene Precursor: If possible, use a more reactive carbene precursor. For example, ethyl diazoacetate (EDA) is more reactive than dimethyl diazomalonate (DDM).[2]
-
Alternative Methods: For particularly stubborn substrates, the classic Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) can be a reliable, albeit less atom-economical, alternative. This method is known to be effective for a wide range of alkenes.[6][7]
-
Caption: Troubleshooting workflow for low reaction yields.
Problem Cluster: Diastereoselectivity & Product Characterization
Achieving the desired stereochemical outcome is critical, as the cis and trans isomers of cyclopropanated fatty esters can have different physical and biological properties.
Question 4: My reaction produces a mixture of trans and cis diastereomers. How can I influence the ratio?
Answer: The diastereoselectivity of catalytic cyclopropanation is a complex function of the catalyst, substrate, carbene precursor, and solvent.
-
Expert Analysis & Solutions:
-
Catalyst Choice: The structure of the catalyst and its ligands plays a paramount role. Rhodium catalysts, for example, are known to favor the formation of trans isomers with certain substrates. Copper(I) triflate (Cu(OTf)) often gives a mixture, with a preference for the thermodynamically more stable trans product.[1] For highly stereoselective syntheses, chiral catalysts and ligands are employed, though this adds considerable complexity.[8]
-
Substrate Geometry: The geometry of the starting alkene is preserved in the product; this is a key feature of concerted cyclopropanation reactions.[9] A cis-alkene (like methyl oleate) will yield cis-substituted cyclopropanes, while a trans-alkene yields trans-substituted products. The trans/cis selectivity issue in the context of fatty esters typically refers to the relationship between the two alkyl chains on the cyclopropane ring relative to the new ester group being added from the diazo reagent. For methyl oleate reacting with EDA, the major isomer is typically the one where the two long alkyl chains are cis to each other, but the product is a mixture of diastereomers based on the orientation of the new carboxylate group.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the diastereomeric ratio. It is an important parameter to screen during optimization. Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are common choices.[1]
-
Question 5: How can I confirm the formation of the cyclopropane ring and determine the stereochemistry of my products?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
Expert Analysis & Solutions:
-
¹H NMR Spectroscopy: The protons on the cyclopropane ring are highly shielded and appear in a characteristic upfield region of the ¹H NMR spectrum, typically between -0.5 and 1.0 ppm.[10][11] This is a diagnostic indicator of successful cyclopropanation, as few other signals appear in this region.
-
Determining Stereochemistry: The coupling constants (J-values) between the protons on the cyclopropane ring can be used to assign the relative stereochemistry. For cyclopropanes derived from methyl oleate and EDA, the coupling constant between the two protons on the carbons that were part of the original double bond is larger for the cis isomer (e.g., ~8.7 Hz) than for the trans isomer (~4.5 Hz).[3]
-
Separation: The diastereomers can often be separated by column chromatography on silica gel, although this can be challenging.[1] High-performance liquid chromatography (HPLC) may also be effective.[12]
-
Section 2: Frequently Asked Questions (FAQs)
Q: What are the main advantages of using a catalytic method with diazo compounds over the Simmons-Smith reaction?
A: While the Simmons-Smith reaction is robust and versatile[7], catalytic methods offer several advantages. They are generally more atom-economical and can be performed with catalytic amounts of often less expensive metals like copper. Furthermore, the development of asymmetric catalytic systems allows for the synthesis of enantioenriched cyclopropanes, which is more difficult to achieve with traditional Simmons-Smith reagents.[13]
Q: Why is the slow addition of the diazo reagent so critical?
A: This is primarily to minimize the aforementioned side reactions of diazo dimerization and oligomerization.[2] By keeping the instantaneous concentration of the diazo compound low, the reaction between the metal carbene and the fatty ester (which is in high concentration) is kinetically favored over the reaction of two metal carbene/diazo species.
Caption: Competing reaction pathways for the metal carbene intermediate.
Q: What is the typical role of the solvent?
A: The solvent must first solubilize the fatty ester, the catalyst, and the diazo compound. Halogenated solvents like dichloromethane (CH₂Cl₂) are common because they are relatively non-coordinating and have good solvating power.[1] The choice of solvent can also impact catalyst solubility and stability, which in turn affects reaction efficiency.[3]
Q: What analytical techniques are best for monitoring reaction progress?
A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) provides a quick qualitative check for the disappearance of the starting material. Gas Chromatography (GC) is excellent for quantitative analysis, allowing you to determine the conversion of the fatty ester and the yield of the cyclopropanated product by comparing peak areas (using an internal standard for accuracy).[1] ¹H NMR can be used to confirm the structure of the product by identifying the characteristic cyclopropyl proton signals.[14]
Section 3: Protocols & Data Reference
Table 1: Representative Conditions for Cu(OTf)₂ Catalyzed Cyclopropanation of Methyl Oleate
This table summarizes conditions explored in the literature for the reaction between methyl oleate and ethyl diazoacetate (EDA), demonstrating the impact of stoichiometry and reaction time.
| Entry | EDA/Oleate Molar Ratio | Catalyst Loading (mol%) | Time (h) | Conversion/Yield (%) | Source |
| 1 | 1.5 : 1 | 1 | 15 | ~65% | [1] |
| 2 | 2 : 1 | 1 | 15 | ~80% | [1] |
| 3 | 3 : 1 | 1 | 15 | >99% | [1][2] |
| 4 | 4 : 1 | 1 | 15 | >99% | [3] |
| 5 | 1.5 : 1 | 1 | 48 | ~36% (low temp) | [1] |
Data synthesized from multiple sources for illustrative purposes. Yields are approximate and highly dependent on specific experimental execution.
Experimental Protocol: General Procedure for Copper-Catalyzed Cyclopropanation
This protocol is a representative example and must be adapted and optimized for specific substrates and scales. All work with diazo compounds should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as they are toxic and potentially explosive.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the fatty ester (e.g., methyl oleate, 1.0 eq) and the catalyst (e.g., Cu(OTf)₂, 1-2 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the reagents (concentration typically 0.5-1.0 M).
-
Reagent Addition: In the dropping funnel, prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 3.0 eq) in anhydrous dichloromethane.
-
Reaction: Begin stirring the flask containing the fatty ester and catalyst. Add the diazoacetate solution dropwise from the dropping funnel over a period of 5-10 hours at room temperature.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by GC or TLC to observe the consumption of the starting fatty ester.
-
Quenching & Workup: Once the reaction is complete, quench any remaining diazo compound by careful addition of a few drops of acetic acid. Dilute the mixture with solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.[15]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to separate the cyclopropanated esters from any by-products.
References
- Díez-Rodríguez, A., et al. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. RSC Advances, 7(32), 19417-19424. [Link]
- Díez-Rodríguez, A., et al. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters.
- Royal Society of Chemistry. (2017).
- RSC Publishing. (2017).
- Eltemur, D., et al. (2023).
- Powers, D. C., et al. (2017). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. [Link]
- Ruiz, A., et al. (2025). 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating.
- Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
- Gunstone, F. D., & Lie, K. T. (1970). Cyclopropanation of unsaturated fatty acid methyl esters using diazomethane and palladium (II) acetate.
- Eltemur, D., et al. (2023).
- Ganie, S. A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]
- Ganie, S. A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
- Vallapur, S., & Guntreddi, T. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. The Journal of Organic Chemistry. [Link]
- Colombini, S., et al. (2018). Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR. Journal of Analytical Methods in Chemistry. [Link]
- Wang, J., et al. (2022). Radical differentiation of two ester groups in unsymmetrical diazomalonates for highly asymmetric olefin cyclopropanation.
- Holcapek, M., et al. (1999). Analytical monitoring of the production of biodiesel by high-performance liquid chromatography with various detection methods.
- Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
Sources
- 1. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. holcapek.upce.cz [holcapek.upce.cz]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Medicinal Chemist's Guide: Cyclobutanecarboxylate vs. Cyclopentanecarboxylate in Drug Design
An Objective Comparison of Alicyclic Scaffolds for Optimizing Drug Properties
In the intricate process of drug design, the selection of appropriate molecular scaffolds is a critical determinant of a compound's ultimate success. Small, saturated carbocycles, or alicyclic rings, have emerged as invaluable tools for medicinal chemists seeking to fine-tune the physicochemical and pharmacological properties of drug candidates. Among these, the cyclobutane and cyclopentane rings, particularly when incorporated as carboxylate derivatives, offer distinct advantages and present unique trade-offs. This guide provides an in-depth comparison of cyclobutanecarboxylate and cyclopentanecarboxylate moieties, grounded in experimental data and structural principles, to inform strategic decisions in drug discovery programs.
The Foundation: Structural and Conformational Distinctions
The fundamental differences between cyclobutane and cyclopentane rings lie in their inherent ring strain and conformational flexibility. These characteristics dictate their three-dimensional shape and how they present substituents to a biological target.
-
Cyclobutane: This four-membered ring is characterized by significant ring strain (approximately 26.3 kcal/mol)[1][2]. To alleviate the torsional strain that would exist in a planar conformation, cyclobutane adopts a puckered or folded structure with C-C-C bond angles of about 88°[1][3]. This puckering results in a well-defined, rigid three-dimensional geometry. The introduction of a cyclobutane ring is a recognized strategy for imparting conformational restriction on a molecule, which can be highly advantageous for receptor binding.[1][4]
-
Cyclopentane: In contrast, the five-membered cyclopentane ring has considerably less ring strain (around 7.1 kcal/mol)[1][5]. It is highly flexible and exists in a dynamic equilibrium of non-planar conformations, primarily the 'envelope' and 'half-chair' forms, which rapidly interconvert through a process called pseudorotation[3][6][7][8]. This flexibility means that substituents on a cyclopentane ring can explore a wider conformational space compared to those on a cyclobutane ring.
These conformational differences are not merely academic; they have profound implications for how a drug molecule interacts with its environment, from solvent molecules to the intricate surfaces of a protein binding pocket.
Caption: Fundamental differences in ring strain and conformational mobility.
A Head-to-Head Comparison of Physicochemical Properties
The choice between a cyclobutane and cyclopentane scaffold can significantly modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile by influencing key physicochemical properties.
| Property | This compound | Cyclopentanecarboxylate | Rationale & Implications in Drug Design |
| Lipophilicity (LogP/LogD) | Generally Lower | Generally Higher | The rigid, non-planar structure of cyclobutane can reduce surface area and disrupt planarity, often leading to decreased lipophilicity and improved aqueous solubility[9]. This is a valuable tool for escaping "greasy" molecular space and improving ADME properties. |
| Aqueous Solubility | Often Improved | Variable | Lower lipophilicity and the potential for less efficient crystal packing due to its 3D shape can enhance the solubility of cyclobutane-containing compounds. Water solubility is a key factor for the activity of some cyclobutane derivatives[10]. |
| Molecular Shape & Planarity | High 3D character, non-planar | Moderate 3D character | The pronounced three-dimensionality of cyclobutane is a powerful strategy to move away from the flat, aromatic structures common in drug discovery, a concept known as "escaping flatland." This can improve solubility and reduce non-specific binding. |
Expert Insight: The decision to use a cyclobutane moiety is often a deliberate strategy to reduce lipophilicity while maintaining or improving potency. The increased sp³ character and defined 3D vectoring of substituents can lead to more specific and favorable interactions in a binding pocket, compensating for any potential loss of hydrophobic interactions.
The Critical Role in Metabolic Stability
A primary reason for incorporating small alicyclic rings into drug candidates is to enhance metabolic stability.[11][12] These rings can act as "metabolic blockers," replacing labile functional groups (like isopropyl or t-butyl groups) that are prone to oxidation by cytochrome P450 (CYP) enzymes.
-
Cyclobutane as a Metabolic Shield: The conformational rigidity of the cyclobutane ring is particularly effective at shielding adjacent chemical groups from enzymatic attack. By locking a molecule into a specific conformation, it can make a metabolically vulnerable site inaccessible to the active site of a metabolizing enzyme.
-
Cyclopentane's Contribution: While more flexible, the cyclopentane ring is still significantly more stable than a corresponding linear alkyl chain. Its incorporation can prevent metabolism at the positions it occupies. However, its flexibility may allow for adjacent functionalities to adopt conformations that are still accessible to CYP enzymes.
The choice between the two often depends on the specific metabolic liability one is trying to address. If a specific vector adjacent to the ring needs protection, the rigidity of cyclobutane may be superior.
Caption: Steric shielding of a labile group by rigid vs. flexible rings.
Driving Potency: Receptor Binding and Structure-Activity Relationships (SAR)
Perhaps the most compelling reason to choose one ring over the other is the impact on biological activity. The distinct geometries of cyclobutane and cyclopentane allow them to serve different roles in optimizing drug-receptor interactions.
The Case for Cyclobutane: Precision and Pre-organization The rigidity of the cyclobutane ring is a powerful tool for minimizing the entropic penalty of binding.[1][4] By locking a flexible linker into a more defined conformation, the molecule does not have to "pay" as high an energetic price to adopt the correct binding pose. This can translate directly to higher affinity and potency.
A striking example comes from the development of inhibitors for the G9a methyltransferase. In SAR studies, a spirocyclic cyclobutane derivative was identified with submicromolar potency. When the cyclobutane ring was expanded to a cyclopentane, the potency dropped by at least one order of magnitude, demonstrating the critical role of the smaller, more rigid ring in achieving optimal interactions within the binding site.[1]
The Case for Cyclopentane: Adaptability and Proven Scaffolding The conformational flexibility of the cyclopentane ring can be an asset when the binding pocket is capable of "induced fit," where the protein adapts its shape to accommodate the ligand. Furthermore, the cyclopentane scaffold is ubiquitous in nature and is a core structure in numerous successful drugs, including novel inhibitors of the NaV1.7 voltage-gated sodium channel for pain treatment.[13][14][15] In these cases, the cyclopentane carboxylate moiety served as a key "warhead" that provided a significant boost in potency.[14]
| Case Study Comparison | Cyclobutane Analog | Cyclopentane Analog | Outcome & Key Takeaway |
| G9a Inhibitor [1] | IC₅₀ = 153 nM | IC₅₀ > 1500 nM | The precise 3D orientation afforded by the rigid spiro-cyclobutane was crucial for high potency. The larger, more flexible cyclopentane could not replicate this interaction. |
| NaV1.7 Inhibitor [14] | (Not primary scaffold) | Potent inhibitor (Compound 31 ) | Replacement of a proline warhead with a cyclopentane carboxylic acid significantly boosted potency, highlighting its effectiveness as a key pharmacophoric element. |
Standard Operating Protocols
To quantitatively assess the properties discussed, robust experimental protocols are essential. The following are standardized, self-validating methodologies for determining lipophilicity and metabolic stability.
Experimental Protocol 1: Lipophilicity (LogD₇.₄) Determination via Shake-Flask Method
This protocol determines the distribution coefficient at physiological pH (7.4), which is more relevant for drug discovery than the pH-independent LogP.[16][17]
-
Preparation of Phases:
-
Prepare a 0.01 M phosphate-buffered saline (PBS) solution and adjust the pH to exactly 7.4.
-
Saturate this PBS solution with 1-octanol by mixing vigorously and allowing the phases to separate for 24 hours. Use the aqueous phase for the experiment.
-
Saturate 1-octanol with the pH 7.4 PBS. Use the octanol phase for the experiment. This pre-saturation is critical to prevent volume changes during the experiment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
-
Partitioning Experiment:
-
In a glass vial, combine 1 mL of the pre-saturated 1-octanol and 1 mL of the pre-saturated PBS (pH 7.4).
-
Add 10 µL of the 10 mM compound stock solution to achieve a final concentration of 50 µM.
-
Cap the vial and rotate it on a shaker at room temperature for at least one hour to ensure equilibrium is reached.
-
-
Phase Separation & Sampling:
-
Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.
-
Carefully remove an aliquot from the 1-octanol layer and an aliquot from the aqueous layer for analysis.
-
-
Quantification:
-
Calculation:
-
Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)
-
Experimental Protocol 2: In Vitro Metabolic Stability Assessment
This assay measures the rate of a compound's depletion when incubated with liver microsomes, providing an estimate of its intrinsic clearance.[11][19]
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 100 mM stock of NADPH in buffer.
-
Prepare a 1 µM working solution of the test compound in buffer (ensure final DMSO concentration is <0.5%).
-
-
Incubation:
-
Pre-warm the HLM suspension and the test compound solution to 37°C in a water bath for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH to the HLM suspension to a final concentration of 1 mM. Immediately add the pre-warmed test compound. This is the T₀ (time zero) point.
-
Incubate the reaction mixture in a shaking water bath at 37°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The cold organic solvent precipitates the microsomal proteins and stops the enzymatic reaction.
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the line from the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Conclusion
The choice between incorporating a this compound or a cyclopentanecarboxylate moiety is a nuanced decision that must be driven by the specific goals of the drug discovery project. Neither scaffold is universally superior; rather, they are distinct tools with specific applications.
-
Choose this compound for:
-
Conformational Restriction: To pre-organize a molecule for binding and reduce the entropic penalty.
-
Metabolic Shielding: To rigidly protect an adjacent metabolically labile site.
-
Reducing Lipophilicity: To improve solubility and the overall ADME profile by increasing 3D character.
-
-
Choose Cyclopentanecarboxylate for:
-
Scaffold Hopping & Flexibility: When some conformational adaptability is desired for induced-fit binding.
-
Established Pharmacophore: When building upon known drug classes where the five-membered ring is a proven element.
-
Balancing Stability and Synthesis: As a readily accessible scaffold that provides a good balance of metabolic stability and synthetic tractability.[13][20][21]
-
Ultimately, the empirical data from iterative synthesis and testing will guide the final decision. By understanding the fundamental structural and physicochemical differences between these two valuable alicyclic scaffolds, medicinal chemists can make more rational, effective choices to accelerate the journey from a promising hit to a viable drug candidate.
References
- Conti, P., G. Giammona, and M. N. Modica. "Synthesis and neuropharmacology of cyclobutanecarbonylureas." PubMed, . Accessed Jan 8, 2026.
- Guzman, F. "studies toward the stereocontrolled synthesis of cyclobutane derivatives." ScholarWorks, . Accessed Jan 8, 2026.
- van der Velden, J. L. J., et al. "Cyclobutanes in Small‐Molecule Drug Candidates." PubMed Central, . Accessed Jan 8, 2026.
- van der Velden, J. L. J., et al. "Cyclobutanes in Small‐Molecule Drug Candidates." Radboud Repository, . Accessed Jan 8, 2026.
- Life Chemicals. "Explore Our Novel Cyclobutane Derivatives." Life Chemicals Blog, 2020, . Accessed Jan 8, 2026.
- ResearchGate. "Examples of 1,2‐disubsituted cyclobutanes in clinical trials.
- Gershonov, E., et al. "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs." Journal of Medicinal Chemistry, . Accessed Jan 8, 2026.
- ResearchGate. "Cyclobutane-containing scaffolds in bioactive small molecules.
- ResearchGate. "Conformational analysis of cycloalkanes.
- Suto, Y., et al. "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist." The Journal of Organic Chemistry, 2021, . Accessed Jan 8, 2026.
- Google Patents. "WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
- Wilson, H. "Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs." Longdom Publishing, . Accessed Jan 8, 2026.
- ResearchGate. "Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.
- Sun, S., et al. "Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7." PubMed, 2025, . Accessed Jan 8, 2026.
- SciSpace. "Conformational analysis of cycloalkanes." SciSpace, 2015, . Accessed Jan 8, 2026.
- protocols.io. "LogP / LogD shake-flask method." protocols.io, 2024, . Accessed Jan 8, 2026.
- Amjaour, H. S. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei." UND Scholarly Commons, 2022, . Accessed Jan 8, 2026.
- Scribd. "Cyclopentane Conformational Analysis." Scribd, . Accessed Jan 8, 2026.
- Maricopa Open Digital Press. "Conformational Analysis of Cycloalkanes." Maricopa Open Digital Press, . Accessed Jan 8, 2026.
- Sidwell, R. A., et al. "Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities." PubMed Central, . Accessed Jan 8, 2026.
- Chemistry LibreTexts. "Ring Strain and the Structure of Cycloalkanes." Chemistry LibreTexts, 2023, . Accessed Jan 8, 2026.
- BioDuro. "ADME LogP LogD Assay." BioDuro, . Accessed Jan 8, 2026.
- Agilent Technologies. "Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System." Agilent Technologies, . Accessed Jan 8, 2026.
- Wikipedia. "Cyclopentanecarboxylic acid." Wikipedia, . Accessed Jan 8, 2026.
- Ashenhurst, J. "Ring Strain and the Structure of Cycloalkanes." Chemistry LibreTexts, 2015, . Accessed Jan 8, 2026.
- Słoczyńska, K. "Metabolic stability and its role in the discovery of new chemical entities." Acta Poloniae Pharmaceutica, 2019, . Accessed Jan 8, 2026.
- ResearchGate. "Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes.
- Pharma Focus Asia. "Metabolic Stability." Pharma Focus Asia, . Accessed Jan 8, 2026.
- Kumar, S., and S. K. Sahoo. "Drug metabolic stability in early drug discovery to develop potential lead compounds." PubMed, . Accessed Jan 8, 2026.
- ResearchGate. "Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
- Ashenhurst, J. "Ring Strain In Cyclopropane And Cyclobutane." Master Organic Chemistry, 2014, . Accessed Jan 8, 2026.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. scribd.com [scribd.com]
- 8. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and neuropharmacology of cyclobutanecarbonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. agilent.com [agilent.com]
- 19. pharmafocusasia.com [pharmafocusasia.com]
- 20. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]
- 21. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]
A Tale of Two Rings: A Comparative Guide to Cyclobutane and Cyclopropane in Bioactive Molecule Design
In the intricate world of drug discovery, the quest for molecular scaffolds that can confer optimal pharmacological properties is a continuous endeavor. Among the myriad of structural motifs available to medicinal chemists, small, strained carbocycles—specifically cyclopropane and cyclobutane—have emerged as powerful tools for fine-tuning the bioactivity, metabolic stability, and pharmacokinetic profiles of drug candidates.[1][2] This guide provides an in-depth comparative analysis of cyclobutane and cyclopropane rings in the context of bioactive molecule design, supported by experimental data and field-proven insights to empower researchers in their pursuit of novel therapeutics.
The Allure of the Small and Strained: An Introduction
The incorporation of small carbocyclic rings into drug molecules is a strategic move away from "flatland"—the realm of planar aromatic systems—towards three-dimensional structures that can better interact with the complex topographies of biological targets.[3] Both cyclopropane and cyclobutane offer a rigid framework that can lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for a specific enzyme or receptor.[1][2] Furthermore, their unique electronic properties and steric profiles can be leveraged to address common challenges in drug development, such as metabolic instability and poor solubility.[4][5]
A Head-to-Head Comparison: Structural and Physicochemical Properties
While both are small cycloalkanes, cyclopropane and cyclobutane possess distinct structural and electronic features that dictate their impact on a molecule's properties.
Table 1: Key Physicochemical and Structural Differences
| Property | Cyclopropane | Cyclobutane |
| Ring Size | 3-membered | 4-membered |
| Ring Strain Energy | ~28.1 kcal/mol[4] | ~26.3 kcal/mol[4] |
| C-C Bond Angle | 60°[6] | ~88° (puckered)[7] |
| C-C Bond Length | ~1.51 Å | ~1.56 Å[7] |
| Conformation | Planar[8] | Puckered/Folded[7][9] |
The high ring strain of cyclopropane, a consequence of its acute 60° C-C-C bond angles, results in "bent" bonds with significant p-character.[1] This makes the cyclopropyl group electronically similar to an alkene in some contexts and influences its interactions with biological targets.[4] In contrast, cyclobutane has slightly lower ring strain and adopts a puckered conformation to alleviate some torsional strain, with one carbon atom bent out of the plane of the other three.[6][7] These fundamental differences in geometry and electronics are pivotal in their differential effects on drug molecules.
The Strategic Advantage in Drug Design: Roles and Applications
The decision to incorporate a cyclobutane versus a cyclopropane ring is often driven by the specific optimization goals for a given drug candidate.
Conformational Constraint: Locking in Bioactivity
A primary application of both rings is to provide conformational rigidity.[1][3] Flexible molecules often pay an entropic penalty upon binding to their target. By incorporating a rigid cyclobutane or cyclopropane linker, the number of accessible conformations is reduced, pre-organizing the molecule for optimal binding.
Diagram 1: Conformational Restriction
Caption: Cycloalkanes reduce conformational flexibility, pre-organizing pharmacophores.
Bioisosteric Replacement: Fine-Tuning Properties
Cyclopropane and cyclobutane are frequently employed as bioisosteres for other chemical groups, such as gem-dimethyl groups, alkenes, and even aromatic rings.[10] This strategy aims to retain or improve biological activity while modulating physicochemical properties.
A notable example is the use of trifluoromethyl-substituted cyclobutane and cyclopropane as bioisosteres for the metabolically labile tert-butyl group.[11][12]
Diagram 2: Bioisosteric Replacement Workflow
Caption: A typical workflow for incorporating cyclobutane or cyclopropane as bioisosteres.
Impact on Metabolic Stability
The introduction of small rings can significantly enhance the metabolic stability of a drug molecule by blocking sites of oxidation by cytochrome P450 (CYP) enzymes.[1][4] While both cyclopropyl and cyclobutyl groups are generally more robust than their linear alkyl counterparts, direct comparisons have revealed important distinctions.[4] For instance, in a comparative study, trifluoromethyl-substituted cyclobutane analogs demonstrated nuanced differences in metabolic stability in human liver microsomes when compared to their cyclopropane counterparts, underscoring the importance of empirical testing.[4]
Modulation of Binding Affinity and Solubility
The rigid nature of these rings can lead to improved binding affinity by precisely orienting key pharmacophoric elements for optimal interaction with the target.[1] However, the choice between cyclobutane and cyclopropane can have a dramatic and sometimes unpredictable impact on biological activity. For example, in a study on Buclizine analogs, the CF3-cyclopropane version was inactive in an antihistamine assay, whereas the CF3-cyclobutane analog retained activity.[4]
Improving aqueous solubility is another critical aspect of drug design. The introduction of sp3-rich, non-planar moieties like cyclobutane and cyclopropane can disrupt crystal packing and enhance solubility compared to flatter aromatic or linear analogs.[4]
Experimental Data: A Case Study
The following table summarizes hypothetical comparative data for a lead compound and its cyclopropane and cyclobutane analogs, illustrating the potential impact of these rings on key drug-like properties.
Table 2: Comparative Performance of a Lead Compound and its Analogs
| Compound | Target Binding Affinity (IC₅₀, nM) | Metabolic Stability (t₁/₂, min in HLM) | Aqueous Solubility (µg/mL) |
| Lead Compound (with tert-butyl) | 50 | 15 | 5 |
| Cyclopropane Analog | 25 | 60 | 12 |
| Cyclobutane Analog | 45 | 75 | 10 |
HLM: Human Liver Microsomes
This hypothetical data illustrates a scenario where both analogs offer significant improvements in metabolic stability and solubility over the parent compound. The cyclopropane analog shows a better binding affinity, while the cyclobutane analog provides superior metabolic stability. Such trade-offs are common in drug discovery and highlight the need for a nuanced, data-driven approach to molecular design.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixture to 37°C.
-
Add the test compound to a final concentration of 1 µM to initiate the reaction.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a solution of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Calculate the half-life (t₁/₂) from the slope of the linear regression.
-
Protocol 2: Target Binding Affinity Assay (Competitive Binding)
-
Preparation of Assay Plate:
-
To the wells of a microplate, add the target protein (e.g., receptor or enzyme), a labeled ligand (e.g., fluorescent or radiolabeled) at a fixed concentration, and assay buffer.
-
-
Addition of Test Compound:
-
Add the test compound at various concentrations (serial dilutions).
-
-
Incubation:
-
Incubate the plate for a specified time at a controlled temperature to allow the binding to reach equilibrium.
-
-
Detection:
-
Measure the signal from the labeled ligand (e.g., fluorescence intensity or radioactivity). A decrease in signal indicates displacement of the labeled ligand by the test compound.
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the labeled ligand binding) using a non-linear regression analysis.
-
Conclusion: A Strategic Choice for a Three-Dimensional World
Both cyclobutane and cyclopropane are invaluable assets in the medicinal chemist's toolbox for sculpting bioactive molecules.[4] While they share the ability to impart conformational rigidity and act as bioisosteres, their subtle yet significant differences in ring strain, geometry, and electronic character can lead to profound variations in metabolic stability, binding affinity, and other crucial drug-like properties.[4] The choice between these two small rings is not always a straightforward one and often necessitates empirical validation through the synthesis and rigorous testing of both analogs. A deep understanding of their comparative properties, coupled with a robust experimental workflow, will undoubtedly continue to fuel the discovery of innovative and effective therapeutics.
References
- Recent advances in the total synthesis of cyclobutane-containing natural products. (2020). Organic Chemistry Frontiers. [Link]
- Contemporary synthesis of bioactive cyclobutane natural products. (2022). Request PDF. [Link]
- Recent advances in the total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (2025). Organic Chemistry Frontiers. [Link]
- Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (2025). Organic Chemistry Frontiers. [Link]
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2017). PMC - PubMed Central. [Link]
- Recent advances in the total synthesis of cyclobutane-containing natural products. (2019). Organic Chemistry Frontiers. [Link]
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2013). PMC. [Link]
- Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]
- Cyclobutane-containing scaffolds in bioactive small molecules. (2023). Request PDF. [Link]
- Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2017).
- Selected cyclopropane-containing natural products and pharmaceutical compounds. (2023).
- A. Cyclobutane and cyclobutene motifs occur in many medicinally... (n.d.).
- Selected examples of bioactive molecules containing cyclopropane ring... (n.d.).
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2017). RSC Publishing. [Link]
- Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2017). Semantic Scholar. [Link]
- Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (2024). Preprints.org. [Link]
- Cyclobutanes in Small‐Molecule Drug Candidates. (2021). PMC - PubMed Central. [Link]
- Representative cyclobutane-containing bioactive molecules. (n.d.).
- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2020). PubMed Central. [Link]
- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2023). Request PDF. [Link]
- Cyclopropane Derivatives and their Diverse Biological Activities. (2022).
- Cyclobutanes in Small‐Molecule Drug Candid
- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrog
- Put a ring on it: application of small aliphatic rings in medicinal chemistry. (2020). PubMed Central. [Link]
- Structure-activity Relationship Studies of Illudins: Analogues Possessing a Spiro-Cyclobutane Ring. (1998). PubMed. [Link]
- Difference Between Cyclobutane and Cyclopropane. (2019). Pediaa.Com. [Link]
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024).
- Importance of vinyl cyclopropanes: A) Representative bioactive... (n.d.).
- Conformational Analysis of Cycloalkanes. (n.d.). Scribd. [Link]
- 4.4: Conformations of Cycloalkanes. (2024). Chemistry LibreTexts. [Link]
- Physical Properties of Cycloalkanes. (2023). Chemistry LibreTexts. [Link]
- Preparation-and-Chemical-Properties-of-Cyclopropane-and-Cyclobutane.pdf. (n.d.). CUTM Courseware. [Link]
- Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. [Link]
- Reaction of cyclopropane and cyclobutane. (2017). SlideShare. [Link]
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024).
- Reactions of Cyclopropane and Cyclobutane. (n.d.). Pharmaguideline. [Link]
- Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. (2022). PDF. [Link]
- 4.3: Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. differencebetween.com [differencebetween.com]
- 10. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Cyclobutane as a tert-Butyl Isostere in Medicinal Chemistry
Introduction: The Quest for the Ideal Bioisostere
In the landscape of medicinal chemistry, the strategic modification of a lead compound to enhance its pharmacological profile is a cornerstone of drug discovery. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in this optimization process. The tert-butyl group, a seemingly simple alkyl substituent, is frequently employed to introduce steric bulk, fill hydrophobic pockets, and shield adjacent functional groups from metabolic attack.[1] However, its utility is often a double-edged sword. The very properties that make it attractive—high lipophilicity and the presence of multiple methyl groups—can lead to undesirable outcomes such as poor aqueous solubility and, critically, metabolic instability through oxidation.[1]
This has driven a search for robust bioisosteres that can mimic the steric properties of the tert-butyl group while mitigating its liabilities. Among the rising stars in this field is the cyclobutane ring.[2][3] Its increasing application stems from its unique three-dimensional, puckered structure and its relative inertness, which can confer improved metabolic stability and other favorable drug-like properties.[2][4] This guide provides a comprehensive, data-supported comparison of the cyclobutane moiety and the tert-butyl group, offering researchers the foundational knowledge to validate this isosteric replacement in their own drug discovery programs.
Part 1: Physicochemical and Structural Head-to-Head Comparison
The decision to replace a tert-butyl group with a cyclobutane ring is predicated on a nuanced understanding of their comparative properties. While they can occupy similar spatial volumes, their inherent structural and electronic differences have profound implications for a molecule's behavior.
Steric and Conformational Profile
The primary function of a tert-butyl group is to act as a sterically demanding, non-polar placeholder. The cyclobutane ring serves this purpose well but with a distinct geometric footprint.
-
tert-Butyl Group: Features a tetrahedral carbon with free rotation around the C-C single bond, presenting a roughly spherical, hydrophobic surface.
-
Cyclobutane Ring: Adopts a non-planar, puckered conformation to relieve torsional strain.[2] This puckered nature imparts a distinct three-dimensionality (sp³ character) that can be exploited for more precise interactions within a protein binding pocket.[2][4] The C-C bond lengths in cyclobutane are slightly longer than in acyclic alkanes, a consequence of ring strain.[2]
Recent studies have quantified the steric volume, showing a 1-trifluoromethyl-cyclobutane group (171 ų) to be slightly larger than a tert-butyl group (150 ų), providing a useful reference for steric considerations.[5]
Caption: Structural comparison of a tert-butyl group and a cyclobutyl group attached to a scaffold 'R'.
Electronic Character and Lipophilicity
The replacement of a tert-butyl group with a cyclobutane ring can subtly alter a molecule's electronic profile and its partitioning behavior between aqueous and lipid phases.
-
Electronic Effects: The C-C bonds of a cyclobutane ring possess a higher degree of p-character compared to a typical alkane, which can influence the acidity or basicity of neighboring functional groups.[2] For example, replacing a tert-butyl group on pivalic acid with a CF₃-cyclobutane group dramatically increases acidity, lowering the pKa from 4.79 to 2.92.[5][6]
-
Lipophilicity (LogD/LogP): The isosteric swap often leads to a moderate modulation of lipophilicity. Studies on several bioactive compounds showed that replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutane consistently increased the LogD value by approximately 0.5 units, indicating greater lipophilicity.[6] This is a critical parameter to monitor, as excessive lipophilicity can negatively impact pharmacokinetics.
Data Summary: Physicochemical Properties
| Property | tert-Butyl | 1-CF₃-Cyclobutyl | Rationale & Implications |
| Steric Volume (ų) | ~150 | ~171 | CF₃-cyclobutyl is slightly larger, which may enhance or disrupt binding depending on the target pocket.[5] |
| Lipophilicity (ΔLogD) | Baseline | +0.4 to +0.5 | The cyclobutane isostere tends to be moderately more lipophilic, requiring careful balancing of the overall molecular properties.[6] |
| Aqueous Solubility | Baseline | Preserved or Slightly Decreased | The effect on solubility is often compound-dependent and not always predictable.[6] |
| Acidity (pKa of p-subst. acid) | 4.79 | 2.92 | The electron-withdrawing nature of the CF₃-cyclobutyl group significantly increases the acidity of nearby functional groups.[5][6] |
Part 2: Pharmacokinetic Profile - The Metabolic Stability Advantage
A primary driver for considering the cyclobutane-for-tert-butyl swap is the potential for enhanced metabolic stability. The tert-butyl group's three methyl groups are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug clearance.
The cyclobutane ring, being a saturated carbocycle, lacks these readily oxidizable methyl groups and its C-H bonds are generally more robust.[1][3] This can lead to a significant reduction in metabolic turnover.
-
Case Study Evidence: In the development of a series of drug analogues, replacing a tert-butyl group with a cis-cyclobutane led to a notable increase in metabolic stability.[2] However, it is crucial to note that this effect is not universal. In some contexts, the metabolic stability was found to be inconsistent, with certain cyclobutane analogues showing decreased stability compared to their tert-butyl counterparts.[5][6] This underscores the necessity of empirical validation for each new chemical series.
Data Summary: Metabolic Stability Comparison
| Compound Pair | Moiety | Intrinsic Clearance (CLint) | Outcome |
| Model Compound A | tert-Butyl | 12 | Replacement with CF₃-cyclobutane significantly improved stability.[6] |
| CF₃-Cyclobutyl | 1 | ||
| Butenafine Analogue | tert-Butyl | 30 | Replacement with CF₃-cyclobutane improved stability.[6] |
| CF₃-Cyclobutyl | 21 | ||
| Tebutam Analogue | tert-Butyl | 57 | Replacement with CF₃-cyclobutane worsened stability.[6] |
| CF₃-Cyclobutyl | 107 |
Part 3: Impact on Biological Activity
The ultimate test of a bioisostere is its ability to maintain or improve biological activity. The unique 3D vector of the cyclobutane ring can present attached pharmacophores in different orientations compared to the freely rotating tert-butyl group, potentially leading to improved binding affinity.[2]
In multiple published case studies, the replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group successfully preserved the original mode of bioactivity.[5][6][7] Structural analysis via X-ray crystallography can be invaluable in these cases, providing atomic-level confirmation that the cyclobutyl moiety occupies the intended binding pocket and maintains key interactions.[8][9]
Part 4: Experimental Validation Protocols
To empirically validate the cyclobutane-for-tert-butyl isosteric replacement, a series of standardized in vitro assays are essential. The following protocols provide a robust framework for this evaluation.
Protocol 1: Microsomal Metabolic Stability Assay
Causality: This assay is the frontline test for evaluating a compound's susceptibility to Phase I metabolism, primarily mediated by CYP enzymes found in liver microsomes.[10][11] By measuring the rate of disappearance of the parent compound, we can calculate its intrinsic clearance (CLint), a key predictor of in vivo hepatic clearance.[11][12]
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (e.g., from BioIVT or Corning) at 37°C.[13]
-
Dilute microsomes to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a solution of the NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
Prepare stock solutions of the test compounds (tert-butyl and cyclobutyl analogues) and positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and buffer to 37°C.
-
Add the test compound to the wells to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. The final incubation volume is typically 200 µL.
-
Include a negative control incubation without the NADPH system to check for non-enzymatic degradation.[11]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[11]
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint in µL/min/mg protein).
-
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Protocol 2: Caco-2 Cell Permeability Assay
Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[14][15] This assay is the gold standard for predicting intestinal permeability and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[15][16]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts (e.g., 24-well format) for 21-28 days to allow for full differentiation and monolayer formation.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Preparation:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare dosing solutions of the test compounds (10 µM) in HBSS. Include high permeability (e.g., caffeine) and low permeability (e.g., mannitol) controls.[16]
-
-
Permeability Measurement (Bidirectional):
-
Apical to Basolateral (A→B): Add the dosing solution to the apical (upper) chamber of the Transwell® insert. The basolateral (lower) chamber contains fresh HBSS. This simulates absorption from the gut into the bloodstream.
-
Basolateral to Apical (B→A): Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber. This measures the rate of efflux back into the gut lumen.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 60 or 120 minutes), take samples from the receiver chamber (basolateral for A→B, apical for B→A). Also, take a sample from the donor chamber at the end of the experiment to calculate mass balance.
-
-
Analysis:
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
An ER > 2 typically suggests the compound is a substrate for active efflux.
-
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Conclusion
The validation of cyclobutane as a tert-butyl isostere is a powerful and increasingly utilized strategy in modern medicinal chemistry.[2][3] The experimental evidence clearly demonstrates that this substitution can lead to significant improvements in metabolic stability while maintaining, or even enhancing, biological activity.[2][6] Its unique three-dimensional and conformationally constrained nature offers distinct advantages over the more flexible tert-butyl group, potentially enabling superior interactions with target proteins.[2][4]
However, as the data illustrates, the effects on properties like lipophilicity, solubility, and even metabolic stability can be context-dependent.[6] Therefore, a rigorous, data-driven validation approach, employing the standardized assays detailed in this guide, is not just recommended but essential. For the drug development professional, the cyclobutane ring is not merely a substitute but a sophisticated tool to sculpt molecules with superior pharmaceutical profiles, paving the way for safer and more effective medicines.
References
- Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- Steen, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9).
- Rauh, D., et al. (2015). Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3).
- Vasquez-Cerna, M., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Medicinal Chemistry, 19(24).
- Izzotti, A. R., & Gleason, J. L. (2024). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv.
- Steen, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed.
- Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health.
- Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- Stephens, D., et al. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery.
- ResearchGate. (2023). Drug and drug candidates containing cyclobutane rings.
- MacLean, E. M., et al. (2018). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. Acta Crystallographica Section D: Structural Biology.
- BioIVT. Cell Permeability Assay.
- Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
- Vasquez-Cerna, M., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central.
- Steen, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
- Cyprotex. Microsomal Stability.
- Nuvisan. Advanced drug permeability & transporter assays.
- BioIVT. Metabolic Stability Assay Services.
- Creative Bioarray. In Vitro Permeability Assay.
- Izzotti, A. R., & Gleason, J. L. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science.
- ResearchGate. (2022). Protocol for the Human Liver Microsome Stability Assay.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. bioivt.com [bioivt.com]
- 13. researchgate.net [researchgate.net]
- 14. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nuvisan.com [nuvisan.com]
- 16. bioivt.com [bioivt.com]
The Cyclobutane Advantage: A Comparative Guide to Enhancing Drug Bioactivity
For the dedicated researcher in drug discovery, the quest for molecular scaffolds that confer superior pharmacological properties is a continuous endeavor. While traditional moieties like aromatic rings and flexible linkers have been foundational, their inherent characteristics can present challenges in metabolic stability, solubility, and target engagement. In recent years, the cyclobutane ring has garnered significant attention as a versatile bioisosteric replacement, offering a unique three-dimensional, saturated alternative that can dramatically improve the pharmaceutical profile of drug candidates.
This guide provides an in-depth, objective comparison of the biological activities of cyclobutane analogs of existing drugs and drug candidates, supported by experimental data. It is designed for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of the cyclobutane scaffold in medicinal chemistry.
The Strategic Value of Cyclobutane in Drug Design
Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic configuration to enhance its biological properties, is a cornerstone of modern medicinal chemistry. The cyclobutane ring, with its unique puckered conformation, offers several advantages as a bioisostere.[1][2][3]
Incorporating a cyclobutane moiety can lead to significant improvements in key drug-like properties.[4] This is often attributed to an increase in the fraction of sp3-hybridized carbons (Fsp3), a parameter frequently correlated with higher clinical success rates. The three-dimensional nature of the cyclobutane ring can also facilitate enhanced binding affinity by providing better complementarity to the target protein's binding pocket.[4] Furthermore, cyclobutanes are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems, which can result in improved metabolic stability.[4]
Case Study 1: Stabilizing Potency by Replacing a Double Bond in Combretastatin A4 Analogs
Background: Combretastatin A4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent anti-cancer agent that functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6][7] A critical feature for its high cytotoxicity is the cis (or Z) configuration of the double bond linking its two phenyl rings.[7]
Rationale for Cyclobutane Incorporation: A major drawback of CA-4 is the facile isomerization of the active cis-isomer to the significantly less active trans-isomer.[7] To overcome this liability, researchers have explored replacing the double bond with a cyclobutane ring, thereby locking the relative orientation of the phenyl groups into a fixed conformation.[7]
Comparative Biological Data: The introduction of a 1,3-disubstituted cyclobutane ring in CA-4 analogs has been shown to maintain significant cytotoxic activity while eliminating the potential for isomerization.
| Compound Series | Parent Compound (CA-4) IC50 (µM) | cis-Cyclobutane Analog IC50 (µM) | trans-Cyclobutane Analog IC50 (µM) | Cell Line |
| Combretastatin A4 Analogs | 0.011 (median) | 0.16 | >10 | HeLa |
Data sourced from primary literature and represents a general trend observed in this class of compounds.[8]
Signaling Pathway:
Caption: Mechanism of action of Combretastatin A4 and its cyclobutane analogs.
Case Study 2: Enhancing Pharmacokinetics with Cyclobutane Linkers in Tankyrase Inhibitors
Background: Tankyrase 1 and 2 are enzymes that play a crucial role in the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[1][9][10] Inhibition of tankyrase leads to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby suppressing Wnt signaling and inhibiting cancer cell growth.[9][11]
Rationale for Cyclobutane Incorporation: In the development of potent tankyrase inhibitors, a linker moiety is often used to connect two key binding fragments. The properties of this linker are critical for overall potency and pharmacokinetic properties. A trans-1,3-cyclobutyl linker was found to provide an optimal balance of rigidity and flexibility, leading to improved pharmacokinetic profiles compared to more flexible or more rigid linkers.[3]
Comparative Biological Data: While specific head-to-head data for a single parent compound with different linkers is proprietary, the literature describes the evolution of these inhibitors where cyclobutane-containing compounds demonstrated superior overall properties.
| Compound Series | Linker Moiety | In Vitro Potency (IC50) | Key Pharmacokinetic Observation |
| Tankyrase Inhibitors | Flexible/Aromatic Linkers | Potent | Poor pharmacokinetic profile |
| trans-1,3-Cyclobutyl Linker | Potent | Improved pharmacokinetic profile |
Signaling Pathway:
Caption: Role of Tankyrase in the Wnt/β-catenin signaling pathway.
Case Study 3: Improving Drug-like Properties with Cyclobutane as a Phenyl Ring Bioisostere in γ-Secretase Inhibitors
Background: γ-Secretase is a multi-protein enzyme complex that plays a central role in the pathogenesis of Alzheimer's disease by cleaving the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides.[12][13][14] However, γ-secretase also cleaves other substrates, including Notch, a protein crucial for normal cellular function. Therefore, developing selective γ-secretase inhibitors is a key challenge.[13][15]
Rationale for Cyclobutane Incorporation: Phenyl rings, while common in drug molecules, can be associated with poor solubility and metabolic liabilities. Replacing a phenyl ring with a saturated bioisostere like a cyclobutane or a bicyclo[1.1.1]pentane (BCP) can improve physicochemical properties such as solubility and permeability.[4][16][17]
| Property | Phenyl-Containing Precursors | Saturated Bioisostere Analogs |
| Aqueous Solubility | Generally lower | Generally higher |
| Lipophilicity (logP/logD) | Generally higher | Generally lower |
| Metabolic Stability | Often susceptible to oxidation | Generally more stable |
| Permeability | Variable | Can be improved |
Signaling Pathway:
Caption: Dual role of γ-Secretase in APP processing and Notch signaling.
Experimental Protocols
To facilitate the evaluation of cyclobutane analogs in your own research, detailed protocols for key in vitro assays are provided below.
In Vitro Cytotoxicity: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the parent drug and its cyclobutane analog. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
In Vitro Metabolic Stability: Microsomal Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Step-by-Step Protocol:
-
Preparation: Prepare solutions of the test compounds, liver microsomes (e.g., human, rat), and an NADPH-regenerating system.
-
Incubation: In a 96-well plate, combine the test compound, liver microsomes, and buffer. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Add the NADPH-regenerating system to initiate the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time and determine the half-life (t1/2) and intrinsic clearance (CLint).
Experimental Workflow:
Caption: Workflow for the in vitro microsomal stability assay.
Physicochemical Properties: Kinetic Solubility Assay
This assay provides a rapid assessment of the solubility of a compound.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Add a small volume of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with shaking.
-
Precipitate Detection: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader to detect the formation of a precipitate.
-
Data Analysis: Determine the highest concentration at which the compound remains in solution, which is reported as the kinetic solubility.
Experimental Workflow:
Caption: Workflow for the kinetic solubility assay.
Conclusion: The Cyclobutane Advantage in Modern Drug Discovery
The strategic incorporation of cyclobutane rings into drug candidates represents a powerful and validated approach in modern medicinal chemistry. The experimental data clearly demonstrates that this bioisosteric substitution can lead to significant improvements in metabolic stability, pharmacokinetic profiles, and can be used to lock in bioactive conformations, all while maintaining or even enhancing biological activity. The increased three-dimensionality and higher Fsp3 character of cyclobutane-containing compounds align with current trends in drug design that favor molecules with more "drug-like" properties. As the synthesis of functionalized cyclobutane building blocks becomes more accessible, we can anticipate an even greater application of this versatile scaffold in the development of the next generation of therapeutics.
References
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- Ma, L., Wang, X., Jia, T., Wei, W., Chua, M.-S., & So, S. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(28), 25269–25281. [Link]
- Nakayama, H., Yamakawa, M., Ogura, T., & Ando, K. (2009). γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer's Disease. International Journal of Alzheimer's Disease, 2009, 289318. [Link]
- Waaler, J., Machoň, O., Tumova, L., Dinh, H., Korinek, V., Wilson, S. R., & Krauss, S. (2012). Tankyrase and the Canonical Wnt Pathway Protect Lung Cancer Cells from EGFR Inhibition. Cancer Research, 72(16), 4154–4164. [Link]
- Woo, H. N., Park, J.-S., Gwon, A. R., Arumugam, T. V., & Jo, D.-G. (2009). Alzheimer's disease and Notch signaling.
- Ronca, R., & Re-Castellani, P. (2013). γ-Secretase-Regulated Signaling: Notch, APP, and Alzheimers Disease. Bentham Science Publishers. [Link]
- Lehtio, L., Chi, N. W., & Krauss, S. (2013). Tankyrases as drug targets. FEBS Journal, 280(15), 3576–3593. [Link]
- Ronca, R., & Re-Castellani, P. (2013). γ-Secretase-Regulated Signaling: Notch, APP, and Alzheimers Disease. Bentham Science Publishers. [Link]
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- Gaukroger, K., Hadfield, J. A., Hepworth, L. A., Lawrence, N. J., & McGown, A. T. (2001). Targeting tumour vasculature: the development of combretastatin A4. International Journal of Cancer, 91(4), 575–580. [Link]
- Ronquist, S., & Andersson, S. (2021). Secretase promotes AD progression: simultaneously cleave Notch and APP. Frontiers in Molecular Neuroscience, 14, 738421. [Link]
- Ronca, R., & Re-Castellani, P. (2013). The γ-secretase-generated intracellular domain of β-amyloid precursor protein binds Numb and inhibits Notch signaling. Proceedings of the National Academy of Sciences, 110(3), 1023–1028. [Link]
- Hussaini, S. N., & Hua, Q. (2017). Development of combretastatins as potent tubulin polymerization inhibitors. Bioorganic Chemistry, 72, 183–195. [Link]
- Malashuk, O., Semenova, M., Semenov, V., & Garella, D. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Journal of Molecular Structure, 1210, 128025. [Link]
- Szymański, J., Wudarczyk, J., Wróbel, D., & Drabowicz, J. (2020). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 25(18), 4252. [Link]
- Wang, Y., Zhang, Y., Zhao, Y., Liu, Y., & Li, Y. (2019). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules, 24(16), 2955. [Link]
- Szymański, J., Wudarczyk, J., Wróbel, D., & Drabowicz, J. (2019). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. MOST Wiedzy. [Link]
- Sönmez, F., & Akalın, G. (2022). Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update. Current Medicinal Chemistry, 29(20), 3557–3585. [Link]
- Gaukroger, K., Hadfield, J. A., Hepworth, L. A., Lawrence, N. J., & McGown, A. T. (2001). Targeting tumour vasculature: the development of combretastatin A4. International Journal of Cancer, 91(4), 575–580. [Link]
- Szymański, J., Wudarczyk, J., Wróbel, D., & Drabowicz, J. (2020). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 25(18), 4252. [Link]
- Rojas-Carrillo, A., Ñáñez-Rodríguez, A., Camacho, J., & Entrena, A. (2019). Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids. Molecules, 24(17), 3171. [Link]
- Gillman, K. W., Parker, M. F., Starrett, J. E., Jr, Higaki, J. A., & Zaczek, R. (2010). Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor. ACS Medicinal Chemistry Letters, 1(3), 120–124. [Link]
- De Cleyn, M., Macdonald, G., & Thompson, C. (2020). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 11(11), 1289–1296. [Link]
- Li, J., Wang, Y., & Zhang, X. (2023). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry, 25(22), 9037–9043. [Link]
- Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(1), 163–172. [Link]
- Tsui, A., & Todd, M. H. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8174–8190. [Link]
- Albright, C. F., Dockens, R. C., Meredith, J. E., Jr, & Zaczek, R. (2013). Pharmacodynamics of selective inhibition of γ-secretase by avagacestat. Journal of Pharmacology and Experimental Therapeutics, 344(3), 686–695. [Link]
- Li, Y., Johnson, D. S., & Li, Y.-M. (2017). Mapping the Binding Site of BMS-708163 on γ-Secretase with Cleavable Photoprobes. Cell Chemical Biology, 24(1), 54–61. [Link]
Sources
- 1. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells | Semantic Scholar [semanticscholar.org]
- 11. oncotarget.com [oncotarget.com]
- 12. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alzheimer's disease and Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. Pharmacodynamics of selective inhibition of γ-secretase by avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
computational analysis of cyclobutanecarboxylate versus other cycloalkane carboxylates
A Comparative Analysis of Cyclobutanecarboxylate Versus Other Common Cycloalkane Carboxylates for Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is paramount. Among the vast arsenal of structural motifs, cycloalkanes play a crucial role in shaping the three-dimensional architecture of drug candidates, thereby influencing their interaction with biological targets.[1] While cyclohexane and cyclopentane rings are ubiquitous, the often-underestimated cyclobutane moiety is emerging as a powerful tool for fine-tuning molecular properties.[2]
This guide provides a comprehensive computational framework for the comparative analysis of this compound against its more common counterparts, cyclopentanecarboxylate and cyclohexanecarboxylate. As a Senior Application Scientist, my objective is to not only present the "how" but, more critically, the "why" behind the computational workflows. We will delve into the unique conformational constraints, electronic properties, and potential biological implications of incorporating a strained four-membered ring into a molecule. The protocols outlined herein are designed to be self-validating, providing a robust methodology for researchers to rationally design and evaluate novel therapeutic agents.
The Rationale: Why Focus on the Cyclobutane Ring?
The cyclobutane ring, with its inherent angle and torsional strain, presents a fascinating case study in conformational chemistry.[3][4] This strain energy, approximately 26.3 kcal/mol, is significantly higher than that of cyclopentane (7.1 kcal/mol) and the virtually strain-free cyclohexane.[2] This fundamental difference has profound implications for the molecule's shape, rigidity, and how it presents its functional groups to a biological target.
Incorporating a cyclobutane ring can lead to:
-
Conformational Restriction: The puckered, "butterfly" conformation of cyclobutane limits the number of accessible low-energy states compared to the more flexible cyclopentane and cyclohexane rings.[5][6] This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.[2]
-
Unique Vectorial Presentation of Substituents: The defined axial and equatorial-like positions on the puckered cyclobutane ring allow for precise positioning of pharmacophoric groups in three-dimensional space.
-
Improved Metabolic Stability: The substitution of more metabolically labile groups with a cyclobutane moiety can block sites of enzymatic degradation, thereby enhancing the in vivo lifetime of a drug candidate.
-
Increased Saturation and Improved Physicochemical Properties: Moving away from planar aromatic systems by incorporating saturated rings like cyclobutane can lead to improved solubility and other desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[2]
This guide will equip you with the computational tools to quantitatively assess these properties for this compound in comparison to its five- and six-membered ring analogs.
The Computational Workflow: A Multi-faceted Approach
Our comparative analysis will be built upon a foundation of established quantum chemical and molecular modeling techniques. The following workflow provides a logical progression from fundamental molecular properties to more complex interactions with a biological system.
Caption: A comprehensive computational workflow for the comparative analysis of cycloalkane carboxylates.
Part 1: Conformational Analysis - The Foundation of Molecular Shape
The first step in understanding the behavior of these molecules is to map their potential energy surfaces and identify the low-energy conformers.
Experimental Protocol: Conformational Search
-
Initial Structure Generation: Build 3D structures of cyclobutanecarboxylic acid, cyclopentanecarboxylic acid, and cyclohexanecarboxylic acid using a molecular editor.
-
Conformational Search Algorithm: Employ a robust conformational search method. For cyclic systems, a low-mode search or a distance geometry-based approach is recommended.[3][4]
-
Rationale: These methods are efficient at exploring the conformational space of both cyclic and acyclic portions of the molecule without the need to define rotatable bonds explicitly.[7]
-
-
Energy Minimization: Each generated conformer should be subjected to an initial energy minimization using a computationally inexpensive force field (e.g., MMFF94).
-
Clustering and Selection: Cluster the minimized conformers based on RMSD (Root Mean Square Deviation) and select the unique, low-energy conformers for further quantum mechanical calculations.
Experimental Protocol: DFT Geometry Optimization and Frequency Analysis
-
Level of Theory: For each unique conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT). A suitable level of theory for this purpose is B3LYP/6-31G(d) or a more modern functional that includes dispersion corrections, such as ωB97X-D/def2-SVP.[8]
-
Rationale: DFT provides a good balance between accuracy and computational cost for molecules of this size. Frequency calculations are crucial to confirm that the optimized geometry is a true minimum (no imaginary frequencies) and to obtain thermochemical data.
-
-
Solvation Model: Include a continuum solvation model, such as the SMD (Solvation Model based on Density) model, to account for the influence of a solvent (e.g., water).[9]
-
Analysis of Results: Analyze the relative energies (Gibbs free energy) of the conformers to determine their Boltzmann populations at a given temperature. Compare the puckering amplitudes and key dihedral angles of the lowest energy conformers for each ring system.
Data Presentation: Conformational Energy Landscape
| Cycloalkane Carboxylate | Lowest Energy Conformer | Relative Energy (kcal/mol) | Puckering Amplitude (Å) | Key Dihedral Angle(s) (°) |
| Cyclobutane | Puckered (Butterfly) | 0.00 | ~0.3 | C1-C2-C3-C4: ~25 |
| Cyclopentane | Envelope/Twist | 0.00 | ~0.45 | Varies |
| Cyclohexane | Chair | 0.00 | ~0.55 | C1-C2-C3-C4: ~55 |
Note: The above table is illustrative. The actual values will be obtained from the DFT calculations.
Part 2: Electronic Properties - pKa Prediction
The acidity of the carboxylic acid group is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility and ability to form ionic interactions with a target.
Experimental Protocol: DFT-based pKa Prediction
-
Structure Preparation: Use the lowest energy conformers of the neutral acid (HA) and its conjugate base (A-) in both the gas phase and in solution, as determined in the previous step.
-
DFT Calculations: Perform single-point energy calculations on the optimized geometries using a higher level of theory, such as B3LYP/6-311+G(d,p), with the SMD solvation model for water.[10][11]
-
Thermodynamic Cycle: Utilize a thermodynamic cycle to calculate the pKa. The direct method, which calculates the free energy of the deprotonation reaction in solution, is a common approach.[12]
-
ΔG_solv(HA) + H₂O → ΔG_solv(A⁻) + H₃O⁺
-
-
pKa Calculation: Use the calculated Gibbs free energy of the reaction (ΔG_aq) to determine the pKa using the following equation:
-
pKa = ΔG_aq / (2.303 * RT)
-
Where R is the gas constant and T is the temperature in Kelvin.
-
Data Presentation: Predicted pKa Values
| Cycloalkane Carboxylate | Calculated ΔG_aq (kcal/mol) | Predicted pKa |
| Cyclobutane | Value from calculation | Value from calculation |
| Cyclopentane | Value from calculation | Value from calculation |
| Cyclohexane | Value from calculation | Value from calculation |
Part 3: Spectroscopic Properties - In Silico Fingerprinting
Predicting spectroscopic properties like IR and NMR spectra can aid in the characterization of synthesized compounds and provide insights into their electronic structure and bonding.
Experimental Protocol: IR and NMR Spectra Prediction
-
IR Spectra: The vibrational frequencies and IR intensities are obtained directly from the frequency calculations performed during the conformational analysis. The calculated frequencies are often systematically overestimated and should be scaled by an appropriate factor for the chosen level of theory.
-
NMR Spectra: Use the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework to predict the ¹H and ¹³C NMR chemical shifts.[5][6] The calculations should be performed on the Boltzmann-averaged geometries of the low-energy conformers to obtain a representative spectrum.
-
Level of Theory: A common choice is the B3LYP functional with a basis set such as 6-311+G(2d,p).[13]
-
Data Presentation: Key Spectroscopic Features
| Cycloalkane Carboxylate | Calculated C=O Stretch (cm⁻¹) | Calculated α-CH Chemical Shift (ppm) |
| Cyclobutane | Value from calculation | Value from calculation |
| Cyclopentane | Value from calculation | Value from calculation |
| Cyclohexane | Value from calculation | Value from calculation |
Part 4: Interaction with a Biological Target - A Case Study
To assess the potential of these cycloalkane carboxylates in a drug discovery context, we will perform a molecular docking and binding free energy calculation against a model biological target. For this guide, we will use human Carbonic Anhydrase II, a well-characterized enzyme with numerous crystal structures available.
Experimental Protocol: Molecular Docking
-
Target Preparation: Obtain a high-resolution crystal structure of the target protein. Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules that are not involved in binding.
-
Ligand Preparation: Use the lowest energy conformers of the cycloalkane carboxylates in their ionized form (carboxylate).
-
Docking Simulation: Use a reliable docking program (e.g., AutoDock Vina, Glide, GOLD) to predict the binding pose of each ligand in the active site of the protein.[14][15]
-
Analysis of Poses: Analyze the predicted binding poses, paying close attention to key interactions such as hydrogen bonds, ionic interactions with the zinc ion in the active site, and hydrophobic contacts.
Experimental Protocol: Binding Free Energy Estimation
For a more accurate estimation of binding affinity, we will employ a more rigorous method than the scoring functions from docking.
Option A: Free Energy Perturbation (FEP)
-
System Setup: Set up a simulation box containing the protein-ligand complex in an explicit solvent (e.g., TIP3P water) with appropriate counter-ions.
-
Alchemical Transformation: Define a thermodynamic cycle to alchemically "mutate" one cycloalkane carboxylate into another within the binding site and in solution.[1][16]
-
MD Simulations: Run a series of molecular dynamics simulations for each step of the alchemical transformation.
-
Free Energy Calculation: Calculate the relative binding free energy (ΔΔG) between the two ligands.
Option B: QM/MM-GBSA/PBSA
-
MD Simulation: Run a molecular dynamics simulation of the protein-ligand complex to generate a representative ensemble of conformations.
-
QM/MM Calculation: For a subset of snapshots from the MD trajectory, perform a QM/MM (Quantum Mechanics/Molecular Mechanics) calculation where the ligand and key active site residues are treated with a QM method, and the rest of the protein is treated with a classical force field.[2][17]
-
Free Energy Calculation: Calculate the binding free energy using the MM-GBSA or MM-PBSA (Molecular Mechanics with Generalized Born or Poisson-Boltzmann Surface Area) method, which combines the molecular mechanics energy, solvation free energy, and entropy.
Caption: Workflow for calculating the binding affinity of a ligand to a protein target.
Data Presentation: Binding Affinity Comparison
| Cycloalkane Carboxylate | Docking Score (kcal/mol) | Predicted ΔG_binding (kcal/mol) | Key Interactions |
| Cyclobutane | Value from docking | Value from FEP or QM/MM | Description of H-bonds, ionic, and hydrophobic interactions |
| Cyclopentane | Value from docking | Value from FEP or QM/MM | Description of H-bonds, ionic, and hydrophobic interactions |
| Cyclohexane | Value from docking | Value from FEP or QM/MM | Description of H-bonds, ionic, and hydrophobic interactions |
Part 5: ADMET Properties - Predicting In Vivo Behavior
A potent molecule is of little use if it has poor pharmacokinetic properties. Computational models can provide an early indication of a compound's likely ADMET profile.
Experimental Protocol: Metabolic Stability Prediction
-
Descriptor Calculation: Calculate a set of molecular descriptors for each cycloalkane carboxylate. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular surface area, volume).
-
Predictive Modeling: Use a pre-built machine learning model or an online platform to predict metabolic stability.[8][18] These models are trained on large datasets of experimentally determined metabolic stability data.
-
Rationale: While not a replacement for experimental assays, these in silico models can provide a rapid and cost-effective way to flag potential metabolic liabilities.[19]
-
Data Presentation: Predicted ADMET Properties
| Cycloalkane Carboxylate | Predicted LogP | Predicted Metabolic Stability |
| Cyclobutane | Value from calculation | High/Medium/Low |
| Cyclopentane | Value from calculation | High/Medium/Low |
| Cyclohexane | Value from calculation | High/Medium/Low |
Conclusion: The Power of a Computationally-Driven Approach
This guide has outlined a systematic and robust computational workflow for the comparative analysis of this compound versus its cyclopentane and cyclohexane analogs. By following these protocols, researchers can gain a deep understanding of the subtle yet significant differences in the conformational, electronic, and biological properties of these important molecular scaffolds. The insights gained from such a computationally-driven approach can accelerate the design-test-analyze cycle in drug discovery, enabling the rational design of more effective and safer medicines. The unique structural constraints of the cyclobutane ring, when properly understood and harnessed, offer a valuable addition to the medicinal chemist's toolkit.
References
- Lumen Learning. Conformers of Cycloalkanes. MCC Organic Chemistry. [Link]
- Schrödinger. (2024). Fundamental concepts of relative binding Free Energy Perturbation (FEP)
- Still, W. C., & Galynker, I. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society, 118(21), 5011-5019.
- Sarotti, A. M., & Pellegrinet, S. C. (2009). DFT-GIAO 1H and 13C NMR prediction of chemical shifts for the configurational assignment of 6β-hydroxyhyoscyamine diastereoisomers. Journal of organic chemistry, 74(19), 7254-7264.
- University of Illinois. Tutorial - Quantum Chemistry - Determining the pKa of Simple Molecules Using Gaussian 2016. School of Chemical Sciences KB. [Link]
- ETH Zurich. Conformer Generation.
- Goodman, J. M., & Buevich, A. V. (2021). Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(30), 10216-10225.
- Schrödinger. (2022). Can I use QM/MM to calculate a protein-ligand binding energy?. My Account. [Link]
- de Graaf, C., Oostenbrink, C., Keizers, P. H., van der Wijst, T., Jongejan, A., & Vermeulen, N. P. (2006). QM/MM calculations in drug discovery: a useful method for studying binding phenomena?. Current topics in medicinal chemistry, 6(1), 53-69.
- Gapsys, V., Michielssens, S., Seeliger, D., & de Groot, B. L. (2020).
- Drug Design Data Resource. Free Energy Perturbation calculations to predict relative binding affinities for FXR ligands. [Link]
- University of Illinois. Tutorials. Unified Knowledgebase. [Link]
- ChemRxiv. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. [Link]
- MDPI. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. [Link]
- NIH. Binding free energy calculation with QM/MM hybrid methods for Abl-Kinase inhibitor. [Link]
- Reddit. How to perform QM/MM simulation for a protein ligand complex. r/comp_chem. [Link]
- Ron Levy Group.
- ACS Publications. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. [Link]
- NIH. Free Energy Perturbation Calculation of Relative Binding Free Energy between Broadly Neutralizing Antibodies and the gp120 Glycoprotein of HIV-1. [Link]
- University of Illinois. Determining the pKa of Simple Molecules Using Gaussian 2009 Edition. [Link]
- Chemistry Stack Exchange. How to obtain reliable ligand binding energy in QM manner?. [Link]
- ResearchGate. (PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. [Link]
- YouTube. Calculating pKa with Density Functional Theory. [Link]
- University of Illinois. Tutorials. Unified Knowledgebase. [Link]
- Chemistry Stack Exchange.
- PubMed. MetStabOn-Online Platform for Metabolic Stability Predictions. [Link]
- PubMed. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.
- MDPI. MetStabOn—Online Platform for Metabolic Stability Predictions. [Link]
- PubMed. Using open source computational tools for predicting human metabolic stability and additional absorption, distribution, metabolism, excretion, and toxicity properties. [Link]
- University of Illinois. Determining the pKa of Simple Molecules Using Gaussian 2009 Edition. [Link]
- ResearchGate. Using Open Source Computational Tools for Predicting Human Metabolic Stability and Additional Absorption, Distribution, Metaboli. [Link]
- ResearchGate. (PDF) Computational workflow for steric assessment using the electric field-derived size. [Link]
- Bentham Science. Docking and Ligand Binding Affinity: Uses and Pitfalls. [Link]
- PubMed. Conformational analysis by intersection: CONAN. [Link]
- International Journal of Advanced Research (IJAR). ISSN: 2320-5407 Int. J. Adv. Res. 12(03), 1141-1153. [Link]
- JSciMed Central. Molecular Docking Simulation with Special Reference to Flexible Docking Approach. [Link]
- ResearchGate. Binding affinity values (Kcal/mol) of the most promising compounds to hCOX-2.. [Link]
- SpringerLink. Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum a. [Link]
- Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Solaichamy-Karpagam/4e0e5e0f8f8b8e9b9c9c8e9b9c9c8e9b9c9c8e9b]([Link]
- Sciforum.
- ResearchGate. Infrared and Raman spectra, DFT-calculations and spectral assignments of silacyclohexane | Request PDF. [Link]
- Journal of Nanotechnology Research.
- ResearchGate. (PDF) Computational modelling Procedures for Geometry Optimization, Kinetic anc Thermodynamic Calculations using Spartan Software -A Review. [Link]
- ResearchGate. DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules. [Link]
- MDPI.
- Spectroscopy Online.
- ResearchGate. Nmr spectroscopic study and dft calculations of vibrational analyses, giao NMR shieldings and 'JCH, 'Jcc spin-spin coupling constants of 1,7-diaminoheptane | Request PDF. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Schrödinger Customer Portal [my.schrodinger.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformer Generation – Computational Chemistry | ETH Zurich [riniker.ethz.ch]
- 5. DFT-GIAO 1H and 13C NMR prediction of chemical shifts for the configurational assignment of 6beta-hydroxyhyoscyamine diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03343C [pubs.rsc.org]
- 7. dasher.wustl.edu [dasher.wustl.edu]
- 8. MetStabOn-Online Platform for Metabolic Stability Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. School of Chemical Sciences KB [answers.illinois.edu]
- 11. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. journalijar.com [journalijar.com]
- 15. Molecular Docking Simulation with Special Reference to Flexible Docking Approach [jscimedcentral.com]
- 16. drugdesigndata.org [drugdesigndata.org]
- 17. Binding free energy calculation with QM/MM hybrid methods for Abl-Kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Using open source computational tools for predicting human metabolic stability and additional absorption, distribution, metabolism, excretion, and toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Experimental Validation of Predicted Biological Activity in Cyclobutane Derivatives
Foreword: Bridging the Gap Between Prediction and Reality
In the landscape of modern drug discovery, the cyclobutane scaffold has emerged as a compelling structural motif, offering a unique three-dimensional geometry that can impart favorable pharmacological properties.[1] Computational modeling has become an indispensable tool in predicting the biological activities of these derivatives, accelerating the identification of promising lead compounds. However, the true measure of a potential therapeutic lies in its experimentally validated activity. This guide provides an in-depth comparison of predicted and experimentally-verified biological activities of cyclobutane derivatives, offering a critical perspective for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols for key validation assays, and visualize the underlying biological pathways, thereby providing a robust framework for navigating the path from in silico design to tangible biological validation.
The Power of Prediction: In Silico Screening of Cyclobutane Derivatives
The journey often begins in the digital realm. Computational techniques like molecular docking and virtual screening allow for the rapid assessment of large libraries of virtual cyclobutane derivatives against specific biological targets.[2][3][4] These methods predict the binding affinity and mode of interaction of a ligand with a protein, providing a valuable starting point for identifying potential drug candidates.
For instance, in the quest for novel anticancer agents, virtual screening of cyclobutane libraries against targets like tubulin or cyclooxygenase-2 (COX-2) can pinpoint derivatives with a high probability of inhibitory activity.[1][3] The predictions are typically based on scoring functions that estimate the free energy of binding. A lower binding energy generally suggests a more stable and potent interaction.
Below is a logical workflow illustrating the in silico screening process:
Caption: Inhibition of tubulin polymerization by cyclobutane derivatives.
Case Study 2: Cyclobutane Derivatives as Anti-Inflammatory Agents Targeting COX-2
Predicted Activity: Anti-inflammatory effects via selective inhibition of the COX-2 enzyme. [3][5]COX-2 is an enzyme that is upregulated during inflammation and is a key target for anti-inflammatory drugs. [6][7] Experimental Validation:
-
In Vitro COX Inhibition Assay: The ability of the synthesized cyclobutane derivatives to inhibit COX-1 and COX-2 is evaluated using commercially available assay kits. This allows for the determination of both potency (IC50) and selectivity (COX-1/COX-2 ratio).
-
In Vivo Anti-Inflammatory Models: Promising candidates from in vitro studies are further evaluated in animal models of inflammation, such as the carrageenan-induced paw edema model in rats. [8] Comparison of Predicted vs. Experimental Data:
| Cyclobutane Derivative | Predicted Binding Affinity to COX-2 (kcal/mol) | Experimental IC50 (µM) - COX-2 | Experimental COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound X | -10.2 | 0.2 | 150 |
| Compound Y | -9.1 | 1.5 | 80 |
| Compound Z | -7.8 | 8.9 | 15 |
| Celecoxib (Control) | -11.5 | 0.05 | 300 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
A successful validation would demonstrate that compounds with higher predicted binding affinities for COX-2 translate to lower experimental IC50 values and a higher selectivity index, indicating a more potent and selective anti-inflammatory agent.
Signaling Pathway:
Caption: Mechanism of action for cyclobutane-based COX-2 inhibitors.
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of the experimental validation, detailed and standardized protocols are paramount.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay spectrophotometrically measures the increase in turbidity as tubulin polymerizes into microtubules.
Materials:
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) [11]* Test cyclobutane derivatives and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)
-
Temperature-controlled spectrophotometer with a 340 nm filter
Procedure:
-
Prepare a reaction mixture containing tubulin protein in polymerization buffer on ice.
-
Add GTP to the reaction mixture.
-
Add the test cyclobutane derivative or control compound at various concentrations to the wells of a 96-well plate.
-
Initiate the polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance against time to generate polymerization curves.
-
Calculate the IC50 value for inhibitory compounds by plotting the percentage of inhibition against the compound concentration.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced, which is proportional to kinase activity. [12] Materials:
-
Kinase of interest (e.g., a specific protein kinase)
-
Kinase substrate
-
ATP
-
Test cyclobutane derivatives
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test cyclobutane derivatives.
-
In a 96-well plate, add the kinase and the test compound. Incubate to allow for binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate at the optimal temperature for the kinase.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. [13]
Conclusion and Future Perspectives
The integration of computational prediction and rigorous experimental validation is a powerful paradigm in the discovery of novel cyclobutane-based therapeutics. This guide has provided a framework for comparing in silico data with in vitro and in vivo results, emphasizing the importance of robust experimental design and detailed protocols. While computational tools provide an invaluable starting point, the ultimate confirmation of biological activity lies in carefully executed experiments. The case studies presented here, focusing on anticancer and anti-inflammatory agents, highlight the potential of cyclobutane derivatives in diverse therapeutic areas. Future research should continue to refine predictive models and explore the vast chemical space of cyclobutane derivatives to unlock their full therapeutic potential.
References
- MDPI. (2021). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. [Link]
- Chao, et al. (2017).
- Bio-protocol. (2018).
- Aziz, N., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
- Breit, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
- ResearchGate. (2021). Can anyone suggest me procedure to carry out in vitro protein kinase enzyme inhibition assay?. [Link]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
- Singh, R., et al. (2023). In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors. PMC. [Link]
- S. J. M. van der Heijden, et al. (2022).
- MedChemComm. (2018). Synthesis and biological evaluation of novel Δ2-isoxazoline fused cyclopentane derivatives as potential antimicrobial and anticancer agents. [Link]
- Tuszynski, J. A., et al. (1995). Computational and molecular modeling evaluation of the structural basis for tubulin polymerization inhibition by colchicine site agents. PubMed. [Link]
- Singh, R., et al. (2023). In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors. PubMed. [Link]
- Acta Pharmacologica Sinica. (2014). Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. [Link]
- Sahu, S. K., et al. (2024).
- Zhang, Y., et al. (2020).
- El-Sayed, M. A., et al. (2016). Novel 4- Aryl-2(1H)
- Hernandez-Vargas, M. J., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. NIH. [Link]
- de Melo, E. B., et al. (2018).
- MDPI. (2022).
- Kumar, A., et al. (2009). Synthesis and anti-inflammatory activity of some potential cyclic phenothiazines. PubMed. [Link]
- Molecules. (2022).
- Molecules. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. [Link]
- Bentham Science. (2019). Molecular Docking, G-QSAR Studies, Synthesis and Anticancer Screening of Some New 2-Phenazinamines as Bcr-Abl Tyrosine Kinase Inhibitors. [Link]
- Bioorganic Chemistry. (2023). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. [Link]
- ResearchGate. (2015). Novel 4- Aryl-2(1H)
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Src Inhibitors: Pharmacophore-Based Virtual Screening, Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, anti-inflammatory antitumor activities, molecular modeling and molecular dynamics simulations of potential naprosyn® analogs as COX-1 and/or COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. In vitro tubulin polymerization assay [bio-protocol.org]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Comparative Guide to Cyclobutane- and Proline-Containing Peptides in Cell Penetration
For researchers, scientists, and drug development professionals, the cell membrane represents a formidable barrier. The effective delivery of therapeutic and diagnostic peptides to intracellular targets is a critical challenge in modern medicine. This guide provides an in-depth, objective comparison of two promising classes of peptidomimetics designed to overcome this obstacle: cyclobutane-containing peptides and the more established proline-containing peptides. We will delve into their structural nuances, proposed mechanisms of cell entry, and present supporting experimental data to inform your research and development endeavors.
The Challenge: Breaching the Cellular Fortress
The lipid bilayer of the cell membrane is selectively permeable, effectively restricting the passage of many molecules, including most peptides. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to ferry molecular cargo across this barrier.[1][2] Their mechanisms of entry are diverse and can include direct translocation across the membrane or endocytic pathways.[3][4] The conformation of a peptide plays a pivotal role in its ability to interact with and traverse the cell membrane. It is in this context that conformationally constrained amino acids, such as cyclobutane-amino acids and proline, offer significant advantages.
Proline-Rich Peptides: The Established Navigators
Proline, a unique proteinogenic amino acid with a cyclic side chain, imposes significant conformational constraints on the peptide backbone.[2] This rigidity can favor specific secondary structures, such as the polyproline II (PPII) helix, which is thought to be important for the cell-penetrating properties of many proline-rich peptides.[5] Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, is another key feature of many proline-rich CPPs, facilitating their interaction with the cell membrane.[2][6]
Mechanism of Cellular Entry
Proline-rich CPPs are generally thought to enter cells through endocytosis, a process where the cell engulfs the peptide.[2][6] Specifically, caveolae or lipid-raft mediated endocytosis has been identified as a common route, which can advantageously bypass the degradative lysosomal pathway.[6] The rigid, helical conformation of these peptides is believed to facilitate interactions with specific components of the cell membrane, initiating the endocytic uptake.
Cyclobutane-Containing Peptides: The New Contenders
Cyclobutane-containing amino acids are non-natural building blocks that introduce an even greater degree of conformational rigidity into a peptide backbone compared to proline.[1][4] This high level of pre-organization can be leveraged to create peptides with well-defined three-dimensional structures. The cyclobutane ring itself also introduces a hydrophobic element that can be balanced with charged groups to achieve a favorable charge/hydrophobicity balance for cell penetration.[7]
Mechanism of Cellular Entry
The precise mechanisms of cell entry for cyclobutane-containing peptides are still under active investigation. However, their rigid structures are hypothesized to facilitate direct translocation across the cell membrane, a process that is independent of endocytosis. This direct penetration is thought to involve interactions with the lipid bilayer, potentially leading to transient pore formation or membrane destabilization.[3] The pre-organized display of charged and hydrophobic groups on the rigid backbone is considered a key determinant of their cell-penetrating ability.[1][4]
Head-to-Head Comparison: Insights from Hybrid Peptides
Direct comparative studies of purely cyclobutane- versus purely proline-containing peptides of similar size and charge are limited in the current literature. However, valuable insights can be gleaned from studies on hybrid peptides that incorporate both cyclobutane amino acids and proline derivatives.
A study on hybrid γ,γ-peptides composed of alternating cyclobutane amino acids and cis-γ-amino-L-proline revealed that these constructs were effective at entering HeLa cells.[7] Notably, the introduction of cyclobutane residues allowed for a reduction in the number of positive charges while maintaining similar cell-uptake properties compared to previously described peptide agents. This suggests that the conformational constraints and hydrophobicity provided by the cyclobutane moiety can compensate for a lower charge density, potentially leading to reduced cytotoxicity.[7]
Further investigations into hybrid β,γ-peptidomimetics containing a cyclobutane β-amino acid and a proline derivative highlighted the critical role of a well-defined secondary structure for cell uptake.[1][4] The increased rigidity from the cyclobutane β-amino acid in these particular hybrids appeared to hinder the adoption of a conformation suitable for efficient cell penetration, resulting in almost negligible uptake in HeLa cells.[1][4] This underscores the delicate balance between rigidity and conformational flexibility required for effective cell penetration.
Performance Metrics: A Comparative Overview
| Feature | Cyclobutane-Containing Peptides (based on hybrid studies) | Proline-Containing Peptides |
| Conformational Rigidity | High to very high, pre-organized structure[1][4] | Moderate to high, induces kinks and turns[2] |
| Primary Entry Mechanism | Hypothesized to favor direct translocation[3] | Primarily endocytosis (caveolae/lipid-raft mediated)[6] |
| Charge vs. Hydrophobicity | Good balance achievable with fewer charges[7] | Often require a higher density of positive charges |
| Cell Uptake Efficiency | Varies significantly with backbone geometry[1][4][7] | Generally effective, can be enhanced by amphipathicity[2] |
| Cytotoxicity | Potentially lower due to reduced charge density[4][7] | Generally low, but can be concentration-dependent[2][3] |
Experimental Protocols for Assessing Cell Penetration
To aid researchers in their evaluation of these peptides, we provide the following detailed protocols for key cell penetration assays.
Visualizing Cellular Uptake: Confocal Fluorescence Microscopy
This method allows for the direct visualization of fluorescently labeled peptides within cells, providing qualitative information on their subcellular localization.
Caption: Workflow for Confocal Fluorescence Microscopy.
Step-by-Step Protocol:
-
Cell Seeding: Seed your cells of interest (e.g., HeLa) onto glass-bottom confocal dishes and allow them to adhere overnight.
-
Peptide Preparation: Prepare a stock solution of your fluorescently labeled cyclobutane- or proline-containing peptide in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution to the desired final concentration in cell culture medium.
-
Incubation: Remove the culture medium from the cells and replace it with the peptide-containing medium. Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator.
-
Washing: After incubation, aspirate the peptide-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any non-internalized peptide.
-
Imaging: Add fresh culture medium or PBS to the cells and image them using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for your chosen fluorophore.
-
Analysis: Analyze the acquired images to determine the subcellular localization of the peptide (e.g., cytoplasm, nucleus, endosomes).
Quantifying Cellular Uptake: Flow Cytometry
Flow cytometry provides a quantitative measure of the amount of fluorescently labeled peptide taken up by a large population of cells.
Caption: Workflow for Flow Cytometry Analysis.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a multi-well plate and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with your fluorescently labeled peptides at various concentrations and for different time points.
-
Cell Detachment: After incubation, wash the cells with PBS and detach them from the plate using a non-enzymatic cell dissociation solution to preserve membrane integrity.
-
Washing: Transfer the detached cells to flow cytometry tubes and wash them twice with cold PBS containing 1% bovine serum albumin (BSA) to remove extracellularly bound peptide.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them on a flow cytometer. Use an appropriate laser for excitation and detect the fluorescence in the corresponding channel.
-
Data Analysis: Gate the live cell population based on forward and side scatter profiles. The mean fluorescence intensity (MFI) of the gated population is proportional to the amount of internalized peptide.
Absolute Quantification: Mass Spectrometry
For the most accurate quantification of intracellular peptide concentration, liquid chromatography-mass spectrometry (LC-MS) is the gold standard.
Caption: Workflow for Mass Spectrometry Quantification.
Step-by-Step Protocol:
-
Cell Treatment: Incubate a known number of cells with the unlabeled cyclobutane- or proline-containing peptide.
-
Washing: Thoroughly wash the cells with PBS to remove any external peptide.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer and collect the cell lysate.
-
Protein Precipitation and Peptide Extraction: Precipitate the proteins from the lysate (e.g., with acetonitrile) and extract the peptide from the supernatant.
-
LC-MS Analysis: Analyze the extracted peptide sample using a liquid chromatography system coupled to a mass spectrometer.
-
Quantification: Quantify the peptide by comparing its peak area to a standard curve generated with known concentrations of the peptide.
Concluding Remarks
The choice between cyclobutane-containing and proline-containing peptides for cell penetration applications will depend on the specific requirements of the study. Proline-rich peptides represent a well-characterized class of CPPs with a proven track record. Their synthesis is straightforward, and their endocytic uptake mechanism is relatively well understood.
Cyclobutane-containing peptides, while newer to the scene, offer exciting possibilities due to the high degree of conformational control they afford. The ability to fine-tune the peptide's three-dimensional structure and achieve a favorable balance of charge and hydrophobicity with potentially fewer cationic residues is a significant advantage. This may translate to improved cell penetration for specific targets and lower cytotoxicity.
Further head-to-head comparative studies are needed to fully elucidate the relative strengths and weaknesses of these two classes of peptides. However, the available data on hybrid peptides suggest that the incorporation of cyclobutane amino acids is a promising strategy for the design of next-generation cell-penetrating peptides. As our understanding of the relationship between peptide conformation and cell entry mechanisms deepens, we can expect to see the development of even more sophisticated and effective peptide-based delivery vectors.
References
- Saleh, A. F., et al. (2019). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of Controlled Release, 305, 32-47.
- Al-Horani, R. A., & Lee, K. (2020). Cell-penetrating peptides: mechanisms and applications. Journal of Drug Targeting, 28(1), 1-17.
- Pujals, S., & Giralt, E. (2008). Proline-rich, amphipathic cell-penetrating peptides. Advanced Drug Delivery Reviews, 60(4-5), 473-484. [Link]
- Royo, M., et al. (2012). Searching for new cell-penetrating agents: hybrid cyclobutane-proline γ,γ-peptides. Journal of Medicinal Chemistry, 55(11), 5275-5285.
- Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]
- Hansen, A., et al. (2018). Intracellular Toxicity of Proline-Rich Antimicrobial Peptides Shuttled into Mammalian Cells by the Cell-Penetrating Peptide Penetratin. Antimicrobial Agents and Chemotherapy, 62(11), e01235-18. [Link]
- Christian, Y., & Ramakrishnan, V. (2023). Comparative Uptake of Peptides by Flow Cytometry. In Biophysical Characterization of Functional Peptides (pp. 115-124). Humana, New York, NY.
- Royo, M., et al. (2012). Searching for new cell-penetrating agents: hybrid cyclobutane-proline γ,γ-peptides. Journal of Medicinal Chemistry, 55(11), 5275-5285. [Link]
- Rizzuto, M. A., & De Plano, L. M. (2021).
- Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols in Protein Science, 105(1), e123. [Link]
- Gessner, A., et al. (2019). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1861(10), 183002. [Link]
- Pujals, S., & Giralt, E. (2008). Proline-rich, amphipathic cell-penetrating peptides. Advanced Drug Delivery Reviews, 60(4-5), 473-484.
- Hansen, A., et al. (2018). Intracellular Toxicity of Proline-Rich Antimicrobial Peptides Shuttled into Mammalian Cells by the Cell-Penetrating Peptide Penetratin. Antimicrobial Agents and Chemotherapy, 62(11), e01235-18.
- Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092.
- Qian, Z., et al. (2013). Amphipathic Proline-Rich Cell Penetrating Peptides for Targeting Mitochondria. ACS Chemical Biology, 8(3), 526-535.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Proline-rich, amphipathic cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Toxicity of Proline-Rich Antimicrobial Peptides Shuttled into Mammalian Cells by the Cell-Penetrating Peptide Penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Searching for new cell-penetrating agents: hybrid cyclobutane-proline γ,γ-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the metabolic stability of cyclobutane-containing drug candidates
A Comparative Guide to Assessing the Metabolic Stability of Novel Drug Candidates
Introduction: The Strategic Advantage of "Escaping Flatland" in Medicinal Chemistry
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to three-dimensional molecular architectures to overcome the limitations of traditional planar, aromatic structures. This "escape from flatland" strategy has highlighted the significant potential of small, strained ring systems, with the cyclobutane moiety emerging as a particularly valuable building block.[1] Its unique puckered conformation and inherent chemical properties can bestow upon drug candidates a range of desirable attributes, most notably, enhanced metabolic stability.[2][3]
This guide provides an in-depth comparison of the metabolic stability of cyclobutane-containing drug candidates against their non-cyclobutane counterparts. We will delve into the mechanistic rationale behind the enhanced stability conferred by the cyclobutane ring, present detailed experimental protocols for assessing this stability, and provide comparative data to guide researchers in their drug design and development efforts.
The Mechanistic Underpinnings of Cyclobutane-Mediated Metabolic Stability
The incorporation of a cyclobutane ring into a drug candidate can significantly alter its metabolic fate, primarily by rendering it less susceptible to metabolism by cytochrome P450 (CYP) enzymes.[4] These enzymes are responsible for the phase I metabolism of a vast majority of drugs on the market.[5][6] The improved metabolic robustness of cyclobutane-containing compounds can be attributed to several key factors:
-
Steric Hindrance and Conformational Rigidity : The puckered, three-dimensional structure of the cyclobutane ring can sterically shield adjacent, metabolically labile sites from the active site of CYP enzymes.[7] Furthermore, its rigid nature reduces the number of conformations a molecule can adopt, potentially preventing it from achieving the optimal orientation for metabolism.[2]
-
Increased sp³ Character : The replacement of a flat, sp²-hybridized aromatic ring with a saturated, sp³-hybridized cyclobutane ring increases the overall three-dimensionality of the molecule. This increased sp³ fraction is often correlated with improved solubility and a higher probability of clinical success.[1]
-
Resistance to Oxidative Metabolism : Aromatic rings are often susceptible to oxidative metabolism by CYP enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites. Saturated aliphatic rings like cyclobutane are generally more resistant to this type of oxidation.[1][4]
Comparative Analysis: Experimental Evidence of Enhanced Metabolic Stability
The true measure of a drug candidate's metabolic stability lies in empirical data. In vitro assays are indispensable tools in the early stages of drug discovery for ranking compounds and predicting their in vivo pharmacokinetic properties.[8] The most common of these are the liver microsomal stability assay and the hepatocyte stability assay.
Data Presentation: Cyclobutane Analogs vs. Non-Cyclobutane Counterparts
The following table summarizes publicly available data from a study that directly compared the metabolic stability of trifluoromethyl-substituted cyclobutane analogs with their corresponding tert-butyl parent compounds in human liver microsomes. The intrinsic clearance (CLint) is a measure of the rate of metabolism by liver enzymes; a lower CLint value indicates greater metabolic stability.[2]
| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Model Amide 1 | tert-Butyl | 11 |
| CF3-Cyclobutane | 16 | |
| Model Amide 2 | tert-Butyl | 12 |
| CF3-Cyclobutane | 1 | |
| Butenafine | tert-Butyl | 30 |
| CF3-Cyclobutane | 21 | |
| Tebutam | tert-Butyl | 57 |
| CF3-Cyclobutane | 107 |
Data sourced from Mykhailiuk et al. (2024).[2]
As the data illustrates, the impact of incorporating a cyclobutane ring on metabolic stability can be compound-dependent. In the case of Model Amide 2 and Butenafine, the cyclobutane analogs demonstrated a clear improvement in metabolic stability with lower intrinsic clearance values. Conversely, for Model Amide 1 and Tebutam, the introduction of the CF3-cyclobutane moiety led to a decrease in stability. This underscores the critical importance of empirical testing for each new chemical series.
Experimental Protocols for Assessing Metabolic Stability
To ensure the generation of reliable and reproducible data, it is imperative to follow well-defined and validated experimental protocols. Below are detailed, step-by-step methodologies for the two most common in vitro metabolic stability assays.
I. Liver Microsomal Stability Assay
This assay is a high-throughput method for assessing a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[9][10]
Workflow for Liver Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Dilute the liver microsomes (from human or other species) to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[11]
-
Prepare the NADPH regenerating system. A common formulation includes 3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in buffer.[11]
-
Prepare the quenching solution, which is typically ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsome suspension to a final concentration of, for example, 1 µM.[12]
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing the cold quenching solution.[10][12]
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[9]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.[10]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).[10]
-
II. Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells, which contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[4][13]
Workflow for Hepatocyte Stability Assay
Caption: Workflow for the in vitro hepatocyte stability assay.
Step-by-Step Protocol:
-
Preparation of Cells and Reagents:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend them in incubation medium (e.g., Williams Medium E with supplements) to a final cell density of, for example, 0.5 x 10^6 viable cells/mL.
-
Prepare a working solution of the test compound in the incubation medium at a concentration of, for example, 1 µM.
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension and the test compound solution.
-
Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), transfer an aliquot of the cell suspension to a separate plate containing a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the calculation of percent remaining, half-life, and intrinsic clearance. The CLint is typically expressed as µL/min/10^6 cells.
-
Metabolite Identification: Unveiling the Metabolic Fate
Beyond determining the rate of metabolism, it is crucial to identify the metabolites formed. This provides valuable insights into the metabolic pathways and can help in designing more stable analogs by blocking the "metabolic soft spots." Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for this purpose.
General Workflow for Metabolite Identification
Caption: General workflow for metabolite identification using LC-MS/MS.
Conclusion: A Rational Approach to Designing Metabolically Stable Drugs
The incorporation of cyclobutane rings into drug candidates represents a powerful strategy for enhancing metabolic stability and improving overall pharmacokinetic profiles.[7] However, as the comparative data indicates, the effects can be nuanced and require empirical validation. By employing robust and well-controlled in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can make data-driven decisions to select and optimize drug candidates with a higher probability of success in preclinical and clinical development. The detailed protocols and comparative insights provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the unique advantages of the cyclobutane scaffold in their quest for novel therapeutics.
References
- M. J. Witty and S. A. M. Taylor, "Put a ring on it: application of small aliphatic rings in medicinal chemistry," RSC Medicinal Chemistry, 2021. URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d0md00370k
- BenchChem, "A Comparative Guide to the Biological Activity of Cyclobutane Scaffolds and Aromatic Rings," 2025. URL: https://www.benchchem.
- BenchChem, "Cyclobutane vs. Cyclopropane in Drug Design: A Comparative Analysis," 2025. URL: https://www.benchchem.
- E. M. Dangerfield, M. S. M. Timmer, and B. L. Stocker, "Put a ring on it: application of small aliphatic rings in medicinal chemistry," PubMed Central, 2021. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8289053/
- P. V. Mykhailiuk et al., "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue," JACS Au, 2024. URL: https://pubs.acs.org/doi/10.1021/jacsau.3c00652
- Creative Bioarray, "Hepatocyte Stability Assay," N.D. URL: https://www.creative-bioarray.
- M. R. van der Kolk et al., "Cyclobutanes in Small‐Molecule Drug Candidates," Radboud Repository, 2022. URL: https://repository.ubn.ru.nl/handle/2066/277028
- M. R. van der Kolk et al., "Cyclobutanes in Small‐Molecule Drug Candidates," PubMed Central, 2022. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314592/
- A. V. Steshenok et al., "Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists," RSC Publishing, 2023. URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00599a
- protocols.io, "Microsomal stability assay for human and mouse liver microsomes - drug metabolism," 2024. URL: https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-li-e6nvw5b1bgk5/v1
- A. T. Dinkova-Kostova and K. K. T. Nguyen, "Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities," Molecules, 2017. URL: https://www.mdpi.com/1420-3049/22/9/1429
- BioDuro, "ADME Microsomal Stability Assay," N.D. URL: https://www.bioduro-sundia.com/adme-microsomal-stability-assay/
- protocols.io, "Metabolic stability assay in human, rat, dog or mouse hepatocytes," 2025. URL: https://www.protocols.
- BenchChem, "Cyclobutane vs. Cyclopropane in Drug Design: A Comparative Analysis," 2025. URL: https://www.benchchem.
- Evotec, "Microsomal Stability | Cyprotex ADME-Tox Solutions," N.D. URL: https://www.evotec.com/en/what-we-do/insourced-research/in-vitro-adme/microsomal-stability
- Creative Bioarray, "Microsomal Stability Assay," N.D. URL: https://www.creative-bioarray.com/services/microsomal-stability-assay.htm
- Thermo Fisher Scientific, "In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes," N.D. URL: https://www.thermofisher.
- M. Klüpfel, et al., "Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites," National Institutes of Health, 2021. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8500010/
- eCampusOntario Pressbooks, "Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition," N.D. URL: https://ecampusontario.pressbooks.
- M. R. van der Kolk et al., "Cyclobutanes in Small-Molecule Drug Candidates," PubMed, 2022. URL: https://pubmed.ncbi.nlm.nih.gov/35263505/
- A. T. Dinkova-Kostova and K. K. T. Nguyen, "Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities," PubMed Central, 2017. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151638/
- ResearchGate, "Bioactive cyclobutane-containing alkaloids," 2025. URL: https://www.researchgate.net/publication/382832873_Bioactive_cyclobutane-containing_alkaloids
- S. K. Singh, et al., "Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds," Drug Metabolism Letters, 2021. URL: https://www.ingentaconnect.com/content/ben/dml/2021/00000015/00000003/art00002
- M. R. van der Kolk et al., "Cyclobutanes in Small‐Molecule Drug Candidates," Radboud Repository, 2022. URL: https://repository.ubn.ru.nl/bitstream/handle/2066/277028/277028.pdf
- A. V. Steshenok et al., "Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy," PubMed Central, 2023. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10389332/
- A. T. Dinkova-Kostova and K. K. T. Nguyen, "Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities," MDPI, 2017. URL: https://www.mdpi.com/1420-3049/22/9/1429/pdf
- Z. Z. Y. Tan et al., "Cytochrome P450 Enzymes and Drug Metabolism in Humans," PubMed, 2021. URL: https://pubmed.ncbi.nlm.nih.gov/34883408/
- AxisPharm, "The role of cytochrome p450 in drug metabolism," 2024. URL: https://axispharm.com/the-role-of-cytochrome-p450-in-drug-metabolism/
- Y. Wang et al., "Metabolite identification and quantitation in LC-MS/MS-based metabolomics," PubMed Central, 2015. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4731475/
- V. R. Patel et al., "Metabolite Identification by Mass Spectrometry," International Journal of Pharmaceutical Research and Allied Sciences, 2016. URL: https://ijpras.
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry | CoLab [colab.ws]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (L... [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Cyclobutanecarboxylic Acid: A Guide for Researchers
Cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science, presents unique synthetic challenges due to the inherent ring strain of the cyclobutane moiety. Its rigid, puckered conformation offers a distinct three-dimensional scaffold that is increasingly sought after in the design of novel therapeutics and functional materials. This guide provides a comparative analysis of the most common and effective synthetic routes to this important molecule, offering insights into the practical considerations and mechanistic underpinnings of each approach. We will delve into the traditional malonic ester synthesis, modern photochemical methods, and strategic rearrangement reactions, providing detailed protocols and data to inform your synthetic planning.
The Classic Approach: Malonic Ester Synthesis and Decarboxylation
The malonic ester synthesis is a robust and well-established method for the formation of cycloalkanecarboxylic acids, and its application to the synthesis of cyclobutanecarboxylic acid is a classic example of its utility.[1] This two-stage approach first involves the construction of the cyclobutane ring bearing two carboxyl groups, followed by a selective decarboxylation to yield the desired product.[2]
Mechanism of Ring Formation and Decarboxylation
The synthesis commences with the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to generate a stabilized enolate. This nucleophile then undergoes a tandem dialkylation with a 1,3-dihalopropane, most commonly 1,3-dibromopropane. The first alkylation is an intermolecular SN2 reaction, which is followed by a second, intramolecular SN2 reaction to form the cyclobutane ring. The geminal diester arrangement in the resulting diethyl 1,1-cyclobutanedicarboxylate is crucial for the subsequent steps.
Saponification of the diester with a strong base like potassium hydroxide, followed by acidification, yields 1,1-cyclobutanedicarboxylic acid. The final step is a thermal decarboxylation, where heating the diacid above its melting point results in the loss of one carboxyl group as carbon dioxide to furnish cyclobutanecarboxylic acid.[3]
Figure 1: Workflow of the malonic ester synthesis of cyclobutanecarboxylic acid.
Experimental Protocol: Malonic Ester Synthesis and Decarboxylation
The following protocol is adapted from a well-established procedure in Organic Syntheses.[4]
Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl malonate, followed by the slow addition of 1,3-dibromopropane.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitoring by TLC).
-
After cooling, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl 1,1-cyclobutanedicarboxylate. Purification can be achieved by vacuum distillation.
Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid
-
Reflux the crude diethyl 1,1-cyclobutanedicarboxylate with a solution of potassium hydroxide in ethanol.
-
Remove the ethanol by distillation.
-
Dissolve the remaining potassium salt in water and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 3: Decarboxylation to Cyclobutanecarboxylic Acid
-
Place the dry 1,1-cyclobutanedicarboxylic acid in a distillation apparatus.
-
Heat the solid to approximately 160 °C. Vigorous evolution of carbon dioxide will be observed.[3]
-
After the gas evolution ceases, increase the temperature and collect the distilled cyclobutanecarboxylic acid. Redistillation may be necessary for higher purity.[4]
This classical route offers a reliable and scalable method, with reported yields for the decarboxylation step being in the range of 86-91%.[3] However, the multi-step nature of the synthesis and the use of strong bases and high temperatures are notable considerations.
Modern and Efficient: [2+2] Photocycloaddition
The [2+2] photocycloaddition of alkenes is a powerful and atom-economical method for the direct construction of cyclobutane rings.[5] For the synthesis of cyclobutanecarboxylic acid, the reaction between ethylene and acrylic acid is a particularly attractive industrial process.[3]
Mechanistic Insights into Photocycloaddition
This reaction proceeds via the photochemical excitation of one of the alkene components. In the case of an enone system like acrylic acid, irradiation with UV light promotes an electron from a π bonding orbital to a π* antibonding orbital. This excited state can then undergo intersystem crossing to a more stable triplet state. The triplet state diradical then reacts with the second alkene (ethylene) in a stepwise fashion to form a 1,4-diradical intermediate, which subsequently undergoes spin inversion and ring closure to form the cyclobutane ring.[6]
Figure 2: Simplified mechanism of the [2+2] photocycloaddition of acrylic acid and ethylene.
Experimental Protocol: Photochemical Synthesis
A patented industrial process provides a glimpse into the practical application of this method.[3]
-
Charge a suitable photochemical reactor with acrylic acid and a solvent such as dichloromethane.
-
Cool the mixture to a low temperature (e.g., -70 to -50 °C).
-
Introduce ethylene gas into the reaction mixture.
-
Irradiate the mixture with a high-pressure mercury lamp while maintaining the low temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC) until the starting material is consumed.
-
After completion, stop the ethylene flow and turn off the lamp.
-
Remove the solvent by distillation.
-
Purify the resulting crude cyclobutanecarboxylic acid by vacuum distillation.
This method boasts a high yield of up to 97%, making it a very efficient route for large-scale production.[3] The primary considerations for this approach are the specialized equipment required for photochemistry and the handling of gaseous ethylene.
Ring Restructuring: Rearrangement Pathways
Rearrangement reactions offer strategic alternatives for the synthesis of cyclobutane derivatives, often by contracting a larger ring or expanding a smaller one. The Favorskii and Tiffeneau-Demjanov rearrangements are two such powerful transformations.
Favorskii Rearrangement: A Ring Contraction Strategy
The Favorskii rearrangement of α-haloketones in the presence of a base provides a route to carboxylic acid derivatives, and in the case of cyclic substrates, it results in a ring contraction.[7] To synthesize cyclobutanecarboxylic acid, one could envision starting from a 2-halocyclopentanone.
The mechanism is believed to proceed through the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile (hydroxide in this case) to yield the ring-contracted carboxylic acid.[7]
Tiffeneau-Demjanov Rearrangement: A Ring Expansion Approach
The Tiffeneau-Demjanov rearrangement allows for the one-carbon ring expansion of cycloalkanones.[8] This reaction typically involves the conversion of a cyclic ketone to a β-amino alcohol, which upon treatment with nitrous acid, undergoes rearrangement to a ring-expanded ketone. While not a direct route to the carboxylic acid, the resulting cyclobutanone is a versatile intermediate that can be oxidized to the desired product. The key step involves the formation of a diazonium salt, which then eliminates nitrogen to generate a carbocation that triggers the ring-expanding rearrangement.[9]
While these rearrangement reactions are elegant in their conception, their application to the specific synthesis of cyclobutanecarboxylic acid is less commonly reported with detailed, high-yielding protocols compared to the malonic ester and photocycloaddition routes. They remain, however, valuable tools in the broader context of cyclobutane synthesis.
Alternative and Indirect Methods: The Hunsdiecker Reaction
The Hunsdiecker reaction provides an indirect route to cyclobutanecarboxylic acid by first generating a cyclobutyl halide from a carboxylic acid precursor, which can then be converted to the target molecule.[10] This decarboxylative halogenation involves the reaction of a silver salt of a carboxylic acid with a halogen.[10]
A modified Hunsdiecker reaction, known as the Cristol-Firth modification, allows for the use of the free carboxylic acid in the presence of mercuric oxide and a halogen.[11] For instance, 3-chlorocyclobutanecarboxylic acid can be converted to 1-bromo-3-chlorocyclobutane.[12] This dihalide can then, in principle, be transformed into cyclobutanecarboxylic acid through functional group manipulations, such as conversion to a Grignard reagent followed by carboxylation. However, this multi-step sequence is likely to be lower yielding and less direct than the previously described methods.
Comparative Summary of Synthetic Routes
| Feature | Malonic Ester Synthesis | [2+2] Photocycloaddition | Favorskii Rearrangement | Tiffeneau-Demjanov Rearrangement |
| Starting Materials | Diethyl malonate, 1,3-dibromopropane | Acrylic acid, Ethylene | 2-Halocyclopentanone | Cyclopropanemethylamine derivative |
| Key Transformation | Tandem alkylation & decarboxylation | Photochemical cycloaddition | Ring contraction | Ring expansion |
| Typical Yield | Good to excellent (86-91% for decarboxylation)[3] | Excellent (up to 97%)[3] | Variable | Variable |
| Scalability | Scalable, well-established | Highly scalable (industrial process) | Less commonly scaled for this target | Less commonly scaled for this target |
| Advantages | Reliable, versatile for derivatives | Highly atom-economical, direct | Elegant, forms strained rings | Access to functionalized cyclobutanes |
| Disadvantages | Multi-step, use of strong base, high temp. | Requires specialized photochemical equipment | Potential for side reactions | Indirect route to the carboxylic acid |
| Safety Considerations | Handling of sodium metal and strong bases | Use of UV radiation and flammable gas | Handling of halo-ketones | Use of nitrous acid (generates N2 gas) |
Conclusion: Choosing the Optimal Synthetic Pathway
The choice of synthetic route to cyclobutanecarboxylic acid is contingent upon the specific requirements of the researcher, including scale, available equipment, and cost considerations.
-
For laboratory-scale synthesis with standard equipment , the malonic ester synthesis remains a reliable and versatile option, despite its multi-step nature. Its well-documented procedures and predictable outcomes make it an excellent choice for producing moderate quantities of the target molecule and its derivatives.
-
For large-scale industrial production , the [2+2] photocycloaddition of ethylene and acrylic acid is undoubtedly the superior method. Its high yield, atom economy, and directness make it the most economically viable route, provided the initial investment in photochemical reactors is feasible.
-
Rearrangement reactions such as the Favorskii and Tiffeneau-Demjanov offer intellectually stimulating and powerful strategies for the construction of the cyclobutane ring. While less documented for the direct synthesis of cyclobutanecarboxylic acid, they are invaluable tools for the synthesis of more complex cyclobutane-containing targets where other methods may fail.
Ultimately, a thorough understanding of the mechanistic principles and practical considerations of each method will empower the researcher to make an informed decision and successfully achieve their synthetic goals.
References
- Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. 2020. URL
- Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. 2020. URL
- Recent advances in the total synthesis of cyclobutane-containing natural products. Semantic Scholar. N.D. URL
- Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+ 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748-9815. URL
- Fig. 1. Background for asymmetric cyclobutane synthesis. (A)...
- Cyclobutanecarboxylic acid synthesis. ChemicalBook. N.D. URL
- Favorskii Rearrangement. Alfa Chemistry. N.D. URL
- Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+ 2] cycloadditions. Angewandte Chemie International Edition, 54(41), 11918-11928. URL
- Nandy, M., Das, S., & Nanda, S. (2022). Cyclobutane based “overbred intermediates” and their exploration in organic synthesis. Organic & Biomolecular Chemistry, 20(8), 1582-1622. URL
- The synthetic routes to cyclobutanes. | Download Scientific Diagram.
- Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically pure cyclobutane derivatives and their use in organic synthesis. Chemical reviews, 103(4), 1449-1484. URL
- Demjanov Rearrangement. Alfa Chemistry. N.D. URL
- Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses. N.D. URL
- Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2017). Flow synthesis of cyclobutanones via [2+ 2] cycloaddition of keteneiminium salts and ethylene gas. Reaction Chemistry & Engineering, 2(2), 229-233. URL
- Cyclobutanecarboxylic acid. Wikipedia. N.D. URL
- A Comparative Guide to Alternative Reagents for the Synthesis of Cyclobutane-Containing Molecules. Benchchem. N.D. URL
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Flow synthesis of cyclobutanones via [2+ 2] cycloaddition of keteneiminium salts and ethylene gas. Reaction Chemistry & Engineering. 2017. URL
- The Demjanov and Tiffeneau‐Demjanov Ring Expansions.
- Flow Synthesis of Cyclobutanones via [2+2] Cycloaddition of Keteneiminium Salts and Ethylene Gas.
- The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions. N.D. URL
- Demjanov rearrangement. Grokipedia. N.D. URL
- Tiffeneau–Demjanov rearrangement. Wikipedia. N.D. URL
- THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Journal of Organic Chemistry. 1949. URL
- 1,1-CYCLOBUTANEDICARBOXYLIC ACID and CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. 1943. URL
- Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PubMed Central. 2023. URL
- Scalable Synthesis of Asymmetrically Substituted Malonic Esters: Application Notes and Protocols. Benchchem. N.D. URL
- 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.
- Hunsdiecker Reaction. Organic Chemistry Portal. N.D. URL
- Hunsdiecker reaction. Wikipedia. N.D. URL
- Hunsdiecker reaction. L.S.College, Muzaffarpur. 2020. URL
- Hunsdiecker Reaction. BYJU'S. N.D. URL
- Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. YouTube. 2014. URL
- Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid.
- Cyclobutanecarboxylic acid. PubChem. N.D. URL
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. 2014. URL
- Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PubMed Central. 2022. URL
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. N.D. URL
- Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. byjus.com [byjus.com]
A Comparative Guide to Cyclobutane Amino Acids as Proline Surrogates in Peptidomimetics
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability.[1][2] Proline, with its unique cyclic side chain that locks the peptide backbone, is a cornerstone for introducing conformational rigidity. Yet, the constraints it imposes are not always optimal. This has spurred the exploration of proline surrogates, non-natural amino acids designed to mimic and enhance the structural properties of proline.
Among the most promising of these are cyclobutane amino acids (CBAAs).[1] These synthetic building blocks, featuring a four-membered carbon ring, offer a higher degree of conformational restriction compared to proline.[3][4][5] This guide provides a comprehensive evaluation of cyclobutane amino acids as proline surrogates, presenting a comparative analysis of their impact on peptide structure, stability, and biological activity, supported by experimental data and detailed protocols for their synthesis and incorporation.
Comparative Analysis: Proline vs. Cyclobutane Amino Acids
The substitution of proline with a cyclobutane amino acid can profoundly influence the physicochemical properties of a peptide. The four-membered ring of CBAAs imparts a more rigid and defined conformation to the peptide backbone than the five-membered ring of proline.[6][7][8]
Structural and Conformational Properties
High-resolution NMR and X-ray crystallography studies have demonstrated that peptides containing trans-cyclobutane amino acid residues tend to adopt more folded and defined structures in solution compared to their proline-containing counterparts.[6][7][8] The cis/trans relative configuration of the substituents on the cyclobutane ring is a key determinant of the resulting peptide's folding pattern.[6][7][8]
Table 1: Comparison of Structural and Conformational Properties
| Property | Proline | Cyclobutane Amino Acid (trans) | Rationale & Causality |
| Ring Pucker | Envelope or twist conformations | Planar or slightly puckered | The smaller, more strained cyclobutane ring has less conformational freedom. |
| Backbone Dihedral Angles (Φ, Ψ) | Restricted range | Highly restricted range | The rigid cyclobutane scaffold severely limits bond rotation. |
| Tendency to Induce Turns | High (often β-turns) | Very high (can induce novel turn structures) | The fixed geometry of the cyclobutane ring pre-organizes the peptide backbone into a turn-like conformation. |
| Conformational Heterogeneity | Can exhibit cis/trans isomerization of the peptide bond | Reduced cis/trans isomerization | The steric bulk and rigidity of the cyclobutane ring can favor one isomer. |
Impact on Proteolytic Stability
A primary driver for the development of peptide-based drugs with non-natural amino acids is the enhancement of their resistance to enzymatic degradation.[2][9][10] The constrained conformation imparted by cyclobutane amino acids can shield the peptide backbone from the active sites of proteases.
Table 2: Illustrative Comparison of Proteolytic Stability
| Peptide Sequence | Proline-Containing Peptide | Cyclobutane Amino Acid-Containing Peptide |
| Half-life in human serum (t½) | ~3 hours | > 12 hours |
| Degradation by α-chymotrypsin (%) after 12h | 95% | < 10% |
Note: The data presented in this table are illustrative and based on trends reported in the literature, such as the findings in "Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling".[11]
The increased proteolytic stability of CBAA-containing peptides is attributed to the local conformational rigidity that hinders the peptide from adopting the extended conformation typically required for protease binding and subsequent cleavage.[9]
Modulation of Biological Activity
The introduction of cyclobutane amino acids can significantly impact the biological activity of a peptide.[12][13][14] The rigidification of the peptide backbone can lock the molecule in a bioactive conformation, leading to enhanced receptor binding and potency. For instance, the incorporation of CBAAs into peptidomimetics has been shown to improve their cell-penetration ability.[3][4][5][15] However, the high rigidity can also be detrimental if the imposed conformation is not compatible with the active state required for biological function.[16][17]
Experimental Protocols
The successful application of cyclobutane amino acids as proline surrogates hinges on their efficient synthesis and incorporation into peptides.
Protocol 1: Synthesis of a Representative Fmoc-Protected Cyclobutane Amino Acid
Numerous synthetic routes to cyclobutane amino acids have been developed, with photocatalyzed [2+2]-cycloaddition being a modern and efficient approach.[1] Below is a representative protocol for the synthesis of a protected cyclobutane α-amino acid derivative.
Workflow for Synthesis of Fmoc-Protected Cyclobutane Amino Acid
Caption: Photocatalyzed [2+2] cycloaddition for cyclobutane amino acid synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the dehydroamino acid derivative (1.0 eq) and the styrene-type olefin (1.5 eq) in an appropriate solvent (e.g., anhydrous dichloromethane).
-
Catalyst Addition: Add the triplet energy transfer catalyst [Ir(dFCF3ppy2)dtbpy]PF6 (1-2 mol%).
-
Photoreaction: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Workup and Purification: Concentrate the reaction mixture in vacuo. Purify the crude product by column chromatography on silica gel to yield the protected cyclobutane α-amino acid.
-
Protecting Group Manipulation: If necessary, perform further chemical transformations to install the desired N-terminal protecting group (e.g., Fmoc) and C-terminal protecting group suitable for solid-phase peptide synthesis.[1]
Protocol 2: Incorporation of Fmoc-CBAA into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
Cyclobutane amino acids are highly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[11][18][19][20][21][22]
Workflow for SPPS Incorporation of Fmoc-CBAA
Caption: SPPS cycle for incorporating a cyclobutane amino acid.
Step-by-Step Methodology (for automated peptide synthesizer):
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) pre-loaded with the C-terminal amino acid of the target peptide.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Coupling of Fmoc-CBAA:
-
Prepare a solution of the Fmoc-protected cyclobutane amino acid (2-4 equivalents relative to resin loading) in DMF.
-
Add a coupling reagent such as HBTU/HOBt or HATU along with a base like diisopropylethylamine (DIPEA).
-
Add this activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours. The rigid nature of CBAAs might require longer coupling times or double coupling.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Conformational Differences: Proline vs. Cyclobutane Amino Acid
The following diagram illustrates the increased conformational rigidity imposed by a cyclobutane amino acid compared to proline within a peptide backbone.
Caption: Proline's flexible ring vs. the rigid cyclobutane ring.
Conclusion
Cyclobutane amino acids represent a powerful tool in the arsenal of peptide chemists and drug developers. Their ability to impart a high degree of conformational constraint surpasses that of proline, leading to peptides with enhanced proteolytic stability and, in many cases, improved biological activity. While the synthesis of these unnatural amino acids requires specialized chemical expertise, their compatibility with standard SPPS protocols makes them accessible for incorporation into a wide range of peptide sequences. The judicious application of cyclobutane amino acids as proline surrogates will undoubtedly continue to drive the development of next-generation peptide therapeutics with superior drug-like properties.
References
- Hughes, P., & Clardy, J. (1983). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry, 48(25), 5009-5010.
- SeRMN – NMR Service at UAB. (2017, September 19). Folding peptides studied by NMR.
- SeRMN – NMR Service
- ResearchGate. (n.d.).
- Wimmer, L., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters, 24(32), 5969–5974.
- Wang, X., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 12(3), 1051-1057.
- SeRMN – NMR Service
- ChemistryViews. (2023, March 21).
- Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-78.
- Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092.
- Illa, O., et al. (2021).
- ResearchGate. (2021, May). (PDF)
- Campbell, E. F., et al. (1993). Synthesis of 3-Hydroxy-3-cyclobutene-1,2-dione Based Amino Acids. The Journal of Organic Chemistry, 58(11), 2910–2911.
- Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878.
- SeRMN – NMR Service at UAB. (2017, November 30). Tripeptides studied by NMR.
- ElectronicsAndBooks. (n.d.). Cyclobutane-containing peptides.
- ResearchGate. (2010, January). (PDF)
- DIGITAL.CSIC. (2021, May 11).
- KnE Open. (2022, December 27).
- ResearchGate. (n.d.). Cyclization of peptides enhances proteolytic stability and thus...
- Burgess, K. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Accounts of Chemical Research, 33(9), 624-633.
- Sigma-Aldrich. (n.d.). Solid Phase Synthesis.
- National Institutes of Health. (n.d.). Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide.
- Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
- Camarero, J. A. (2009). Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. Current Molecular Pharmacology, 2(1), 43-56.
- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
- National Institutes of Health. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- National Institutes of Health. (n.d.). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics.
- Universitat Autònoma de Barcelona Research Portal. (2018, January 5).
- National Institutes of Health. (2021, June 30). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery.
- National Institutes of Health. (n.d.). A Newcomer's Guide to Peptide Crystallography.
- etd@IISc. (2009, May 18).
- ResearchGate. (n.d.). X-Ray Crystallographic Structure and Absolute Configuration of the Cyclic Di-amino Acid Peptide: Cyclo(l-HomoCySH-l-HomoCySH).
- Indian Academy of Sciences. (1989). X-ray studies on crystalline complexes involving amino acids and peptides.
- University of Dundee Research Portal. (2011, September). X-ray crystallographic structure of the cyclic di-amino acid peptide: N,N '-diacetyl-cyclo(Gly-Gly).
Sources
- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. digital.csic.es [digital.csic.es]
- 6. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 7. peptides | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 8. cyclobutane | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 9. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide: Design, Recombinant Production, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tripeptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 17. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 18. Article | KnE Open [kneopen.com]
- 19. mdpi.org [mdpi.org]
- 20. ペプチドの固相合成 [sigmaaldrich.com]
- 21. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 22. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Cyclobutane Amino Acid Derivatives: NMR Spectroscopy vs. X-ray Crystallography
In the landscape of modern drug discovery and peptide science, the conformational rigidity of molecular scaffolds is a paramount design feature. Cyclobutane amino acid (CBAA) derivatives have emerged as a compelling class of constrained amino acids, offering the potential to create peptide mimetics with enhanced metabolic stability and target specificity.[1][2] The inherent strain of the cyclobutane ring restricts the conformational freedom of the peptide backbone, a desirable trait for locking in a bioactive conformation.[2][3] However, the precise three-dimensional arrangement of these molecules, which dictates their biological activity, can only be elucidated through rigorous conformational analysis.
This guide provides an in-depth comparison of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. As a Senior Application Scientist, my aim is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, empowering researchers to make informed decisions in their own investigations.
The Significance of Conformational Constraint
The therapeutic potential of peptides is often hampered by their flexibility, which can lead to poor pharmacokinetic properties and susceptibility to enzymatic degradation.[2] By incorporating constrained amino acids like CBAAs, we can pre-organize the peptide into a specific, bioactive conformation, reducing the entropic penalty upon binding to its target.[3] This can lead to enhanced binding affinity, selectivity, and overall therapeutic efficacy.[2] The cyclobutane ring, with its characteristic puckered conformation, provides a unique and tunable element of structural constraint.[4]
NMR Spectroscopy: Unraveling Dynamics in Solution
NMR spectroscopy is an unparalleled tool for probing the conformational dynamics of molecules in solution, which more closely mimics the physiological environment. The key to understanding the conformation of cyclobutane rings lies in the analysis of proton-proton (¹H-¹H) coupling constants and the Nuclear Overhauser Effect (NOE).
The puckering of the cyclobutane ring leads to distinct dihedral angles between adjacent protons. According to the Karplus relationship, the magnitude of the vicinal coupling constant (³J) is dependent on this dihedral angle. While the original Karplus curve was developed for H-H couplings, similar relationships have been observed for H-F and F-F couplings in cyclobutane systems.[5]
-
Axial vs. Equatorial Protons: In a puckered cyclobutane, protons can occupy pseudo-axial or pseudo-equatorial positions. The dihedral angles between these protons are characteristic and give rise to predictable coupling constants. For instance, a large ³J value is typically observed between two pseudo-axial protons, while smaller couplings are seen between pseudo-axial and pseudo-equatorial, or two pseudo-equatorial protons.[6]
-
Long-Range Couplings: Four-bond couplings (⁴J) can also be informative. In cyclobutanes, a significant ⁴J coupling is often observed between equatorial-equatorial protons, whereas the axial-axial coupling is near zero.[6] This provides a powerful diagnostic tool for determining the conformational equilibrium.
The NOE is a phenomenon where the magnetization of one nucleus is transferred to a spatially close nucleus (typically within 5 Å).[7] This provides crucial information about through-space distances, complementing the through-bond information from J-couplings.
-
NOESY and ROESY: Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect SpectroscopY) and ROESY (Rotating-frame Overhauser Effect SpectroscopY) are instrumental in identifying these spatial proximities.[7] Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are close in space, allowing for the determination of relative stereochemistry and the overall three-dimensional fold.
A robust NMR-based conformational analysis follows a logical progression, with each step validating the next.
Step-by-Step Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve the cyclobutane amino acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of approximately 5-10 mM.
-
1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to assess sample purity and obtain initial chemical shift information.
-
2D Homonuclear Correlation Spectroscopy (COSY/TOCSY): Perform COSY and TOCSY experiments to establish through-bond proton-proton connectivities within the molecule. This is crucial for assigning the protons of the cyclobutane ring.
-
2D Heteronuclear Correlation Spectroscopy (HSQC/HMBC): If necessary, acquire HSQC and HMBC spectra to correlate protons with their directly attached carbons and to identify long-range proton-carbon correlations, respectively. This aids in unambiguous resonance assignment.
-
2D NOESY/ROESY: Acquire a NOESY or ROESY spectrum with a mixing time appropriate for the size of the molecule (typically 200-800 ms for small molecules). These experiments will reveal through-space correlations.
-
Data Processing and Analysis: Process the spectra using appropriate software. Assign all proton resonances based on the correlation experiments. Measure the values of ³J and ⁴J couplings from the 1D spectrum or high-resolution 2D spectra. Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain semi-quantitative distance information.
-
Structure Calculation: Use the measured coupling constants and NOE-derived distance restraints as input for molecular modeling software to generate a family of low-energy conformations.
-
Validation: The final ensemble of structures should be validated by back-calculating the NMR parameters and comparing them to the experimental data.
X-ray Crystallography: A High-Resolution Snapshot
X-ray crystallography provides an atomic-resolution view of the molecule in the solid state. While this does not capture the dynamic nature of the molecule in solution, it offers an unambiguous and highly precise picture of a single, low-energy conformation.
When a well-ordered crystal is irradiated with X-rays, the electrons in the atoms diffract the X-rays in a predictable pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed.
-
Unambiguous Structure Determination: X-ray crystallography can definitively determine the relative and absolute stereochemistry of a molecule, provided a suitable crystal is obtained.[8]
-
Precise Geometric Parameters: This technique yields highly accurate bond lengths, bond angles, and dihedral angles, providing a detailed snapshot of the molecular conformation in the crystalline state.
The process of obtaining a crystal structure is a multi-step procedure that requires patience and often, a bit of serendipity.
Step-by-Step Experimental Protocol for X-ray Crystallography:
-
Crystallization: The most critical and often challenging step is to grow single crystals of sufficient quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A wide range of solvents and conditions may need to be screened.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often at cryogenic temperatures to minimize radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, and a complete set of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
A Synergistic Approach: The Best of Both Worlds
While NMR and X-ray crystallography are powerful techniques in their own right, their true potential is realized when they are used in a complementary fashion.[9][10]
-
Solid-State vs. Solution Conformation: X-ray crystallography provides a highly accurate picture of the solid-state conformation, which can serve as a starting point for understanding the solution-state dynamics.
-
Validating NMR Models: The crystal structure can be used to validate the solution-state conformational ensemble generated from NMR data. Significant differences between the solid-state and solution conformations can provide valuable insights into the flexibility of the molecule.
-
Resolving Ambiguities: In cases where NMR data is ambiguous, the crystal structure can provide the necessary constraints to resolve the uncertainty.
| Feature | NMR Spectroscopy | X-ray Crystallography |
| State of Matter | Solution | Solid (crystal) |
| Information Obtained | Dynamic, time-averaged conformation | Static, single conformation |
| Key Parameters | J-coupling constants, NOEs | Atomic coordinates, bond lengths, angles |
| Strengths | Provides information on conformational dynamics and equilibria in a physiologically relevant state. | Provides an unambiguous, high-resolution structure. |
| Limitations | Structure is an interpretation of indirect data; can be challenging for very flexible molecules. | Requires high-quality single crystals; the solid-state conformation may not be the bioactive one. |
Conclusion: An Integrated Strategy for Drug Discovery
The conformational analysis of cyclobutane amino acid derivatives is a critical step in the design of novel peptide-based therapeutics. Both NMR spectroscopy and X-ray crystallography offer indispensable tools for this purpose. A comprehensive understanding of the conformational landscape of these molecules requires an integrated approach that leverages the strengths of both techniques. By combining the dynamic insights from NMR with the high-resolution snapshot from X-ray crystallography, researchers can build a complete and accurate picture of their molecular scaffolds, paving the way for the rational design of more effective and selective drugs.
References
- Hughes, P., & Clardy, J. (1983). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry, 48(25), 5091-5092. [Link]
- Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-α-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]
- Corzana, F., Jiménez-Osés, G., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]
- Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates. (n.d.).
- Maji, M., & Maiti, D. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 324-330. [Link]
- Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]
- Lustig, E., & Ragelis, E. P. (1967). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Magnetic Resonance (1969), 1(3), 297-306. [Link]
- Lustig, E., & Ragelis, E. P. (1967). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives An example of the application of noise decoupling. Journal of Magnetic Resonance, 1(3), 297-306. [Link]
- Lustig, E., & Ragelis, E. P. (1967). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Magnetic Resonance, 1(3), 297-306. [Link]
- Laatikainen, R., & Bordin, F. (1993). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 31(10), 927-933. [Link]
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]
- Kwon, Y. U. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 21(7), 830. [Link]
- SeRMN-UAB. (2017). Folding peptides studied by NMR. [Link]
- Fairlie, D. P. (2016). Constrained Peptides in Drug Discovery and Development.
- Fairlie, D. P. (2016). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]
- Hamid Raza, G., Bella, J., & Segre, A. L. (2002). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 40(12), 795-801. [Link]
- Sharma, G., et al. (2018). Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. Chemistry – An Asian Journal, 13(17), 2416-2425. [Link]
- Single-crystal X-ray diffraction structure of compound 17b. (n.d.).
- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
- X-ray molecular structure of cyclobutane 2s. Ellipsoids are drawn at 30% probability level. (n.d.).
- Koning, M. G., van Soest, J. J., & Kaptein, R. (1991). NMR studies of bipyrimidine cyclobutane photodimers. European journal of biochemistry, 195(1), 29–40. [Link]
- Butts, C. P., Jones, C. R., & Harvey, J. N. (2013). Reference-free NOE NMR analysis. Chemical Science, 4(12), 4484-4491. [Link]
- Beauparlant, A. M. (2023).
- Schenone, P., Minardi, G., & Longobardi, M. (1970). [Amino alcohol derivatives of cyclobutane]. Il Farmaco; edizione scientifica, 25(7), 533–541. [Link]
- Avanci, L. H., et al. (2016). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ, 3(Pt 5), 361–370. [Link]
- Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]
- Wikipedia. (n.d.). Hydrocarbon. [Link]
Sources
- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. insightaceanalytic.com [insightaceanalytic.com]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalytic Cyclobutane Formation: Efficacy and Mechanistic Insights
The cyclobutane motif, a strained four-membered carbocycle, is a prevalent structural element in a vast array of biologically active natural products and pharmaceuticals.[1][2][3][4][5] Its inherent ring strain not only imparts unique conformational properties but also renders it a versatile synthetic intermediate.[6] Consequently, the development of efficient and stereoselective methods for constructing cyclobutane rings is a significant focus in modern organic synthesis.[3][7] This guide provides a comparative analysis of the leading catalytic strategies for cyclobutane formation, with a focus on transition metal catalysis, organocatalysis, and photocatalysis. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols for representative transformations.
The Challenge and Opportunity of Cyclobutane Synthesis
The synthesis of cyclobutanes is often challenging due to the inherent ring strain of the four-membered ring.[6] However, this strain also makes them valuable building blocks in organic synthesis. The [2+2] cycloaddition of two olefinic substrates stands out as the most direct and atom-economical method for constructing the cyclobutane core.[6][8] Recent advancements in catalysis have significantly expanded the scope and efficiency of these reactions.[8]
Transition Metal Catalysis: A Powerful and Versatile Approach
Transition metal catalysts have proven to be highly effective in promoting [2+2] cycloaddition reactions, offering excellent control over stereoselectivity.[9][10][11][12] Metals such as rhodium, palladium, nickel, and cobalt are frequently employed.[9][11][12]
Mechanistic Principles
The generally accepted mechanism for transition-metal-catalyzed [2+2] cycloaddition involves the formation of a metallacyclopentane intermediate. This process typically proceeds through the oxidative coupling of two alkene substrates to the metal center, followed by reductive elimination to furnish the cyclobutane product and regenerate the catalyst. The nature of the metal and the ligands plays a crucial role in tuning the reactivity and selectivity of the catalyst.[9]
Caption: Generalized Catalytic Cycle for Transition Metal-Catalyzed [2+2] Cycloaddition.
Comparative Efficacy of Transition Metal Catalysts
The choice of transition metal catalyst significantly impacts the outcome of the reaction. For instance, rhodium catalysts are known for their high activity and versatility, allowing for fine-tuning of reactivity and selectivity through ligand modification.[9] Palladium catalysts are also widely used, particularly in cross-coupling reactions to form cyclobutane cores.[1]
| Catalyst System | Substrates | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |
| [Rh(cod)Cl]₂ / Ligand | Styrene derivatives | 70-95 | >20:1 | 90-99 | [9] |
| Pd(OAc)₂ / QPhos | Advanced intermediate for Phainanoid synthesis | 57 | Single diastereomer | N/A | [1] |
| Cu(I) / Sabox | Methylidenemalonate and aryl alkene | 68 | Single isomer | 99 | [1] |
| Ag(I) Triflate | Cyclopropyl diazo compound (ring expansion) | 95 | N/A | N/A | [1] |
| Rh(III) / HFIP | 2-aryl quinazolinones and alkylidenecyclopropanes | Up to 95% | High | N/A | [13] |
Note: This table presents a selection of data to illustrate the performance of different transition metal catalysts. N/A indicates that the data was not applicable or not reported in the cited source.
Experimental Protocol: Rh(III)-Catalyzed Diastereoselective Synthesis of Substituted Cyclobutanes
This protocol is adapted from a procedure for the synthesis of substituted cyclobutanes via a Rh(III)-catalyzed C-C bond cleavage of alkylidenecyclopropanes.[13]
Materials:
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
2-Aryl quinazolinone (0.2 mmol)
-
Alkylidenecyclopropane (0.3 mmol)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP, 2.0 mL)
-
Anhydrous, inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction tube, add [RhCp*Cl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the 2-aryl quinazolinone (0.2 mmol) and alkylidenecyclopropane (0.3 mmol) to the reaction tube.
-
Add HFIP (2.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclobutane product.
Rationale: The combination of the Rh(III) catalyst and the highly polar, non-coordinating HFIP solvent is crucial for facilitating the formation of the cyclobutane ring.[13] The silver salt acts as a halide scavenger to generate the active cationic rhodium species.
Organocatalysis: A Metal-Free Alternative
Organocatalysis has emerged as a powerful, metal-free approach for enantioselective cyclobutane synthesis.[8] Chiral amines, thioureas, and phosphoric acids are common classes of organocatalysts employed in these transformations.
Mechanistic Principles
Organocatalyzed [2+2] cycloadditions often proceed through the formation of reactive intermediates such as enamines or iminium ions. For example, a chiral secondary amine can react with an α,β-unsaturated aldehyde to form a chiral enamine, which then undergoes a stepwise [2+2] cycloaddition with an alkene. Hydrolysis of the resulting cyclobutane-containing intermediate regenerates the catalyst and provides the final product.
Caption: Generalized Catalytic Cycle for an Amine-Catalyzed [2+2] Cycloaddition.
Comparative Efficacy of Organocatalysts
Chiral thiourea catalysts have been successfully employed in enantioselective isomerization/[2+2] cycloaddition cascade reactions to construct complex cyclobutane-containing molecules.[8]
| Catalyst System | Substrates | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |
| Chiral Thiourea / Bi(OTf)₃ | Allenic ketone precursor | Good | High | High | [8] |
Note: Specific yield and selectivity data can vary significantly depending on the substrates and reaction conditions.
Photocatalysis: Harnessing the Power of Light
Photocatalysis has revolutionized the field of organic synthesis, and cyclobutane formation is no exception.[14][15][16] Visible-light-mediated [2+2] cycloadditions offer a mild and efficient route to a wide range of cyclobutane derivatives.[17][18]
Mechanistic Principles
Photocatalytic [2+2] cycloadditions can proceed through several mechanisms, including energy transfer and photoredox catalysis.[14][15][19] In a typical energy transfer mechanism, a photocatalyst absorbs visible light and becomes excited to a triplet state.[14] This excited catalyst then transfers its energy to one of the alkene substrates, generating a triplet-state alkene that undergoes a stepwise [2+2] cycloaddition with a ground-state alkene.[14]
Sources
- 1. Catalytic approaches to assemble cyclobutane motifs in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic approaches to assemble cyclobutane motifs in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Catalytic approaches to assemble cyclobutane motifs in natural product synthesis | Semantic Scholar [semanticscholar.org]
- 6. baranlab.org [baranlab.org]
- 7. Recent advances in the total synthesis of cyclobutane-containing natural products | Semantic Scholar [semanticscholar.org]
- 8. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Review of Mechanistic Studies of Transition-Metal Catalyzed [2+2+2] Cycloaddition Reactions - IQCC [iqcc.udg.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Cyclobutane synthesis [organic-chemistry.org]
- 18. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Cyclobutane Derivatives as Conformationally Restricted Scaffolds
For researchers, scientists, and drug development professionals, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a central theme in modern medicinal chemistry. The strategic imposition of conformational constraints on flexible molecules is a powerful tactic to enhance binding affinity, selectivity, and metabolic stability. Among the repertoire of saturated carbocycles, the cyclobutane ring has emerged as a compelling scaffold, offering a unique blend of rigidity and three-dimensionality. This guide provides an in-depth technical comparison of cyclobutane derivatives with other common scaffolds, supported by experimental and computational data, and outlines detailed protocols for their validation.
The Rationale for Conformational Restriction in Drug Design
Flexible molecules often pay an entropic penalty upon binding to their biological targets, as they must adopt a specific, low-energy conformation to fit within the binding pocket. By pre-organizing a molecule into a bioactive conformation, the entropic cost of binding is reduced, potentially leading to a significant increase in binding affinity and potency. Conformationally restricted scaffolds, such as small rings, serve to lock key pharmacophoric groups in well-defined spatial orientations.
Diagram 1: The Principle of Conformational Restriction
Caption: Conformational restriction reduces the entropic penalty upon binding.
The Cyclobutane Scaffold: Properties and Advantages
The cyclobutane ring is a four-membered carbocycle that adopts a puckered or "butterfly" conformation to alleviate torsional strain that would be present in a planar structure[1][2]. This non-planar geometry is a key feature that distinguishes it from flat aromatic rings and provides a valuable three-dimensional vector for substituent placement.
Key Properties of the Cyclobutane Ring:
-
Strain Energy: The cyclobutane ring possesses a significant strain energy of approximately 26.3 kcal/mol, which is slightly less than that of cyclopropane (28.1 kcal/mol) but considerably higher than cyclopentane (7.1 kcal/mol)[1]. This inherent strain influences its reactivity and conformational dynamics.
-
Puckered Conformation: Unlike the planar cyclopropane, cyclobutane folds to reduce eclipsing interactions between adjacent C-H bonds[2]. This results in non-equivalent axial and equatorial positions for substituents, which can be exploited in drug design to fine-tune interactions with a target protein.
-
Increased sp³ Character: As a saturated scaffold, the incorporation of a cyclobutane ring increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ is often correlated with improved clinical success rates, better aqueous solubility, and reduced promiscuity[3].
-
Metabolic Stability: Compared to electron-rich aromatic systems, which are susceptible to oxidative metabolism by cytochrome P450 enzymes, the C-H bonds of a cyclobutane ring are generally more robust, leading to improved metabolic stability[3].
Comparative Analysis of Scaffolds
The choice of a conformationally restricted scaffold is a critical decision in drug design. Here, we compare the cyclobutane ring to two common alternatives: the cyclopropane ring and the phenyl ring.
While both are small, strained rings, their subtle differences in geometry and electronic properties can have a significant impact on a molecule's pharmacological profile.
| Property | Cyclobutane | Cyclopropane |
| Ring Strain | ~26.3 kcal/mol[1] | ~28.1 kcal/mol[1][4] |
| Geometry | Puckered (non-planar)[1] | Planar[4] |
| C-C Bond Character | Increased p-character[1] | Significant p-character, akin to a double bond[4] |
| Reactivity | Less reactive than cyclopropane[1] | More reactive, susceptible to ring-opening |
| Substitution Patterns | 1,2- and 1,3-disubstitution offer distinct vectors | 1,2-disubstitution is the primary mode |
The higher reactivity of the cyclopropane ring can sometimes be a liability in terms of metabolic stability. The puckered nature of cyclobutane offers more diverse spatial arrangements for substituents compared to the planar cyclopropane. For example, 1,3-disubstituted cyclobutanes can act as conformationally restricted propyl isosteres, a strategy employed in several drug candidates[5].
The replacement of a phenyl ring with a cyclobutane scaffold is a popular "escape from flatland" strategy in medicinal chemistry[3].
| Property | Cyclobutane | Phenyl Ring |
| Geometry | 3D, Puckered | 2D, Planar |
| Fsp³ | High | Low |
| Metabolic Stability | Generally high (resistant to oxidation) | Often a site of oxidative metabolism |
| Solubility | Generally higher aqueous solubility | Can contribute to poor solubility |
| Binding Interactions | Saturated scaffold, better spatial fit | Planar, can engage in π-stacking |
A key advantage of this bioisosteric replacement is the potential for significant improvements in pharmacokinetic properties while maintaining or even enhancing biological activity[3].
Experimental and Computational Validation of Cyclobutane Conformation
The validation of the conformational preferences of a cyclobutane derivative is crucial to confirm that it is indeed serving as a rigid scaffold and to understand the spatial relationship of its substituents. This is typically achieved through a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Diagram 2: Workflow for Conformational Validation
Caption: Integrated workflow for validating cyclobutane conformation.
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique for determining the spatial proximity of protons. An NOE is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity. For small molecules, 2D NOESY is the experiment of choice.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve a sufficient amount of the cyclobutane derivative (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration of 10-50 mM.
-
For optimal results, degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be done using the freeze-pump-thaw technique[6].
-
-
Instrument Setup and 1D ¹H Spectrum Acquisition:
-
Acquire a standard 1D ¹H spectrum to identify the chemical shifts of all protons and ensure good shimming.
-
-
2D NOESY Experiment Setup:
-
Use a standard noesygpph pulse sequence (or equivalent) on the spectrometer.
-
Set the mixing time (d8): This is a critical parameter. For small molecules (MW < 600 Da), the NOE builds up slowly. A mixing time in the range of 0.5 to 1.0 seconds is a good starting point[7]. It is often beneficial to run a series of NOESY experiments with varying mixing times to observe the build-up of NOE correlations.
-
Set the number of scans (ns) and increments (td1) to achieve adequate signal-to-noise and resolution. A typical starting point is ns=16 and td1=256.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell).
-
Phase the spectrum. For small molecules, NOE cross-peaks should have the opposite phase to the diagonal peaks[8].
-
Identify cross-peaks between protons on the cyclobutane ring and its substituents. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).
-
Correlate the observed NOEs with the expected distances in different possible conformations (e.g., cis vs. trans isomers, axial vs. equatorial substituents). For example, a strong NOE between two protons on the same face of the cyclobutane ring would provide strong evidence for a cis relationship.
-
Density Functional Theory (DFT) is a robust computational method for calculating the relative energies of different conformers.
Step-by-Step Protocol:
-
Structure Generation:
-
Build the 3D structures of all possible low-energy conformers of the cyclobutane derivative using a molecular modeling software (e.g., Avogadro, GaussView). For a disubstituted cyclobutane, this would include cis and trans isomers, each with potential puckered conformations.
-
-
Geometry Optimization:
-
Perform a geometry optimization for each conformer. A commonly used and reliable functional for this purpose is B3LYP with a 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for geometry optimization.
-
-
Energy Calculation:
-
Perform a single-point energy calculation on the optimized geometries using a higher level of theory to obtain more accurate energies. The M06-2X functional with a larger basis set like 6-311+G(2df,2p) is recommended for accurate energy calculations of conformers.
-
-
Frequency Calculation and Thermochemical Analysis:
-
Perform a frequency calculation on the optimized geometries at the same level of theory used for optimization (e.g., B3LYP/6-31G*).
-
Confirm that there are no imaginary frequencies, which indicates a true energy minimum.
-
Use the results of the frequency calculation to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy. The relative stability of conformers should be compared based on their Gibbs free energies (ΔG).
-
-
Analysis:
-
Compare the relative Gibbs free energies of the different conformers. The conformer with the lowest Gibbs free energy is the most stable.
-
Correlate the calculated lowest-energy conformation with the experimental NMR data. The distances between protons in the calculated structure should be consistent with the observed NOEs.
-
Case Study: Cyclobutane as a Bioisostere in a Histamine H3 Receptor Antagonist
A notable example of the successful application of a cyclobutane scaffold is in the development of histamine H3 receptor antagonists. In one instance, a flexible propyl linker in a lead compound was replaced with a 1,3-disubstituted cyclobutane ring[5].
-
Rationale: The flexible linker allowed for multiple conformations, some of which were likely non-productive for binding. The introduction of the cyclobutane ring was intended to lock the pharmacophoric groups into a more favorable orientation for receptor binding.
-
Validation: NMR studies (NOESY) on the synthesized cis and trans isomers confirmed their rigid conformations. The cis-isomer, which held the substituents in a diequatorial-like arrangement, was found to be significantly more potent than the trans-isomer.
-
Outcome: The conformationally restricted cyclobutane-containing analog exhibited a significant improvement in binding affinity and selectivity compared to the original flexible compound, validating the design strategy.
Conclusion
Cyclobutane derivatives represent a powerful and increasingly utilized class of conformationally restricted scaffolds in modern drug discovery. Their unique three-dimensional, puckered geometry offers distinct advantages over planar aromatic rings and other small cycloalkanes like cyclopropane. By providing a rigid framework to orient key pharmacophoric groups, cyclobutane scaffolds can lead to significant improvements in binding affinity, selectivity, and pharmacokinetic properties such as metabolic stability. The validation of their conformational preferences through a synergistic application of experimental techniques like 2D NOESY and computational methods such as DFT is a critical step in harnessing their full potential. As the "escape from flatland" continues to be a guiding principle in medicinal chemistry, the strategic incorporation and validation of cyclobutane scaffolds will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- University of Chicago. (2021). 1D NOESY made easy. NMR Facility - Chemistry Department. [Link]
- Konidaris, K. F., et al. (2020). Conformational analysis of cycloalkanes.
- ResearchGate. (n.d.). Attractive natural products with strained cyclopropane and/or cyclobutane ring systems. [Link]
- Australian National University. (n.d.). Guide to NOE Experiments. ANU NMR/EPR Facility. [Link]
- ResearchGate. (n.d.). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes. [Link]
- Nathan, L. C. (n.d.). Calculating cyclohexane A-values. The DFT Course. [Link]
- ResearchGate. (n.d.). Examples of 1,3‐disubsituted and 1,1,3‐trisubsituted cyclobutanes in.... [Link]
- Dec
- University of Missouri-St. Louis. (n.d.). Complex NMR experiments: 2D, selective, etc. [Link]
- Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Organic & Biomolecular Chemistry, 22(2), 244-250. [Link]
- Chemistry LibreTexts. (2023). 4.4: Conformations of Disubstituted Cyclohexanes. [Link]
- Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link]
- Semantic Scholar. (n.d.). Dynamics of flexible cycloalkanes. Ab initio and DFT study of the conformational energy hypersurface of cyclononane. [Link]
- Sarter, M., et al. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(35), 9494-9499. [Link]
- Reddit. (2023). Computational Calculations on Cyclohexane conformers. r/comp_chem. [Link]
- ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. [Link]
- St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of 1,3-Disubstituted Cyclohexanes. [Link]
- Baruch S. Blumberg Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. [Link]
- Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Guide to NOE Experiments [bloch.anu.edu.au]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
A Comparative Guide to the Biological Evaluation of Tuftsin Analogs Featuring Cyclobutane Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of tuftsin analogs, with a specific focus on those incorporating cyclobutane-derived amino acids. We will explore the scientific rationale for these modifications, present comparative experimental data on their biological activity and stability, and provide detailed protocols for their evaluation.
Introduction: The Rationale for Modifying Tuftsin
Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulator cleaved from the Fc domain of immunoglobulin G.[1][2] It stimulates a range of functions in phagocytic cells—including phagocytosis, motility, and bactericidal and tumoricidal activities—making it a compelling candidate for therapeutic development.[1][2][3] However, native tuftsin suffers from a significant drawback: a short biological half-life due to rapid enzymatic degradation in serum.
This inherent instability has driven the development of tuftsin analogs. A key strategy involves the incorporation of non-natural, conformationally constrained amino acids. Cyclobutane amino acids (e.g., 1-aminocyclobutanecarboxylic acid derivatives) are particularly promising.[4][5][6] The rigid cyclobutane ring introduces steric hindrance and restricts bond rotations, which can:
-
Enhance Proteolytic Resistance: The constrained backbone is less recognizable by proteases, leading to increased stability.
-
Optimize Receptor Binding: By locking the peptide into a more defined conformation, it may achieve a better fit with its target receptors on phagocytes, potentially increasing potency.[5]
This guide will compare tuftsin analogs containing these cyclobutane amino acids against the native peptide, focusing on key performance indicators: biological activity and serum stability.
Comparative Biological Activity
The primary function of tuftsin is to activate phagocytes. Therefore, the biological evaluation of its analogs centers on quantifying this activation. Key assays include measuring the stimulation of cytokine secretion and phagocytosis.
A critical indicator of macrophage activation is the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6). Studies have shown that incorporating cyclobutane amino acids, referred to as methano amino acids (MAAs), can significantly enhance this activity. For instance, analogs where Threonine is replaced by a methano-homothreonine ([MThr1]tuftsin) or Proline by a methano-valine ([MVal3]tuftsin) were found to be considerably more active than native tuftsin in stimulating IL-6 secretion from mouse peritoneal macrophages.[4][5][6] Another analog, [MOrn2]tuftsin, demonstrated potency equal to the parent peptide.[4][5][6]
Table 1: Comparative IL-6 Secretion Stimulated by Tuftsin Analogs
| Compound | Modification | Relative IL-6 Secretion Activity vs. Tuftsin | Source(s) |
| Native Tuftsin | Thr-Lys-Pro-Arg | 100% (Baseline) | [4][5][6] |
| [MThr1]tuftsin | (MThr) -Lys-Pro-Arg | Significantly Higher | [4][5][6] |
| [MOrn2]tuftsin | Thr-(MOrn) -Pro-Arg | Approximately Equal | [4][5][6] |
| [MVal3]tuftsin | Thr-Lys-(MVal) -Arg | Significantly Higher | [4][5][6] |
This table synthesizes findings from cited literature. "M" denotes a methano (cyclobutane) analog of the respective amino acid.
The hallmark of tuftsin activity is its ability to enhance phagocytosis.[1][7][8] Cyclic analogs of tuftsin have also demonstrated enhanced phagocytic activity, suggesting that conformational constraint is a viable strategy for improving potency.[9] While specific data for cyclobutane analogs on phagocytosis is less detailed in the initial findings, the increased cytokine activity strongly suggests a potentiation of overall phagocyte activation.
The mechanism of action involves tuftsin binding to specific receptors on phagocytes, which leads to an increase in intracellular cGMP and a decrease in cAMP levels.[10] This signaling cascade is a crucial step in augmenting phagocytic function.[10]
Comparative Stability in Human Serum
A primary goal of creating tuftsin analogs is to overcome the rapid degradation of the parent peptide. The incorporation of cyclobutane amino acids has proven highly effective in this regard.
Analogs such as [MThr1]tuftsin and [MOrn2]tuftsin, which modify the proteolytically sensitive Thr-Lys bond, exhibit high resistance to enzymatic hydrolysis in human serum compared to native tuftsin.[4][5][6] This increased stability is a critical factor for any potential therapeutic application, as it directly relates to the bioavailability and dosing frequency of the drug.
Table 2: Comparative Serum Stability of Tuftsin Analogs
| Compound | Modification Position | Relative Stability vs. Tuftsin | Source(s) |
| Native Tuftsin | N/A | Low (Baseline) | [4][5][6] |
| [MThr1]tuftsin | Position 1 | High | [4][5][6] |
| [MOrn2]tuftsin | Position 2 | High | [4][5][6] |
Experimental Protocols and Methodologies
To ensure scientific rigor and reproducibility, detailed and well-controlled experimental protocols are essential. Below are step-by-step methodologies for the key assays discussed.
The overall process for evaluating a new tuftsin analog involves synthesis, purification, and a cascade of biological assays.
Caption: Workflow for evaluating novel tuftsin analogs.
This protocol determines the half-life of a peptide in the presence of serum proteases.
Causality: Peptides are incubated in human serum, which contains a host of enzymes that can cleave peptide bonds. By sampling over time and analyzing the amount of intact peptide remaining via HPLC, we can quantify its stability.[11][12][13]
Step-by-Step Protocol:
-
Preparation: Reconstitute the lyophilized peptide analog and native tuftsin (as a control) in an appropriate buffer (e.g., PBS) to a stock concentration of 1 mg/mL.
-
Incubation: In a microcentrifuge tube, mix 50 µL of the peptide stock solution with 450 µL of fresh human serum. Prepare a "time zero" control by immediately adding 500 µL of a precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid) to one tube.
-
Sampling: Incubate the remaining tubes at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take one tube and stop the enzymatic reaction by adding 500 µL of the precipitation solution.
-
Protein Precipitation: Vortex the tubes vigorously and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated serum proteins.[13]
-
Analysis: Carefully collect the supernatant, which contains the peptide. Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Quantification: The amount of intact peptide is determined by integrating the area of the corresponding peak in the HPLC chromatogram. The percentage of peptide remaining at each time point is calculated relative to the time zero sample. The half-life (t1/2) is then calculated from the degradation curve.
Self-Validation:
-
Positive Control: Native tuftsin, which should degrade rapidly.
-
Negative Control: A highly stable, non-related peptide or the analog in buffer without serum to ensure the peptide itself is stable under the assay conditions.
This protocol quantifies the ability of tuftsin analogs to stimulate IL-6 production in a macrophage cell line (e.g., RAW 264.7).
Causality: Tuftsin binding to its receptor activates downstream signaling pathways, leading to the transcription, synthesis, and secretion of cytokines.[3] An Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and quantify the amount of a specific cytokine (IL-6) in the cell culture supernatant.[14][15][16]
Caption: Workflow for IL-6 ELISA to measure macrophage activation.
Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 1 x 105 cells/mL and allow them to adhere overnight.[15]
-
Stimulation: Prepare serial dilutions of the tuftsin analogs and controls in fresh cell culture medium. Remove the old medium from the cells and add the peptide solutions.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any floating cells and carefully collect the supernatant.
-
ELISA: Perform the IL-6 ELISA according to the manufacturer's instructions (e.g., R&D Systems, BioLegend). This typically involves:
-
Adding supernatants and standards to an antibody-coated plate.
-
Incubating and washing.
-
Adding a conjugated secondary antibody.
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the concentration of IL-6 in each sample by interpolating from a standard curve generated with recombinant IL-6.
Self-Validation:
-
Positive Control: Lipopolysaccharide (LPS), a potent macrophage activator.
-
Negative Control: Vehicle (medium only) to determine baseline cytokine secretion.
-
Reference Standard: Native tuftsin to allow for direct comparison of potency.
Conclusion and Future Outlook
The incorporation of cyclobutane amino acids into the tuftsin sequence is a highly effective strategy for enhancing both biological potency and metabolic stability.[4][5][6] The data clearly demonstrate that analogs like [MThr1]tuftsin and [MVal3]tuftsin are not only more resistant to enzymatic degradation but also more potent in activating macrophages than the parent peptide.[4][6]
These findings underscore the value of using conformationally constrained amino acids in peptide drug design. For researchers in this field, the presented protocols offer a robust framework for the systematic evaluation and comparison of novel immunomodulatory peptides. Future work should focus on a broader range of in vitro and in vivo models to fully elucidate the therapeutic potential of these promising tuftsin analogs.
References
- Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4833-4843. [Link]
- Martinez, J., et al. (1991). Approaches to some biochemical mechanisms of action of tuftsin and analogues. Biochemical Pharmacology, 41(10), 1411-8. [Link]
- Gilon, C., et al. (1996).
- Stabinsky, Y., et al. (1980). On the mechanism of action of the phagocytosis-stimulating peptide tuftsin. Molecular and Cellular Biochemistry, 30(2), 71-7. [Link]
- Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]
- Nishioka, K., et al. (1983). Tuftsin, a natural activator of phagocyte cells: an overview. Survey of Immunologic Research, 2(2), 157-68. [Link]
- Wang, F., et al. (2023). Tuftsin-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis. Cancer Biology & Therapy, 24(1), 2174983. [Link]
- Nishioka, K. (1983). Tuftsin, A Natural Activator of Phagocyte Cells: An Overview. Semantic Scholar. [Link]
- Konopińska, D., et al. (1978). Synthesis and investigation of the biological activity of tuftsin and its analogs. Archivum Immunologiae et Therapiae Experimentalis, 26(1-6), 219-22. [Link]
- Löffler, K., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- An, S. S., et al. (1998). Enhanced phagocytosis activity of cyclic analogs of tuftsin. Journal of Peptide Research, 52(1), 47-53. [Link]
- Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in Molecular Biology, 494, 177-86. [Link]
- ResearchGate. (n.d.). Serum-stability of tested peptides. Percentage of peptide remaining...
- Dziersbicka, K., et al. (2005). Synthesis and biological activity of tuftsin, its analogue and conjugates containing muramyl dipeptides or nor-muramyl dipeptides. Journal of Peptide Science, 11(3), 123-35. [Link]
- Löffler, K., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Jenssen, H., & Aspmo, S. I. (2008). Serum Stability of Peptides.
- Dziersbicka, K., et al. (2004). Synthesis and biological activity of tuftsin, its analogue and conjugates containing muramyl dipeptides or nor-muramyl dipeptide. ElectronicsAndBooks. [Link]
- Hughes, P., & Clardy, J. (1996). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry. [Link]
- Scott, M. G., et al. (2002). Immunomodulatory Activities of Small Host Defense Peptides. Infection and Immunity, 70(3), 1455-1461. [Link]
- Wang, B., et al. (2023). Purification and Characterization of Immunomodulatory Peptides from Hydrolysates of Thunnus albacares Dark Muscle. MDPI. [Link]
- Kuhn, C. C., et al. (2015). Engineering Peptide Modulators for T-Cell Migration by Structural Scaffold Matching. Journal of Medicinal Chemistry. [Link]
- Kumar, S., et al. (2023).
- Ialenti, A., et al. (2012).
Sources
- 1. Tuftsin, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuftsin, A Natural Activator of Phagocyte Cells: An Overview a | Semantic Scholar [semanticscholar.org]
- 3. Tuftsin-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Approaches to some biochemical mechanisms of action of tuftsin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and investigation of the biological activity of tuftsin and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced phagocytosis activity of cyclic analogs of tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological activity of tuftsin, its analogue and conjugates containing muramyl dipeptides or nor-muramyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antibody Constant Region Peptides Can Display Immunomodulatory Activity through Activation of the Dectin-1 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselectivity of Proline and Cyclobutane Amino Acid-Containing Peptide Organocatalysts
For researchers, scientists, and drug development professionals engaged in the nuanced field of asymmetric synthesis, the choice of catalyst is paramount. Organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering mild, environmentally benign, and often complementary routes to enantiomerically enriched molecules. Within this domain, peptide-based organocatalysts have garnered significant attention due to their modularity, biocompatibility, and ability to mimic enzymatic pockets, thereby inducing high levels of stereocontrol.
This guide provides an in-depth comparison of two prominent classes of peptide organocatalysts: those containing the ubiquitous L-proline and those incorporating structurally constrained cyclobutane amino acids. We will delve into the underlying principles governing their stereoselectivity, present comparative experimental data, and provide practical insights into their application.
The Central Role of Proline in Peptide Organocatalysis
L-proline, often dubbed the "simplest enzyme," has been a cornerstone of organocatalysis for decades.[1][2] Its efficacy stems from its unique secondary amine structure, which allows it to readily form nucleophilic enamine intermediates with carbonyl compounds.[2] The stereoselectivity in proline-catalyzed reactions is largely attributed to a well-accepted transition state model, often referred to as the Houk-List model, where the carboxylic acid moiety of a second proline molecule or another proton source activates the electrophile through hydrogen bonding, directing the approach of the enamine.[3]
The incorporation of proline into peptide scaffolds can further enhance its catalytic activity and selectivity. The peptide backbone can create a defined chiral microenvironment around the active proline residue, influencing the conformation of the enamine intermediate and the transition state assembly. This can lead to improved stereochemical outcomes compared to proline alone.[4][5]
The Emergence of Cyclobutane Amino Acids: A Strategy of Conformational Constraint
The quest for more efficient and selective organocatalysts has led to the exploration of non-proteinogenic amino acids. Among these, cyclobutane amino acids have proven to be particularly intriguing building blocks for peptide catalysts.[6][7][8] The rigid four-membered ring of cyclobutane amino acids imparts significant conformational constraints on the peptide backbone. This rigidity can pre-organize the catalyst into a catalytically competent conformation, reducing the entropic penalty associated with achieving the desired transition state geometry.
The central hypothesis is that by replacing a flexible amino acid residue with a rigid cyclobutane unit, one can lock the peptide into a conformation that is optimal for stereoselective catalysis. This can lead to higher enantioselectivities and, in some cases, even altered diastereoselectivities compared to their more flexible proline-based counterparts.
Comparative Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation and a benchmark for testing the efficacy of new catalysts. A direct comparison of proline-containing peptides and those incorporating cyclobutane amino acids in this reaction provides valuable insights into their relative performance.
A study by Ortuño and coworkers directly compared α,γ,α-tripeptides containing a central cyclobutane β- or γ-amino acid flanked by two L-proline residues.[6] Their findings demonstrated that tripeptides incorporating a central γ-cyclobutane amino acid exhibited superior yields and enantioselectivities compared to those with a β-cyclobutane amino acid. This was attributed to the higher rigidity of the γ-substituted cyclobutane peptides, which likely forces the catalyst into a more active conformation.[6]
| Catalyst Type | Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Pro-L-Pro-L-Pro | 4-Nitrobenzaldehyde | Cyclohexanone | 95 | 90:10 | 96 | [4] |
| L-Pro-(γ-CBAA)-L-Pro | 4-Nitrobenzaldehyde | Cyclohexanone | >99 | 95:5 | 98 | [6] |
| L-Pro-(β-CBAA)-L-Pro | 4-Nitrobenzaldehyde | Cyclohexanone | 85 | 88:12 | 92 | [6] |
Table 1: Comparison of Proline and Cyclobutane Amino Acid-Containing Peptide Catalysts in the Asymmetric Aldol Reaction. CBAA = Cyclobutane Amino Acid.
The data clearly indicates that the incorporation of a rigid cyclobutane γ-amino acid can lead to a modest but significant improvement in both diastereoselectivity and enantioselectivity in the asymmetric aldol reaction.
Mechanistic Insights: The Role of Rigidity in Stereocontrol
The enhanced stereoselectivity observed with cyclobutane-containing peptide catalysts is believed to stem from the pre-organization of the catalyst's structure. The rigid cyclobutane unit reduces the conformational flexibility of the peptide backbone, leading to a more defined and stable transition state assembly.
Proline-Containing Peptides: The flexible backbone of proline-containing peptides can exist in multiple conformations in solution. While one of these conformations is catalytically active, a significant population of inactive conformers can exist, potentially leading to lower overall efficiency.
Cyclobutane Amino Acid-Containing Peptides: The constrained nature of the cyclobutane ring limits the number of accessible conformations. This pre-organization can favor the formation of a single, highly organized transition state, leading to enhanced stereochemical induction.
Figure 1: A simplified comparison of the transition states in proline- and cyclobutane-peptide catalyzed aldol reactions.
Expanding the Scope: Michael and Mannich Reactions
While aldol reactions are a primary benchmark, the utility of these catalysts extends to other important asymmetric transformations.
Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another powerful C-C bond-forming reaction. Proline-based peptides have been shown to be effective catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroolefins and enones. While direct comparative studies with cyclobutane-containing peptides in Michael additions are less common in the literature, the principles of conformational rigidity suggest that they could also offer advantages in this context.
Mannich Reaction: The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a fundamental route to β-amino carbonyl compounds. Proline and its derivatives are well-established catalysts for the direct asymmetric three-component Mannich reaction.[9][10] The rigid scaffold of cyclobutane-containing peptides could potentially offer enhanced control over the complex transition state of this multi-component reaction, leading to improved diastereo- and enantioselectivity.
Further research is warranted to fully explore and quantify the benefits of cyclobutane amino acid incorporation in these and other asymmetric transformations.
Experimental Protocols
Representative Protocol for an Asymmetric Aldol Reaction Catalyzed by a Proline-Containing Peptide
This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.
Materials:
-
Proline-containing peptide catalyst (e.g., L-Pro-L-Pro-L-Pro) (10 mol%)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (10.0 mmol, 10.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, or CH2Cl2) (2 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the proline-containing peptide catalyst (10 mol%).
-
Add the anhydrous solvent (2 mL) and stir until the catalyst is fully dissolved.
-
Add the ketone (10.0 equiv) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Add the aldehyde (1.0 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the product by NMR and determine the diastereomeric ratio.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Figure 2: A workflow diagram for a typical asymmetric aldol reaction.
Synthesis of Peptide Organocatalysts
The synthesis of both proline- and cyclobutane amino acid-containing peptides typically follows standard solid-phase or solution-phase peptide synthesis protocols.
Synthesis of a Proline-Cyclobutane-Proline Tripeptide
A representative synthesis of an L-Pro-(γ-CBAA)-L-Pro tripeptide is outlined below.
1. Synthesis of Protected Amino Acids:
-
Commercially available L-proline is typically protected as Fmoc-L-Pro-OH or Boc-L-Pro-OH.
-
The cyclobutane amino acid (CBAA) needs to be synthesized and protected. The synthesis of chiral cyclobutane amino acids can be achieved through various methods, including photochemical [2+2] cycloadditions.[7]
2. Peptide Coupling:
-
The synthesis is typically performed on a solid support (e.g., Wang or Rink amide resin).
-
The C-terminal L-proline is first coupled to the resin.
-
The Fmoc protecting group is removed using a solution of piperidine in DMF.
-
The protected cyclobutane amino acid is then coupled using a suitable coupling reagent (e.g., HBTU, HATU).
-
The Fmoc group is again removed, and the N-terminal L-proline is coupled.
3. Cleavage and Deprotection:
-
The peptide is cleaved from the resin and all protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
4. Purification:
-
The crude peptide is purified by preparative reverse-phase HPLC.
-
The purified peptide is characterized by mass spectrometry and NMR.
Conclusion and Future Outlook
Both proline-containing and cyclobutane amino acid-containing peptides are powerful organocatalysts for asymmetric synthesis. While proline-based catalysts are well-established and highly effective, the incorporation of rigid cyclobutane amino acids offers a promising strategy for enhancing stereoselectivity by pre-organizing the catalyst structure.
The superior performance of γ-cyclobutane-containing peptides in asymmetric aldol reactions highlights the potential of this approach. Future research in this area will likely focus on:
-
Expanding the Reaction Scope: Systematically evaluating the performance of cyclobutane-containing peptide catalysts in a wider range of asymmetric transformations.
-
Rational Catalyst Design: Utilizing computational modeling to design novel cyclobutane-based peptides with optimized rigidity and electronic properties for specific reactions.
-
Applications in Total Synthesis: Demonstrating the utility of these advanced organocatalysts in the efficient and stereoselective synthesis of complex natural products and pharmaceuticals.
The continued development of these sophisticated peptide organocatalysts will undoubtedly provide chemists with more powerful and selective tools for the construction of chiral molecules, with significant implications for drug discovery and materials science.
References
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
- Illa, O., et al. (2018). Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale. The Journal of Organic Chemistry, 83(1), 350-363. [Link]
- Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
- Allemann, C., et al. (2004). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 126(10), 3249–3263. [Link]
- Hayashi, Y., et al. (2006). The DFT study of the proline-catalyzed aldol reaction. Tetrahedron, 62(35), 8273-8281. [Link]
- Córdova, A., et al. (2002). Proline-Catalyzed Direct Asymmetric Mannich Reactions: A Simple and Green Route to β-Amino Carbonyl Compounds. Journal of the American Chemical Society, 124(8), 1842–1843. [Link]
- Mielgo, A., & Palomo, C. (2005). Enantioselective Organocatalytic Michael Addition Reactions. Chemistry – A European Journal, 11(20), 5896-5905. [Link]
- Melchiorre, P., et al. (2008). Proline-catalysed asymmetric additions of aldehydes to nitroolefins: a simple and efficient entry to chiral γ-nitroaldehydes.
- List, B. (2004). Enamine catalysis is a powerful strategy for the catalytic generation and use of carbanion equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link]
- Stinglhamer, M., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(6), 496-501. [Link]
- Ortuño, R. M. (2007). Chiral cyclobutane β-amino acids: versatile scaffolds in peptidomimetic chemistry. Chemical Society Reviews, 36(6), 941-950. [Link]
- Jarvo, E. R., & Miller, S. J. (2002). Amino acids and peptides as asymmetric organocatalysts. Tetrahedron, 58(13), 2481-2495. [Link]
- Mukherjee, S., et al. (2007). Asymmetric organocatalysis. Chemical Reviews, 107(12), 5471-5569. [Link]
- Lombardo, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- Wennemers, H. (2011). Peptide-catalyzed asymmetric C–C bond formations.
- Proline organocatalysis. (2023, December 1). In Wikipedia. [Link]
- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]
- Paixão, M. W., & Corrêa, A. G. (2013). Multicomponent combinatorial development and conformational analysis of prolyl peptide-peptoid hybrid catalysts: application in the direct asymmetric Michael addition. The Journal of Organic Chemistry, 78(20), 10221-10232. [Link]
- List, B., et al. (2002). The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Journal of the American Chemical Society, 124(5), 827-833. [Link]
Sources
- 1. york.ac.uk [york.ac.uk]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 9. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Disposal of Cyclobutanecarboxylate: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of cyclobutanecarboxylate and its common derivatives, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile of Cyclobutanecarboxylates
Before any disposal protocol can be established, a thorough understanding of the chemical's properties and associated hazards is paramount. "this compound" can refer to cyclobutanecarboxylic acid itself, or its salt and ester forms. Each form possesses a unique hazard profile that dictates its proper handling and disposal.
Cyclobutanecarboxylic Acid: This is a corrosive organic acid.[1][2] Under the Resource Conservation and Recovery Act (RCRA), a waste is considered corrosive if it is aqueous and has a pH less than or equal to 2 or greater than or equal to 12.5.[3][4] Cyclobutanecarboxylic acid falls into this category and is therefore classified as a hazardous waste with the EPA waste code D002.[5] It can cause severe skin burns and eye damage.[1][2]
This compound Esters (e.g., Methyl and Ethyl this compound): These are often flammable liquids.[6] Their primary hazard is ignitability, which is another characteristic of hazardous waste under RCRA (waste code D001).[5] While less corrosive than the parent acid, they still require careful handling to prevent fires and exposure.
This compound Salts (e.g., Sodium this compound): The salt form is generally a stable solid. While less hazardous than the acid or ester forms, it should still be handled with care, and its disposal must be in accordance with institutional and regulatory guidelines.[7]
A summary of key properties for common this compound compounds is provided in the table below.
| Property | Cyclobutanecarboxylic Acid | Methyl this compound | Ethyl this compound |
| CAS Number | 3721-95-7 | 765-85-5 | 14924-53-9 |
| Primary Hazard | Corrosive | Flammable Liquid | Flammable Liquid |
| EPA Waste Code | D002 (Corrosive) | D001 (Ignitable) | D001 (Ignitable) |
| UN Number | 3265 | 3272 | 3272 |
| Disposal Method | Neutralization or Incineration | Incineration | Incineration |
The Regulatory Landscape: Adherence to EPA and OSHA Guidelines
The disposal of laboratory waste is strictly regulated by federal and state agencies to protect human health and the environment.[8] The two primary federal bodies governing this process in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management.[9][10] This means that the generator of the waste is responsible for its safe handling from the moment it is created until its final disposal.[9] Laboratories are required to correctly identify and classify their hazardous waste, store it properly, and ensure it is transported and disposed of by licensed facilities.[10]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[11][12] This plan must include procedures for the safe handling and disposal of hazardous chemicals, as well as training for all laboratory personnel on these procedures.[11]
Step-by-Step Disposal Procedures
The appropriate disposal procedure for this compound waste depends on its form (acid, ester, or salt) and the specific regulations of your institution and locality. The following sections provide detailed, step-by-step guidance for the most common disposal pathways.
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to ensure cost-effective disposal.[8][13]
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of waste generation, for the collection of hazardous waste.[14]
-
Use Compatible Containers: Collect this compound waste in containers that are compatible with the chemical. For corrosive cyclobutanecarboxylic acid, use glass or appropriate plastic containers. For flammable esters, use containers that can be securely sealed to prevent the escape of vapors.[13]
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the accumulation start date, and the appropriate hazard warnings (e.g., "Corrosive," "Flammable").[14]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[15]
Caption: Decision workflow for the proper disposal of this compound waste.
Disposal of Cyclobutanecarboxylic Acid (Corrosive Waste)
For corrosive waste that does not contain other hazardous components, on-site neutralization is a permissible and environmentally sound disposal method under EPA regulations.[15][16]
Experimental Protocol: Elementary Neutralization of Cyclobutanecarboxylic Acid Waste
Objective: To neutralize the corrosivity of cyclobutanecarboxylic acid waste to a pH between 5.5 and 9.5 for safe disposal.[16]
Materials:
-
Cyclobutanecarboxylic acid waste
-
1M Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution
-
pH paper or a calibrated pH meter
-
Appropriate personal protective equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves
-
Stir bar and stir plate
-
Beaker or flask large enough to contain the waste and neutralizing agent
-
Ice bath
Procedure:
-
Work in a Fume Hood: All neutralization procedures should be performed in a certified chemical fume hood.[16][17]
-
Prepare for the Reaction: Place the beaker containing the cyclobutanecarboxylic acid waste in an ice bath to dissipate the heat that will be generated during neutralization.[16][17]
-
Slowly Add Base: While stirring the acidic waste, slowly add the 1M sodium hydroxide or sodium bicarbonate solution.[16] Caution: The reaction can be exothermic; adding the base too quickly can cause boiling and splashing.
-
Monitor the pH: Periodically check the pH of the solution using pH paper or a pH meter.[18]
-
Target pH Range: Continue adding the base until the pH of the solution is stable within the range of 5.5 to 9.5.[16]
-
Final Disposal: Once the waste is neutralized, it can typically be disposed of down the sanitary sewer with copious amounts of water.[16] However, always confirm your institution's specific policies on drain disposal.
-
Record Keeping: Document the neutralization procedure, including the initial and final pH, the amount of waste neutralized, and the date of disposal.
Disposal of this compound Esters (Flammable Waste) and Other Forms
For flammable this compound esters and any cyclobutanecarboxylic acid waste that contains other hazardous materials (e.g., heavy metals, other organic solvents), on-site treatment is generally not permitted. This waste must be disposed of through a licensed hazardous waste contractor.[6]
Procedure for Off-Site Disposal:
-
Properly Store Waste: Ensure the waste is stored in a properly labeled and sealed container in your laboratory's SAA.
-
Request a Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Incineration: The most common method for the disposal of flammable organic waste is high-temperature incineration.[19] This process effectively destroys the hazardous components of the waste.[19]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to minimize hazards.
-
For Cyclobutanecarboxylic Acid Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Neutralize the spill with a suitable absorbent material such as sodium bicarbonate or a commercial acid spill kit.
-
Collect the absorbed material in a sealed container and dispose of it as hazardous waste.
-
-
For this compound Ester Spills:
-
Eliminate all ignition sources.
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible material like vermiculite or sand.[20]
-
Collect the absorbed material in a sealed container and dispose of it as flammable hazardous waste.
-
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a regulatory requirement but a cornerstone of a robust laboratory safety culture. By understanding the specific hazards of each form of this compound, adhering to established regulatory guidelines, and implementing meticulous disposal procedures, researchers can ensure a safe working environment and protect our planet for generations to come.
References
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Missouri State University Environmental Management. (2023, February 7). Waste Neutralization Guidance.
- University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide.
- Lion Technology. (2021, June 28). RCRA Corrosive Hazardous Waste Criteria Won't Change.
- Quest RC. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- Washington State Department of Ecology. (n.d.). Focus on: Treatment by Elementary Neutralization.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- HWH Environmental. (2021, October 20). Do Your Corrosive Solids Exhibit RCRA's Characteristic of Corrosivity?.
- Lion Technology. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA.
- P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
- JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste.
- Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- AIChE. (2023). Production of Carboxylic Acids from Waste Plastics: A Sustainable Pathway Via Pyrolysis and Hydroformylation.
- Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate.
- EBSCO Information Services. (n.d.). Incineration of waste products.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- ARPA-E. (n.d.). Carbon-Efficient Conversion of Carboxylic Acids to Fuels and Chemicals.
- U.S. Environmental Protection Agency. (1975). Incineration In Hazardous Waste Management.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. RCRA Corrosive Hazardous Waste Criteria Won't Change | Lion Technology [lion.com]
- 4. elkenv.com [elkenv.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 9. Resource Conservation and Recovery Act (RCRA) | Wex | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. epa.gov [epa.gov]
- 11. osha.gov [osha.gov]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
- 13. usbioclean.com [usbioclean.com]
- 14. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 15. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 16. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 17. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 18. esd.uga.edu [esd.uga.edu]
- 19. Incineration of waste products | Research Starters | EBSCO Research [ebsco.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling Cyclobutanecarboxylate
An Essential Guide to Personal Protective Equipment (PPE) for Handling Cyclobutanecarboxylate
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis, safety is the bedrock upon which innovation is built. This compound and its derivatives are valuable building blocks, but their handling demands a rigorous and informed approach to personal protection. This guide serves as your trusted resource, moving beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment required for this compound. We will explore not just what to wear, but why each component is critical, ensuring your safety and the integrity of your work.
Hazard Profile of this compound
Understanding the specific risks associated with a chemical is the first step toward mitigating them. This compound and its common forms, such as Cyclobutanecarboxylic acid, are classified as hazardous materials with multiple risk factors.
It is crucial to recognize that this family of compounds can be combustible or flammable, presenting a significant fire risk, especially when handled near ignition sources.[1][2][3] Direct contact poses a substantial threat; these chemicals can cause severe skin burns and serious eye damage.[4][5] Inhalation of vapors or mists may lead to respiratory tract irritation, while ingestion can cause gastrointestinal issues and potential central nervous system depression.[2][6] A comprehensive review of the Safety Data Sheet (SDS) specific to the exact reagent you are using is a mandatory prerequisite before beginning any experimental work.
The Hierarchy of Controls: A Foundational Safety Strategy
Before relying on PPE, a robust safety plan implements a hierarchy of controls. This framework prioritizes eliminating or minimizing hazards at their source. PPE, while essential, is the final barrier between you and the chemical.
Caption: The Hierarchy of Controls prioritizes systemic safety measures over personal protection.
Mandatory PPE for Handling this compound
Based on the hazard profile, the following table outlines the required PPE. Always inspect equipment for damage or contamination before each use.[7]
| Protection Area | Required PPE | Specifications and Rationale |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Due to the severe eye damage risk, splash goggles that form a complete seal around the eyes are mandatory.[6][8] A face shield must be worn over the goggles to protect the rest of the face from splashes, especially when transferring liquids.[9][10] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Standard disposable nitrile gloves provide a baseline of protection for incidental contact.[10] For prolonged handling or immersion, consult the manufacturer's chemical resistance guide. Double-gloving is a best practice to prevent exposure if the outer glove is compromised. |
| Body | Flame-Resistant Laboratory Coat | Given the flammability and corrosive nature of the chemical, a flame-resistant lab coat is essential.[10] It must be fully buttoned with sleeves rolled down to maximize skin coverage. |
| Respiratory | NIOSH-Approved Respirator | All handling of this compound should occur within a certified chemical fume hood to control vapor inhalation.[8] If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[6][9] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must fully cover the feet and be made of a material that will not absorb chemical spills.[9] |
Operational and Disposal Protocols
PPE Donning and Doffing Procedure
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Caption: Follow the correct donning and doffing sequence to minimize exposure risk.
Safe Handling and Emergency Plan
-
Preparation: Before starting work, ensure your fume hood is operational and the sash is at the appropriate height. Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Handling: All transfers and manipulations of this compound must be performed inside a chemical fume hood to minimize inhalation exposure.[6][8] Keep containers tightly closed when not in use and away from heat or ignition sources.[3][6]
-
Spill Response: For a small spill inside the fume hood, use an inert absorbent material (e.g., sand or earth) to contain it, then place it in a sealed container for hazardous waste disposal.[6] For larger spills, evacuate the area, notify colleagues, and contact your institution's Environmental Health & Safety (EHS) office immediately.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[6][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6][11]
-
Inhalation: Move the affected person to fresh air.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6][11]
-
In all cases of exposure, seek immediate medical attention and provide the SDS to the medical personnel.[11]
-
Disposal Plan
All materials contaminated with this compound, including empty containers, used gloves, and absorbent pads, are considered hazardous waste.
-
Collection: Place all contaminated materials into a designated, leak-proof, and properly labeled hazardous waste container.[11]
-
Labeling: The container must be clearly marked with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Contact your institution's EHS department to arrange for proper disposal according to all local and federal regulations.[3] Combustible materials may be handled via a licensed chemical incinerator.[11]
By integrating these safety protocols and PPE requirements into your daily laboratory practices, you build a foundation of safety that protects you, your colleagues, and your research.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling Cyclobutanecarbonyl Chloride with Care.
- ChemSrc. (2022, June 15). MSDS of Diethyl-1,1-cyclobutanedicarboxylate.
- PubChem. (n.d.). Cyclobutanecarboxylic acid.
- Storemasta. (2023, March 15). Personal Protective Equipment and Flammable Liquids storage.
- Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids.
- Fisher Scientific. (2024, January 26). SAFETY DATA SHEET: Cyclobutanecarboxylic acid.
- International Enviroguard. (2021, May 3). Flammable and Combustible Liquids Safety Measures and PPE.
- Haz-Map. (n.d.). Cyclobutanecarboxylic acid - Hazardous Agents.
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclobutanecarboxylic acid(3721-95-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. nbinno.com [nbinno.com]
- 9. int-enviroguard.com [int-enviroguard.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Cyclobutanecarboxylic acid - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
